2-(3-Iodophenyl)pyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-iodophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTZSBYCEAUXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of a Privileged Scaffold
An In-depth Technical Guide to 2-(3-Iodophenyl)pyrrolidine: Properties, Reactivity, and Applications in Drug Discovery
This compound is a heterocyclic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its structure uniquely combines two key chemical features: a saturated pyrrolidine ring and a functionalized aromatic iodophenyl group. The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and natural products, prized for its ability to introduce three-dimensional character into otherwise flat molecules.[1][2] The iodo-substituent on the phenyl ring serves as a versatile synthetic handle, enabling a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the core chemical properties, reactivity, and strategic applications of this compound for professionals engaged in the design and synthesis of novel therapeutic agents.
PART 1: Core Physicochemical and Structural Properties
The fundamental properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. For this compound, these properties are dictated by the interplay between the basic nitrogen of the pyrrolidine ring and the bulky, electron-rich iodophenyl substituent.
Data Summary
Quantitative data for this compound has been consolidated from various chemical data sources. It is important to note that some physical properties, such as boiling point and pKa, are often computationally predicted for specialized building blocks like this and should be treated as reliable estimates for experimental design.
| Property | Value | Source |
| CAS Number | 317355-10-5 | [][4][5] |
| Molecular Formula | C₁₀H₁₂IN | [][5][6] |
| Molecular Weight | 273.11 g/mol | [][5][6] |
| Predicted Boiling Point | 312.6 ± 35.0 °C | [5] |
| Predicted Density | 1.597 ± 0.06 g/cm³ | [5] |
| Predicted pKa | 9.70 ± 0.10 (for the conjugate acid) | [5] |
| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)I | [][7] |
| InChI | InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | [][7] |
| InChIKey | GOTZSBYCEAUXCK-UHFFFAOYSA-N | [7] |
PART 2: Synthesis and Chemical Reactivity
While this compound is commercially available as a building block, understanding its synthesis and, more importantly, its subsequent reactivity is crucial for its effective utilization.[][4]
Conceptual Synthesis
The synthesis of 2-aryl-pyrrolidines can be achieved through several established organic chemistry pathways. A common conceptual approach involves the reduction of a corresponding 2-(3-iodophenyl)pyrrole or a related precursor. Alternatively, intramolecular cyclization of a suitably functionalized open-chain amine could be employed. However, for most research applications, direct purchase from a chemical supplier is the most practical route.
Core Reactivity: A Bifunctional Scaffold
The true synthetic power of this compound lies in its bifunctional nature. The pyrrolidine nitrogen and the carbon-iodine bond represent two orthogonal reactive sites that can be addressed selectively to build molecular complexity.
-
The Pyrrolidine Nitrogen (A Secondary Amine): As a typical cyclic secondary amine, the nitrogen atom is nucleophilic and basic.[8] It readily undergoes a variety of classical amine reactions, including:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Arylation: Buchwald-Hartwig amination to attach aryl or heteroaryl groups.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
-
The Iodophenyl Group (A Cross-Coupling Handle): The carbon-iodine (C-I) bond is the most reactive of the aryl halides (I > Br > Cl) in transition-metal-catalyzed cross-coupling reactions. This makes it an exceptionally valuable functional group for creating new carbon-carbon and carbon-heteroatom bonds. Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines.
-
Stille Coupling: Reaction with organostannanes.
-
The following diagram illustrates the key reactive centers and potential synthetic transformations of the molecule.
Caption: Key reactive sites and synthetic pathways for this compound.
PART 3: Application in Drug Discovery Workflows
The pyrrolidine scaffold is a cornerstone of modern drug design.[1] Its non-planar, sp³-rich structure provides an ideal framework for creating molecules with improved physicochemical properties and better binding complementarity to protein targets compared to flat, aromatic systems.[2]
This compound is strategically employed in the early stages of drug discovery, particularly in hit-to-lead and lead optimization campaigns. Its utility stems from its role as a versatile template for generating focused libraries of compounds.
Workflow: Library Synthesis for Lead Discovery
A typical workflow involves using the aryl iodide as an anchor point for diversification via parallel synthesis, while the pyrrolidine nitrogen can be used for later-stage modifications to fine-tune properties like solubility or cell permeability.
-
Core Reaction: A robust cross-coupling reaction, such as Suzuki coupling, is chosen.
-
Diversification: this compound is reacted with a diverse library of boronic acids. Each reaction introduces a different chemical group at the 3-position of the phenyl ring.
-
Secondary Modification (Optional): The resulting library of products can then be further functionalized at the pyrrolidine nitrogen.
-
Screening: The final compound library is screened against a biological target to identify hits with desired activity.
The diagram below outlines this strategic workflow.
Caption: Role of this compound in a drug discovery library synthesis workflow.
PART 4: Representative Experimental Protocol
To illustrate the practical application of this building block, the following section details a representative, self-validating protocol for a Suzuki cross-coupling reaction. This protocol is based on established methodologies and highlights the key considerations for working with this type of substrate.
Protocol: Suzuki Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid
Objective: To synthesize 2-(3-(4-methoxyphenyl)phenyl)pyrrolidine, demonstrating the utility of the C-I bond as a handle for C-C bond formation.
Materials & Equipment:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the reaction flask and condenser. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency and reproducibility.
-
Reagent Addition: To the flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine. Causality: Potassium carbonate is the base required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (toluene/water). Causality: Toluene is the primary organic solvent, while the presence of water is often beneficial for the solubility of the base and can accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Self-Validation: The success of the protocol is validated by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity, alongside TLC analysis to confirm the consumption of starting material.
Conclusion
This compound stands out as a high-value building block for chemical and pharmaceutical research. Its bifunctional nature—a nucleophilic secondary amine and a versatile aryl iodide—provides scientists with a robust scaffold for the efficient construction of complex molecular architectures. The principles of its reactivity, grounded in the fundamentals of amine chemistry and transition-metal catalysis, enable its strategic deployment in drug discovery pipelines, facilitating the rapid generation of diverse compound libraries essential for identifying and optimizing novel therapeutic agents.
References
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National Center for Biotechnology Information. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]
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2-(3-Iodophenyl)pyrrolidine CAS number 317355-10-5
An In-Depth Technical Guide to 2-(3-Iodophenyl)pyrrolidine: A Versatile Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical intermediate this compound (CAS No. 317355-10-5). We will delve into its chemical identity, strategic importance, synthesis, and application as a versatile building block in the design and development of novel therapeutics. This guide moves beyond a simple recitation of facts to provide expert insights into the causality behind synthetic choices and the strategic utility of this valuable scaffold.
Strategic Importance in Medicinal Chemistry
The this compound molecule is a potent tool in the medicinal chemist's arsenal. Its value stems from the convergence of two key structural features: the pyrrolidine ring and the iodophenyl moiety .
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The Pyrrolidine Scaffold: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged" scaffold in drug discovery.[1] Its non-planar, sp³-rich structure provides three-dimensional diversity, which is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[1] The amino acids proline and hydroxyproline are foundational biological examples of this ring system.[2] Its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability. Numerous approved drugs, including antivirals, CNS agents, and oncology therapies, feature the pyrrolidine core.[1][2]
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The Iodophenyl Handle: The 3-iodophenyl group serves as a highly versatile synthetic handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies—a cornerstone of lead optimization.[3][4]
The combination of these two features in a single molecule provides a pre-validated, three-dimensional core that can be readily and strategically elaborated, accelerating the discovery of novel chemical entities.
Physicochemical and Structural Properties
A clear understanding of a molecule's fundamental properties is the bedrock of its effective use in synthesis and research.
| Property | Value | Source |
| CAS Number | 317355-10-5 | [5][] |
| Molecular Formula | C₁₀H₁₂IN | [5][7] |
| Molecular Weight | 273.11 g/mol | [5][8] |
| Appearance | Not specified (typically an oil or low-melting solid) | - |
| Boiling Point | 312.6 ± 35.0 °C (Predicted) | [5] |
| Density | 1.597 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 9.70 ± 0.10 (Predicted, for the conjugate acid) | [5] |
| SMILES | C1CC(NC1)C2=CC(=CC=C2)I | [7] |
| InChI | InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | [7] |
Note: Some physical properties are computationally predicted and should be confirmed experimentally.
Synthesis of the 2-Arylpyrrolidine Core: An Exemplary Protocol
While numerous methods exist for the synthesis of 2-arylpyrrolidines, one of the most robust and widely applicable is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[9][10][11] This approach offers high yields and, crucially, can be rendered enantioselective.
Causality of the Methodological Approach
-
N-Boc Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is critical for two reasons: (1) It deactivates the nitrogen, preventing it from interfering with the organometallic reagents. (2) The Boc group directs deprotonation to the adjacent α-carbon (C2), a phenomenon known as directed ortho metalation (or in this case, directed α-metalation).
-
Deprotonation & Transmetalation: A strong base like sec-butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine for asymmetric synthesis, is used to selectively remove a proton from the C2 position. The resulting lithiated intermediate is stereochemically unstable.[10] Transmetalation with a zinc salt (e.g., ZnCl₂) generates a configurationally stable organozinc species.[10][11] This step is key to preserving enantiomeric purity and enhancing compatibility with the subsequent cross-coupling reaction.
-
Palladium-Catalyzed Negishi Coupling: The organozinc reagent undergoes a Negishi cross-coupling reaction with an aryl halide (in this case, 1,3-diiodobenzene or 1-bromo-3-iodobenzene). The palladium catalyst (e.g., generated from Pd(OAc)₂) facilitates the formation of the new carbon-carbon bond between the pyrrolidine ring and the iodophenyl group.[9]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative adaptation based on established literature methods for the α-arylation of N-Boc-pyrrolidine.[9][11] Researchers must perform their own risk assessment and optimization.
-
Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether (Et₂O) or tert-butyl methyl ether (TBME). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Asymmetric Deprotonation: Add (-)-sparteine (1.1 equiv) followed by the slow, dropwise addition of s-BuLi (1.1 equiv, ~1.4 M in cyclohexane) over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting deep-orange solution at -78 °C for 3 hours.
-
Transmetalation: In a separate flask, flame-dry anhydrous ZnCl₂ (1.2 equiv) under vacuum and allow to cool under nitrogen. Add anhydrous tetrahydrofuran (THF) to dissolve the ZnCl₂. Add this solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 hour.
-
Negishi Coupling: To the solution of the organozinc reagent, add tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄) (0.1 equiv) and palladium(II) acetate (Pd(OAc)₂) (0.05 equiv). Finally, add 1-bromo-3-iodobenzene (1.2 equiv). Stir the reaction mixture at room temperature for 12-18 hours.
-
Work-up and Purification (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product (N-Boc-2-(3-iodophenyl)pyrrolidine) by flash column chromatography on silica gel.
-
-
Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 equiv) and stir at room temperature for 2-4 hours until TLC indicates complete conversion.
-
Final Isolation: Remove the solvent and excess TFA in vacuo. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the acid. Dry the organic layer, concentrate, and purify if necessary to yield this compound. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Synthetic Elaboration
The true power of this compound lies in its capacity for diversification. The aryl iodide is a premier functional group for introducing molecular complexity.
Key Cross-Coupling Reactions
-
Suzuki Coupling: Reacts with boronic acids or esters to form new C(sp²)-C(sp²) bonds, ideal for introducing new aryl or heteroaryl groups.
-
Sonogashira Coupling: Reacts with terminal alkynes to form C(sp²)-C(sp) bonds, a direct route to arylalkynes which are themselves versatile intermediates.
-
Heck Coupling: Reacts with alkenes to form substituted alkenes, enabling the extension of carbon chains.
-
Buchwald-Hartwig Amination: Reacts with amines to form C(sp²)-N bonds, allowing for the installation of diverse amine functionalities.
Visualizing Diversification Pathways
Caption: Key cross-coupling reactions for scaffold diversification.
Exemplary Protocol: Suzuki Coupling
-
Reactant Preparation: In a reaction vial, combine N-protected this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Validation and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the product by flash column chromatography. Subsequent deprotection (if necessary) would yield the final diversified compound.
Safety and Handling
This compound is a chemical intermediate intended for laboratory research use only.[8] As with all chemical reagents, users must:
-
Consult the full Safety Data Sheet (SDS) provided by the supplier before use.
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Take precautions to avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is more than just a catalog chemical; it is a strategically designed building block that provides a direct entry point into the rich chemical space of 2-arylpyrrolidines. Its structure embodies a robust, three-dimensional core ideal for generating potent and selective interactions with biological targets, while its reactive aryl iodide handle permits extensive and predictable diversification. For researchers and scientists in drug development, mastering the synthesis and application of this scaffold is a valuable asset in the quest for the next generation of therapeutics.
References
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Reddy, B. V. S., et al. (2014). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic Letters, 16(15), 4028–4031. Available from: [Link]
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Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. Available from: [Link]
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Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of Organic Chemistry, 70(7), 2649–2659. Available from: [Link]
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Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. Available from: [Link]
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Foubelo, F., & Yus, M. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Organic & Biomolecular Chemistry, 8(9), 2132-2139. Available from: [Link]
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Barker, G., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5936–5953. Available from: [Link]
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He, J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3931–3935. Available from: [Link]
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Al-Zoubi, R. M., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. Available from: [Link]
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Fuchs, M., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(3), 616–622. Available from: [Link]
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Al-Zoubi, R. M., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available from: [Link]
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PubChemLite. (n.d.). This compound (C10H12IN). Retrieved from [Link]
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PubChem. (n.d.). (R)-2-(3-Fluoro-5-iodophenyl)pyrrolidine. Retrieved from [Link]
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Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 10(5), 553. Available from: [Link]
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The Synthetic Chemist's Guide to Substituted 2-Arylpyrrolidine Derivatives: A Technical Whitepaper
Abstract
The 2-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer and anti-biofilm properties.[1] The stereochemistry and substitution pattern of this heterocyclic system are critical for its pharmacological profile, making the development of efficient and stereoselective synthetic methodologies a paramount objective for researchers in drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of substituted 2-arylpyrrolidine derivatives. It delves into the mechanistic underpinnings of key transformations, offers field-proven insights into experimental design, and presents detailed, actionable protocols for the modern synthetic chemist.
Introduction: The Significance of the 2-Arylpyrrolidine Moiety
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a unique three-dimensional architecture that is highly advantageous for molecular recognition and interaction with biological targets.[3][4] The introduction of an aryl substituent at the 2-position significantly expands the chemical space, allowing for the fine-tuning of electronic and steric properties. This has led to the discovery of potent compounds targeting a diverse array of proteins.[5][6][7] Prominent examples of pharmaceuticals containing the 2-(het)aryl-substituted pyrrolidine fragment include the recently approved anticancer drugs Acalabrutinib and Larotrectinib.[1]
The synthetic challenge lies in the precise control over the stereochemistry at the C2 position and, in the case of further substitution, the relative stereochemistry of other substituents on the pyrrolidine ring. This guide will explore the major strategic approaches to address this challenge, categorized into two main themes: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the pyrrolidine ring from acyclic precursors.
Strategic Approaches to Synthesis
The synthesis of substituted 2-arylpyrrolidines can be broadly classified into two main strategies:
-
Modification of an Existing Pyrrolidine Scaffold: This approach leverages readily available chiral precursors, such as proline and pyroglutamic acid, to introduce the desired aryl group and other substituents.
-
De Novo Synthesis of the Pyrrolidine Ring: These methods construct the pyrrolidine ring from acyclic starting materials, offering flexibility in the introduction of various substitution patterns.
The choice of strategy is often dictated by the desired substitution pattern, the required stereochemistry, and the availability of starting materials.
Modification of an Existing Pyrrolidine Scaffold: Leveraging the Chiral Pool
The use of naturally occurring, enantiomerically pure starting materials, often referred to as the "chiral pool," is a powerful and cost-effective strategy for asymmetric synthesis. L-proline and L-pyroglutamic acid are excellent starting points for the synthesis of 2-arylpyrrolidines.
From Pyroglutamic Acid
Pyroglutamic acid is a versatile starting material that can be converted into a variety of substituted pyrrolidines.[8] One common strategy involves the reduction of enamines derived from pyroglutamic acid to yield 2,5-disubstituted pyrrolidines.[8][9] The stereochemical outcome of the reduction is critically dependent on the nature of the nitrogen-protecting group.[9]
Another approach starting from a pyroglutamic acid-derived hemiaminal allows for the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines.[10][11] The stereoselectivity of the addition of an electron-rich aromatic nucleophile to the in situ-formed iminium ion can be controlled by the choice of the nitrogen-protecting group. Carbamates tend to favor the formation of cis-pyrrolidines, while a benzamide protecting group leads to the trans-isomer as the major product.[10][11]
Direct C-H Arylation of N-Boc-Pyrrolidine
A more direct approach involves the asymmetric lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile.[11] This method, pioneered by Beak, allows for the enantioselective introduction of substituents at the 2-position.[11] Building upon this, Campos and coworkers developed an enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine.[10] To maintain the stereochemical integrity of the lithiated intermediate at higher temperatures, a transmetalation step with ZnCl₂ is performed at low temperature. The resulting organozinc reagent is configurationally stable at room temperature, allowing for efficient palladium-catalyzed cross-coupling.[10]
De Novo Synthesis of the Pyrrolidine Ring
Constructing the pyrrolidine ring from acyclic precursors offers a high degree of flexibility in designing the target molecule. Key strategies include intramolecular cyclization reactions and cycloaddition approaches.
Intramolecular Cyclization Strategies
A powerful method for the synthesis of 2-(arylmethyl)pyrrolidines is the asymmetric palladium-catalyzed carboamination of γ-aminoalkenes.[2] This transformation generates enantiomerically enriched products from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines.[2] This methodology has been successfully applied to the concise asymmetric synthesis of the natural product (−)-tylophorine.[2]
Experimental Protocol: Asymmetric Palladium-Catalyzed Carboamination [2]
-
Preparation of the Catalyst: In a glovebox, a mixture of Pd(OAc)₂ (5 mol %) and (R)-Siphos-PE (10 mol %) is dissolved in anhydrous toluene.
-
Reaction Setup: To an oven-dried reaction tube is added the aryl bromide (1.0 equiv), N-Boc-pent-4-enylamine (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Reaction Execution: The catalyst solution is added to the reaction tube, and the mixture is stirred at 100 °C for 24 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
An efficient route to enantiomerically pure (S)- and (R)-2-arylpyrrolidines involves the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines.[12] Treatment of the ketimine with a reducing agent such as LiBEt₃H induces cyclization and reduction, followed by acidic removal of the chiral auxiliary to afford the desired 2-arylpyrrolidine with excellent enantiomeric excess (>99%).[12]
Diagram: Reductive Cyclization Workflow
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Biological significance of the pyrrolidine ring in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a cornerstone in medicinal chemistry, recognized for its profound biological significance.[1][2][3] This saturated scaffold is not merely a passive structural element but an active contributor to the pharmacological profile of a vast array of therapeutic agents.[1] Its prevalence in numerous natural products, from alkaloids to vitamins, and its incorporation into a significant number of FDA-approved drugs underscore its status as a "privileged scaffold" in drug design.[4][5][6] This guide provides a comprehensive exploration of the pyrrolidine ring's multifaceted role in medicinal chemistry. We will delve into the intrinsic structural and physicochemical properties that render it a versatile building block, examine its diverse pharmacological activities with a focus on anticancer, antiviral, and central nervous system (CNS)-acting agents, and provide an overview of key synthetic strategies. This analysis is intended to equip researchers and drug development professionals with a deeper understanding of the pyrrolidine scaffold, fostering its continued and innovative application in the quest for novel therapeutics.
The Pyrrolidine Scaffold: Structural and Physicochemical Advantages in Drug Design
The utility of the pyrrolidine ring in medicinal chemistry is deeply rooted in its unique combination of structural and physicochemical properties. These characteristics allow for a nuanced modulation of a drug candidate's interaction with its biological target, as well as its pharmacokinetic profile.
Conformational Flexibility and "Pseudorotation"
Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and exhibits significant conformational flexibility.[6][7][8][9][[“]] This flexibility is often described as "pseudorotation," where the ring can adopt various envelope and twist conformations.[6][7][8][9][[“]] This dynamic nature allows the pyrrolidine scaffold to adapt its shape to the binding site of a biological target, such as an enzyme or receptor, thereby optimizing molecular recognition and enhancing biological activity. The ability to control and lock the ring into specific conformations through the strategic placement of substituents is a powerful tool in drug design.[7][11] For instance, the introduction of a bulky tert-butyl group at the C-4 position can lock the ring into a specific puckered conformation.[11][12][13]
Stereochemistry and Chiral Centers
The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers.[7] This rich stereochemistry is a critical factor in its biological activity, as enantiomers and diastereomers of a pyrrolidine-containing drug can exhibit vastly different pharmacological profiles due to their differential interactions with chiral biological macromolecules like proteins and nucleic acids.[6][7][9][[“]] The non-essential amino acid L-proline, which contains a pyrrolidine ring with a single chiral center, is a frequently utilized chiral building block in the synthesis of optically pure drugs.[7][14][15][16][17][18]
Physicochemical Properties: Basicity and Lipophilicity
The nitrogen atom within the pyrrolidine ring imparts basicity to the scaffold.[7][8] This basicity can be crucial for establishing key interactions, such as hydrogen bonds or ionic bonds, with acidic residues in a biological target. The pKa of the conjugate acid of pyrrolidine is approximately 11.27, making it a relatively strong base.[4] The nucleophilicity of the nitrogen also makes it a prime position for substitution, with a remarkable 92% of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[7][8]
In terms of lipophilicity, pyrrolidine has a logP (octanol/water partition coefficient) of 0.46, indicating a degree of hydrophilicity that can be advantageous for improving the solubility of drug candidates.[4] The ability to fine-tune the lipophilicity through substitution on the ring is a key aspect of optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacological Landscape of Pyrrolidine-Containing Drugs
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of pharmacological activities exhibited by drugs containing this moiety.[1][2][3][19]
Anticancer Agents
The pyrrolidine framework is a significant contributor to the efficacy of numerous anticancer drugs.[1][5][20] Its presence can enhance bioavailability, target specificity, and overall potency.[1] Pyrrolidine derivatives have been shown to inhibit enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[1]
Table 1: Examples of FDA-Approved Anticancer Drugs Containing a Pyrrolidine Scaffold [20]
| Drug Brand & Company | FDA Approval | Condition | Primary Target |
| Ivosidenib (Tibsovo, Servier) | May 25, 2022 | Acute Myeloid Leukemia | IDH1 |
| Alpelisib (Vijoice, Novartis) | April 5, 2022 | PIK3CA-Related Overgrowth Spectrum (PROS) | PIK3CA Pathway |
A notable example is the development of pyrrolidine-containing derivatives as antagonists of the chemokine receptor CXCR4, which plays a role in cancer metastasis.[2]
Antiviral Agents
A significant number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV), incorporate the pyrrolidine ring.[21][22] These drugs often act as inhibitors of viral proteases, such as the NS3/4A serine protease, which are essential for viral replication.[21][22] More recently, pyrrolidine derivatives have been investigated as potential inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[23][24]
Examples of Antiviral Drugs with a Pyrrolidine Moiety:
-
Telaprevir: An HCV NS3/4A protease inhibitor.[22]
-
Ombitasvir: An HCV NS5A inhibitor, also showing potential against SARS-CoV-2.[22]
Central Nervous System (CNS) Acting Drugs
The pyrrolidine ring is a common feature in drugs that act on the central nervous system, including nootropics, anticonvulsants, and antidepressants.[18] The ability of the pyrrolidine scaffold to cross the blood-brain barrier and interact with various CNS targets contributes to its utility in this therapeutic area.
Examples of CNS-Acting Drugs with a Pyrrolidine Moiety:
-
Aniracetam: A nootropic agent.[2]
-
Ethosuximide: An antiepileptic drug.[2]
-
Rolipram: An antidepressant.[2]
Other Therapeutic Areas
The applications of the pyrrolidine scaffold extend to a wide range of other therapeutic areas, including:
-
Antidiabetic Agents: Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a prominent example.[1][21]
-
Antihypertensive Agents: Captopril and Enalapril are well-known angiotensin-converting enzyme (ACE) inhibitors.[2]
-
Antibacterial Agents: Clindamycin and Anisomycin are examples of antibiotics containing the pyrrolidine ring.[2]
-
Anti-inflammatory Agents: Pyrrolidine derivatives have shown potential as anti-inflammatory agents.[1][19]
Synthetic Strategies for Pyrrolidine-Containing Molecules
The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry, with several robust methods available to medicinal chemists.
Functionalization of Pre-formed Pyrrolidine Rings
A common and efficient approach involves the use of readily available chiral precursors, such as L-proline and its derivatives (e.g., 4-hydroxyproline).[7][21] This strategy allows for the direct introduction of a chiral pyrrolidine moiety into the target molecule, ensuring stereochemical control.[21]
Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline
Objective: To reduce the carboxylic acid of L-proline to the corresponding alcohol, (S)-prolinol, a versatile chiral building block.
Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with a suspension of LiAlH₄ in anhydrous THF. The flask is cooled in an ice bath.
-
Addition of L-Proline: A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water. This is a highly exothermic process and should be performed with caution.
-
Filtration and Extraction: The resulting white precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol. Further purification can be achieved by distillation or chromatography if necessary.
Ring Construction from Acyclic Precursors
Another important strategy involves the construction of the pyrrolidine ring from acyclic starting materials.[7][25] 1,3-dipolar cycloaddition reactions are a powerful tool for this purpose, often employing azomethine ylides as the 1,3-dipole.[26] This method allows for the creation of highly substituted and stereochemically complex pyrrolidine derivatives.
Diagram: General Scheme for 1,3-Dipolar Cycloaddition
Caption: 1,3-Dipolar cycloaddition for pyrrolidine synthesis.
Future Perspectives and Conclusion
The pyrrolidine ring continues to be a focal point of research in medicinal chemistry.[2] The exploration of novel synthetic methodologies, the design of new pyrrolidine-based scaffolds with unique substitution patterns, and the application of computational methods to predict the biological activity of pyrrolidine derivatives are all active areas of investigation.[27] The concept of bioisosteric replacement, where the pyrrolidine ring is used to substitute other cyclic or acyclic moieties to improve a drug's properties, is also a promising strategy.[28][29][30][31][32]
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Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. [Link]
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Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1][7][21]triazine inhibitors of IGF-1R kinase and IR kinase. PubMed. [Link]
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The Quest for Bioisosteric Replacements. ACS Publications. [Link]
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Spectroscopic Curation of 2-(3-Iodophenyl)pyrrolidine: A Technical Guide for Advanced Drug Discovery
Abstract
In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(3-Iodophenyl)pyrrolidine, a versatile heterocyclic scaffold, presents significant interest due to its potential applications in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical predictions, detailed experimental protocols, and expert interpretation of the spectroscopic data to facilitate its unambiguous identification and utilization in research and development.
Introduction: The Significance of this compound in Medicinal Chemistry
The pyrrolidine ring is a foundational structural motif in a vast array of natural products and synthetic pharmaceuticals, renowned for its favorable pharmacokinetic properties. The introduction of a 3-iodophenyl substituent onto the pyrrolidine core creates a molecule with significant potential for further chemical modification, particularly through transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as a versatile synthetic handle, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.
Accurate and comprehensive spectroscopic characterization is the bedrock of chemical synthesis and drug development. It ensures the identity and purity of a compound, which is a critical prerequisite for its advancement through the discovery pipeline. This guide provides a detailed examination of the predicted NMR and MS data for this compound, offering a virtual "fingerprint" of the molecule for researchers.
Molecular Structure and Isotopic Distribution
The fundamental understanding of a molecule's spectroscopic behavior begins with its structure. This compound consists of a saturated five-membered nitrogen-containing pyrrolidine ring attached at its 2-position to a phenyl ring, which is substituted with an iodine atom at the meta-position.
Figure 1: Chemical structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS analysis provides crucial information for confirming its molecular weight and elemental composition.
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental formula of a compound. The predicted monoisotopic mass and common adducts for this compound are presented in the table below.
| Ion Species | Predicted m/z |
| [M+H]⁺ | 274.0087 |
| [M+Na]⁺ | 296.0006 |
| [M+K]⁺ | 311.9646 |
| [M-H]⁻ | 271.9942 |
Table 1: Predicted m/z values for common adducts of this compound.
Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry
The following protocol outlines a general procedure for acquiring ESI-MS data suitable for the analysis of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Desolvation Gas Flow (N₂): 600 - 800 L/hr
-
Cone Gas Flow (N₂): 20 - 50 L/hr
-
Analyzer Mode: TOF or Orbitrap for high-resolution mass analysis
-
Mass Range: m/z 50 - 500
Rationale for Parameter Selection:
-
The choice of ESI is appropriate for this moderately polar molecule.
-
The voltage and temperature settings are optimized to achieve efficient ionization and desolvation while minimizing in-source fragmentation.[1][2][3]
-
High-resolution analysis is critical for confirming the elemental composition and distinguishing the target molecule from potential impurities with similar nominal masses.
Interpretation of the Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 274.0087. A key feature in the mass spectrum of iodine-containing compounds is the large mass defect of iodine, which aids in its identification.
Under collision-induced dissociation (CID) conditions (MS/MS), the protonated molecule will fragment in a predictable manner. The primary fragmentation pathways are expected to involve the pyrrolidine ring.
Figure 2: Predicted major fragmentation pathways for this compound.
The most likely fragmentation will be the cleavage of the C-N bond of the pyrrolidine ring, leading to the loss of a neutral pyrrolidine moiety and the formation of a stable iodophenyl-containing cation. Another possible fragmentation is the loss of the iodophenyl group, resulting in a protonated pyrrolidine fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the protons of the pyrrolidine ring and the iodophenyl group. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effect of the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2' (Pyrrolidine) | 4.2 - 4.4 | t | ~ 8.0 |
| H-5'a, H-5'b (Pyrrolidine) | 3.1 - 3.3 | m | - |
| H-3'a, H-3'b (Pyrrolidine) | 2.0 - 2.2 | m | - |
| H-4'a, H-4'b (Pyrrolidine) | 1.8 - 2.0 | m | - |
| H-2 (Aromatic) | ~ 7.8 | s | - |
| H-6 (Aromatic) | ~ 7.6 | d | ~ 7.8 |
| H-4 (Aromatic) | ~ 7.5 | d | ~ 7.8 |
| H-5 (Aromatic) | ~ 7.1 | t | ~ 7.8 |
| NH (Pyrrolidine) | 1.5 - 2.5 | br s | - |
Table 2: Predicted ¹H NMR data for this compound (in CDCl₃).
Rationale for Predictions:
-
The proton at the 2-position of the pyrrolidine ring (H-2') is expected to be the most downfield of the aliphatic protons due to its proximity to the aromatic ring.
-
The protons on the pyrrolidine ring will exhibit complex multiplets due to geminal and vicinal coupling.
-
The aromatic protons will show a characteristic splitting pattern for a 1,3-disubstituted benzene ring. The proton between the two substituents (H-2) will be a singlet, while the others will show doublet and triplet patterns.
-
The NH proton is expected to be a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2' (Pyrrolidine) | 60 - 65 |
| C-5' (Pyrrolidine) | 46 - 50 |
| C-3' (Pyrrolidine) | 34 - 38 |
| C-4' (Pyrrolidine) | 25 - 29 |
| C-1 (Aromatic) | 145 - 150 |
| C-3 (Aromatic, C-I) | 94 - 98 |
| C-2 (Aromatic) | 135 - 140 |
| C-6 (Aromatic) | 130 - 135 |
| C-4 (Aromatic) | 128 - 132 |
| C-5 (Aromatic) | 125 - 129 |
Table 3: Predicted ¹³C NMR data for this compound (in CDCl₃).
Rationale for Predictions:
-
The carbon bearing the iodine atom (C-3) will be significantly shielded, appearing at a relatively upfield chemical shift for an aromatic carbon.
-
The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.
-
The quaternary carbon of the aromatic ring attached to the pyrrolidine (C-1) will be deshielded.
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16 - 64
-
Relaxation Delay (d1): 1 - 2 seconds
-
Acquisition Time (aq): 3 - 4 seconds
-
Spectral Width (sw): 16 - 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 - 4096 (or more, depending on sample concentration)
-
Relaxation Delay (d1): 2 - 5 seconds
-
Acquisition Time (aq): 1 - 2 seconds
-
Spectral Width (sw): 240 - 250 ppm
-
Temperature: 298 K
Rationale for Parameter Selection:
-
A high-field spectrometer is crucial for resolving the complex multiplets in the ¹H NMR spectrum and ensuring all unique carbons are visible in the ¹³C NMR spectrum.[4]
-
The choice of deuterated solvent is important as it can influence chemical shifts. CDCl₃ is a common choice for many organic compounds.
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio. More scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Figure 3: General workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a molecule of significant interest in contemporary drug discovery. The detailed predictions for mass spectrometry and both ¹H and ¹³C NMR, coupled with robust experimental protocols, serve as a valuable resource for researchers. By understanding the expected spectral features and fragmentation patterns, scientists can confidently identify and characterize this important building block, thereby accelerating their research and development efforts. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel small molecules, reinforcing the central role of spectroscopy in advancing chemical and pharmaceutical sciences.
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Introduction: Contextualizing 2-(3-Iodophenyl)pyrrolidine in Modern Drug Discovery
An In-Depth Technical Guide to the Physical Properties and Solubility of 2-(3-Iodophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a polar pyrrolidine ring and a lipophilic iodophenyl group, presents a unique scaffold for creating novel therapeutic agents. The pyrrolidine moiety is a common feature in numerous natural alkaloids and successful synthetic drugs, while the iodophenyl group offers a site for further chemical modification, such as cross-coupling reactions, and can influence binding interactions with biological targets.[1]
A thorough understanding of the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective use in any research and development pipeline. Properties such as molecular weight, pKa, and lipophilicity (logP) govern how the molecule behaves in both chemical reactions and biological systems. Most importantly, its solubility profile dictates the feasibility of formulation, administration routes, and ultimately, its bioavailability.
This guide provides a detailed examination of the known and predicted physical properties of this compound and offers a robust, field-proven protocol for the experimental determination of its solubility. The insights herein are designed to empower researchers to make informed decisions, anticipate experimental challenges, and accelerate the progression of their discovery programs.
Molecular Identity and Core Physicochemical Parameters
A precise definition of a molecule's structure and its intrinsic properties is the foundation of all subsequent experimental work. These parameters are essential for calculations, analytical characterization, and predictive modeling.
Chemical Structure and Identifiers
The molecule consists of a pyrrolidine ring substituted at the 2-position with a 3-iodophenyl group. This combination imparts both hydrophilic and hydrophobic characteristics.
Caption: 2D Chemical Structure of this compound.
-
Molecular Formula: C₁₀H₁₂IN[2][]
-
Canonical SMILES: C1CC(NC1)C2=CC(=CC=C2)I[][4]
-
InChI: InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2[][4]
-
CAS Number: 317355-10-5[2][]
Key Physicochemical Data
The following table summarizes essential physicochemical properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.
| Property | Value | Significance in Drug Development | Source |
| Molecular Weight | 273.11 g/mol | Influences diffusion rates and compliance with guidelines like Lipinski's Rule of Five. | [2][] |
| Boiling Point (Predicted) | 312.6 ± 35.0 °C | Indicates volatility; useful for purification (distillation) and stability assessment at high temperatures. | [2] |
| Density (Predicted) | 1.597 ± 0.06 g/cm³ | Relevant for formulation, especially for non-aqueous liquid preparations. | [2] |
| pKa (Predicted) | 9.70 ± 0.10 | The pyrrolidine nitrogen is basic. This value indicates the molecule will be predominantly protonated (cationic) at physiological pH (~7.4), which strongly enhances aqueous solubility. | [2] |
| XlogP (Predicted) | 2.5 | This value suggests a moderate degree of lipophilicity, indicating a balance between aqueous solubility and membrane permeability. | [4] |
Solubility Profile: Theoretical Insights and Experimental Protocol
Solubility is not a single value but a complex property dependent on the solvent, pH, and temperature. For drug development, solubility in aqueous media and pharmaceutically relevant organic solvents is of paramount importance.
Guiding Principles: "Like Dissolves Like"
The solubility of this compound is governed by the interplay between its two main structural features:
-
The Pyrrolidine Ring: This secondary amine is polar and capable of hydrogen bonding, particularly when protonated. This feature promotes solubility in polar protic solvents like water and ethanol.[1][5][6]
-
The Iodophenyl Group: This aromatic, halogenated moiety is large, nonpolar, and hydrophobic. It drives solubility in nonpolar organic solvents like toluene or diethyl ether and detracts from aqueous solubility.[7][8]
Based on these features, a mixed solubility profile is expected. The compound is unlikely to be fully miscible with extremely nonpolar solvents (e.g., hexane) or highly polar solvents in its free base form, but should exhibit good solubility in intermediate polarity solvents and buffered aqueous solutions where the amine is protonated.
The Critical Role of pH in Aqueous Solubility
The predicted pKa of 9.70 is the most critical factor for aqueous solubility.[2] The ionization state of the pyrrolidine nitrogen is directly dependent on the pH of the medium.
Caption: Impact of pH on the ionization and aqueous solubility of this compound.
This relationship is vital for drug development. For oral dosage forms, the compound will be highly soluble in the acidic environment of the stomach (pH 1.5-3.5) but may see reduced solubility as it transitions to the more neutral environment of the small intestine.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "shake-flask" method is the gold standard for accurately determining equilibrium solubility.[9] It is a robust and reliable "excess solid" method that measures the concentration of a saturated solution after it has reached equilibrium.[10]
Causality Behind the Method: This protocol is designed to ensure that the measured concentration represents the true thermodynamic solubility limit, not a transient supersaturated state. Each step is a control point to eliminate common sources of error.
Step-by-Step Methodology:
-
Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4) and select desired organic solvents (e.g., DMSO, ethanol, acetonitrile). All solvents must be of high purity.[9] For Biopharmaceutics Classification System (BCS) studies, solubility is determined at 37 ± 1 °C in aqueous media across a pH range of 1.2–6.8.[11]
-
Addition of Excess Solute: Add an amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., glass vial). The amount should be sufficient to ensure a visible excess of undissolved solid remains at equilibrium. This is the core principle of the "excess solid" approach.[10]
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance) using a shaker or rotator. The system must be allowed to reach thermodynamic equilibrium. A minimum of 24 hours is standard, but longer times (48-72 hours) may be necessary and should be confirmed by preliminary time-course experiments.[9][11]
-
Phase Separation (Self-Validating Step): This step is critical for accuracy. Separate the undissolved solid from the saturated solution. The most reliable method is centrifugation at high speed to pellet the solid, followed by careful withdrawal of the supernatant. The supernatant must then be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[12] This two-stage separation ensures no solid particulates are carried over into the analytical sample.
-
Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase. Determine the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][12] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[12]
-
Data Reporting: Report the solubility in standard units such as mg/mL or molarity (mol/L), specifying the solvent and the exact temperature at which the measurement was made.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.
Summary and Forward-Looking Implications
This compound is a compound with a balanced physicochemical profile, characterized by a basic nitrogen that can be leveraged to enhance aqueous solubility and a lipophilic iodophenyl group suitable for membrane traversal and further synthetic elaboration.
-
Key Strengths: Its moderate predicted logP and basic pKa suggest it is a promising scaffold for developing orally bioavailable drugs. The high solubility anticipated at acidic pH is advantageous for dissolution in the stomach.
-
Potential Challenges: The decrease in solubility at neutral pH may pose challenges for absorption in the intestine. Formulation strategies such as salt formation or the use of solubility enhancers may be required to maintain adequate concentrations in solution.
The data and protocols presented in this guide provide the necessary foundation for researchers to confidently incorporate this compound into their projects. Experimental verification of the predicted properties, especially solubility across the physiological pH range using the detailed shake-flask protocol, is a mandatory next step for any serious drug development effort.
References
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A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry . PubMed, National Library of Medicine. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]
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(R)-2-(3-Fluoro-5-iodophenyl)pyrrolidine | C10H11FIN | CID 131222588 . PubChem, National Library of Medicine. [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER . World Health Organization. [Link]
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1-(2-Iodophenyl)pyrrolidine-3-carboxylic acid | C11H12INO2 | CID 67128066 . PubChem, National Library of Medicine. [Link]
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A Technical Guide to the Role of the Iodophenyl Group in Pyrrolidine Derivatives' Activity
Foreword
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold in a vast array of pharmacologically active agents.[1][2] Its non-planar, sp³-rich structure allows for intricate three-dimensional exploration of a target's binding pocket, a feature increasingly sought after in modern drug discovery.[1] However, the ultimate biological activity of a pyrrolidine-based molecule is profoundly influenced by its substituents. Among these, the iodophenyl group holds a unique and multifaceted role. It is not merely a bulky lipophilic appendage; it is a strategic tool that can modulate pharmacodynamics, fine-tune pharmacokinetics, and unlock powerful diagnostic capabilities. This guide provides an in-depth analysis of the iodophenyl group's function, offering researchers and drug developers field-proven insights into its application.
Section 1: The Iodophenyl-Pyrrolidine Moiety: A Synergistic Pharmacophore
The combination of a pyrrolidine core and an iodophenyl group creates a pharmacophore with distinct physicochemical properties that are central to its biological function. Understanding this synergy is the first step in rationally designing effective therapeutics.
The Pyrrolidine Scaffold: A Privileged Structure
The five-membered saturated nitrogen heterocycle of pyrrolidine offers several advantages in drug design:
-
Stereochemical Complexity: The non-planar ring contains multiple potential stereocenters, allowing for precise spatial orientation of substituents to maximize interactions with chiral biological targets.[1]
-
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, enhancing solubility and providing a key interaction point.[3]
-
Synthetic Tractability: A wealth of synthetic methods exists for creating substituted pyrrolidines, often starting from readily available precursors like proline.[4][5]
The Iodophenyl Group: More Than a Halogen
The introduction of an iodine atom to a phenyl ring imparts several critical characteristics that distinguish it from other substituents, including other halogens.
-
Size and Lipophilicity: Iodine is the largest and most lipophilic of the stable halogens. This significant size can provide favorable van der Waals contacts in a binding pocket and dramatically increase the overall lipophilicity of the molecule, which can enhance membrane permeability and access to CNS targets.
-
Metabolic Stability: The carbon-iodine (C-I) bond, while weaker than other carbon-halogen bonds, can serve as a metabolic block. By replacing a hydrogen atom at a site prone to oxidative metabolism, iodination can increase the metabolic stability and half-life of a compound.[6][7]
-
Halogen Bonding: Iodine is a potent halogen bond donor. This non-covalent interaction, where the electropositive region on the outer surface of the iodine (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom on a protein backbone), can provide a strong, directional binding interaction that significantly enhances affinity and selectivity.
-
Bioisosterism: The iodine atom is considered a classical bioisostere of a t-butyl group, allowing for similar spatial occupancy while introducing different electronic and metabolic properties.[8]
The interplay between the pyrrolidine core's stereochemistry and the iodophenyl group's unique properties allows for the fine-tuning of a molecule's interaction with its biological target.
Section 2: Modulating Pharmacodynamics: Affinity, Selectivity, and Mechanism
The iodophenyl group exerts a profound influence on how a pyrrolidine derivative interacts with its biological target. Its effects are best illustrated through specific case studies.
Case Study: Monoamine Transporters (MATs)
Pyrrolidine derivatives, such as pyrovalerone analogs, are well-known inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET).[9][10] These transporters are critical for regulating neurotransmitter levels, and their inhibition is a key mechanism for treating conditions like depression, ADHD, and substance abuse.[9]
Structure-activity relationship (SAR) studies on this class of compounds reveal that substitution on the phenyl ring is a critical determinant of potency and selectivity. While direct data for iodophenyl derivatives is sparse in the provided literature, the high potency of 1-(3,4-dichlorophenyl) analogs highlights the importance of halogenation.[9]
Causality of Halogenation:
-
Increased Affinity: The lipophilicity of halogens like chlorine and iodine enhances binding to the hydrophobic regions within the transporter's binding site.
-
Electronic Effects: Halogens are electron-withdrawing groups that can modulate the electronics of the phenyl ring, influencing interactions with the target protein.
-
Positional Importance: The substitution pattern (e.g., 3,4-disubstitution) is crucial for orienting the molecule correctly within the binding pocket. An iodo-substituent, due to its size, would be expected to have a significant steric influence on this orientation.
The following table summarizes in vitro data for related phenyl-pyrrolidine analogs, demonstrating the impact of phenyl substitution on monoamine transporter inhibition.
| Compound | Phenyl Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DA Uptake IC₅₀ (nM) |
| 4a | 4-Methylphenyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 |
| 4u | 3,4-Dichlorophenyl | 1.8 ± 0.2 | 23.1 ± 3.5 | 1650 ± 210 | 12.3 ± 1.8 |
Data extracted from Meltzer et al. (2005) and presented on BenchChem.[9][10]
The ~12-fold increase in DAT binding affinity (Kᵢ) for the dichlorophenyl analog (4u) compared to the methylphenyl analog (4a) strongly supports the beneficial role of halogenation. An iodophenyl derivative would be hypothesized to exhibit potent activity, potentially with altered selectivity due to its distinct size and electronic properties.
Caption: Antagonism of the sigma-1 receptor prevents modulation of its client proteins.
Section 3: The Iodophenyl Group as a Strategic Tool in Development
Beyond direct target interaction, the iodophenyl group provides unique advantages for drug development, particularly in pharmacokinetics and molecular imaging.
Pharmacokinetic Implications
The primary pharmacokinetic advantage of iodination is the potential for enhanced metabolic stability. Aromatic hydroxylation by cytochrome P450 enzymes is a common metabolic pathway. Placing a large iodine atom at a susceptible position on the phenyl ring can sterically hinder the enzyme's access, effectively blocking metabolism at that site and potentially increasing the drug's half-life and oral bioavailability.
Application in Molecular Imaging: PET and SPECT
A standout feature of iodine is the availability of radioisotopes suitable for nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). [11]
-
Iodine-124 (¹²⁴I): A positron emitter with a relatively long half-life (4.18 days), making it ideal for PET imaging, especially for tracking molecules with slow pharmacokinetics like monoclonal antibodies. [11]* Iodine-123 (¹²³I): A gamma emitter used for SPECT imaging.
-
Iodine-125 (¹²⁵I): Used extensively in preclinical research as a radioligand for in vitro binding assays and autoradiography due to its convenient half-life and detection properties. [12] By synthesizing a pyrrolidine derivative with a non-radioactive iodophenyl group and its radioiodinated counterpart, researchers can conduct powerful translational studies. The non-radioactive ("cold") compound is used for initial pharmacology and toxicology, while the radioactive ("hot") tracer is used for in vivo imaging. This allows for the direct visualization of drug distribution, confirmation of target engagement in the brain or peripheral tissues, and determination of receptor occupancy at therapeutic doses. [13] For example, [¹²⁵I]-R-(−)-DOI is a well-established radioligand used to label and quantify 5-HT₂ₐ receptors in tissues. [12]This same principle is applied to novel drug candidates.
Caption: A generalized workflow for the development and use of an iodinated PET tracer.
Section 4: Key Experimental Protocols
The successful development of iodophenyl-pyrrolidine derivatives relies on robust synthetic and analytical methodologies.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for introducing the iodophenyl group onto a heterocyclic core, a common and highly reliable strategy in medicinal chemistry. This example is adapted from methodologies used for creating aryl-tagged molecules. [14] Objective: To couple a bromo-pyrrolidine derivative with 4-iodophenylboronic acid.
Materials:
-
N-protected-bromo-pyrrolidine derivative (1.0 eq)
-
4-Iodophenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add the N-protected-bromo-pyrrolidine derivative, 4-iodophenylboronic acid, and the base.
-
Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe. Stir the mixture for 5-10 minutes to ensure dissolution/suspension.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to reflux (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired iodophenyl-pyrrolidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Protocol: Monoamine Transporter Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound for a specific monoamine transporter (e.g., DAT) in a competitive format. It is a self-validating system where the displacement of a known high-affinity radioligand provides a quantitative measure of the new compound's potency. This protocol is based on established methods. [10] Objective: To determine the Kᵢ of an iodophenyl-pyrrolidine derivative at the human dopamine transporter (hDAT).
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT.
-
Radioligand: [¹²⁵I]RTI-55 or [³H]WIN 35,428 (a known high-affinity DAT ligand).
-
Non-specific binding control: GBR-12909 (10 µM) or cocaine (30 µM).
-
Test compound (iodophenyl-pyrrolidine derivative) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
96-well plates and a cell harvester with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add the test compound in serial dilutions (e.g., from 100 µM to 10 pM) to the appropriate wells.
-
Control Wells:
-
Total Binding: Add vehicle (e.g., DMSO) instead of the test compound.
-
Non-Specific Binding (NSB): Add a saturating concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909).
-
-
Radioligand Addition: Add the radioligand (e.g., [³H]WIN 35,428) to all wells at a final concentration near its Kₔ value (e.g., 2-3 nM).
-
Membrane Addition: Add the cell membrane preparation (containing hDAT) to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature or 4°C for 60-120 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Section 5: Conclusion and Future Perspectives
The iodophenyl group is far more than a simple structural component in pyrrolidine derivatives; it is a strategic element for rational drug design. Its ability to enhance binding affinity through lipophilic and halogen bonding interactions, block metabolic hotspots to improve pharmacokinetic profiles, and serve as a label for in vivo molecular imaging makes it a uniquely powerful tool.
Future research should focus on a more systematic exploration of halogen bonding in this chemical class. Co-crystallization of iodophenyl-pyrrolidine ligands with their target proteins could provide definitive evidence of these interactions and pave the way for more precise, structure-based design. Furthermore, comparing the in vivo efficacy and pharmacokinetic profiles of a series of halogenated (F, Cl, Br, I) pyrrolidine analogs would provide invaluable data for optimizing drug properties. By leveraging the multifaceted nature of the iodophenyl group, scientists can continue to develop novel and highly effective pyrrolidine-based therapeutics and diagnostics.
References
-
Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]
- Coutts, R. T., & Malicky, J. L. (1973). The synthesis of some 4-substituted 2,5-dimethoxyamphetamines. PiHKAL. Mentioned in the history of DOI. The original publication link is not directly provided, but its existence is documented in the history of DOI on Wikipedia.
- Nichols, D. E. (n.d.). Development of the radioactive iodine-125 form of DOI for PET imaging. This work is cited in the history of DOI on Wikipedia.
- Zheng, G., Dwoskin, L. P., & Crooks, P. A. (2006). Vesicular monoamine transporter 2: role as a novel target for drug development. AAPS J. This is a related reference on monoamine transporters.
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). Available at: [Link]
-
Ramazani, A., & Hosseininezhad, S. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Preti, D., et al. (2017). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future Medicinal Chemistry. Available at: [Link]
-
Vela, J. M., et al. (2015). Investigational sigma-1 receptor antagonists for the treatment of pain. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Smith, D. J., et al. (2022). Novel Sigma-1 Receptor Antagonists: From Opioids to Small Molecules: What is New?. ResearchGate. This appears to be a PDF version of the Future Medicinal Chemistry article. Available at: [Link]
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Discovery and Initial Synthesis of Novel Pyrrolidine Compounds: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Pyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, stands as one of the most vital structural motifs in modern medicinal chemistry.[1][2][3] Its prevalence is not a matter of chance; the pyrrolidine ring offers a unique combination of desirable properties. Its sp³-hybridized, non-planar structure provides access to three-dimensional chemical space, a critical attribute for enhancing binding affinity and selectivity to complex biological targets.[1][2][4] This "pseudorotation" allows it to adopt various energetically favorable conformations, enabling a more thorough exploration of the pharmacophore space.[1][2] Furthermore, the pyrrolidine nucleus is a cornerstone of numerous natural products, including nicotine and hygrine, and is a key component in over 37 FDA-approved drugs, such as the antidiabetic agent Vildagliptin and the antiviral Daclatasvir.[1][5][6]
This guide eschews a conventional, linear narrative. Instead, it is structured to mirror the strategic thinking of a drug discovery team: from conceptualization and strategic synthetic planning to the hands-on execution and rigorous validation of a novel chemical entity. We will delve into the causality behind methodological choices, present self-validating experimental workflows, and ground our discussion in authoritative, verifiable literature.
Part 1: Conceptualization and Strategic Design
The journey to a novel compound begins not in the flask, but with a strategic design. The goal is to create molecules with purpose, whether to inhibit a specific enzyme, antagonize a receptor, or exhibit a desired pharmacological effect like anti-inflammatory or anticancer activity.[3][7]
The Logic of Scaffold Selection
Choosing the pyrrolidine core is a strategic decision. Its advantages include:
-
Stereochemical Complexity: The ring's carbons can be chiral centers, allowing for the creation of specific stereoisomers. This is crucial as different enantiomers or diastereomers can have vastly different biological activities and safety profiles.[1][2][8]
-
Modularity: The nitrogen atom and ring carbons serve as versatile handles for introducing a wide array of substituents, enabling fine-tuning of physicochemical properties and biological activity (a practice known as Diversity-Oriented Synthesis or DOS).[1][6]
-
Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, or its N-H group can be a hydrogen bond donor, enhancing interactions with biological targets and often improving aqueous solubility.[9]
Design Strategy Workflow
The workflow for designing a new library of pyrrolidine compounds involves a logical progression from a validated starting point to a novel chemical space.
Caption: A logical workflow for the design of novel pyrrolidine compounds.
Part 2: The Synthetic Toolkit: Modern Methodologies for Pyrrolidine Construction
The synthesis of the pyrrolidine core is a well-explored field, yet new, more efficient and stereoselective methods are constantly emerging.[10] The choice of synthetic route is a critical decision based on desired substitution patterns, stereochemistry, and scalability.
The Workhorse: [3+2] Cycloaddition of Azomethine Ylides
One of the most robust and widely utilized methods for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction.[1][11] It involves the reaction of a 1,3-dipole (an azomethine ylide) with a dipolarophile (typically an electron-deficient alkene).[1] This method is powerful because it can generate multiple stereocenters in a single, atom-economical step.[11][12]
Caption: General schematic of the [3+2] cycloaddition for pyrrolidine synthesis.
The causality for choosing this method often rests on its reliability and the high degree of stereocontrol achievable, especially when using chiral catalysts or auxiliaries.[12][13] Copper(I) and Silver(I) complexes with chiral ligands are particularly effective for achieving high enantioselectivity.[14]
The Efficiency Paradigm: Multicomponent Reactions (MCRs)
MCRs are processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[15][16] For pyrrolidine synthesis, MCRs represent a significant leap in efficiency, atom economy, and reduction of waste compared to traditional multi-step syntheses.[15][16][17] They are exceptionally well-suited for generating diverse compound libraries for high-throughput screening.
Recent advances (2018-2024) have highlighted catalyst-based, catalyst-free, and azomethine ylide-mediated MCRs, often enhanced by techniques like ultrasound or microwave irradiation.[15][16][17]
Table 1: Comparison of Key Synthetic Strategies
| Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| [3+2] Cycloaddition | High stereocontrol, well-established, good for complex targets.[1][12] | Often requires specific precursors, can have regioselectivity issues. | Stereochemically defined single targets. |
| Multicomponent Reactions | High efficiency, atom economy, diversity-oriented, operational simplicity.[15][17] | Product structure can be hard to predict, optimization can be complex. | Library synthesis for screening. |
| Asymmetric Organocatalysis | Metal-free, environmentally benign, high enantioselectivity.[18][19] | Catalyst loading can be high, may not be suitable for all substrates. | Accessing specific, highly enantioenriched pyrrolidines.[18] |
| Intramolecular Cyclization | Good for specific substitution patterns, utilizes linear precursors.[8][13] | Less convergent, may require more synthetic steps to prepare the precursor. | Synthesis of specific alkaloids and constrained analogs.[8] |
Part 3: Case Study - Synthesis and Validation of a Novel Pyrrolidine Analog
To illustrate the practical application of these principles, this section provides a detailed workflow for the synthesis and characterization of a hypothetical novel compound: (2S,4R)-1-acetyl-4-(4-cyanophenyl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide, a potential enzyme inhibitor.
Retrosynthetic Analysis and Strategy
The chosen strategy is a diastereoselective multicomponent reaction, which allows for the rapid assembly of the core with multiple stereocenters in a single operation, followed by functionalization.[20] This approach is selected for its efficiency in creating a highly substituted, drug-like molecule.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning that characterization checkpoints are integrated to confirm the identity and purity of intermediates and the final product.
Step 1: TiCl₄-Catalyzed Asymmetric Multicomponent Reaction[20]
-
Preparation: To an oven-dried, 100 mL round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂, 40 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add (S)-5-phenyldihydrofuran-2(3H)-one (1.2 equiv) and N-tosyl imino ester (1.0 equiv). Stir for 10 minutes.
-
Catalyst Introduction: Slowly add titanium(IV) chloride (TiCl₄, 1.2 equiv, 1M solution in CH₂Cl₂) dropwise. The solution may turn a deep color. Stir for 1 hour at -78 °C.
-
Nucleophile Addition: Add allyltrimethylsilane (3.0 equiv).
-
Reaction Progression: Allow the mixture to warm slowly to room temperature (23 °C) and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude highly substituted pyrrolidine intermediate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: N-Acetylation and Amide Coupling (Functionalization)
-
Deprotection/Acetylation: The tosyl group is removed under standard conditions, and the resulting secondary amine is acetylated using acetyl chloride and a non-nucleophilic base like triethylamine (TEA) in CH₂Cl₂.
-
Saponification: The ester group is hydrolyzed to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.
-
Amide Coupling: The resulting carboxylic acid is coupled with 2-aminopyridine using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
-
Final Purification: The final compound is purified by preparative HPLC to achieve >95% purity for biological testing.
Structural Elucidation and Data Validation
Rigorous characterization is non-negotiable for validating the structure of a novel compound.[21] A combination of spectroscopic techniques provides a complete picture of the molecule.
Table 2: Expected Spectroscopic Data for the Target Compound
| Technique | Observed Data (Predicted) | Interpretation |
| ¹H NMR | δ 7.2-8.5 (m, 8H), δ 5.1 (dd, 1H), δ 3.5-3.8 (m, 2H), δ 2.5-2.9 (m, 2H), δ 2.1 (s, 3H) | Aromatic protons (cyanophenyl, pyridyl), C2-H, C5-H₂, C3-H₂, C4-H, Acetyl-CH₃ |
| ¹³C NMR | δ 171.5, 169.8, 151.2, 148.0, 138.4, 132.6, 129.8, 122.1, 119.5, 118.9, 114.3, 60.2, 55.4, 45.1, 35.8, 22.5 | C=O (amide x2), Aromatic/Heteroaromatic Cs, CN, C2, C5, C4, C3, Acetyl-CH₃ |
| FT-IR | ~3300 cm⁻¹ (N-H), ~2230 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O, acetyl), ~1660 cm⁻¹ (C=O, amide) | Presence of key functional groups: N-H stretch, nitrile stretch, two distinct amide carbonyls.[21] |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₂₃H₂₂N₄O₂: 399.1765 | Found: 399.1768. Confirms the molecular formula and weight of the compound.[21] |
Synthesis and Validation Workflow Diagram
This diagram visualizes the entire process from reaction to validated pure compound, emphasizing the iterative nature of purification and analysis.
Caption: Workflow from initial synthesis to a fully validated compound.
Conclusion and Future Outlook
The discovery of novel pyrrolidine compounds is a dynamic and rewarding field. The true power lies not in simply making molecules, but in the strategic synthesis of compounds designed for a purpose. By leveraging modern, efficient methodologies like multicomponent reactions and maintaining rigorous standards of characterization, research teams can rapidly and confidently generate novel chemical matter. The insights gained from the initial synthesis and biological evaluation of these compounds fuel the next cycle of design and discovery, driving the development of the next generation of therapeutics.
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An In-Depth Technical Guide to 2-(3-Iodophenyl)pyrrolidine: A Versatile Building Block in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-(3-Iodophenyl)pyrrolidine Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the pyrrolidine ring system stands out as a privileged scaffold. Its prevalence in numerous natural products and pharmaceuticals underscores its significance.[1] The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] When functionalized with an aryl group, the resulting 2-arylpyrrolidine motif becomes a cornerstone for a vast array of biologically active molecules.[2][3]
This guide focuses on a particularly valuable derivative: This compound . The strategic placement of an iodine atom on the phenyl ring at the meta-position transforms this simple heterocyclic compound into a highly versatile and powerful building block. The carbon-iodine bond serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups and the construction of complex molecular architectures.[4][5][6] This capability is paramount in the rapid generation of compound libraries for drug discovery and the efficient synthesis of targeted therapeutic agents.
This document provides a comprehensive overview of the synthesis, properties, and core applications of this compound, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is crucial for its effective application. This compound is a stable organic compound amenable to a variety of reaction conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 317355-10-5 | [7][] |
| Molecular Formula | C₁₀H₁₂IN | [7][9][10] |
| Molecular Weight | 273.11 g/mol | [7][10] |
| Predicted Boiling Point | 312.6 ± 35.0 °C | [7] |
| Predicted Density | 1.597 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 9.70 ± 0.10 | [7] |
| Predicted XlogP | 2.5 | [9] |
Note: Physical properties such as boiling point and density are predicted values from chemical databases and should be used as a guideline.
The structural integrity of this compound can be confirmed through standard spectroscopic techniques. While specific spectra are dependent on the solvent and instrument used, the expected ¹H and ¹³C NMR signals would clearly show the distinct aromatic protons of the 1,3-disubstituted benzene ring and the aliphatic protons of the pyrrolidine ring. Mass spectrometry would show a characteristic molecular ion peak corresponding to its molecular weight.
Asymmetric Synthesis of the 2-Arylpyrrolidine Core
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental.[2] Consequently, the enantioselective synthesis of 2-arylpyrrolidines is of paramount importance. Several robust methods have been developed to access enantiomerically pure (R)- or (S)-2-arylpyrrolidines.
One highly effective and diastereoselective approach involves the addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine.[11][12] This method provides a general and efficient route to both enantiomers of 2-arylpyrrolidines in high yields.[12] Another powerful strategy is the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines, which can yield (S)- and (R)-2-arylpyrrolidines with excellent enantiomeric excess (>99% ee).[13] More recently, biocatalytic methods using transaminases have emerged as a green and highly selective alternative, starting from commercially available ω-chloroketones to produce both enantiomers with high yields and enantiomeric excesses.[3]
Representative Experimental Protocol: Asymmetric Synthesis via Reductive Cyclization
The following protocol is a conceptual representation based on the reductive cyclization of a γ-chloro N-sulfinylketimine precursor, a validated strategy for producing enantiopure 2-arylpyrrolidines.[13]
Step 1: Formation of γ-chloro N-sulfinylketimine
-
To a solution of the appropriate γ-chloro-iodophenyl ketone in an anhydrous solvent (e.g., THF), add the chiral tert-butanesulfinamide ((R)- or (S)-enantiomer) and a dehydrating agent (e.g., Ti(OEt)₄).
-
Stir the mixture at a specified temperature (e.g., 60 °C) for several hours until imine formation is complete, as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure and purify the resulting N-sulfinylketimine, typically by column chromatography.
Step 2: Diastereoselective Reductive Cyclization
-
Dissolve the purified γ-chloro N-sulfinylketimine in an anhydrous solvent (e.g., THF) and cool the solution to a low temperature (e.g., -78 °C).
-
Add a reducing agent, such as Lithium triethylborohydride (LiBEt₃H), dropwise to the solution.[13] The choice of reducing agent is critical for achieving high diastereoselectivity.
-
Allow the reaction to stir at low temperature for a specified period before gradually warming to room temperature.
-
Quench the reaction carefully with a suitable reagent (e.g., saturated NH₄Cl solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Step 3: Deprotection of the Sulfinyl Group
-
Dissolve the crude cyclized product in a suitable solvent (e.g., 1,4-dioxane or methanol).
-
Add a strong acid, such as a saturated solution of anhydrous HCl, to cleave the N-tert-butanesulfinyl group.[13]
-
Stir the reaction at room temperature for approximately one hour.
-
The final product, (R)- or (S)-2-(3-Iodophenyl)pyrrolidine hydrochloride, can often be precipitated from a non-polar solvent like diethyl ether and collected by filtration.[13]
Caption: Asymmetric synthesis of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating a catalytic cycle that can form new C-C, C-N, and C-O bonds with exceptional efficiency and functional group tolerance.[4][6] This versatility has made these reactions indispensable tools in pharmaceutical research and manufacturing.[5]
Suzuki-Miyaura Coupling: For C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most robust methods for constructing biaryl structures.[6] Using this compound, a wide variety of aryl, heteroaryl, or vinyl groups can be appended at the 3-position of the phenyl ring.
Generic Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base (e.g., K₂CO₃, Cs₂CO₃).
-
Add a degassed solvent system (e.g., dioxane/water, toluene/ethanol).
-
Heat the mixture under an inert atmosphere (N₂ or Ar) to the required temperature (typically 80-110 °C) until the starting material is consumed.
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines.[14] This reaction is exceptionally useful for synthesizing aniline derivatives. Starting with this compound, a diverse range of primary or secondary amines can be introduced, providing access to compounds with potential applications as, for example, serotonin receptor modulators.[2]
Generic Protocol for Buchwald-Hartwig Amination:
-
Combine this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in a glovebox or under an inert atmosphere.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the appropriate temperature (80-120 °C) and monitor for completion.
-
Upon completion, cool the reaction, quench with water, and extract the product. Purify via column chromatography or crystallization.
Applications in Drug Discovery: A Scaffold for Bioactive Molecules
The 2-arylpyrrolidine scaffold is a prominent feature in many natural products and pharmaceutical leads.[2] The absolute stereochemistry of this motif can have a profound impact on biological activity. For instance, the (R)-enantiomer of one 2-arylpyrrolidine derivative acts as a potent 5-HT₆ agonist, while the (S)-enantiomer displays antagonistic activity.[2]
By leveraging this compound as a starting material, medicinal chemists can rapidly synthesize a library of analogues where the 3-position of the phenyl ring is decorated with various substituents via the cross-coupling reactions described above. This strategy allows for a systematic exploration of the structure-activity relationship (SAR), optimizing potency, selectivity, and pharmacokinetic properties of a lead compound. The pyrrolidine ring itself often serves to orient the substituted phenyl group into a specific binding pocket of a target protein, while the newly introduced functionality can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) to enhance binding affinity.
Conclusion
This compound is a high-value, strategic building block for organic synthesis and drug discovery. Its structure combines the desirable three-dimensional properties of the pyrrolidine ring with a versatile iodine handle, enabling a vast range of chemical transformations. The well-established palladium-catalyzed cross-coupling reactions provide reliable and efficient pathways for elaborating this core structure into complex, novel molecules. For researchers aiming to accelerate their discovery programs, mastering the application of this scaffold is a significant step toward the efficient synthesis of the next generation of therapeutic agents.
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A Prospective Pharmacological Analysis of 2-(3-Iodophenyl)pyrrolidine: A Scaffold for CNS Discovery
Abstract: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1][2][3] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with complex biological targets.[1][2] This guide provides a prospective analysis of 2-(3-Iodophenyl)pyrrolidine, a molecule that combines this validated scaffold with a synthetically versatile and pharmacologically significant iodophenyl moiety. While direct pharmacological data for this specific molecule is not extensively published, this document will leverage structure-activity relationships from analogous compounds, established synthetic methodologies, and the known utility of the iodophenyl group to construct a potential pharmacological profile. We will hypothesize its most promising applications, not as an end-state therapeutic, but as a high-value chemical probe and potential radioligand for CNS target identification and imaging.
Molecular Profile and Physicochemical Characteristics
This compound is an organic compound featuring a secondary amine within a saturated five-membered ring, substituted at the 2-position with a 3-iodophenyl group. This combination of a basic nitrogen and a lipophilic, halogenated aromatic ring dictates its likely physicochemical properties.
| Property | Value / Prediction | Source / Method |
| Molecular Formula | C₁₀H₁₂IN | PubChem |
| Molecular Weight | 273.11 g/mol | PubChem |
| XlogP (Predicted) | 2.5 | PubChem |
| pKa (Predicted) | 9.70 ± 0.10 | Chemicalize |
| Hydrogen Bond Donors | 1 (amine N-H) | Calculated |
| Hydrogen Bond Acceptors | 1 (amine N) | Calculated |
The predicted XlogP of 2.5 suggests moderate lipophilicity, a key characteristic for penetrating the blood-brain barrier (BBB).[4] The basicity of the pyrrolidine nitrogen (predicted pKa ~9.7) ensures that the molecule will be predominantly protonated at physiological pH, a feature common to many CNS drugs that can facilitate interactions with target proteins.[4] The iodine atom, while increasing molecular weight, also enhances lipophilicity and can participate in halogen bonding, a potentially significant interaction in a protein binding pocket. The true value of the iodophenyl group, however, may lie in its utility for radiolabeling, a concept we will explore in detail.
Potential Synthetic Pathways
The synthesis of 2-arylpyrrolidines is well-documented, offering several viable routes to this compound. A particularly robust and stereoselective method involves the addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine, followed by cyclization and deprotection.[5][6]
Protocol: Asymmetric Synthesis of this compound
-
Imine Formation: Condensation of 4-chloro-1-(3-iodophenyl)butan-1-one with (R)- or (S)-2-methylpropane-2-sulfinamide to form the corresponding chiral N-tert-butanesulfinyl imine.
-
Grignard Addition & Cyclization: The key precursor, γ-chlorinated N-tert-butanesulfinyl imine, is reacted with a suitable Grignard reagent. For the synthesis of the parent compound, a reducing agent like lithium triethylborohydride (LiBEt₃H) can be used for reductive cyclization.[7] This step is highly diastereoselective, controlled by the chiral sulfinyl group.
-
Deprotection: The N-tert-butanesulfinyl group is removed under acidic conditions (e.g., HCl in dioxane), yielding the final this compound hydrochloride salt with high enantiomeric excess (>99%).[7] The free base can be obtained by subsequent neutralization.
This method provides excellent stereochemical control, which is critical as the biological activity of chiral pyrrolidines is often highly dependent on the specific enantiomer.[1]
Hypothesized Pharmacological Profile & Primary Application
The true potential of this compound is likely not as a direct therapeutic agent but as a high-affinity research tool, specifically a radioligand for CNS imaging and in vitro assays .
Rationale:
-
Privileged CNS Scaffold: The 2-arylpyrrolidine framework is a core component of molecules targeting a wide range of CNS proteins, including transporters and G-protein coupled receptors (GPCRs).[1][3] This suggests a high probability of inherent affinity for CNS targets.
-
The Iodophenyl Moiety as a Radiochemical Handle: The iodine atom is a superb feature for radiolabeling.
-
¹²⁵I: A gamma emitter perfect for in vitro applications like radioligand binding assays and quantitative autoradiography on tissue sections.[8]
-
¹²³I: A gamma emitter used for Single Photon Emission Computed Tomography (SPECT) imaging in humans and preclinical models.[9]
-
¹²⁴I: A positron emitter that could enable Positron Emission Tomography (PET) imaging, offering higher resolution and sensitivity than SPECT.[9]
-
The development of specific PET and SPECT ligands is a critical and often challenging aspect of neuroscience research and drug discovery.[10] A high-affinity ligand for a novel or poorly understood CNS target can unlock our ability to study its distribution, density, and occupancy by therapeutic drugs in vivo.[11]
Potential Biological Targets:
Based on structural analogy, this compound could plausibly interact with monoamine transporters (dopamine, serotonin, norepinephrine) or specific subtypes of serotonin, dopamine, or muscarinic acetylcholine receptors. The precise target profile is unknown and must be determined experimentally.
Proposed Experimental Workflow for Pharmacological Characterization
A phased approach is proposed to systematically uncover the pharmacological profile of this compound, with an emphasis on its development as a research tool.
Phase 1: In Vitro Target Identification
Objective: To identify the primary biological target(s) of this compound.
Protocol: Broad Target Screening
-
Compound: Racemic this compound.
-
Assay: A commercial radioligand displacement screening panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™) against a wide array of CNS receptors, transporters, and ion channels.
-
Conditions: Test compound at a single high concentration (e.g., 10 µM).
-
Analysis: Identify any target where the compound causes >50% displacement of the specific radioligand. These are considered primary "hits".
Protocol: Saturation Binding Assay for "Hit" Validation
-
Objective: To determine the equilibrium dissociation constant (Kd) and maximum receptor density (Bmax) for the identified target.
-
Preparation: Synthesize [¹²⁵I]-2-(3-Iodophenyl)pyrrolidine via electrophilic radioiodination of a suitable precursor (e.g., a tributylstannyl derivative).
-
Assay:
-
Prepare membranes from cells expressing the target protein or from homogenized brain tissue.
-
Incubate membranes with increasing concentrations of [¹²⁵I]-2-(3-Iodophenyl)pyrrolidine.
-
A parallel set of incubations will include a high concentration of a known, non-radioactive ligand for the target ("cold" competitor) to define non-specific binding.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify bound radioactivity using a gamma counter.
-
-
Data Analysis: Plot specific binding versus radioligand concentration. Fit the data to a one-site binding hyperbola using non-linear regression to calculate Kd and Bmax. A Kd in the low nanomolar or sub-nanomolar range is ideal for a PET/SPECT ligand.[10]
Phase 2: In Vitro Validation as an Imaging Probe
Objective: To visualize the anatomical distribution of the target in the brain.
Protocol: Quantitative Autoradiography
-
Tissue Preparation: Obtain fresh-frozen rodent or primate brain tissue sections.
-
Incubation: Incubate slides with a low nanomolar concentration of [¹²⁵I]-2-(3-Iodophenyl)pyrrolidine. Co-incubate adjacent sections with the radioligand plus a saturating concentration of a known competitor to demonstrate binding specificity.
-
Imaging: Expose the washed and dried slides to a phosphor imaging screen or autoradiographic film.
-
Analysis: Quantify the optical density in different brain regions. The resulting image should show high signal in regions known to express the target protein, and this signal should be absent in the competitor-treated sections.
Conclusion
While the precise pharmacological profile of this compound remains to be empirically determined, a systematic analysis of its constituent parts—the privileged 2-arylpyrrolidine scaffold and the versatile iodophenyl group—provides a strong, logical foundation for its proposed development. The molecule possesses physicochemical properties compatible with CNS penetration. More importantly, it is an ideal candidate for development into a high-affinity radioligand. The true value of this compound may not be as a therapeutic itself, but as a critical research tool to enable non-invasive in vivo imaging with SPECT or PET and detailed in vitro characterization of a specific CNS target. The experimental workflow detailed herein provides a clear, efficient, and self-validating path to unlock this potential, transforming a simple chemical entity into a powerful probe for neuroscientific discovery.
References
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Sandtorv, A. H. (2018). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC, NIH. Available at: [Link]
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Campos, P. J., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications. Available at: [Link]
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Pesenti, M. E., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]
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Campos, P. J., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available at: [Link]
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Campos, P. J., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed. Available at: [Link]
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The Alchemical Core: A Technical Guide to the Structure-Activity Relationship of 2-Phenylpyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide delves into the intricate world of 2-phenylpyrrolidine analogs, a scaffold of significant interest in modern medicinal chemistry. We will dissect the nuanced relationship between the chemical structure of these compounds and their biological activity, providing a framework for the rational design of novel therapeutics. Our exploration will be grounded in empirical data and established experimental methodologies, offering both a theoretical understanding and a practical guide for researchers in the field.
The 2-phenylpyrrolidine motif is a privileged scaffold, forming the core of a diverse range of biologically active molecules. Its inherent chirality and the multiple points for chemical modification make it a versatile template for targeting a variety of biological systems, most notably monoamine transporters and nicotinic acetylcholine receptors. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
I. The 2-Phenylpyrrolidine Core: A Foundation for Diverse Pharmacology
The fundamental 2-phenylpyrrolidine structure presents several key regions for chemical exploration, each contributing uniquely to the overall pharmacological profile of the resulting analog. These regions are:
-
The Phenyl Ring (Aromatic Moiety): Substitution on this ring directly influences interactions with the target protein, impacting affinity and selectivity.
-
The Pyrrolidine Ring (Alicyclic Moiety): The stereochemistry and substitution on this saturated heterocycle are critical for defining the spatial orientation of the molecule within the binding pocket.
-
The Nitrogen Atom (N-substitution): Modifications at this position can profoundly alter the compound's properties, including its basicity, lipophilicity, and potential for additional interactions with the target.
The interplay of modifications at these three key positions dictates the ultimate biological activity of the analog.
Visualizing the Core Scaffold and Points of Modification
Caption: Key regions for chemical modification on the 2-phenylpyrrolidine scaffold.
II. Structure-Activity Relationship at Monoamine Transporters
A significant number of 2-phenylpyrrolidinone analogs are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2] These compounds often exhibit a pyrovalerone-like structure and are characterized as selective inhibitors of dopamine and norepinephrine reuptake.[2][3]
A. The Crucial Role of Stereochemistry
The stereochemistry at the C2 position of the pyrrolidine ring is a critical determinant of activity. For pyrovalerone analogs, the inhibitory potency at the DAT resides almost entirely with the (S)-enantiomer.[3] This highlights a specific and stereoselective interaction with the transporter protein.
B. Phenyl Ring Substitutions: Fine-Tuning Affinity and Selectivity
Substituents on the phenyl ring play a vital role in modulating the potency and selectivity of these analogs for the different monoamine transporters.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent significantly impacts activity. For instance, in some series of phenylpyrrolidinone derivatives, electron-donating groups like methoxy (-OCH3) on the phenyl ring enhance inhibitory activity.[4]
-
Positional Isomerism: The position of the substituent is also crucial. A para-substituted methoxy group has been shown to be more effective than ortho or meta substitutions in certain analog series.[4]
-
Halogenation: The introduction of halogens on the phenyl ring can lead to potent DAT inhibitors.[5]
C. Pyrrolidine Ring Modifications
While less explored than phenyl ring substitutions, modifications to the pyrrolidine ring can also influence activity. Increasing the size of the nitrogen-containing ring from a 5-membered pyrrolidine to a 6-membered piperidine often results in a substantial loss of binding potency at all monoamine transporters.[3]
D. N-Substitution: Impact on Potency
The nature of the substituent on the pyrrolidine nitrogen can have a significant impact on activity. The presence or absence of protecting groups, such as a Boc group, can dramatically influence the inhibitory potency.[4]
Quantitative SAR Data for Selected 2-Phenylpyrrolidine Analogs at Monoamine Transporters
| Compound | Phenyl Ring Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) | Reference |
| 4a (Racemic Pyrovalerone) | 4-Methyl | 21.4 ± 2.1 | 195 ± 28 | 3330 ± 450 | 52 ± 8 | 28.3 ± 4.5 | >10,000 | [2][3] |
| 4b ((S)-Pyrovalerone) | 4-Methyl | 18.1 ± 1.9 | 165 ± 21 | 2890 ± 380 | 16.3 ± 2.5 | 25.1 ± 3.8 | >10,000 | [2][3] |
| 4r | 2-Methyl | 59.7 ± 7.2 | 425 ± 55 | >10,000 | 110 ± 15 | 19.7 ± 2.9 | >10,000 | [2][3] |
III. Structure-Activity Relationship at Nicotinic Acetylcholine Receptors
2-Phenylpyrrolidine analogs have also been developed as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[6][7]
A. Hydroxylation of the Aromatic Ring
Hydroxylation at the appropriate position of the benzene ring is a key factor for achieving high affinity for the α4β2 nAChR and selectivity over other subtypes like α3β4.[6][7] The position of the hydroxyl group is critical for optimal interaction with the receptor.
B. Bioisosteric Replacement of the Phenyl Ring
The replacement of the phenyl ring with other aromatic systems, such as a pyridine ring, can significantly impact the SAR. The orientation of the pyridine nitrogen is a determinant of both hydrogen bond acceptor capabilities and π-π interactions, which must be considered in the design of new analogs.[8]
IV. Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize 2-phenylpyrrolidine analogs targeting monoamine transporters.
A. Radioligand Binding Assay for DAT, NET, and SERT
This assay determines the binding affinity (Ki) of a test compound for the monoamine transporters through competition with a radiolabeled ligand.[9][10]
Objective: To determine the inhibition constant (Ki) of a test compound for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.[2]
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).[11]
-
Test compound at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known inhibitor like cocaine for DAT, desipramine for NET, or fluoxetine for SERT).[9]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[12]
-
Glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).[10]
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or control.[11]
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10]
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.[9]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]
Visualizing the Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
B. Monoamine Uptake Inhibition Assay
This functional assay measures the potency (IC50) of a test compound in inhibiting the uptake of a radiolabeled neurotransmitter into cells expressing the respective transporter.[13]
Objective: To determine the IC50 value of a test compound for inhibiting dopamine, norepinephrine, or serotonin uptake.
Materials:
-
HEK293 cells stably expressing the human dopamine, norepinephrine, or serotonin transporter, plated in 96-well plates.[2]
-
Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[14]
-
Test compound at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[11]
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture the transporter-expressing cells to confluence in 96-well plates.[2]
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes).[14]
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period to measure the initial rate of uptake (e.g., 1-5 minutes).[14]
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold uptake buffer.[2]
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.[2]
-
Quantification: Measure the amount of radioactivity in the cell lysate using a scintillation counter.[2]
-
Data Analysis: Plot the percentage of uptake inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
V. Synthetic Strategies for Chiral 2-Phenylpyrrolidine Analogs
The synthesis of enantiomerically pure 2-phenylpyrrolidine analogs is crucial for detailed SAR studies. Several synthetic strategies have been developed to achieve this.
A. Biocatalytic Approaches
Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines, starting from commercially available ω-chloroketones, achieving high enantiomeric excess.[15]
B. From Chiral Precursors
Chiral 2-phenylpyrrolidine can be synthesized from chiral starting materials such as (5R)-5-phenyl-2-pyrrolidinone via reduction with agents like lithium aluminum hydride.[16]
C. Asymmetric Cycloaddition Reactions
Asymmetric 1,3-dipolar cycloaddition reactions between an azomethine ylide and a dipolarophile, often catalyzed by chiral metal complexes, represent a powerful method for the stereocontrolled synthesis of the pyrrolidine ring.[17]
Visualizing a General Synthetic Workflow
Caption: A generalized workflow for the synthesis of chiral 2-phenylpyrrolidine analogs.
VI. Conclusion and Future Directions
The 2-phenylpyrrolidine scaffold remains a highly valuable template in the design of novel therapeutic agents. The structure-activity relationships discussed herein underscore the critical importance of stereochemistry and the nature and position of substituents on both the phenyl and pyrrolidine rings in determining the biological activity of these analogs at monoamine transporters and nicotinic acetylcholine receptors.
Future research in this area will likely focus on:
-
Fine-tuning selectivity: Developing analogs with improved selectivity for specific monoamine transporter subtypes or nAChR stoichiometries to minimize off-target effects.
-
Exploring novel biological targets: Investigating the potential of 2-phenylpyrrolidine analogs to interact with other CNS targets.
-
Improving pharmacokinetic properties: Optimizing metabolic stability and bioavailability through strategic chemical modifications.
This guide provides a solid foundation for researchers to build upon, enabling the continued exploration and exploitation of the rich chemical space offered by 2-phenylpyrrolidine analogs in the quest for new and improved medicines.
VII. References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32–41. [Link]
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Ji, H., Li, H., Flinspach, M., Chreifi, G., Cinelli, M. A., & Silverman, R. B. (2010). A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. Organic letters, 12(19), 4340–4343. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Ji, H., Li, H., Flinspach, M., Chreifi, G., Cinelli, M. A., & Silverman, R. B. (2010). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS medicinal chemistry letters, 1(7), 335–339. [Link]
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Jones, R., & Rees, C. W. (1982). Synthesis of some 2-phenylpyrrole derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2251-2256. [Link]
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Slabu, I., Martinez-Montero, L., & Gotor-Fernandez, V. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(4), 844–851. [Link]
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Sharma, M., Mangas-Sanchez, J., & Turner, N. J. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biotechnology and Applied Biochemistry, 71(3), 549-566. [Link]
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Yuan, X., Jiang, H., Fu, D., Robida, A., Rajanayake, K., Yuan, H., ... & Sun, D. (2022). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Journal of medicinal chemistry, 65(13), 8943–8956. [Link]
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Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. [Link]
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Bolchi, C., Pallavicini, M., Bavo, F., Gotti, C., Fasoli, F., Moretti, M., ... & Collia, D. (2022). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. ACS Chemical Neuroscience, 13(15), 2316–2330. [Link]
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Khan, I., Ali, S., Hameed, S., Rama, N. H., Hussain, M. T., & Wadood, A. (2016). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic chemistry, 65, 58–66. [Link]
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Krutošíková, A., Lácová, M., & Vdovjaková, J. (2004). Influence of substitution on kinetics and mechanism of ring transformation of substituted S-[1-phenylpyrrolidin-2-on-3-yl]isothiuronium salts. Journal of physical organic chemistry, 17(6-7), 514–522. [Link]
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Nuklear. (2023). File:2-Phenylpyrrolidine synthesis.svg. Wikimedia Commons. [Link]
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Zhang, Y., & Liu, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10. [Link]
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Zwart, R., Rocha, L., & de Witte, P. A. (2021). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. Neuropharmacology, 190, 108570. [Link]
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Manjula, S. N., & Kumar, K. S. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(7), 1950-1956. [Link]
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Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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Bolchi, C., Pallavicini, M., Bavo, F., Gotti, C., Fasoli, F., Moretti, M., ... & Collia, D. (2022). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. ACS Chemical Neuroscience, 13(15), 2316–2330. [Link]
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Al-Abed, Y., Kapur, S., & Li, J. (2004). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of medicinal chemistry, 47(1), 17–20. [Link]
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National Center for Biotechnology Information. (n.d.). Table 1, SAR Analysis and Properties of Substituted Phenyl Analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Bolchi, C., Pallavicini, M., Bavo, F., Gotti, C., Fasoli, F., Moretti, M., ... & Collia, D. (2022). Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. ACS Chemical Neuroscience, 13(15), 2316–2330. [Link]
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Góra, M., Rapacz, A., Siwek, A., Gryboś, A., & Mordyl, B. (2018). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 351(11), e1800169. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. In Transporters in Psychiatry (pp. 41-72). Springer, Cham. [Link]
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Penmatsa, A. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Current opinion in structural biology, 56, 196–204. [Link]
-
Lee, K., Lee, S., & Chun, M. W. (2013). Influence of 4- or 5-substituents on the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives on their inhibitory activities towards caspases-3 and -7. European journal of medicinal chemistry, 64, 562–578. [Link]
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de Oliveira, A. S., de Alencastro, R. B., & de Souza, M. L. (2013). Virtual Screening and QSAR Study of Some Pyrrolidine Derivatives as α-mannosidase Inhibitors for Binding Feature Analysis. Journal of molecular graphics & modelling, 39, 132–143. [Link]
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Methodological & Application
Application Note: A Robust and Highly Enantioselective Synthesis of 2-(3-Iodophenyl)pyrrolidine
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous FDA-approved drugs.[1][2][3] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective interactions with biological targets.[2] The 2-arylpyrrolidine motif, in particular, is a key structural element in a wide range of biologically active compounds, including neurotransmitter reuptake inhibitors, receptor modulators, and enzyme inhibitors. The specific target of this application note, 2-(3-iodophenyl)pyrrolidine, is a valuable building block for the synthesis of more complex molecules, with the iodine atom providing a versatile handle for further functionalization via cross-coupling reactions. The enantiomeric purity of such compounds is often critical, as different enantiomers can exhibit vastly different pharmacological profiles.[4] This guide provides a detailed, field-proven protocol for the highly enantioselective synthesis of this compound, leveraging a chiral auxiliary-based approach.
Synthetic Strategy: A Chiral Auxiliary Approach
To achieve high enantioselectivity, this protocol utilizes a chiral auxiliary-based method, specifically employing an N-tert-butanesulfinamide auxiliary.[5] This approach is well-documented for the asymmetric synthesis of a variety of 2-substituted pyrrolidines with excellent stereocontrol.[6][7][8] The core of this strategy involves the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinyl imine, followed by an intramolecular cyclization and subsequent removal of the chiral auxiliary. This method is not only highly effective but also allows for the synthesis of both enantiomers of the target compound by simply choosing the corresponding enantiomer of the chiral auxiliary.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for the enantioselective synthesis of (R)-2-(3-iodophenyl)pyrrolidine.
Experimental Protocol
This protocol is designed for the synthesis of (R)-2-(3-iodophenyl)pyrrolidine. For the (S)-enantiomer, (S)-tert-butanesulfinamide should be used in Step 1.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Iodobenzaldehyde | ≥98% | Commercially Available |
| (R)-tert-Butanesulfinamide | ≥98% | Commercially Available |
| Titanium(IV) Ethoxide | Synthesis Grade | Commercially Available |
| 1-Bromo-4-chlorobutane | ≥97% | Commercially Available |
| Magnesium Turnings | ≥99.5% | Commercially Available |
| Iodine | Reagent Grade | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, Inhibitor-free | Commercially Available |
| Hydrochloric Acid (4M in Dioxane) | Solution | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Aqueous | Prepared in-house |
| Brine | Saturated Aqueous NaCl | Prepared in-house |
| Anhydrous Sodium Sulfate | Granular | Commercially Available |
Step 1: Synthesis of (R,E)-N-(3-Iodobenzylidene)-2-methylpropane-2-sulfinamide
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-iodobenzaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.05 eq), and anhydrous dichloromethane (DCM, 5 mL/mmol of aldehyde).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add titanium(IV) ethoxide (2.0 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution and stir vigorously for 30 minutes.
-
Filter the resulting suspension through a pad of Celite®, washing the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-tert-butanesulfinyl imine. This product is often used in the next step without further purification.
-
Expert Insight: The use of titanium(IV) ethoxide is crucial as it acts as a Lewis acid to activate the aldehyde and as a dehydrating agent to drive the imine formation to completion. The reaction is typically clean, and the crude product is of sufficient purity for the subsequent step.
Step 2: Diastereoselective Grignard Addition and Intramolecular Cyclization
-
Grignard Reagent Preparation: In a separate flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.5 eq). Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 1-bromo-4-chlorobutane (1.2 eq) in anhydrous THF (2 mL/mmol of bromide).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by heat evolution and disappearance of the iodine color. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise via the addition funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent (4-chlorobutylmagnesium bromide).
-
Grignard Addition: In a separate flame-dried flask under an inert atmosphere, dissolve the crude N-tert-butanesulfinyl imine from Step 1 in anhydrous THF (5 mL/mmol).
-
Cool the imine solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent solution dropwise to the cold imine solution.
-
Stir the reaction mixture at -78 °C for 3-4 hours. The progress can be monitored by TLC.
-
Upon completion of the addition, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product contains the protected this compound. The intramolecular cyclization occurs spontaneously upon workup.
-
Expert Insight: The high diastereoselectivity of the Grignard addition is directed by the bulky tert-butyl group on the sulfinyl auxiliary, which shields one face of the C=N double bond. The low reaction temperature (-78 °C) is critical to maximize this selectivity. The use of 1-bromo-4-chlorobutane to form the Grignard reagent is strategic; the bromo-end is more reactive and selectively forms the organomagnesium species, leaving the chloro-end intact for the subsequent intramolecular nucleophilic substitution to form the pyrrolidine ring.
Step 3: Deprotection to Yield (R)-2-(3-Iodophenyl)pyrrolidine
-
Dissolve the crude protected pyrrolidine from Step 2 in methanol (5 mL/mmol).
-
Add a solution of 4M HCl in dioxane (3.0 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in water and wash with diethyl ether to remove the sulfinyl auxiliary byproducts.
-
Basify the aqueous layer to pH > 10 with 2M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-2-(3-iodophenyl)pyrrolidine.
-
Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final, enantiomerically pure product.
-
Expert Insight: Acidic hydrolysis effectively removes the N-tert-butanesulfinyl group. The resulting tert-butanesulfinic acid and its byproducts can be easily separated from the desired amine product by a standard acid-base workup.
Expected Performance Data
The following table summarizes the expected outcomes for this synthetic protocol based on literature precedents for similar 2-arylpyrrolidines.[6][7][9]
| Parameter | Expected Value | Method of Analysis |
| Overall Yield | 60-75% | Gravimetric |
| Enantiomeric Excess (ee) | >98% | Chiral HPLC |
| Chemical Purity | >98% | HPLC, ¹H NMR, ¹³C NMR |
| Identity Confirmation | Consistent with structure | Mass Spectrometry, NMR |
Conclusion
This application note details a reliable and highly stereoselective method for the synthesis of enantiomerically pure this compound. The use of a commercially available chiral auxiliary provides a practical and scalable route to this valuable building block for drug discovery and development. The protocol is robust and can likely be adapted for the synthesis of other 2-arylpyrrolidine derivatives.
References
-
Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications, 46(2), 222-224. [Link]
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Voituriez, A., & Guérinot, A. (2017). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules, 22(10), 1734. [Link]
-
Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. [Link]
-
Reddy, L. R., & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chemical communications (Cambridge, England), 46(2), 222–224. [Link]
-
Morton, D., & Pearson, W. H. (2003). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 1(15), 2581-2583. [Link]
-
Conti, P., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(3), 993. [Link]
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Ríos, R. (2010). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemical Society Reviews, 39(11), 4336-4346. [Link]
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Wikipedia. (2023). Chiral auxiliary. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]
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ResearchGate. (n.d.). Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. [Link]
-
American Chemical Society. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. [Link]
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
National Center for Biotechnology Information. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. [Link]
-
National Center for Biotechnology Information. (2009). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. [Link]
-
ResearchGate. (n.d.). Rhodium-Catalyzed Preparation of Pyrrolidines from Primary Amines. [Link]
-
PubMed. (2014). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction. [Link]
-
OUCI. (n.d.). Highly stereoselective organocatalytic synthesis of pyrrolidinyl spirooxindoles containing halogenated contiguous quaternary carbon stereocenters. [Link]
-
PubMed. (2025). Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Royal Society of Chemistry. (2013). The rhodium-catalysed synthesis of pyrrolidinone-substituted (trialkylsilyloxy)acrylic esters. [Link]
-
Organic Chemistry Portal. (n.d.). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. [Link]
-
Royal Society of Chemistry. (2007). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. [Link]
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Application Note: Protocols for the N-Arylation of 2-(3-Iodophenyl)pyrrolidine
Abstract
This technical guide provides detailed experimental protocols for the N-arylation of 2-(3-iodophenyl)pyrrolidine, a key synthetic transformation for accessing a versatile class of compounds with significant potential in medicinal chemistry and materials science. N-aryl pyrrolidines are integral scaffolds in numerous biologically active molecules.[1] This document outlines two robust and widely adopted catalytic methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The guide offers a comprehensive, step-by-step workflow, explains the rationale behind reagent selection, and presents data in a clear, comparative format suitable for researchers, chemists, and professionals in drug development.
Introduction: The Significance of N-Aryl Pyrrolidines
The pyrrolidine ring is a privileged scaffold in pharmacology, forming the core of many natural products and synthetic drugs.[2] The introduction of an aryl group onto the pyrrolidine nitrogen (N-arylation) dramatically expands the chemical space, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This modification is crucial for developing novel therapeutics, including anti-Alzheimer, anticancer, and anti-inflammatory agents.[1]
The formation of the aryl C-N bond is a cornerstone of modern organic synthesis. Historically, methods like nucleophilic aromatic substitution were limited by harsh conditions and a narrow substrate scope. The advent of transition-metal catalysis revolutionized this field. The two most prominent methods for the N-arylation of cyclic amines are:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction known for its high efficiency, broad functional group tolerance, and mild reaction conditions.[3][4]
-
Ullmann Condensation (Goldberg Reaction): A copper-catalyzed C-N coupling reaction that serves as a practical and often more economical alternative to palladium-based systems, especially for large-scale synthesis.[5][6][7]
This guide will detail the application of both methods to the N-arylation of this compound, leveraging the high reactivity of the aryl iodide moiety.
General Reaction Scheme
The core transformation involves the coupling of the secondary amine of the pyrrolidine ring with an aryl partner, typically an aryl halide, to form a new carbon-nitrogen bond.
Figure 1: General scheme for the transition-metal-catalyzed N-arylation of this compound.
Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile method for C-N bond formation.[3] The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8][9] The choice of a sterically hindered and electron-rich phosphine ligand is critical for facilitating the key steps of the catalytic cycle and ensuring high yields.[9]
Catalytic Cycle Overview
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide or Aryl Chloride (1.1 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 4-5 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄), 2.0 equiv)
-
Anhydrous Toluene or Dioxane (0.1–0.2 M)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl coupling partner, the base, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Conditions: Place the flask in a preheated oil bath and stir the mixture at 80–110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench with water and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.
Typical Reaction Parameters
| Parameter | Buchwald-Hartwig Amination | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, air-stable Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination.[3][10] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base is required to deprotonate the amine for coordination to palladium.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential to prevent catalyst deactivation and side reactions.[9] |
| Temperature | 80–110 °C | Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle.[9] |
| Catalyst Loading | 1–5 mol% | Sufficient for efficient catalysis while remaining cost-effective. |
| Expected Yield | 75–95% | Highly dependent on the specific substrates and optimization. |
Protocol II: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, relying on a copper catalyst.[6] Modern protocols often use a ligand to facilitate the reaction under milder conditions than the harsh, stoichiometric copper reactions of the past.[5] The mechanism is thought to involve the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination.[5][11] This method is particularly attractive for its cost-effectiveness.[12]
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl Iodide or Aryl Bromide (1.2 equiv)
-
Copper(I) Iodide (CuI, 5–10 mol%)
-
Ligand (e.g., L-Proline or N,N'-Dimethylethylenediamine, 10–20 mol%)
-
Base (e.g., Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃), 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the aryl halide, CuI, the ligand, and the base.
-
Solvent Addition: Add anhydrous DMSO or DMF to the flask via syringe.
-
Reaction Conditions: Vigorously stir the reaction mixture and heat to 100–130 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can be longer, often ranging from 12 to 36 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine to remove residual DMSO/DMF, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product using silica gel column chromatography.
Typical Reaction Parameters
| Parameter | Ullmann Condensation | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | A common, inexpensive, and effective copper(I) source.[6] |
| Ligand | L-Proline, Diamines | Chelating ligands stabilize the copper catalyst and facilitate the reaction at lower temperatures.[5][13] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A strong base is needed to generate the reactive amine anion or facilitate proton transfer. |
| Solvent | DMSO, DMF | High-boiling, polar aprotic solvents are required to dissolve the reagents and facilitate the reaction.[6] |
| Temperature | 100–130 °C | Higher temperatures are generally needed compared to palladium-catalyzed systems.[6] |
| Catalyst Loading | 5–10 mol% | Standard loading for efficient copper-catalyzed couplings. |
| Expected Yield | 60–85% | Generally good yields, though may be lower than optimized Buchwald-Hartwig reactions. |
General Experimental Workflow
The overall process from setup to purification is critical for success. The following diagram illustrates the key stages applicable to both protocols.
Caption: Standard workflow for N-arylation experiments.
Product Characterization
The identity and purity of the final N-arylated this compound derivative must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Safety Precautions
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory.
-
Reagent Handling: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Bases like NaOt-Bu are corrosive and moisture-sensitive. Organic solvents are flammable.
-
Pressure: Reactions conducted at elevated temperatures in sealed vessels can build pressure and should be performed with appropriate caution behind a blast shield.
References
-
ResearchGate. (n.d.). The general mechanism of the Pd-catalyzed N-arylation reaction. Retrieved from ResearchGate. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 7(13), 2575-2578. [Link]
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Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 132(40), 14261-14275. [Link]
-
Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2010). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 132(40), 14261-14275. [Link]
-
Al-Masum, M. (2010). Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective. Semantic Scholar. [Link]
-
Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of organic chemistry, 70(8), 2699-2709. [Link]
-
Wang, D., & Ding, K. (2013). Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters, 15(19), 5092-5095. [Link]
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Mini Review. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 569-583. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
Miao, Z., et al. (2011). A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. European Journal of Organic Chemistry, 2011(18), 3353-3360. [Link]
-
Monostori, T., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry, 10(46), 9141-9159. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Organic Letters, 7(13), 2575-2578. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from J&K Scientific. [Link]
-
Bakos, J., & Kollar, L. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(11), 1362. [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Organic Letters, 8(17), 3659-3661. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]
-
Chen, Y., et al. (2012). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 17(12), 14041-14049. [Link]
-
Karvembu, R., & Ganesh Babu, S. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1088. [Link]
-
Reddy, G. S., & Kumar, D. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 48(41), 7247-7250. [Link]
-
Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
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Application Notes & Protocols for the Strategic Use of 2-(3-Iodophenyl)pyrrolidine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of the 2-Arylpyrrolidine Scaffold
The 2-arylpyrrolidine motif is a privileged scaffold in modern medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[2] Compounds incorporating this framework have demonstrated a wide range of biological activities, making them highly sought-after synthetic targets.[3]
2-(3-Iodophenyl)pyrrolidine emerges as a particularly valuable building block. The C-I bond is the most reactive of the haloarenes in the oxidative addition step of palladium-catalyzed cross-coupling reactions, often enabling milder reaction conditions and broader substrate scope compared to its bromo- or chloro-analogs.[4] This high reactivity makes it an ideal electrophilic partner for constructing diverse molecular architectures through established and powerful transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
This guide provides detailed protocols and expert insights into the effective utilization of this compound. A critical consideration—the potential for the pyrrolidine N-H to interfere with the catalytic cycle—is addressed, with a robust protection/deprotection strategy outlined to ensure reproducible and high-yielding transformations.
PART 1: Critical Consideration - The Pyrrolidine N-H Moiety
A key experimental decision is how to manage the secondary amine within the this compound starting material. The lone pair of electrons on the nitrogen and the acidic N-H proton can interfere with the palladium catalyst and reagents.
-
Catalyst Inhibition: The nitrogen lone pair can coordinate to the palladium center, acting as a ligand. This can inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed, leading to sluggish or failed reactions.[5]
-
Reactivity with Bases: Strong bases, such as sodium tert-butoxide (NaOtBu) commonly used in Buchwald-Hartwig aminations, can deprotonate the pyrrolidine N-H. This can lead to side reactions or alter the solubility and reactivity of the starting material.
Senior Scientist Recommendation: For predictable, high-yielding, and broadly applicable results, protection of the pyrrolidine nitrogen is strongly recommended. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of most cross-coupling reactions, sterically deactivates the nitrogen lone pair, and can be removed under mild acidic conditions that typically do not affect the newly formed bonds.[6]
The following workflow is advised for maximal success:
Caption: Recommended workflow for using this compound.
PART 2: Preparative Protocols
Protocol 1: N-Boc Protection of this compound
This protocol details the straightforward protection of the pyrrolidine nitrogen, creating a stable substrate ready for cross-coupling.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir at room temperature.
-
Boc Anhydride Addition: Dissolve (Boc)₂O (1.2 eq) in a small amount of DCM and add it dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (optional, to remove excess TEA), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N-Boc-2-(3-iodophenyl)pyrrolidine.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes the coupling of N-Boc-2-(3-iodophenyl)pyrrolidine with an arylboronic acid to form a biaryl structure. The use of a bulky, electron-rich phosphine ligand is crucial for facilitating the reaction, especially with potentially sterically hindered coupling partners.[7]
Materials:
-
N-Boc-2-(3-iodophenyl)pyrrolidine
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
XPhos (4-10 mol%) or SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 mixture) or Toluene/Water
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-2-(3-iodophenyl)pyrrolidine (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the N-Boc-protected biaryl product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.[5]
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, stable Pd(II) and Pd(0) precursors that are effectively reduced in situ to the active Pd(0) catalyst.[8] |
| Ligand | XPhos, SPhos | Bulky, electron-rich biaryl monophosphine ligands that accelerate both oxidative addition and reductive elimination, preventing catalyst decomposition.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid to form a more nucleophilic borate species for efficient transmetalation. Weaker bases are often sufficient and tolerate more functional groups.[9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aprotic organic solvent solubilizes the organic components and catalyst, while water helps dissolve the inorganic base.[10] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome activation barriers, particularly for the oxidative addition and reductive elimination steps. |
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the coupling of N-Boc-2-(3-iodophenyl)pyrrolidine with a primary or secondary amine. The choice of a strong, non-nucleophilic base is critical for deprotonating the coupling amine without causing side reactions.[11]
Materials:
-
N-Boc-2-(3-iodophenyl)pyrrolidine
-
Amine (primary or secondary, 1.1 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or a G3/G4 precatalyst (1-2 mol%)
-
RuPhos or BrettPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.2 - 2.0 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Inert Atmosphere Setup: In a glovebox, charge an oven-dried vial with a stir bar, Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 eq).
-
Reagent Addition: Add N-Boc-2-(3-iodophenyl)pyrrolidine (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent and Sealing: Add anhydrous toluene, seal the vial with a Teflon-lined cap, and remove from the glovebox.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor reaction progress by LC-MS. Reactions are often complete in 2-18 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Extraction and Washing: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-Boc-protected arylamine.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[12]
| Parameter | Recommended Condition | Rationale / Causality |
| Palladium Source | Pd(OAc)₂, G3/G4 Precatalysts | Pd(OAc)₂ is a cost-effective source. Modern precatalysts form the active Pd(0)L species more efficiently and at lower temperatures.[8] |
| Ligand | RuPhos, BrettPhos | Highly effective, bulky, electron-rich dialkylbiaryl phosphine ligands that promote the coupling of a wide range of amines, including challenging substrates.[13] |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. Weaker bases like K₃PO₄ can be used for sensitive substrates.[1] |
| Solvent | Toluene, Dioxane (Anhydrous) | Aprotic, non-coordinating solvents are essential. Water must be excluded as it can hydrolyze the strong base and interfere with the catalyst.[1] |
| Temperature | 80-110 °C | Necessary to drive the reaction, particularly the reductive elimination step, which is often rate-limiting. |
Protocol 4: Sonogashira Coupling for C-C (sp) Bond Formation
This protocol describes the coupling of N-Boc-2-(3-iodophenyl)pyrrolidine with a terminal alkyne, a powerful method for introducing linear sp-hybridized carbon fragments.
Materials:
-
N-Boc-2-(3-iodophenyl)pyrrolidine
-
Terminal alkyne (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (can be used as solvent)
-
Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF) (anhydrous)
Procedure:
-
Inert Atmosphere Setup: To a Schlenk flask, add N-Boc-2-(3-iodophenyl)pyrrolidine (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (2 mol%). Evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous THF and TEA (3.0 eq) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC. Completion is usually observed within 1-6 hours.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.
-
Filtration and Washing: Filter the solution through a pad of Celite® to remove copper salts and precipitated amine salts. Wash the organic filtrate with saturated aqueous NH₄Cl and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify via flash column chromatography to afford the desired N-Boc-protected arylalkyne.
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Application Notes & Protocols: The Utility of 2-(3-Iodophenyl)pyrrolidine as a Versatile Precursor in Radiotracer Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Precursors in PET Imaging
Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quantitative insights into physiological and biochemical processes in vivo.[1] Its power lies in the use of radiotracers—biologically active molecules labeled with short-lived positron-emitting radionuclides.[2] Among these, Fluorine-18 ([¹⁸F]) is preeminent due to its near-ideal half-life (109.8 minutes) and low positron energy, which afford high-resolution images and allow for complex synthesis and transport logistics.[3]
The 2-phenylpyrrolidine scaffold is a well-established privileged structure in neuropharmacology, forming the core of numerous ligands that target central nervous system (CNS) receptors and transporters.[4] The strategic functionalization of this scaffold is key to developing new imaging agents. The introduction of an iodo-substituent, as in 2-(3-iodophenyl)pyrrolidine, creates a remarkably versatile precursor. The carbon-iodine bond serves as a synthetic handle for two distinct radiolabeling strategies: direct radioiodination for Single Photon Emission Computed Tomography (SPECT) or PET, and as a reactive site for conversion into a precursor suitable for [¹⁸F]-radiofluorination.
This document provides a detailed guide on the application of this compound in radiotracer development, outlining the underlying principles and providing detailed protocols for both radioiodination and radiofluorination pathways.
Part 1: The Aryl-Iodide Moiety: A Bifunctional Handle for Radiolabeling
The true utility of the this compound scaffold lies in the dual reactivity of the aryl-iodide bond. This enables a divergent approach to radiotracer synthesis, allowing researchers to develop either an iodinated or fluorinated analog from a common advanced intermediate.
-
Direct Radioiodination: The aryl-iodide can be converted into a more reactive precursor, such as a trialkylstannyl or boronic ester derivative. These organometallic intermediates undergo facile electrophilic or nucleophilic substitution with radioiodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), enabling the synthesis of tracers for SPECT ([¹²³I]) or PET ([¹²⁴I]).[5][6] This pathway is often favored for initial screening due to its straightforward chemistry.
-
[¹⁸F]-Radiofluorination: Direct nucleophilic substitution of an aryl iodide with [¹⁸F]fluoride is notoriously difficult due to the high bond dissociation energy of the C-I bond and the low nucleophilicity of fluoride in this context.[7] Therefore, the iodide serves as a functional group for conversion into a precursor suitable for radiofluorination. A state-of-the-art method involves transforming the iodophenyl group into a diaryliodonium salt, which can then undergo a copper-mediated nucleophilic [¹⁸F]fluorination.[7] This multi-step process yields high specific activity [¹⁸F]-labeled PET tracers.
Caption: Divergent radiolabeling strategies from this compound.
Part 2: Application Protocol 1 - Direct Radioiodination via a Stannyl Precursor
This protocol describes the synthesis of a radioiodinated tracer, suitable for SPECT or PET imaging, by first converting the iodo-precursor into a more reactive tributylstannyl derivative.
Principle of the Method
The carbon-tin bond in an aryl-stannane is significantly more labile than the carbon-iodine bond. This allows for a highly efficient electrophilic substitution reaction where a radioiodine cation ([I]⁺), generated in situ from [¹²³I]NaI and an oxidizing agent, displaces the tributyltin group. This method is robust, high-yielding, and a cornerstone of radioiodine chemistry.[5]
Experimental Workflow
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Application Notes and Protocols for the Functionalization of the Pyrrolidine Nitrogen
Introduction: The Privileged Pyrrolidine Scaffold in Modern Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery.[1][2][3][[“]][5] Its prevalence in over 60 FDA-approved drugs underscores its significance as a privileged scaffold.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in designing molecules with high target affinity and selectivity.[1][2][[“]] The ability to strategically functionalize the pyrrolidine nitrogen is paramount, as modifications at this position directly influence the steric and electronic properties of the molecule, thereby modulating its pharmacological profile.[2][5]
This comprehensive guide provides detailed protocols and expert insights into the most effective strategies for the functionalization of the pyrrolidine nitrogen. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Core Functionalization Strategies
The functionalization of the pyrrolidine nitrogen can be broadly categorized into several key transformations:
-
N-Acylation: The introduction of an acyl group to form an amide linkage.
-
N-Alkylation: The attachment of an alkyl group.
-
N-Arylation: The formation of a bond between the nitrogen and an aromatic ring.
-
Reductive Amination: A versatile method for introducing a variety of substituents.
-
N-Protecting Groups: The temporary introduction of a group to mask the nitrogen's reactivity.
The following sections will provide a detailed exploration of each of these strategies, complete with step-by-step protocols and troubleshooting advice.
N-Acylation: Forging the Amide Bond
N-acylation is a fundamental transformation that introduces an amide functionality onto the pyrrolidine ring. This reaction is typically robust and high-yielding, making it a popular choice in synthetic campaigns. The core of this reaction is the nucleophilic attack of the pyrrolidine nitrogen on an electrophilic acyl source.[6]
Causality of Experimental Choices
-
Acylating Agent: Acyl chlorides are highly reactive and commonly used. Anhydrides are also effective, while carboxylic acids can be used in the presence of a coupling agent.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[6] Insufficient base can lead to the protonation of the starting pyrrolidine, rendering it non-nucleophilic and halting the reaction.[6]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.[6]
-
Temperature: Most acylations proceed efficiently at room temperature or 0 °C to control exothermicity. In cases of less reactive substrates, gentle heating may be required.[6]
Visualizing the N-Acylation Workflow
Caption: A typical workflow for the N-acylation of pyrrolidine.
Detailed Protocol: N-Acylation of Pyrrolidine with an Acyl Chloride
Materials:
-
Pyrrolidine (1.0 eq)
-
Acyl chloride (1.05-1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1-1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add pyrrolidine (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.1-1.2 eq) to the stirred solution.
-
In a separate flask, dissolve the acyl chloride (1.05-1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled pyrrolidine solution over 15-30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to RT | Controls exothermicity of the reaction. |
| Base | TEA or DIPEA | Neutralizes HCl byproduct.[6] |
| Solvent | Anhydrous DCM | Prevents hydrolysis of the acyl chloride.[6] |
| Stoichiometry | Slight excess of acyl chloride and base | Ensures complete consumption of the limiting reagent (pyrrolidine). |
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Check the purity of the acyl chloride. Confirm that a sufficient amount of base was used.[6]
-
Side Products: If the pyrrolidine substrate contains other nucleophilic groups (e.g., hydroxyl), O-acylation can be a competing side reaction.[6] Careful analysis of spectroscopic data (NMR, IR) is necessary to distinguish between N- and O-acylated products.[6]
N-Alkylation: Expanding the Molecular Framework
N-alkylation introduces an alkyl substituent onto the pyrrolidine nitrogen, a common strategy to modulate lipophilicity and steric bulk. The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen attacks an alkyl halide.
Causality of Experimental Choices
-
Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides. "Softer" electrophiles like alkyl iodides and benzyl bromides generally favor N-alkylation.[7]
-
Base: A base is often required to deprotonate the pyrrolidine, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like TEA. For less reactive alkylating agents, a stronger base like NaH may be necessary.[7][8]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or THF are commonly used to dissolve the reactants and facilitate the Sₙ2 reaction.[7][8]
-
Additives: In some cases, a catalytic amount of sodium iodide (NaI) can be added to in situ convert an alkyl chloride or bromide to the more reactive alkyl iodide (Finkelstein reaction).[8]
Detailed Protocol: N-Alkylation of Pyrrolidine with an Alkyl Bromide
Materials:
-
Pyrrolidine (1.0 eq)
-
Alkyl bromide (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask, add pyrrolidine (1.0 eq), K₂CO₃ (2.0-3.0 eq), and anhydrous DMF or MeCN.
-
Add the alkyl bromide (1.1-1.5 eq) to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with an organic solvent such as EtOAc or Et₂O (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Temperature | 60-80 °C | Provides sufficient energy to overcome the activation barrier. |
| Base | K₂CO₃ | Acts as a proton scavenger. |
| Solvent | DMF or MeCN | Polar aprotic solvent favors Sₙ2 reactions. |
| Stoichiometry | Excess alkyl bromide and base | Drives the reaction to completion. |
Troubleshooting:
-
No Reaction or Low Conversion: Consider using a more reactive alkylating agent (e.g., alkyl iodide) or a stronger base (e.g., NaH).[7][8] Increasing the reaction temperature may also be beneficial.
-
Quaternization: Over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive alkylating agents or an excess of the alkylating agent.[8] Careful control of stoichiometry is important.
N-Arylation: Connecting to Aromatic Systems
The formation of an N-aryl bond on a pyrrolidine ring is a crucial transformation in the synthesis of many biologically active compounds.[9][10] Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the most powerful methods for this purpose.[10][11][12]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[11][13] It is a highly versatile and widely used method due to its broad substrate scope and functional group tolerance.[11]
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig N-Arylation of Pyrrolidine
Materials:
-
Pyrrolidine (1.2-1.5 eq)
-
Aryl bromide or chloride (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere supplies (N₂ or Ar)
Procedure:
-
To a flame-dried Schlenk tube or sealed vial, add the aryl halide (1.0 eq), palladium catalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.4-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Add pyrrolidine (1.2-1.5 eq) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., EtOAc).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with a phosphine ligand | Facilitates the oxidative addition and reductive elimination steps.[11] |
| Base | NaOt-Bu or Cs₂CO₃ | Promotes the deprotonation of the amine to form the active nucleophile. |
| Solvent | Toluene or Dioxane | High-boiling, non-coordinating solvents are typically used. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Pd(0) catalyst. |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction.[12][14] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols often utilize ligands to facilitate the reaction under milder conditions.[15][16]
Detailed Protocol: Ligand-Accelerated Ullmann N-Arylation of Pyrrolidine
Materials:
-
Pyrrolidine (2.0 eq)
-
Aryl iodide (1.0 eq)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine) (10-20 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF
Procedure:
-
To a reaction vial, add the aryl iodide (1.0 eq), CuI (5-10 mol%), ligand (10-20 mol%), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO or DMF, followed by pyrrolidine (2.0 eq).
-
Seal the vial and heat the mixture to 100-130 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | CuI with a ligand | The ligand accelerates the catalytic cycle, allowing for milder conditions.[15] |
| Base | K₂CO₃ or K₃PO₄ | Activates the amine nucleophile. |
| Solvent | DMSO or DMF | High-boiling polar aprotic solvents are effective. |
| Stoichiometry | Excess pyrrolidine and base | Ensures complete consumption of the aryl iodide. |
Reductive Amination: A Versatile Approach
Reductive amination is a powerful and efficient method for N-functionalization that involves the reaction of pyrrolidine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[9][17] This method is particularly useful for introducing a wide variety of alkyl substituents.
Causality of Experimental Choices
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used.
-
Reducing Agent: Mild reducing agents are preferred to selectively reduce the iminium ion in the presence of the starting carbonyl compound. Common choices include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[17] STAB is often favored due to its mildness and tolerance of acidic conditions.
-
Solvent: Chlorinated solvents like dichloroethane (DCE) or DCM are commonly used, especially with STAB.
-
pH: The reaction is often carried out under mildly acidic conditions (e.g., with the addition of acetic acid) to facilitate the formation of the iminium ion.
Detailed Protocol: Reductive Amination of Pyrrolidine with an Aldehyde
Materials:
-
Pyrrolidine (1.0-1.2 eq)
-
Aldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq), pyrrolidine (1.0-1.2 eq), and anhydrous DCE or DCM.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add STAB (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
N-Protecting Groups: Strategic Reactivity Masking
In multi-step syntheses, it is often necessary to temporarily protect the pyrrolidine nitrogen to prevent unwanted side reactions.[18] An ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and readily removed under mild conditions.[18]
Common Protecting Groups for Pyrrolidine Nitrogen
| Protecting Group | Abbreviation | Installation Reagents | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, NaOH) | Strong acid (e.g., TFA, HCl in dioxane) |
| Carboxybenzyl | Cbz or Z | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic hydrogenation (H₂, Pd/C) |
| Benzyl | Bn | BnBr, base (e.g., K₂CO₃) | Catalytic hydrogenation (H₂, Pd/C) |
| p-Toluenesulfonyl | Tosyl or Ts | TsCl, base (e.g., pyridine) | Strong reducing agents (e.g., Na/NH₃) or strong acid |
Visualizing the Protection-Deprotection Strategy
Caption: A general workflow illustrating the use of a protecting group.
Detailed Protocol: Boc-Protection of Pyrrolidine
Materials:
-
Pyrrolidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or 1 M NaOH (aq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve pyrrolidine (1.0 eq) in DCM or THF.
-
Add TEA (1.2 eq) or an aqueous solution of NaOH.
-
Cool the mixture to 0 °C.
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, add water and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the N-Boc-pyrrolidine, which is often pure enough for subsequent steps without further purification.
Conclusion
The functionalization of the pyrrolidine nitrogen is a critical aspect of modern organic synthesis and medicinal chemistry. The choice of methodology depends on the desired functionality, the overall synthetic strategy, and the nature of the substrate. The protocols and insights provided in this guide offer a robust foundation for researchers to confidently and effectively modify the pyrrolidine scaffold, enabling the exploration of novel chemical space and the development of new therapeutic agents.
References
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-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Wang, Y., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2583. [Link]
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Xiao, K.-J., et al. (2021). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. Frontiers in Chemistry, 9, 668841. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
-
Wolfe, J. P., et al. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. Advanced Synthesis & Catalysis, 347(11-13), 1614-1620. [Link]
-
Tian, F.-X., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic & Biomolecular Chemistry, 22(17), 3465-3469. [Link]
-
Li, H., et al. (2020). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl₃ to RuCl₃ under mild conditions. Green Chemistry, 22(18), 5959-5964. [Link]
- BenchChem. (2025).
-
ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. [Link]
-
Ahmad, M., et al. (2024). Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Molecular Diversity. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1256515. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Zhang, H., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(2), 1153-1160. [Link]
- BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
-
Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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The Strategic Utility of 2-(3-Iodophenyl)pyrrolidine in Modern Drug Discovery: Application Notes and Protocols for the Synthesis of Novel CNS-Active Agents
Introduction: The Pyrrolidine Scaffold and the Significance of the 3-Iodophenyl Moiety
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and affinity.[1] When incorporated into drug candidates, the pyrrolidine motif can enhance aqueous solubility and provide hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at the target protein.
The strategic placement of a 3-iodophenyl group on the pyrrolidine ring, as in 2-(3-iodophenyl)pyrrolidine, creates a versatile and highly valuable precursor for drug discovery, particularly in the realm of Central Nervous System (CNS) disorders. This is due to two primary factors:
-
The Phenylpyrrolidine Core: This structural motif is a cornerstone of many potent monoamine transporter inhibitors. These transporters—for dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are critical targets for treating depression, anxiety, ADHD, and substance abuse disorders.[3][4]
-
The Iodo-Functionalization: The iodine atom serves as a highly efficient chemical handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular synthesis of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of a compound's pharmacological profile.
This guide provides detailed application notes and protocols for leveraging this compound as a precursor in the discovery of novel CNS-active compounds, with a focus on the synthesis of monoamine transporter inhibitors.
Core Applications: A Gateway to Monoamine Transporter Inhibitors
The primary application of this compound in drug discovery is as a building block for potent and selective inhibitors of DAT, SERT, and NET. The general pharmacophore for many of these inhibitors includes a central amine-containing scaffold (the pyrrolidine) and two aromatic moieties. This compound provides the first aromatic ring and the core amine, while the second aromatic or heteroaromatic group can be introduced via cross-coupling reactions at the iodo-position.
Below, we detail the protocols for the two most powerful and widely used cross-coupling reactions for this purpose: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Application Note 1: Synthesis of Bi-aryl Pyrrolidine Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the iodophenyl group of the precursor and a variety of boronic acids or esters. This allows for the introduction of a second aryl or heteroaryl ring, a common feature in many monoamine transporter inhibitors.
Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe (to a concentration of 0.1-0.2 M with respect to the starting material).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(3'-aryl-biphenyl-3-yl)pyrrolidine derivative.
Data Presentation: Expected Outcomes for Suzuki-Miyaura Coupling
The following table provides representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on typical yields for similar transformations.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 16 | 75-85 |
Visualization of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura Coupling.
Application Note 2: Synthesis of N-Aryl Pyrrolidine Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds.[5] In the context of this compound, this reaction is typically used to couple the pyrrolidine nitrogen with an aryl halide, or to couple an amine to the iodophenyl ring after N-protection of the pyrrolidine. The latter is more common for generating diverse libraries.
Protocol: General Procedure for Buchwald-Hartwig Amination with N-Protected this compound
This protocol outlines a general procedure for the Buchwald-Hartwig amination of N-Boc-protected this compound with a primary or secondary amine. The Boc protecting group can be readily removed post-coupling.
Materials:
-
N-Boc-2-(3-iodophenyl)pyrrolidine
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Add N-Boc-2-(3-iodophenyl)pyrrolidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous solvent via syringe (to a concentration of 0.1-0.2 M).
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-18 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
The resulting N-Boc protected product can be deprotected under standard acidic conditions (e.g., TFA in DCM, or HCl in dioxane) to yield the final product.
Data Presentation: Expected Outcomes for Buchwald-Hartwig Amination
The following table provides representative data for the Buchwald-Hartwig amination of N-Boc-2-(3-iodophenyl)pyrrolidine with various amines.
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (1.5/3) | NaOt-Bu (1.5) | Toluene | 100 | 6 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃/XPhos (1.5/3) | NaOt-Bu (1.5) | Toluene | 100 | 8 | 80-90 |
Visualization of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Structure-Activity Relationship (SAR) and Lead Optimization
The derivatization of this compound via the protocols described above allows for a systematic exploration of the SAR for monoamine transporter inhibition. Key considerations for lead optimization include:
-
Nature of the Second Aromatic Ring: The electronic properties and substitution pattern of the aryl group introduced via Suzuki coupling can significantly impact potency and selectivity for DAT, SERT, and NET.
-
Linker to the Second Aromatic Ring: Buchwald-Hartwig amination allows for the introduction of various amine linkers, which can influence the overall conformation and binding of the molecule.
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is often crucial for biological activity. Enantiomerically pure starting materials or chiral separation of the final products is essential.
-
Physicochemical Properties: For CNS-active drugs, properties such as lipophilicity (LogP), polar surface area (PSA), and molecular weight must be carefully managed to ensure blood-brain barrier penetration.[6][7]
Conclusion: A Versatile Precursor for CNS Drug Discovery
This compound is a highly valuable and versatile precursor for the discovery of novel CNS-active compounds. Its strategic combination of a privileged pyrrolidine scaffold and a readily functionalizable iodophenyl moiety provides a powerful platform for the synthesis of diverse chemical libraries targeting monoamine transporters. The robust and well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer reliable and modular synthetic routes for extensive SAR exploration and lead optimization. By employing the protocols and strategies outlined in this guide, researchers can effectively utilize this compound to accelerate the discovery of the next generation of therapeutics for a range of neurological and psychiatric disorders.
References
-
Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50–68. [Link]
-
Hartwig, J. F. (2010). The Buchwald-Hartwig Amination. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-747). John Wiley & Sons, Ltd. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Meyers, M. J., et al. (2019). Stereoselective Synthesis of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 20(23), 5894. [Link]
-
Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of medicinal chemistry, 58(6), 2584–2608. [Link]
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Roth, B. L., & Driscol, J. (2011). The Dopamine Transporter. In The Dopamine Receptors (pp. 61-82). Humana Press. [Link]
-
Singh, N., & Guiry, P. J. (2018). The Suzuki-Miyaura Coupling. In Transition-Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (pp. 1-73). Springer, Cham. [Link]
-
Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 23(5), 1456–1461. [Link]
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Yıldırım, I., & Özdemir, A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249293. [Link]
-
Zhou, J., et al. (2013). Discovery and Development of Monoamine Transporter Ligands. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-46). John Wiley & Sons, Inc. [Link]
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Application Notes and Protocols: Synthetic Routes to 2-(3-Iodophenyl)pyrrolidine Analogs
Introduction
The 2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets.[1] Specifically, the 2-(3-iodophenyl)pyrrolidine core is of significant interest as the iodine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies.[2] This document provides a comprehensive guide to the synthetic strategies for accessing this compound and its analogs, targeting researchers, scientists, and drug development professionals.
Strategic Approaches to the 2-Arylpyrrolidine Core
The synthesis of 2-arylpyrrolidines can be broadly categorized into two main strategies: construction of the pyrrolidine ring with the aryl group already in place, or arylation of a pre-existing pyrrolidine ring. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and stereochemical requirements.
Key Synthetic Strategies Overview
| Strategy | Description | Advantages | Disadvantages |
| Cyclization Reactions | Formation of the pyrrolidine ring from an acyclic precursor containing the 3-iodophenyl moiety. | Convergent, allows for early introduction of the aryl group. | May require multi-step synthesis of the acyclic precursor. |
| Cross-Coupling Reactions | Introduction of the 3-iodophenyl group onto a pre-formed pyrrolidine ring. | Modular, allows for late-stage diversification. | May require protection/deprotection steps, potential for side reactions. |
| Asymmetric Synthesis | Enantioselective methods to control the stereochemistry at the C2 position. | Access to single enantiomers, crucial for pharmacological activity. | Often requires specialized catalysts and conditions. |
Diagram of Synthetic Approaches
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Imine Formation: To a solution of γ-chloro-N-tert-butanesulfinyl ketimine (1.0 equiv) in an appropriate solvent such as THF, add the desired Grignard reagent, for example, 3-iodophenylmagnesium bromide (1.2 equiv), dropwise at -78 °C. The low temperature is crucial to ensure high diastereoselectivity.
-
Grignard Addition and Cyclization: Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC. Upon completion, the reaction is warmed to room temperature, which facilitates the intramolecular cyclization via displacement of the chloride by the newly formed amine.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Deprotection: The N-tert-butanesulfinyl group can be removed under acidic conditions, for instance, by treatment with HCl in methanol, to yield the free amine.
Expertise & Experience: The choice of the N-tert-butanesulfinyl group as a chiral auxiliary is pivotal as it effectively directs the stereochemical outcome of the nucleophilic addition and can be readily cleaved under mild conditions. [3]
Protocol 2: Late-Stage Iodination of 2-Phenylpyrrolidine
This approach is advantageous when 2-phenylpyrrolidine or its derivatives are commercially available or readily synthesized. The challenge lies in achieving regioselective iodination at the meta-position of the phenyl ring.
Iodination Reagents and Conditions
| Reagent System | Conditions | Selectivity | Reference |
| I2 / H2O2 / H2SO4 | Aqueous ethanol, room temp. | Moderate to good for activated rings. | [4] |
| NIS / TFA | Acetonitrile, 0 °C to rt | Good for electron-rich arenes. | [5] |
| ICl | CH2Cl2, 0 °C | Can lead to mixtures of isomers. | [6] |
| Bis(collidine)iodine(I) hexafluorophosphate | Dichloromethane, rt | High regioselectivity for phenols. | [7] |
Step-by-Step Protocol (using NIS/TFA):
-
Protection (if necessary): Protect the pyrrolidine nitrogen, for example, as a Boc-carbamate, to prevent side reactions and to modulate the reactivity of the aromatic ring.
-
Iodination: To a solution of N-Boc-2-phenylpyrrolidine (1.0 equiv) in acetonitrile at 0 °C, add N-iodosuccinimide (NIS, 1.1 equiv) followed by trifluoroacetic acid (TFA, 0.1 equiv). The use of a catalytic amount of a strong acid activates the iodinating agent.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
-
Deprotection: The Boc group can be removed by treatment with a strong acid such as TFA or HCl in an appropriate solvent.
Trustworthiness: The protocols described are based on established and peer-reviewed synthetic methodologies. However, reaction optimization may be necessary for specific substrates and scales. It is crucial to perform reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.
Asymmetric Synthesis Strategies
Accessing enantiomerically pure this compound analogs is often critical for their application in drug development. Several catalytic asymmetric methods have been developed for the synthesis of 2-arylpyrrolidines.
Biocatalytic Reductive Amination
A highly efficient and enantioselective approach involves the use of transaminases. This method starts from a commercially available ω-chloroketone. [8]
Biocatalytic Workflow
Caption: Enantioselective synthesis using a transaminase.
Key Advantages:
-
High enantioselectivity (>99% ee) is often achievable. [8]* Mild reaction conditions (aqueous buffer, near-neutral pH, moderate temperature).
-
Environmentally friendly ("green") chemistry approach.
'Clip-Cycle' Synthesis
This strategy involves an alkene metathesis reaction to "clip" a substrate to an activating group, followed by an enantioselective intramolecular aza-Michael cyclization. [9][10] Mechanistic Insight: The use of a chiral phosphoric acid catalyst in the aza-Michael cyclization step allows for excellent control over the stereochemistry of the newly formed stereocenter. [9]
Conclusion
The synthesis of this compound analogs can be achieved through a variety of strategic routes. The choice of a particular pathway will depend on factors such as the availability of starting materials, the desired substitution pattern and stereochemistry, and the scale of the synthesis. The protocols and strategies outlined in this application note provide a solid foundation for researchers to develop efficient and robust syntheses of these valuable medicinal chemistry scaffolds.
References
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Application Notes and Protocols for the Synthesis of Spiro[pyrrolidine-quinoline] Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Spiro[pyrrolidine-quinoline] Scaffold
The fusion of pyrrolidine and quinoline ring systems into a spirocyclic framework has garnered considerable attention in medicinal chemistry and drug discovery. Spiro[pyrrolidine-quinoline] derivatives represent a class of heterocyclic compounds with a unique three-dimensional architecture, which is often associated with enhanced biological activity and improved physicochemical properties compared to their planar counterparts. The quinoline moiety is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities. The pyrrolidine ring, another privileged scaffold in medicinal chemistry, is a core component of many natural products and synthetic drugs, contributing to their biological potency. The combination of these two pharmacophores in a spirocyclic arrangement creates novel chemical entities with the potential for diverse and potent biological activities.
These compounds have shown promise as antifungal agents that target chitin synthase, a crucial enzyme for fungal cell wall integrity.[1][2][3] Furthermore, various derivatives have demonstrated significant anticancer activity against several cancer cell lines.[4][5][6][7] The unique structural features of spiro[pyrrolidine-quinoline] derivatives make them attractive candidates for the development of new therapeutic agents. This application note provides a detailed overview of the synthesis of these valuable compounds, with a focus on the widely employed 1,3-dipolar cycloaddition reaction, and highlights their potential applications in drug development.
Synthetic Strategies: The Power of 1,3-Dipolar Cycloaddition
The construction of the spiro[pyrrolidine-quinoline] scaffold is most commonly and efficiently achieved through a one-pot, multicomponent 1,3-dipolar cycloaddition reaction.[8][9] This elegant and atom-economical approach involves the in situ generation of an azomethine ylide, which then undergoes a cycloaddition reaction with a suitable dipolarophile, typically an activated alkene derived from a quinoline precursor.
The key advantages of this methodology include:
-
High degree of stereocontrol: The concerted nature of the 1,3-dipolar cycloaddition often leads to the formation of specific stereoisomers.
-
Operational simplicity: Multicomponent reactions streamline the synthetic process by combining several steps into a single operation, reducing time, resources, and waste.
-
Structural diversity: The use of various substituted starting materials allows for the generation of a library of diverse spiro[pyrrolidine-quinoline] derivatives for structure-activity relationship (SAR) studies.
The general mechanism for the synthesis of spiro[pyrrolidine-quinoline] derivatives via a 1,3-dipolar cycloaddition reaction is depicted below:
Figure 1: General workflow for the synthesis of spiro[pyrrolidine-quinoline] derivatives.
Detailed Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione Derivative
This protocol is adapted from a general procedure for the synthesis of similar spiro-pyrrolidine derivatives via a three-component 1,3-dipolar cycloaddition reaction.[10]
Materials:
-
Substituted isatin (1.0 mmol)
-
Sarcosine (1.2 mmol)
-
(E)-3-(quinolin-3-yl)-1-phenylprop-2-en-1-one (quinoline chalcone) (1.0 mmol)
-
Methanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted isatin (1.0 mmol), sarcosine (1.2 mmol), and (E)-3-(quinolin-3-yl)-1-phenylprop-2-en-1-one (1.0 mmol).
-
Add methanol (20 mL) to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired product and combine them.
-
Remove the solvent from the combined fractions under reduced pressure to yield the purified spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Mechanism of Action: The 1,3-Dipolar Cycloaddition
The core of this synthetic strategy lies in the 1,3-dipolar cycloaddition reaction. The reaction is initiated by the condensation of the isatin derivative with the amino acid (e.g., sarcosine) to form an unstable intermediate, which upon decarboxylation, generates a highly reactive azomethine ylide. This azomethine ylide is a 1,3-dipole. This dipole then reacts with the electron-deficient alkene of the quinoline chalcone (the dipolarophile) in a concerted [3+2] cycloaddition to form the five-membered pyrrolidine ring, creating the spirocyclic junction.
Figure 2: Simplified mechanism of the 1,3-dipolar cycloaddition for spiro[pyrrolidine-quinoline] synthesis.
Applications in Drug Discovery and Development
Spiro[pyrrolidine-quinoline] derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Their therapeutic potential is being actively explored in several areas:
1. Antifungal Agents:
Several studies have highlighted the potent antifungal activity of spiro[pyrrolidine-quinoline] derivatives.[1][2][3] These compounds have been shown to inhibit chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2][3] This specific mode of action makes them attractive candidates for the development of new antifungal drugs, particularly in the face of growing resistance to existing therapies.
2. Anticancer Agents:
The anticancer potential of spiro[pyrrolidine-quinoline] derivatives is another area of intense research.[4][5][6][7] These compounds have demonstrated significant cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer.[4][5][7] Some derivatives have been shown to act as inhibitors of key signaling proteins involved in cancer progression, such as EGFR and CDK2.[4][5]
3. Other Therapeutic Areas:
Beyond their antifungal and anticancer properties, spiro[pyrrolidine-quinoline] derivatives have also shown potential as antimicrobial, antioxidant, and antidiabetic agents.[11] The diverse biological activities of this scaffold underscore its potential as a versatile platform for the design and development of new therapeutic agents for a wide range of diseases.
Summary of Biological Activities
The following table summarizes the reported biological activities of selected spiro[pyrrolidine-quinoline] and related derivatives:
| Compound Class | Target/Activity | Cell Line/Organism | Reported IC₅₀/MIC Values | Reference |
| Spiro[pyrrolidine-3,3'-quinoline]-2,2'-diones | Antifungal (Chitin Synthase Inhibitor) | Candida albicans | MIC: 4-32 µg/mL | [2] |
| Spiro[pyrrolidine-2,3'-quinoline]-2'-ones | Antifungal (Chitin Synthase Inhibitor) | Candida albicans | IC₅₀ values close to Polyoxin B | [1] |
| Spiro-pyrrolopyridazines | Anticancer (EGFR Inhibitor) | MCF-7 (Breast Cancer) | IC₅₀: 2.31 ± 0.3 µM | [4] |
| Spirooxindoles | Anticancer (EGFR/CDK2 Inhibitor) | MCF-7 (Breast Cancer) | IC₅₀: 2.8 µM | [5] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | Anticancer | HepG2 (Liver Cancer) | IC₅₀: 10.00 ± 0.47 µM | [7] |
| Spiropyrrolidine Derivatives | Antibacterial | Staphylococcus aureus | MIC: 3.95 mM | [11] |
| Spiropyrrolidine Derivatives | Antioxidant (DPPH assay) | - | IC₅₀: 3.26 ± 0.32 mM | [11] |
| Spiropyrrolidine Derivatives | Antidiabetic (α-amylase inhibition) | - | IC₅₀: 0.55 ± 0.38 mM | [11] |
Conclusion
The synthesis of spiro[pyrrolidine-quinoline] derivatives, primarily through the efficient and versatile 1,3-dipolar cycloaddition reaction, provides access to a rich diversity of complex molecular architectures. The significant and varied biological activities exhibited by these compounds, including potent antifungal and anticancer properties, highlight their immense potential in the field of drug discovery. The detailed synthetic protocol and mechanistic insights provided in this application note are intended to facilitate further research and development of this promising class of therapeutic agents. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of spiro[pyrrolidine-quinoline] derivatives are expected to lead to the discovery of novel and effective drugs for a range of human diseases.
References
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Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
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Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]
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Design and synthesis of spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione derivatives as novel antifungal agents targeting chitin synthase. European Journal of Medicinal Chemistry. [Link]
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1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC. [Link]
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Design, synthesis, and biological evaluation of novel spiro[pyrrolidine-2,3'-quinolin]-2'-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]
-
Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules. [Link]
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Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]
-
Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. DiVA portal. [Link]
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1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
-
Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. [Link]
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Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. ResearchGate. [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. [Link]
-
The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]
-
Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. ResearchGate. [Link]
-
Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube. [Link]
-
1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Chinese Chemical Letters. [Link]
-
Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis. INIS-IAEA. [Link]
-
1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Journal of Chemical Research. [Link]
-
An Easy Synthetic Access to Spiro Derivatives Containing Pyrido[1,2-a]pyrimidine and Quinoline Scaffolds and Their Antimicrobial Activity. ResearchGate. [Link]
-
Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers. [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]
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- 11. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radioiodination of Phenylpyrrolidine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Radioiodinated Phenylpyrrolidines in Neurological Imaging
Phenylpyrrolidine derivatives are a pivotal class of molecules in neuroscience research and clinical diagnostics, particularly for their ability to bind with high affinity and selectivity to targets within the central nervous system (CNS). Among these, their application as imaging agents for the dopamine transporter (DAT) has been instrumental in the study of neurodegenerative diseases such as Parkinson's disease.[1][2] The introduction of a radioactive iodine isotope, such as Iodine-123 (¹²³I) for Single-Photon Emission Computed Tomography (SPECT), into the molecular structure of a phenylpyrrolidine precursor allows for the non-invasive visualization and quantification of these neurological targets in vivo.[3]
This guide provides a comprehensive overview of the methodologies for the radioiodination of phenylpyrrolidine precursors, with a focus on electrophilic substitution methods. We will delve into the rationale behind experimental choices, provide detailed protocols, and outline the necessary quality control procedures to ensure the production of high-quality radiopharmaceuticals for research and potential clinical applications.
The Chemistry of Radioiodination: An Overview of Key Methodologies
The introduction of an iodine atom onto an aromatic ring, such as the phenyl group of a phenylpyrrolidine, can be achieved through several chemical routes. The choice of method is often dictated by the specific precursor, the desired position of the iodine atom, and the required specific activity of the final product.
Direct Electrophilic Radioiodination
Direct electrophilic radioiodination involves the reaction of an activated aromatic ring with an electrophilic iodine species. This method is most effective when the phenyl ring is "activated" by electron-donating groups, which facilitate the electrophilic attack. The electrophilic iodine (I⁺) is typically generated in situ from a radioactive iodide source (e.g., Na[¹²³I]) and an oxidizing agent.[4][5]
Common oxidizing agents include:
-
Chloramine-T (CAT): A mild and widely used oxidizing agent.
-
Iodogen®: A solid-phase oxidant that simplifies purification.
-
N-Bromosuccinimide (NBS): Another effective oxidizing agent for generating electrophilic iodine.[6]
The primary advantage of this method is its simplicity. However, it can lack regioselectivity, leading to a mixture of iodinated products, and the harsh oxidizing conditions can sometimes damage sensitive molecules.
Indirect Radioiodination via Iododestannylation
For precursors that are not sufficiently activated for direct iodination or when precise control over the iodination position is required, the iododestannylation of an organotin precursor is the method of choice.[7][8][9] This technique involves a two-step process:
-
Synthesis of a Tributylstannyl Precursor: The phenylpyrrolidine precursor is first derivatized with a tributyltin (-Sn(Bu)₃) group at the desired position on the phenyl ring. This is often achieved through a palladium-catalyzed reaction.
-
Radioiodination: The tributylstannyl precursor is then reacted with radioactive iodide and an oxidizing agent. The tin group is replaced by the radioactive iodine atom with high regioselectivity and under milder conditions than direct iodination.
This method offers excellent control over the site of iodination and generally provides high radiochemical yields and specific activities.[8]
Visualizing the Workflow: From Precursor to Purified Radiopharmaceutical
The following diagram illustrates the general workflow for the radioiodination of a phenylpyrrolidine precursor via the iododestannylation route, followed by purification and quality control.
Caption: General workflow for the radioiodination of a phenylpyrrolidine precursor.
Detailed Protocol: Radioiodination of a Tributylstannyl Phenylpyrrolidine Precursor
This protocol provides a step-by-step methodology for the radioiodination of a generic N-substituted-3-(4-tributylstannylphenyl)pyrrolidine precursor. Note: All procedures involving radioactive materials must be conducted in a shielded hot cell or fume hood, following appropriate radiation safety protocols.
Materials and Reagents
| Reagent | Supplier | Purpose |
| N-substituted-3-(4-tributylstannylphenyl)pyrrolidine | Custom Synthesis | Precursor for radioiodination |
| Sodium Iodide ([¹²³I]NaI) in 0.1 M NaOH | Commercial Supplier | Radioactive iodine source |
| Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) | Various | Oxidizing agent |
| Acetonitrile (HPLC grade) | Various | Reaction and HPLC solvent |
| Water for Injection (WFI) | Various | Solvent and HPLC mobile phase component |
| Sodium Metabisulfite | Various | Quenching agent |
| C18 Sep-Pak® Light Cartridge | Waters | Solid Phase Extraction (SPE) |
| Ethanol (USP grade) | Various | Formulation and SPE elution solvent |
| 0.9% Sodium Chloride for Injection (USP) | Various | Formulation solvent |
| Trifluoroacetic Acid (TFA) | Various | HPLC mobile phase modifier |
Experimental Procedure
-
Preparation of the Reaction Vial:
-
Coat a 1 mL glass reaction vial with 50 µg of Iodogen® by dissolving the Iodogen® in dichloromethane, adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.
-
Add 10-20 µg of the tributylstannyl phenylpyrrolidine precursor (dissolved in 50 µL of acetonitrile) to the Iodogen®-coated vial.
-
-
Radioiodination Reaction:
-
To the prepared reaction vial, add 5-10 mCi (185-370 MBq) of [¹²³I]NaI in 0.1 M NaOH.
-
Allow the reaction to proceed at room temperature for 10-15 minutes with occasional gentle vortexing. The Iodogen® facilitates the oxidation of iodide to the reactive electrophilic species.
-
-
Quenching the Reaction:
-
After the incubation period, quench the reaction by adding 100 µL of a freshly prepared solution of sodium metabisulfite (50 mg/mL in WFI). This reduces any unreacted electrophilic iodine.
-
-
Initial Purification by Solid Phase Extraction (SPE):
-
Pre-condition a C18 Sep-Pak® Light cartridge by washing with 5 mL of ethanol followed by 10 mL of WFI.
-
Load the quenched reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of WFI to remove unreacted [¹²³I]iodide and other polar impurities.
-
Elute the radioiodinated product from the cartridge with 1 mL of ethanol into a clean vial.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
The ethanolic eluate from the SPE step is further purified by semi-preparative reversed-phase HPLC.[10]
-
Typical HPLC Conditions:
-
Column: C18, 10 µm, 250 x 10 mm
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% TFA). A typical starting condition is 30% acetonitrile, ramping to 70% over 20 minutes.
-
Flow Rate: 4-5 mL/min
-
Detection: UV (at a wavelength appropriate for the precursor, e.g., 254 nm) and a radioactivity detector connected in series.
-
-
Collect the radioactive peak corresponding to the desired radioiodinated phenylpyrrolidine product.
-
-
Formulation of the Final Product:
-
The collected HPLC fraction is typically diluted with WFI and the organic solvent is removed by rotary evaporation or by passing the solution through a C18 Sep-Pak® cartridge, eluting with ethanol, and then evaporating the ethanol under a stream of nitrogen.
-
The purified product is then reconstituted in a sterile, injectable solution, such as 0.9% sodium chloride containing a small percentage of ethanol (e.g., 5-10%) to maintain solubility.
-
Quality Control: Ensuring a Validated Radiopharmaceutical
Rigorous quality control (QC) is mandatory to ensure the safety, purity, and efficacy of the final radiopharmaceutical product.[11][12]
Key Quality Control Parameters
| Parameter | Method | Acceptance Criteria | Rationale |
| Radiochemical Purity (RCP) | Analytical Reversed-Phase HPLC | ≥ 95% | Ensures that the radioactivity is in the desired chemical form and free from radioactive impurities.[3] |
| Radionuclidic Purity | Gamma-ray Spectroscopy | Presence of characteristic ¹²³I photopeaks (e.g., 159 keV) | Confirms the identity of the radionuclide and the absence of other radioactive isotopes. |
| pH | pH paper or calibrated pH meter | 5.0 - 7.5 | Ensures the final product is suitable for injection. |
| Sterility | Standard microbiological testing | No microbial growth | A critical safety parameter for any injectable product. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | Within acceptable limits (as per pharmacopeia) | Ensures the absence of pyrogens that can cause fever upon injection. |
Analytical HPLC for Radiochemical Purity
A separate analytical HPLC system is used to determine the radiochemical purity of the final product.
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Similar to the semi-preparative method, but with a flow rate of 1 mL/min.
-
The chromatogram from the radioactivity detector is analyzed to determine the percentage of radioactivity associated with the main product peak.
Conclusion: A Robust Framework for Neurological Tracer Development
The radioiodination of phenylpyrrolidine precursors is a well-established and robust methodology for the synthesis of valuable radiopharmaceuticals for neurological imaging. The iododestannylation approach, in particular, offers a high degree of control and leads to products with high purity and specific activity. By following a well-defined protocol that incorporates rigorous purification and comprehensive quality control, researchers and drug development professionals can confidently produce high-quality radioiodinated phenylpyrrolidines for advancing our understanding of the brain in health and disease.
References
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Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC. International Journal of Peptide and Protein Research, [Link]
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Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, [Link]
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PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter. Current Radiopharmaceuticals, [Link]
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Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, [Link]
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An efficient one-step radiosynthesis of [18F]FE-PE2I, a PET radioligand for imaging of dopamine transporters. ResearchGate, [Link]
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Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Pharmaceuticals, [Link]
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Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI, [Link]
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A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules, [Link]
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Periodic Quality Control Methods for SPECT-CT. ResearchGate, [Link]
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EANM practice guideline for quantitative SPECT-CT. European Journal of Nuclear Medicine and Molecular Imaging, [Link]
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A Method for Validating PET and SPECT Cameras for Quantitative Clinical Imaging Trials Using Novel Radionuclides. Journal of Nuclear Medicine, [Link]
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The synthesis of dopaminergic radioligands labelled with tritium and iodine-125. ResearchGate, [Link]
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Quality Control in SPECT and PET Imaging. Thoracic Key, [Link]
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Radioiodination and biodistribution of newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor bearing mice. Saudi Pharmaceutical Journal, [Link]
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Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, [Link]
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A novel route to radioiodinated [123I]-N-succinimidyl-3-iodobenzoate, a reagent for radioiodination of bioactive peptides. Applied Radiation and Isotopes, [Link]
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Optimum Conditions for Electrophilic Radioiodination of Indole Derivative as a Radioligand for Beta -Adrenergic Receptors. INIS, [Link]
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Radioiodination and preclinical evaluation of 4-benzyl-1-(3-[ 125 I]-iodobenzylsulfonyl)piperidine as a breast tumor imaging tracer in mouse. Journal of Radioanalytical and Nuclear Chemistry, [Link]
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The synthesis of dopaminergic radioligands labelled with tritium and iodine‐125. Semantic Scholar, [Link]
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Application Notes & Protocols for Compound Library Synthesis Using 2-(3-Iodophenyl)pyrrolidine
Abstract
The 2-aryl pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and its ability to interact with multiple receptor types.[1][2] This guide provides detailed application notes and experimental protocols for leveraging 2-(3-Iodophenyl)pyrrolidine as a versatile building block for the synthesis of diverse compound libraries. The strategic placement of the iodine atom on the phenyl ring provides a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling rapid diversification and exploration of chemical space. These methodologies are designed for researchers in drug discovery and chemical biology, offering robust and reproducible pathways to novel chemical entities.
The Strategic Importance of the this compound Scaffold
The pyrrolidine ring is a key structural motif found in numerous natural products and FDA-approved drugs.[3][4] Its non-planar, saturated nature provides access to three-dimensional (3D) chemical space, a critical feature for enhancing binding affinity and selectivity while improving physicochemical properties like solubility.[5][6] This contrasts with the often flat, two-dimensional structures that dominate many screening collections.[7][8]
The this compound building block combines this advantageous 3D scaffold with a powerful tool for diversification: the aryl iodide. The carbon-iodine bond is the most reactive of the aryl halides in oxidative addition to palladium(0), the crucial first step in many cross-coupling reactions. This high reactivity allows for the use of mild reaction conditions, broad functional group tolerance, and high yields, making it an ideal anchor point for library synthesis.[9]
This guide will focus on three key palladium-catalyzed transformations for library generation from this scaffold:
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.
-
Sonogashira Coupling: For the installation of alkynyl moieties.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with a wide range of amines.
Figure 1: General workflow for library diversification starting from this compound.
Application I: C(sp²)-C(sp²) Bond Formation via Suzuki-Miyaura Coupling
Application Note
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds. Its primary advantages in library synthesis are the commercial availability of a vast array of boronic acids and esters, its tolerance of a wide range of functional groups, and the generally mild reaction conditions.[10] The high reactivity of the aryl iodide in this compound allows these couplings to proceed efficiently, often with low catalyst loading.
Causality of Protocol Choices:
-
Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For this substrate, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent choice as it is an air-stable, pre-formed complex that promotes efficient coupling for a wide range of substrates.[11]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation.[10] Potassium carbonate (K₂CO₃) is a moderately strong base that is effective without promoting side reactions like the hydrolysis of sensitive functional groups (e.g., esters) that might be present on the coupling partner.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly used. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Pd(dppf)Cl₂ (0.02 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid coupling partner, Pd(dppf)Cl₂, and K₂CO₃.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(3-arylphenyl)pyrrolidine derivative.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Product | Typical Yield |
| 1 | Phenylboronic acid | 2-(Biphenyl-3-yl)pyrrolidine | >90% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-3-yl)pyrrolidine | >85% |
| 3 | Pyridine-3-boronic acid | 2-(3-(Pyridin-3-yl)phenyl)pyrrolidine | >80% |
| 4 | Thiophene-2-boronic acid | 2-(3-(Thiophen-2-yl)phenyl)pyrrolidine | >88% |
| Yields are for isolated products and may vary based on scale and purification efficiency. |
Application II: C(sp²)-C(sp) Bond Formation via Sonogashira Coupling
Application Note
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkyne structures.[9] These linear, rigid linkers are of great interest in medicinal chemistry for probing protein binding pockets. The reaction is prized for its mild conditions, often proceeding at room temperature.[12]
Causality of Protocol Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium(0) complex performs the oxidative addition/reductive elimination cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the crucial transmetalation step.[9][12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and also acts as a solvent and scavenger for the HX byproduct.
-
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand that stabilizes the palladium catalyst. Pd(PPh₃)₂Cl₂ is a convenient, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Figure 2: General reaction scheme for the Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01 - 0.03 eq)
-
Copper(I) iodide (CuI) (0.02 - 0.05 eq)
-
Triethylamine (TEA) or other amine base (used as solvent or co-solvent with THF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent/Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), followed by the amine base (e.g., TEA). Finally, add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Work-up: Once complete, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Product | Typical Yield |
| 1 | Phenylacetylene | 2-(3-(Phenylethynyl)phenyl)pyrrolidine | >90% |
| 2 | Ethynyltrimethylsilane | 2-(3-((Trimethylsilyl)ethynyl)phenyl)pyrrolidine | >95% |
| 3 | Propargyl alcohol | 3-(3-(Pyrrolidin-2-yl)phenyl)prop-2-yn-1-ol | >85% |
| 4 | 1-Heptyne | 2-(3-(Hept-1-yn-1-yl)phenyl)pyrrolidine | >85% |
| Yields are for isolated products. TMS-protected alkynes (Entry 2) can be easily deprotected for further functionalization. |
Application III: C(sp²)-N Bond Formation via Buchwald-Hartwig Amination
Application Note
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[13] This reaction has revolutionized medicinal chemistry by enabling the coupling of aryl halides with a vast range of nitrogen nucleophiles, including primary and secondary amines, anilines, and heterocycles.[14] Its application to the this compound scaffold allows for the direct installation of diverse amine functionalities, which are critical for modulating pharmacological activity and physicochemical properties.
Causality of Protocol Choices:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands are required to promote the key reductive elimination step. Ligands like XPhos or RuPhos, in combination with a palladium source like Pd₂(dba)₃, form highly active catalysts.[15]
-
Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine (or the N-H of the palladium-amine complex) but is too bulky to act as a competing nucleophile.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent quenching of the strong base and to ensure good solubility of the reagents.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.02 eq)
-
XPhos (or other biarylphosphine ligand) (0.02 - 0.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup (Glovebox Recommended): To an oven-dried vial, add NaOtBu, the phosphine ligand, and Pd₂(dba)₃. Add this compound and the amine coupling partner.
-
Solvent Addition: Add anhydrous, degassed toluene. Seal the vial tightly.
-
Reaction: Remove the vial from the glovebox and heat in a pre-heated oil bath or heating block to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until the starting aryl iodide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through Celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Product | Typical Yield |
| 1 | Morpholine | 4-(3-(Pyrrolidin-2-yl)phenyl)morpholine | >90% |
| 2 | Aniline | N-Phenyl-3-(pyrrolidin-2-yl)aniline | >85% |
| 3 | Benzylamine | N-Benzyl-3-(pyrrolidin-2-yl)aniline | >80% |
| 4 | Pyrrolidine | 2-(3-(Pyrrolidin-1-yl)phenyl)pyrrolidine | >85% |
| Yields are for isolated products and are highly dependent on the purity of reagents and strict adherence to anhydrous/anaerobic conditions. |
Conclusion
This compound is a powerful and versatile building block for the efficient construction of diverse compound libraries. The privileged 3D pyrrolidine scaffold, combined with a highly reactive aryl iodide handle, provides a strategic entry point for exploring vast areas of chemical space. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions offer reliable, high-yielding, and functional-group-tolerant methods for diversification. The protocols detailed herein provide a validated foundation for researchers to generate novel libraries of 2-aryl pyrrolidine derivatives, accelerating hit identification and lead optimization efforts in drug discovery.
References
- Baral, P., et al. (2010). Diversity Oriented Synthesis of Pyrrolidines via Natural Carbohydrate Solid Acid Catalyst.
- Kumar, A., et al. (2010). Diversity oriented synthesis of pyrrolidines via natural carbohydrate solid acid catalyst.
- OpenOChem Learn. (n.d.). Privileged Structures. OpenOChem Learn.
- Wunberg, T. (2006). Privileged structures: applications in drug discovery. Current Opinion in Drug Discovery & Development, 9(4), 439-45.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Benchchem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. Benchchem.
- Garner, A. C., et al. (2013). Design and Synthesis of Pyrrolidine-Based Fragments that Sample Three Dimensional Molecular Space. ACS Medicinal Chemistry Letters, 4(6), 558-563.
- Garner, A. C., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 4(6), 558-563.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.
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- Horton, D. A., et al. (2003). Privileged Structures: Applications in Drug Discovery. Chemical Reviews, 103(3), 893-930.
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Application Notes & Protocols: Asymmetric Synthesis of Chiral Pyrrolidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of modern medicinal chemistry and drug discovery. Its non-planar, five-membered saturated structure provides an ideal three-dimensional scaffold to explore chemical space, leading to enhanced binding affinity and specificity for biological targets.[1][2][3] This motif is ubiquitous in a vast array of FDA-approved pharmaceuticals, natural products, and bioactive compounds, demonstrating efficacy as antiviral, anticancer, antidiabetic, and CNS-acting agents.[1][4][5] Furthermore, chiral pyrrolidine derivatives are not only synthetic targets but also powerful tools in their own right, serving as highly effective organocatalysts and chiral ligands in a multitude of asymmetric transformations.[4][6][7]
The stereochemistry of the pyrrolidine ring is critical to its biological function and catalytic activity.[1] Consequently, the development of robust, efficient, and highly stereoselective methods for the synthesis of enantiopure pyrrolidine derivatives is a paramount objective in synthetic organic chemistry. This guide provides an in-depth overview of field-proven strategies and detailed protocols for the asymmetric synthesis of these vital chiral building blocks. We will explore three dominant and complementary pillars of modern asymmetric synthesis: Organocatalysis, Transition-Metal Catalysis, and Biocatalysis.
Strategic Decision Making in Pyrrolidine Synthesis
Choosing the optimal synthetic route depends on several factors including the desired substitution pattern, required stereoisomer, substrate availability, and scalability. The following decision-making workflow provides a general guide for selecting a suitable strategy.
Caption: Strategic workflow for selecting an asymmetric synthesis method.
Organocatalytic Strategies: The Power of Small Molecules
Asymmetric organocatalysis has revolutionized synthetic chemistry by demonstrating that small, chiral organic molecules can catalyze powerful transformations with high enantioselectivity, often under mild, environmentally benign conditions.[7] Pyrrolidine-based catalysts, particularly proline and its derivatives, are central to this field, leveraging enamine and iminium ion activation modes.[6][8]
Mechanistic Principle: Proline Catalysis
L-proline is often considered the simplest "enzyme" due to its bifunctional nature.[6][8] Its secondary amine readily forms a nucleophilic enamine with carbonyl compounds (ketones or aldehydes). Simultaneously, its carboxylic acid moiety acts as a Brønsted acid, activating the electrophile (e.g., a nitroalkene or an imine) via hydrogen bonding and directing its approach to one face of the enamine, thereby controlling the stereochemical outcome.[6][8]
Caption: Simplified catalytic cycle for a proline-catalyzed Michael addition.
Protocol 1: Squaramide-Catalyzed Asymmetric Cascade Aza-Michael/Michael Addition
This protocol describes the synthesis of highly functionalized chiral trisubstituted pyrrolidines. It employs a bifunctional squaramide catalyst that utilizes hydrogen bonding to activate both the nucleophile and the electrophile, facilitating a cascade reaction.[9][10] This method is notable for its operational simplicity and high stereocontrol.
Reaction Scheme: Tosylaminomethyl enone + Nitroalkene → Chiral Trisubstituted Pyrrolidine
Materials:
-
Chiral squaramide catalyst (e.g., (1S,2S)-cyclohexanediamine-derived)
-
Tosylaminomethyl enone or enoate (1.0 equiv)
-
Substituted nitroalkene (1.2 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Nitrogen or Argon atmosphere
Step-by-Step Protocol:
-
To a dry reaction vial under an inert atmosphere, add the chiral squaramide catalyst (0.02 mmol, 5 mol%).
-
Add the tosylaminomethyl enone (0.4 mmol, 1.0 equiv).
-
Dissolve the solids in anhydrous dichloromethane (2.0 mL).
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the nitroalkene (0.48 mmol, 1.2 equiv) to the solution.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral pyrrolidine derivative.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
| Catalyst | Substrate Scope | Temp (°C) | Yield (%) | dr | ee (%) | Ref. |
| (1S,2S)-Squaramide | Aryl & Alkyl Nitroalkenes | RT | up to 99 | up to 91:9 | up to >99 | [9][10] |
| Cinchona-Squaramide | Unsaturated Pyrazolones | RT | up to 98 | up to >20:1 | up to 98 | [11] |
Transition-Metal Catalysis: Harnessing d-Orbitals for Cycloadditions
Transition-metal catalysis offers powerful and often unique pathways for constructing complex molecular architectures. For pyrrolidine synthesis, the metal-catalyzed asymmetric [3+2] cycloaddition of azomethine ylides is a particularly robust and versatile strategy, enabling the rapid assembly of the pyrrolidine core with multiple stereocenters.[12][13][14]
Mechanistic Principle: Palladium-Catalyzed [3+2] Cycloaddition
In this reaction, a palladium catalyst, coordinated to a chiral ligand, facilitates the formation of a three-atom trimethylenemethane (TMM) complex from a suitable precursor.[10][15] This reactive intermediate then undergoes a cycloaddition with an imine (the two-atom component). The chiral ligand environment around the palladium center dictates the facial selectivity of the cycloaddition, leading to a highly enantioenriched pyrrolidine product.
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The Pyrrolidine Scaffold: A Privileged Motif for Enzyme Inhibition - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, stands as a cornerstone in modern medicinal chemistry. Its unique stereochemical and physicochemical properties make it a versatile scaffold for the design of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the application of pyrrolidine derivatives across several key enzyme classes, complete with detailed experimental protocols and insights into their clinical significance.
The Enduring Appeal of the Pyrrolidine Scaffold
The prevalence of the pyrrolidine motif in over 20 FDA-approved drugs underscores its significance in drug discovery.[1] This preference stems from several key attributes:
-
Stereochemical Richness: The pyrrolidine ring possesses multiple stereogenic centers, allowing for precise three-dimensional arrangements of substituents that can optimize interactions with the chiral environment of an enzyme's active site.
-
Structural Mimicry: The pyrrolidine core can effectively mimic the structure of natural enzyme substrates, such as the proline residue in peptides, leading to competitive inhibition.
-
Physicochemical Properties: The nitrogen atom imparts basicity and a key hydrogen bond acceptor/donor site, while the saturated ring system allows for the exploration of non-planar chemical space, often leading to improved pharmacokinetic properties compared to flat aromatic systems.
This guide will delve into the application of pyrrolidine derivatives as inhibitors of several critical enzyme families, providing both the theoretical framework and practical methodologies for their evaluation.
I. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Therapeutic Rationale: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes.[2]
Mechanism of Inhibition: Many pyrrolidine-based DPP-4 inhibitors feature a cyanopyrrolidine moiety. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, leading to potent and long-lasting inhibition.[2] The pyrrolidine ring itself mimics the proline residue of natural substrates, anchoring the inhibitor in the S1 pocket of the enzyme.
Detailed Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of pyrrolidine derivatives against human recombinant DPP-4.
Principle: The assay measures the cleavage of a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence is monitored. The presence of an inhibitor reduces the rate of AMC release.
Materials:
-
Human recombinant DPP-4
-
Gly-Pro-AMC (substrate)
-
Tris buffer (50 mM, pH 7.5)
-
Test compounds (pyrrolidine derivatives)
-
Positive control inhibitor (e.g., Vildagliptin)
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Experimental Workflow:
α-Glucosidase Inhibition Assay Workflow
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, test compounds, and positive control in phosphate buffer.
-
Assay Plate Preparation: Add 50 µL of the test compound or control to the wells of a 96-well plate.
-
Enzyme Addition: Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the pNPG solution to each well and incubate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 100 mM Na2CO3 to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the DPP-4 assay.
Detailed Protocol: In Vitro α-Amylase Inhibition Assay
Principle: This assay is based on the iodine-stain method. α-Amylase hydrolyzes starch, and the extent of hydrolysis is determined by the decrease in the blue color of the starch-iodine complex.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate buffer (20 mM, pH 6.9, with 6 mM NaCl)
-
Iodine solution (I2 in KI)
-
Test compounds
-
Positive control (e.g., Acarbose)
Step-by-Step Procedure:
-
Pre-incubation: Mix 200 µL of the test compound or control with 200 µL of the α-amylase solution and incubate at 37°C for 20 minutes.
-
Reaction Initiation: Add 200 µL of the starch solution to each tube and incubate at 37°C for 15 minutes.
-
Reaction Termination and Color Development: Add 100 µL of 1 M HCl to stop the reaction, followed by 500 µL of the iodine solution.
-
Absorbance Measurement: Measure the absorbance at 620 nm.
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Clinical Significance: Pyrrolidine-based iminosugars have been investigated as potential treatments for type 2 diabetes. While none have reached the market for this specific indication, the structural motif is present in the approved α-glucosidase inhibitor Miglitol, highlighting the therapeutic potential of this compound class.
III. Kinase Inhibitors in Oncology and Inflammation
Therapeutic Rationale: Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Kinase inhibitors can block these aberrant signaling pathways, leading to therapeutic effects.
Mechanism of Inhibition: Pyrrolidine derivatives can be designed to target the ATP-binding site of kinases. The pyrrolidine scaffold can be functionalized to form key hydrogen bonds and hydrophobic interactions within the active site, leading to potent and selective inhibition. Several FDA-approved kinase inhibitors, such as Pacritinib (a JAK2 inhibitor), incorporate a pyrrolidine moiety. [3]
Detailed Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a general fluorescence-based assay for measuring the inhibitory activity of pyrrolidine derivatives against a target kinase.
Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. The phosphorylation event causes a change in the fluorescence properties of the peptide (e.g., fluorescence polarization or FRET), which can be monitored to determine kinase activity.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase buffer (specific to the target kinase)
-
Test compounds
-
Positive control inhibitor
-
Fluorescence plate reader
Experimental Workflow:
Kinase Inhibition Assay Workflow
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, fluorescent substrate, ATP, test compounds, and positive control in the appropriate kinase buffer.
-
Assay Plate Preparation: Add the test compound or control to the wells of a suitable microplate.
-
Enzyme and Substrate Addition: Add the kinase and fluorescent peptide substrate to the wells.
-
Pre-incubation: Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Add ATP to start the phosphorylation reaction.
-
Incubation: Incubate at room temperature for a specified time to allow for substrate phosphorylation.
-
Fluorescence Measurement: Measure the change in fluorescence using a plate reader.
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Clinical Significance: The pyrrolidine scaffold is present in several clinically successful kinase inhibitors. For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a pyrrole-indolin-2-one core, a close relative of the pyrrolidine scaffold. [4]The development of pyrrolidine-based kinase inhibitors is an active area of research, with several compounds in clinical trials for various cancers.
IV. Other Notable Enzyme Targets for Pyrrolidine Derivatives
The versatility of the pyrrolidine scaffold has led to its exploration as an inhibitor for a wide range of other enzymes, including:
-
Proteases: Pyrrolidine-based compounds have been designed as inhibitors of viral proteases, such as the main protease of SARS-CoV-2, and other proteases involved in disease. [3][5]* Histone Deacetylases (HDACs): Pyrrolidine derivatives have shown promise as HDAC inhibitors, which are being investigated for the treatment of cancers and other diseases. [6]* Phosphodiesterases (PDEs): Pyrrolidine-based compounds have been developed as inhibitors of various PDE isoforms, with potential applications in inflammatory diseases and neurological disorders. [7]
Summary of Assay Protocols for Other Enzyme Classes
| Enzyme Class | Assay Principle | Substrate | Detection Method |
| Protease | FRET-based | Fluorescently labeled peptide with a cleavage site | Fluorescence |
| HDAC | Colorimetric or Fluorometric | Acetylated peptide or lysine derivative | Absorbance or Fluorescence |
| PDE | Fluorescence Polarization | Fluorescently labeled cAMP or cGMP | Fluorescence Polarization |
V. Conclusion and Future Perspectives
The pyrrolidine scaffold has proven to be a highly successful and versatile platform for the design of potent and selective enzyme inhibitors. Its unique structural and physicochemical properties allow for the development of compounds that can effectively target a wide range of enzymes implicated in various diseases. The detailed protocols provided in this guide offer a starting point for researchers to evaluate the inhibitory potential of their own pyrrolidine derivatives. As our understanding of disease biology and enzyme structure continues to grow, the rational design of novel pyrrolidine-based inhibitors will undoubtedly lead to the development of new and improved therapeutics for a host of unmet medical needs.
VI. References
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Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry, 7(6), 579-595. Retrieved from [Link]
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Georgi, V., et al. (2018). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech Application Note, 324. Retrieved from [Link]
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Creative Biolabs. (n.d.). PathSpecific™ PDE3B Phosphodiesterase Assay Kit-Fluorescence Polarization. Retrieved from [Link]
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AMSBIO. (n.d.). Colorimetric HDAC Activity Assay Kit. Retrieved from [Link]
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EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
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Lin, X., et al. (2010). Pyrroloquinolone PDE5 inhibitors with improved pharmaceutical profiles for clinical studies on erectile dysfunction. Journal of Medicinal Chemistry, 53(5), 2037-2047. Retrieved from [Link]
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Ghosh, A. K., et al. (2009). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1′-Ligands. Journal of Medicinal Chemistry, 52(23), 7472-7484. Retrieved from [Link]
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Liu, Y., & Liao, J. (2012). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. Journal of Visualized Experiments, (65), e4430. Retrieved from [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Retrieved from [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Retrieved from [Link]
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Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(4), 2317-2342. Retrieved from [Link]
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G. S. C. (2000). N-arylrolipram derivatives as potent and selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2051-2054. Retrieved from [Link]
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T. K., & D. M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 923-931. Retrieved from [Link]
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ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Merck Millipore. (n.d.). HDAC Activity Assay Kit | 566328. Retrieved from [Link]
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Yang, T. H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences, 25(2), 154-164. Retrieved from [Link]
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S. S., et al. (2017). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. Journal of Clinical & Cellular Immunology, 8(5). Retrieved from [Link]
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ResearchGate. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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ResearchGate. (2023). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Retrieved from [Link]methylpyrrole_Derivatives_as_Potential_Multi-Target_Tyrosine_Kinase_Receptor_Inhibitors)
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Martens, S. (2024). In vitro kinase assay. Retrieved from [Link]
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Semantic Scholar. (2014). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Retrieved from [Link]
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Kumar, A., & Singh, J. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(9), e202103757. Retrieved from [Link]
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Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
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MDPI. (2023). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. Retrieved from [Link]
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National Institutes of Health. (2020). Medicinal chemistry advances in targeting class I histone deacetylases. Retrieved from [Link]
-
PubMed. (2000). Novel Cyclic Compounds as Potent Phosphodiesterase 4 Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]
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Johns Hopkins University. (2009). Novel inhibitors of human histone deacetylase (HDAC) identified by QSAR modeling of known inhibitors, virtual screening, and experimental validation. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Pyrrolidine Scaffolds via 1,3-Dipolar Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrrolidine Scaffold and its Synthesis
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2][[“]] Its non-planar, three-dimensional structure provides an ideal framework for orienting substituents in precise spatial arrangements, enabling potent and selective interactions with biological targets.[[“]][4][5] This structural versatility has made pyrrolidine derivatives essential components in drugs targeting a wide range of diseases.[2][6]
Among the myriad of synthetic strategies, the [3+2] cycloaddition, specifically the Huisgen 1,3-dipolar cycloaddition, stands out as a powerful and atom-economical method for constructing the pyrrolidine core.[7][8] This reaction involves the combination of a 1,3-dipole—typically an azomethine ylide—with a 2π-electron component, known as a dipolarophile, to form the five-membered heterocyclic ring.[1][8][9] The reaction's high degree of regio- and stereocontrol allows for the creation of multiple stereocenters in a single, concerted step, making it an exceptionally efficient tool in complex molecule synthesis and drug discovery.[10][11]
The Reaction Mechanism: A Concerted and Stereospecific Pathway
The 1,3-dipolar cycloaddition is a pericyclic reaction, meaning it proceeds through a cyclic transition state without the formation of intermediates.[7][8] It involves the simultaneous formation of two new sigma bonds through the interaction of 4π electrons from the azomethine ylide and 2π electrons from the dipolarophile.[7][12] This concerted process is thermally allowed and proceeds in a suprafacial manner on both components, meaning the new bonds form on the same face of each reactant.[7][8]
A key consequence of this mechanism is its high stereospecificity; the stereochemistry of the dipolarophile is directly translated to the product. For instance, a cis-alkene will yield a syn-substituted pyrrolidine.[8]
Frontier Molecular Orbital (FMO) Theory: The reactivity and regioselectivity of the cycloaddition are governed by the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[7][12] The reaction is typically favored by a small energy gap between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice-versa).[7][8] Electron-withdrawing groups on the dipolarophile lower its LUMO energy, accelerating the reaction with the electron-rich azomethine ylide's HOMO.[7]
Caption: General mechanism of the [3+2] cycloaddition.
Key Reaction Components
The 1,3-Dipole: Azomethine Ylides
Azomethine ylides are nitrogen-based 1,3-dipoles that are typically generated in situ due to their high reactivity.[9][13][14] The method of generation is critical as it dictates the ylide's structure and subsequent reactivity.
Common Generation Methods:
-
Decarboxylative Condensation: This is one of the most versatile and widely used methods. It involves the reaction of an α-amino acid (such as proline, sarcosine, or thioproline) with an aldehyde or ketone.[15][16] The initial iminium intermediate undergoes spontaneous decarboxylation upon gentle heating to yield a non-stabilized azomethine ylide, which is immediately trapped by the dipolarophile.[17][18] This method is particularly valuable as it avoids the incorporation of an ester group into the final product.[13][15]
-
Condensation of α-Amino Esters: The reaction between an aldehyde and an α-amino ester hydrochloride in the presence of a mild base generates an ester-stabilized azomethine ylide.[9][15][19] The ester group enhances the stability of the ylide but remains in the final pyrrolidine structure.
-
Thermal/Photochemical Ring Opening of Aziridines: Aziridines can undergo a conrotatory thermal or disrotatory photochemical ring-opening to form azomethine ylides, a process governed by Woodward-Hoffmann rules.[13]
-
Deprotonation of Iminium Salts: Pre-formed iminium salts can be deprotonated with a base to generate the corresponding azomethine ylide.[20]
The geometry of the ylide (often described as W-shaped, U-shaped, or S-shaped) plays a crucial role in determining the stereochemical outcome of the cycloaddition, influencing whether the final product is syn or anti.[13]
The Dipolarophile: The 2π-Electron Component
The choice of dipolarophile is critical for controlling the reaction's rate and regioselectivity. The most effective dipolarophiles are typically electron-deficient alkenes or alkynes, where an electron-withdrawing group (EWG) polarizes the π-system and lowers its LUMO energy.[7][21]
Common Dipolarophiles:
-
Maleimides: (e.g., N-phenylmaleimide, N-ethylmaleimide) are highly reactive and often lead to excellent yields and diastereoselectivities.[21]
-
Acrylates and Acrylonitriles: Simple and effective dipolarophiles.[21]
-
Nitroalkenes: (e.g., β-nitrostyrene) are potent dipolarophiles due to the strong electron-withdrawing nature of the nitro group.[9][21]
-
Chalcones and other α,β-Unsaturated Ketones: The carbonyl group provides sufficient activation for the cycloaddition to proceed.[9][21]
Catalysis and Asymmetric Synthesis
While the thermal 1,3-dipolar cycloaddition can be highly diastereoselective, achieving enantiocontrol requires a chiral influence. Catalytic asymmetric versions of this reaction have become a major focus, enabling the synthesis of enantioenriched pyrrolidines.[10][22][23] This is most often achieved using chiral metal-ligand complexes that coordinate to the azomethine ylide precursor.[11]
-
Mechanism of Catalysis: A chiral Lewis acid (e.g., a complex of Ag(I), Cu(I), or Zn(II)) coordinates to the nitrogen and oxygen of an α-imino ester.[13][20][24] A base then removes the α-proton to generate a metal-associated azomethine ylide. The chiral ligand creates a defined stereochemical environment, forcing the dipolarophile to approach from a specific face, thereby controlling the absolute stereochemistry of the newly formed stereocenters.[22]
Caption: A simplified catalytic cycle for asymmetric cycloaddition.
Application Protocol: Three-Component Synthesis of a Spirooxindole-Pyrrolidine
This protocol describes a representative one-pot, three-component reaction using the decarboxylative generation of an azomethine ylide for the synthesis of a spirooxindole-pyrrolidine scaffold, a motif found in numerous bioactive compounds.[9][21]
Materials and Reagents
-
Isatin (or substituted isatin derivative)
-
L-proline (or sarcosine)
-
N-Phenylmaleimide (or other activated alkene)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)[21]
-
Magnetic stirrer and hotplate
-
Round-bottom flask and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol, 1.0 equiv), L-proline (1.2 mmol, 1.2 equiv), and N-phenylmaleimide (1.0 mmol, 1.0 equiv).[21]
-
Solvent Addition: Add 20 mL of ethanol to the flask. The choice of a protic solvent like ethanol or methanol often gives excellent yields and diastereoselectivity.[21]
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C for ethanol). A visible color change from orange/red to a lighter color, often accompanied by the formation of a precipitate, indicates product formation.[21]
-
Monitoring: Monitor the reaction progress by TLC. Typically, reactions proceed to completion within 2-4 hours.
-
Work-up: After the reaction is complete (as judged by TLC), allow the mixture to cool to room temperature. The product often precipitates from the solution.
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
If necessary, the crude product can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization: Confirm the structure and stereochemistry of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and, if a suitable crystal is obtained, single-crystal X-ray analysis.[25] The reaction typically yields the endo-cycloadduct as the major diastereomer.[16]
Representative Data
The following table summarizes typical results for this class of reaction, demonstrating its high efficiency and stereoselectivity.
| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Isatin | L-Proline | N-Phenylmaleimide | EtOH | 95% | >99:1 | [21] |
| 6-Bromoisatin | L-Proline | N-Ethylmaleimide | EtOH | 94% | >99:1 | [21] |
| Isatin | Sarcosine | Benzylideneacetone | Water | 23% | 68:32 | [26] |
| Isatin | L-Phenylalanine | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF₄] | 90% | - | [27] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Insufficient heating; decomposition of reactants or intermediates. | Ensure the reaction reaches reflux temperature. Check the purity of starting materials. Consider a milder solvent or lower temperature if decomposition is suspected. |
| Poor Diastereoselectivity | Reaction conditions not optimal; ylide isomerization. | Screen different solvents (e.g., toluene, methanol, ionic liquids).[26][27] Temperature can also influence selectivity. |
| Formation of Side Products | Self-dimerization of the ylide; side reactions of the dipolarophile. | Ensure all three components are added together in the one-pot procedure to allow for efficient trapping of the transient ylide. Check for dipolarophile stability under the reaction conditions. |
| Incomplete Reaction | Poor solubility of starting materials; insufficient reaction time. | Increase reaction time and monitor by TLC. If solubility is an issue, consider a different solvent system like a mixture of ethanol and dioxane.[26] |
Applications in Drug Discovery and Development
The pyrrolidine core synthesized via 1,3-dipolar cycloaddition is a gateway to a diverse range of biologically active molecules. The ability to rapidly generate molecular complexity and introduce multiple stereocenters makes this reaction highly valuable for creating libraries of novel compounds for high-throughput screening.[10][11]
-
Anticancer Agents: The synthesis of spirooxindole-pyrrolidines is of particular interest, as this scaffold is found in compounds with potent anticancer activity, acting as inhibitors of the MDM2-p53 interaction.[1][5]
-
Antiviral and Antibacterial Agents: Densely functionalized proline derivatives and other pyrrolidine structures have shown promise as antiviral and antibacterial agents.[28]
-
Central Nervous System (CNS) Agents: The pyrrolidine ring is a key feature of many drugs that act on the CNS.[4]
Caption: Workflow from synthesis to drug candidate.
References
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Proposed mechanism of 1,3-dipolar cycloaddition. - ResearchGate. Available from: [Link]
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Azomethine ylide - Wikipedia. Available from: [Link]
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Petri, G. L., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 33. Available from: [Link]
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Ben-Aroya Bar-Nir, B., & Portnoy, M. (2006). SolidPhase Pyrrolidine Synthesis via 1,3- Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route. QSAR & Combinatorial Science, 25(5-6), 469-473. Available from: [Link]
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Cravotto, G., Orio, L., & Padovan, D. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 686. Available from: [Link]
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Petri, G. L., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available from: [Link]
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Wang, J., Li, Y., & Chen, B. (2019). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 24(23), 4299. Available from: [Link]
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Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available from: [Link]
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Reyes, E., Vicario, J. L., & Carrillo, L. (2014). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 16(21), 5804–5807. Available from: [Link]
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S. Funkey, C., & R. Ansari, M. (2021). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 6(4), 2883–2893. Available from: [Link]
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Vicario, J. L., & Reyes, E. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55(64), 9419-9430. Available from: [Link]
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Ardill, H., & Grigg, R. (1990). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 90(6), 991-1011. Available from: [Link]
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Reyes, E., Vicario, J. L., & Carrillo, L. (2014). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available from: [Link]
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Asymmetric [3+2] Cycloaddition of Azomethine Ylides. Michigan State University Department of Chemistry. Available from: [Link]
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Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). AIMS Press. Available from: [Link]
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Ben-Aroya Bar-Nir, B., & Portnoy, M. (2006). Solid-phase pyrrolidine synthesis via 1,3-dipolar cycloaddition of azomethine ylides generated by the decarboxylative route. Tel Aviv University. Available from: [Link]
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Naredla, R. R., & Klumpp, D. A. (2014). Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis. Accounts of Chemical Research, 47(4), 1112-1124. Available from: [Link]
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Companyó, X., & Rios, R. (2018). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 54(76), 10632-10645. Available from: [Link]
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Petri, G. L., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available from: [Link]
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Ansari, M. A. Q., & Ali, M. (2021). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 26(16), 4983. Available from: [Link]
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1,3-Dipolar cycloaddition - Wikipedia. Available from: [Link]
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D'Anna, F., & Frenna, V. (2017). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 7(12), 378. Available from: [Link]
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Naredla, R. R., & Klumpp, D. A. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(4), 1112-1124. Available from: [Link]
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Newman, D. J., & Cragg, G. M. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9204–9213. Available from: [Link]
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Vicario, J. L., & Reyes, E. (2022). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. Available from: [Link]
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Al-Warhi, T., & Al-Lamsabhi, A. M. (2022). Decarboxylative 1,3-dipolar cycloadditions of l -proline. RSC Advances, 12(45), 29519-29536. Available from: [Link]
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Petri, G. L., Raimondi, M. V., Spatola, R., Holl, R., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. Available from: [Link]
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Liu, Y., & Wang, J. (2022). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 27(19), 6563. Available from: [Link]
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Liu, Y., & Wang, J. (2022). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. Available from: [Link]
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Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Chemical Reviews, 105(7), 2765–2810. Available from: [Link]
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Sirin, S., & Ertas, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243187. Available from: [Link]
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S. N., & S. V. (2015). A facile and regioselective synthesis of Spiro pyrrolidines and pyrrolizines through 1, 3 -dipolar cycloaddition protocol. Der Pharma Chemica. Available from: [Link]
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Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. Available from: [Link]
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PRAKASH RAJA. (2021, May 23). 1,3-Dipolar cycloaddition reaction/ with examples [Video]. YouTube. Available from: [Link]
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1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 2-(3-Iodophenyl)pyrrolidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3-Iodophenyl)pyrrolidine. This versatile heterocyclic building block is a crucial intermediate in the development of various pharmacologically active compounds.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, providing in-depth, field-proven insights to optimize reaction yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the principal synthetic routes to this compound?
A1: The synthesis of 2-arylpyrrolidines, including the 3-iodo derivative, is typically approached through several strategic disconnections. The most prevalent and modern methods involve forming the C-C or C-N bond to the pre-formed pyrrolidine or its precursor. Key strategies include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are among the most robust and versatile methods. The Suzuki-Miyaura coupling, which joins an arylboronic acid with a halide, is a leading choice.[2][3] The Buchwald-Hartwig amination is another powerful C-N bond-forming reaction.[4][5][6]
-
Grignard Reactions: A classic organometallic approach involving the reaction of a pyrrolidine-based electrophile (like an imine or a derivative) with 3-iodophenylmagnesium bromide. While effective, these reactions are highly sensitive to moisture and air.[7][8]
-
Acylation-Reduction Sequence: This involves N-acylation of pyrrolidine with 3-iodobenzoyl chloride, followed by reduction of the resulting amide. This is a straightforward but potentially lower-yielding route depending on the reduction step's efficiency.[9][10]
-
Copper-Catalyzed Carboamination: Newer methods involving the copper-catalyzed intermolecular carboamination of vinylarenes can also produce 2-arylpyrrolidines.[11]
Q2: For a new project, which synthetic route offers the best balance of yield, scalability, and substrate scope?
A2: For most applications, the Suzuki-Miyaura cross-coupling reaction is highly recommended.[3] Its advantages include:
-
High Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide range of functional groups, which is critical in multi-step syntheses.
-
Commercial Availability of Reagents: A vast library of arylboronic acids and esters is commercially available.
-
Robust and Well-Understood Catalytic Systems: Decades of research have led to highly active and stable palladium catalysts and ligands that provide high yields and predictable results.[12][13]
-
Scalability: The reaction has been successfully implemented on an industrial scale for the production of pharmaceuticals.[3]
While Grignard reactions are powerful, their stringent requirements for anhydrous conditions can make them less reliable and harder to scale compared to the more forgiving nature of modern cross-coupling reactions.[7]
Q3: What are the critical safety precautions when synthesizing this compound?
A3: Standard laboratory safety protocols are paramount. Specific hazards depend on the chosen route:
-
Palladium Catalysts: While not acutely toxic, palladium catalysts and their ligands (especially phosphine-based ones) can be irritants and sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Grignard Reagents: These are highly reactive and pyrophoric. They react violently with water, protic solvents, and atmospheric oxygen. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
-
Solvents: Many common solvents like toluene, dioxane, and THF have associated health risks and are flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃) are corrosive and/or irritants. Handle with care to avoid skin and eye contact.
Part 2: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format.
Issue Category: Low or No Product Yield
Q4: My Suzuki-Miyaura coupling between a 2-halopyrrolidine derivative and 3-iodophenylboronic acid is failing. What are the likely causes?
A4: Low yield in a Suzuki-Miyaura coupling is a common issue that can often be resolved by systematically evaluating the reaction components.
-
Causality 2: Ineffective Base. The base is critical for the transmetalation step.[13] If the base is too weak or not sufficiently soluble in the reaction medium, the catalytic cycle will stall. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[2]
-
Causality 3: Poor Reagent Quality. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if stored improperly. Use fresh, high-purity boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).
-
Causality 4: Sub-optimal Ligand Choice. The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. For C(sp³)-C(sp²) couplings, bulky, electron-rich phosphine ligands are often required to promote the reaction.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Q5: I am attempting a Grignard reaction between 3-iodophenylmagnesium bromide and a 2-cyanopyrrolidine (or similar electrophile), but the yield is poor. Why?
A5: Grignard reactions demand meticulous technique. Failure often points to reagent deactivation or side reactions.
-
Moisture Contamination: This is the most common cause of failure. The Grignard reagent is a strong base and will be quenched by even trace amounts of water. Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere.[8]
-
Poor Grignard Reagent Formation: The magnesium metal may not have activated properly. Crushing the magnesium turnings, adding a small crystal of iodine, or using a pre-activated Rieke magnesium can initiate the reaction.[8]
-
Side Reactions: The Grignard reagent can react with the N-H of an unprotected pyrrolidine. Ensure the nitrogen is protected with a suitable group (e.g., Boc) that is stable to the Grignard conditions.
Issue Category: Significant Side Product Formation
Q6: My Suzuki reaction is producing a significant amount of 3,3'-diiodobiphenyl (homocoupling). How can I prevent this?
A6: Homocoupling of the boronic acid is a known side reaction, often exacerbated by the presence of oxygen or sub-optimal reaction conditions.
-
Thorough Degassing: Oxygen can promote the oxidative homocoupling of the boronic acid. Degas your solvent thoroughly before adding the catalyst. A common method is to bubble argon or nitrogen through the solvent for 15-30 minutes.
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.
-
Lower Catalyst Loading: In some cases, very high catalyst loadings can contribute to side reactions. Optimize to the lowest effective catalyst concentration.
Q7: My Grignard reaction is forming biphenyl as a major byproduct. What is causing this?
A7: Biphenyl formation occurs from the coupling of the Grignard reagent with unreacted aryl halide (in this case, 1,3-diiodobenzene if that was the starting material for the Grignard). This is favored by higher temperatures and high concentrations of the aryl halide.[8]
-
Slow Addition: Add the aryl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low instantaneous concentration.
-
Temperature Control: Keep the reaction temperature low, especially during the formation of the reagent, to disfavor the coupling side reaction.
Issue Category: Purification Challenges
Q8: How can I effectively remove residual palladium catalyst and phosphine ligands from my final product?
A8: Palladium and ligand removal is a critical step.
-
Silica Gel Chromatography: This is the most common method. However, phosphine oxides (from ligand oxidation) can sometimes co-elute with the product. A non-polar flush or gradient elution can help.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb palladium residues.
-
Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium (e.g., thiols) are highly effective.
-
Aqueous Wash: A wash with an aqueous solution of a chelating agent like thiourea or cysteine can help extract palladium into the aqueous layer.
Part 3: Recommended Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of N-Boc-2-(3-iodophenyl)pyrrolidine, a common protected intermediate.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura synthesis.
Materials:
-
N-Boc-2-(pyrrolidin-2-yl)boronic acid pinacol ester (1.0 eq.)
-
1,3-Diiodobenzene (1.2 eq.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 eq.)
-
Toluene and Water (e.g., 10:1 v/v)
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-Boc-2-(pyrrolidin-2-yl)boronic acid pinacol ester, 1,3-diiodobenzene, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed toluene and water via syringe.
-
Catalyst Addition: In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos, dissolve them in a small amount of degassed toluene, and add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Part 4: Optimization Data
The choice of ligand and base is paramount for a successful Suzuki-Miyaura coupling. The following table summarizes typical outcomes for C(sp³)-C(sp²) couplings.
| Catalyst/Ligand System | Base | Typical Temperature (°C) | Relative Yield | Key Considerations |
| Pd(PPh₃)₄ | K₂CO₃ | 100-110 | Low to Moderate | "Classical" conditions; often insufficient for challenging C(sp³)-C(sp²) couplings. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 80-100 | High | A robust, general system for many substrates. SPhos is an electron-rich, bulky biaryl phosphine ligand that promotes high activity.[2] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 80-100 | High | Similar to SPhos, XPhos is another highly effective Buchwald ligand.[2] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 90-110 | Moderate to High | Often effective, but may require higher temperatures. The bidentate dppf ligand can enhance catalyst stability.[4] |
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC - NIH. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines - White Rose eTheses Online. Available at: [Link]
-
Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE. Available at: [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available at: [Link]
-
REGIOSELECTIVE N-ACYLATION OF - arkat-usa.org. Available at: [Link]
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- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Stereoselective Pyrrolidine Synthesis
Welcome to the technical support center for stereoselective pyrrolidine synthesis. The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Achieving precise control over its stereochemistry is often the most critical and challenging aspect of the synthesis.
This guide is designed for researchers, chemists, and drug development professionals. It addresses common experimental hurdles in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic rationale to empower your troubleshooting process.
Section 1: Troubleshooting Poor Stereoselectivity
Achieving high diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) is the primary goal of any stereoselective synthesis. When your results fall short, a systematic approach to optimization is crucial.
Low Diastereoselectivity in 1,3-Dipolar Cycloadditions
Question: My 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is producing a nearly 1:1 mixture of diastereomers. What factors control the diastereoselectivity, and how can I improve it?
Answer: Low diastereoselectivity in this cornerstone reaction typically points to a lack of facial control in the transition state. The relative orientation of the dipole and the dipolarophile determines whether the exo or endo product is formed, and several factors govern this preference.[3][4]
Causality & Mechanistic Insight: The stereochemical outcome is dictated by the geometry of the azomethine ylide and the approach trajectory of the dipolarophile. The cycloaddition can proceed through two primary transition states: endo and exo.[3] Steric repulsion between bulky groups on the ylide and the dipolarophile often disfavors the more compact exo transition state, leading to the endo product.[4] However, secondary orbital interactions can sometimes stabilize the exo pathway.
Troubleshooting Protocol:
-
Solvent Polarity: The polarity of the solvent can influence the stability of the transition states. Non-polar solvents like toluene or THF often provide higher selectivity compared to polar protic solvents like ethanol, which can interfere with the dipole's frontier orbitals through hydrogen bonding.[5][6] Systematically screen a range of solvents.
-
Temperature Adjustment: Lowering the reaction temperature generally enhances selectivity. Reducing thermal energy makes the reaction more sensitive to the small energy difference between the diastereomeric transition states. Try running the reaction at 0 °C, -20 °C, or even -78 °C.
-
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., AgOAc, Ag₂CO₃, Cu(I), Zn(OTf)₂) can dramatically influence selectivity.[7][8] The Lewis acid coordinates to both the azomethine ylide and the dipolarophile, organizing the transition state into a more rigid conformation and amplifying steric and electronic differences, often favoring one diastereomer.[7]
-
Substrate Modification: The steric and electronic nature of both reactants is paramount.
-
On the Dipolarophile: Increasing the steric bulk of the activating group on the alkene can enhance facial shielding.
-
On the Azomethine Ylide: If using an imino ester to generate the ylide, modifying the ester group (e.g., from methyl to tert-butyl) can create a more biased steric environment.
-
Low Enantioselectivity in Organocatalyzed Reactions
Question: I am attempting an asymmetric synthesis of a substituted pyrrolidine using a proline-derived organocatalyst, but the enantiomeric excess (e.e.) is below 50%. What are the critical parameters to optimize?
Answer: Low enantioselectivity in organocatalysis, particularly in iminium-enamine mediated cascades, suggests that the catalyst is not effectively creating a chiral environment to differentiate the two faces of the prochiral intermediate.[9][10][11] The issue can stem from the catalyst itself, the reaction conditions, or an unwanted background reaction.
Causality & Mechanistic Insight: Most pyrrolidine-based organocatalysts, like proline or diarylprolinol silyl ethers, operate by forming a transient, chiral iminium ion with an α,β-unsaturated aldehyde or ketone.[11][12] This activation lowers the LUMO of the substrate. The bulky groups on the catalyst then shield one face of the iminium ion, forcing the nucleophile to attack from the less hindered face, thereby inducing asymmetry.[10] A competing, non-selective background reaction or a poorly organized transition state will erode the e.e.[13]
Troubleshooting Workflow for Low Enantioselectivity:
Caption: A logical workflow for troubleshooting low enantioselectivity.
Key Optimization Steps:
-
Temperature: As with diastereoselectivity, lower temperatures are generally beneficial for enantioselectivity, as the transition states leading to the two enantiomers become more energetically differentiated.[13]
-
Catalyst Structure: The choice of catalyst is paramount. Diarylprolinol silyl ethers, for instance, create a much more defined and sterically hindered chiral pocket than proline itself and are often superior for reactions involving aldehydes.[9][14]
-
Additives: Many organocatalytic reactions require an acid or base co-catalyst to facilitate catalyst turnover and maintain the active catalytic species. For proline catalysis, a weak acid like benzoic acid is often beneficial.
-
Solvent Effects: The solvent plays a crucial role in the hydrogen-bonding network that organizes the transition state. Screen a range of aprotic solvents of varying polarity (e.g., chloroform, DCM, toluene).[13]
-
Water Content: Ensure all reagents and solvents are rigorously dry. Trace amounts of water can hydrolyze the iminium ion intermediate or disrupt the critical hydrogen-bonding network within the transition state, leading to a drop in e.e.[13]
Section 2: Low Reaction Yield and Stalling
Question: My reaction starts but stalls at ~30% conversion, and the yield of my desired pyrrolidine is low. What are the likely causes?
Answer: Reaction stalling or low yields, even with good stereoselectivity, often point to issues with catalyst stability, reagent purity, or the intrinsic reactivity of the substrates.
Potential Causes & Solutions:
-
Catalyst Decomposition/Deactivation:
-
Organocatalysts: While robust, some catalysts can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high heat). Ensure the catalyst is stable under your reaction conditions.[13] Some catalysts can also be inhibited by product binding, which can be mitigated by adjusting the catalyst loading.
-
Metal Catalysts: Metal-based catalysts are often sensitive to oxygen and moisture.[13] Ensure your reaction is performed under an inert atmosphere (N₂ or Ar) with properly dried and degassed solvents. Impurities in substrates (e.g., trace sulfur or phosphines) can act as catalyst poisons.
-
-
Intermediate Instability:
-
Azomethine ylides are often highly reactive and can have limited stability, especially if they are "non-stabilized."[15] They should always be generated in situ. If the rate of ylide generation does not match the rate of cycloaddition, side reactions can occur. Try adjusting the rate of addition of one of the components.
-
-
Reagent Purity:
-
The presence of peroxides in ethereal solvents (like THF) is particularly detrimental as they can oxidize sensitive reagents or catalysts.[13] Always use freshly distilled or inhibitor-free solvents.
-
Ensure starting materials are pure. Byproducts from a previous step can interfere with the main reaction.
-
-
Unfavorable Equilibrium:
-
Some cyclization reactions are reversible. If the product is less stable than the starting materials under the reaction conditions, the equilibrium will not favor product formation. In such cases, trapping the product or removing a byproduct (like water) can drive the reaction forward.
-
Section 3: Product Purification Challenges
Question: I've synthesized my pyrrolidine with a good diastereomeric ratio (e.g., 90:10), but I'm struggling to separate the diastereomers by standard silica gel chromatography. What should I do?
Answer: Separating stereoisomers can be a significant bottleneck. When diastereomers have very similar polarities, standard chromatography may be ineffective.
Strategies for Isomer Separation:
-
Optimize Flash Chromatography: Before abandoning chromatography, exhaust all options.
-
Solvent System: Try a range of solvent systems with different selectivities (e.g., switch from Hexanes/EtOAc to CH₂Cl₂/MeOH or Toluene/Acetone).
-
Isocratic vs. Gradient: A shallow, slow gradient elution can sometimes resolve closely eluting spots.
-
-
Derivatization: React the mixture of diastereomers with a chiral or achiral reagent to form new derivatives that may have larger differences in physical properties. For example, if your pyrrolidine has a free -NH group, you can acylate it. The resulting amides may be more easily separated. The protecting group can be removed after separation.
-
Crystallization: Attempt to crystallize the product mixture. Often, one diastereomer will preferentially crystallize from a specific solvent system, leaving the other in the mother liquor. This can be a highly effective method for obtaining diastereomerically pure material.
Question: How can I separate the final enantiomers of my product?
Answer: Separating enantiomers requires a chiral environment.
-
Chiral Chromatography (HPLC/SFC): This is the most common analytical and preparative method. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is highly effective.[16][17] Polysaccharide-based CSPs are a common starting point for screening.[16]
-
Diastereomeric Salt Resolution: If your pyrrolidine is basic, you can react it with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[18] These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base.[18]
Table 1: Summary of Common Purification Techniques for Stereoisomers
| Technique | Target Isomers | Principle | Key Considerations |
| Flash Chromatography | Diastereomers | Differential polarity | Requires optimization of stationary/mobile phase. |
| Crystallization | Diastereomers | Differential solubility | Solvent screening is critical; success is not guaranteed. |
| Chiral HPLC/SFC | Enantiomers | Differential interaction with a Chiral Stationary Phase (CSP) | Method development required; scalable for purification.[16][17] |
| Diastereomeric Salt Resolution | Enantiomers | Formation of diastereomeric salts with different solubilities | Requires an acidic or basic handle on the molecule.[18] |
| Enzymatic Kinetic Resolution | Enantiomers | Enzyme selectively reacts with one enantiomer | Maximum 50% yield for one enantiomer unless a DKR is used.[19][20] |
Section 4: Frequently Asked Questions (FAQs)
Q1: Which synthetic strategy is best to start with for a novel substituted pyrrolidine? The "best" strategy depends entirely on the target substitution pattern. For highly functionalized, polysubstituted pyrrolidines, organocatalytic cascade reactions are very powerful as they can build multiple stereocenters in a single step.[21][22] For simpler 2,5-disubstituted pyrrolidines, methods starting from the chiral pool (e.g., proline or pyroglutamic acid) can be very reliable.[23][24] The 1,3-dipolar cycloaddition is arguably the most versatile and widely used method for accessing a diverse range of pyrrolidine cores.[25]
Q2: My reaction requires an azomethine ylide. What is the most reliable way to generate it? The most common and reliable method is the in situ generation via the decarboxylative condensation of an α-amino acid (like sarcosine or proline) with an aldehyde or ketone (like isatin).[3][26] This method avoids the isolation of the often-unstable ylide. The reaction is typically performed by heating the components together in a suitable solvent.
Q3: What is the difference between substrate control and catalyst control in achieving stereoselectivity? Substrate control refers to when the inherent stereocenters or structural features of the starting material direct the stereochemical outcome of a new stereocenter. Catalyst control, which is the goal of asymmetric catalysis, is when a chiral catalyst overrides any directing effects from the substrate to impose its own stereochemical preference.[15] If you are getting the "wrong" diastereomer, it's possible that substrate control is competing with or overriding your catalyst control.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. Available at: [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). Available at: [Link]
-
A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade. PubMed. Available at: [Link]
-
Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. Available at: [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. Available at: [Link]
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. Available at: [Link]
-
Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. ResearchGate. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central. Available at: [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available at: [Link]
-
A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition. PMC - NIH. Available at: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Available at: [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH. Available at: [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]
-
Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. Available at: [Link]
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. CORE. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Available at: [Link]
-
Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. PubMed. Available at: [Link]
-
Regio- and stereoselective synthesis of novel trispiropyrrolidine/thiapyrrolizidines using deep eutectic solvent as an efficient reaction media. ResearchGate. Available at: [Link]
-
Stereoselective Path to Densely Substituted Pyrrolidines. ChemistryViews. Available at: [Link]
-
Preparation of pyrrolidine via decarboxylation of l-proline. Sciencemadness Discussion Board. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Iminium Catalysis. ACS Publications. Available at: [Link]
-
Secondary and primary amine catalysts for iminium catalysis. PubMed. Available at: [Link]
-
Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science (RSC Publishing). Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. A Diastereoselective Synthesis of Dispiro[oxindole-cyclohexanone]pyrrolidines by 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
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- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. A highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines via an organocatalytic dynamic kinetic resolution cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 2-(3-Iodophenyl)pyrrolidine
Welcome to the technical support center for the purification of 2-(3-Iodophenyl)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges in achieving the desired purity of their crude product. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, all grounded in established chemical principles and practical laboratory experience.
I. Understanding the Challenges in Purifying this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome and reproducibility of subsequent reactions. However, its purification can be challenging due to the presence of various impurities stemming from its synthesis.
Common synthetic routes to 2-arylpyrrolidines may involve reactions such as the cyclization of amino alcohols, reductive amination of keto-amines, or transition metal-catalyzed C-N bond formation. These processes can lead to a range of impurities that require targeted purification strategies.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the purification of this compound.
Q1: My purified this compound is a colored oil (yellow to brown), but I expected a colorless or pale-yellow product. What is the cause of this discoloration?
Discoloration is a frequent issue and typically indicates the presence of impurities. The primary causes include:
-
Oxidation: Aromatic amines are susceptible to air oxidation, which can generate colored byproducts. This is often exacerbated by exposure to light and elevated temperatures.
-
Residual Starting Materials or Reagents: Incomplete reactions or inadequate work-up can leave behind colored starting materials or reagents.
-
Side-Reaction Products: The synthesis of 2-arylpyrrolidines can be accompanied by side reactions that produce chromophoric impurities.
Q2: I am experiencing significant product loss during purification. What are the likely reasons?
Product loss can occur at various stages of the purification process. Key factors include:
-
Improper Extraction: During the aqueous work-up, incorrect pH adjustments can lead to the product remaining in the aqueous phase.
-
Sub-optimal Chromatography: Using an inappropriate solvent system in column chromatography can result in poor separation and co-elution of the product with impurities, leading to the loss of product in mixed fractions.
-
Inefficient Recrystallization: Using an excessive amount of solvent during recrystallization will result in a low yield, as a significant portion of the product will remain dissolved in the mother liquor.
Q3: My compound streaks or tails significantly on the TLC plate during analysis. How can I resolve this?
Streaking or tailing of basic compounds like this compound on a silica gel TLC plate is a common phenomenon. This is due to the strong interaction between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia, into your eluent. This will neutralize the acidic sites on the silica gel and lead to more symmetrical spots.
Q4: Can I purify this compound by distillation?
While vacuum distillation can be effective for removing non-volatile impurities, it may not be the ideal method for this compound due to its relatively high boiling point and potential for thermal degradation. The presence of the iodine atom also increases the molecular weight, further elevating the boiling point. If distillation is attempted, it should be performed under high vacuum and at the lowest possible temperature to minimize decomposition.
Q5: How can I confirm the purity of my final product?
A combination of analytical techniques should be employed to assess the purity of your final product:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and identify the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the purification of this compound.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Product is a yellow or brown oil/solid | Oxidation of the amine functionality. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating steps. For recrystallization, a charcoal treatment can be effective. Add a small amount of activated charcoal to the hot solution, stir briefly, and perform a hot filtration to remove the charcoal and adsorbed colored impurities before cooling. |
| Residual acidic or basic impurities from work-up. | Ensure thorough washing of the organic layer during the extraction process to remove all acidic or basic residues. | |
| Low yield after purification | Incomplete extraction from the aqueous phase. | During an acid-base workup, ensure the pH of the aqueous layer is appropriately adjusted to either protonate (for extraction of non-basic impurities) or deprotonate (for extraction of the amine product) the this compound. |
| Using too much solvent during recrystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product to ensure maximum recovery upon cooling. | |
| Product loss during column chromatography. | Optimize the eluent system using TLC to achieve good separation. A gradient elution may be necessary to separate closely eluting impurities. | |
| Streaking or tailing on TLC and column chromatography | Strong interaction of the basic amine with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.[1] This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| Poor separation of impurities during column chromatography | The chosen solvent system has sub-optimal polarity. | Systematically screen different solvent systems using TLC. A good starting point for 2-arylpyrrolidines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[1] A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation. |
| Product does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the product is still retained, consider switching to a more polar solvent system, for example, dichloromethane/methanol. |
| Product appears to be degrading upon storage | Air and light sensitivity of the aromatic amine and iodophenyl group. | Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a refrigerator or freezer). |
IV. Detailed Purification Protocols
Here we provide step-by-step protocols for the most common and effective methods for purifying crude this compound.
Protocol 1: Purification by Flash Column Chromatography
This is often the most effective method for separating the desired product from a mixture of impurities with varying polarities.
Workflow for Flash Column Chromatography
Caption: A step-by-step workflow for the purification of this compound by flash column chromatography.
Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally provides better resolution than loading the sample as a solution.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes with 1% triethylamine). Pour the slurry into the chromatography column and allow it to pack under gentle pressure.
-
Sample Loading: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 5% to 30% ethyl acetate in hexanes, maintaining 1% triethylamine throughout) to elute the this compound.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization (as the Hydrochloride Salt)
For solid crude products, or if the free base is an oil, conversion to a salt followed by recrystallization can be a highly effective purification method. Amine salts often have better-defined crystal lattices than their free-base counterparts.
Methodology:
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallization:
-
Choose a suitable solvent system for recrystallization. A good starting point for amine hydrochlorides is a polar protic solvent like ethanol or isopropanol, potentially with the addition of an anti-solvent like diethyl ether or hexanes.
-
Dissolve the crude salt in the minimum amount of the hot primary solvent.
-
If using an anti-solvent, add it dropwise to the hot solution until the solution becomes slightly turbid. Reheat to get a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
V. Purity Assessment
Accurate assessment of purity is crucial. Below are general guidelines for common analytical techniques.
| Technique | Typical Conditions and Observations |
| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Hexanes:Ethyl Acetate (e.g., 7:3) + 1% TriethylamineVisualization: UV light (254 nm) and/or a potassium permanganate stain. A pure compound should show a single spot. |
| HPLC | Column: C18 reverse-phase columnMobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm). Purity is determined by the area percentage of the main peak. |
| ¹H NMR | The spectrum should be clean, with well-resolved peaks corresponding to the structure of this compound. The absence of signals from common impurities (e.g., starting materials, residual solvents) should be confirmed. Integration of the peaks should be consistent with the number of protons. |
| ¹³C NMR | The spectrum should show the correct number of signals corresponding to the carbon atoms in the molecule. |
| MS (ESI) | Should show a prominent peak corresponding to the [M+H]⁺ ion for this compound (C₁₀H₁₂IN, MW = 273.11; [M+H]⁺ = 274.01). |
VI. Safety Precautions
Always consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used in the purification process.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.
-
Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.
VII. References
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]
-
PubChem. This compound. [Link]
Sources
Technical Support Center: Synthesis of 2-Arylpyrrolidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-arylpyrrolidines. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on overcoming common challenges in the synthesis of this critical structural motif. The 2-arylpyrrolidine core is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[1] However, its synthesis can be fraught with challenges related to yield, selectivity, and byproduct formation.
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental phenomena and offer robust, self-validating protocols to troubleshoot your synthesis.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 2-arylpyrrolidines, organized by reaction type.
Section A: Issues in Catalytic Asymmetric 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between an azomethine ylide and an alkene is a powerful method for constructing the pyrrolidine ring with high stereocontrol.[2][3][4] However, success hinges on precise control over the reactive intermediates.
Question 1: My [3+2] cycloaddition reaction suffers from low yield. What are the primary causes and how can I fix them?
Answer:
Low yields in this reaction are a frequent issue, typically stemming from the stability of the azomethine ylide intermediate or suboptimal catalyst performance.
-
Cause 1: Azomethine Ylide Instability: The azomethine ylide is a highly reactive intermediate that is prone to decomposition or side reactions if not efficiently trapped by the dipolarophile (the alkene).
-
Solution: Generate the ylide in situ under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[5] Moisture can hydrolyze the imine precursor or the ylide itself. Ensure all glassware is oven-dried and solvents are rigorously purified.
-
-
Cause 2: Inefficient Catalyst System: The chosen catalyst may have low turnover numbers (TON) for your specific substrates, leading to incomplete conversion.
-
Solution: Conduct a catalyst screening. The choice of metal (e.g., Cu(I), Ag(I), Zn(II)) and the chiral ligand (e.g., bisoxazolines, phosphoramidites) is critical.[5][6][7] A small-scale screen of different catalyst systems in parallel can quickly identify a more efficient one for your transformation.
-
-
Cause 3: Competing Side Reactions: The azomethine ylide can undergo self-condensation to form dimers or other undesired products if its concentration is too high or if the dipolarophile is not reactive enough.
-
Solution: Employ high-dilution conditions or use a syringe pump for the slow addition of the imine precursor. This keeps the instantaneous concentration of the ylide low, favoring the intermolecular cycloaddition over dimerization.
-
Question 2: I'm observing poor stereoselectivity (low ee% or dr). How can I improve the stereochemical outcome?
Answer:
Achieving high stereoselectivity is the primary goal of the asymmetric variant of this reaction. Poor results often point to issues with catalyst control, reaction temperature, or solvent effects.
-
Cause 1: Suboptimal Reaction Temperature: Temperature is a critical parameter for enantioselectivity. Higher temperatures can lead to faster rates but often erode the energy difference between the diastereomeric transition states, resulting in lower enantiomeric excess (ee).
-
Cause 2: Inappropriate Solvent: The solvent's polarity and coordinating ability can dramatically influence the geometry of the catalyst-substrate complex in the transition state.[8]
-
Solution: Screen a range of solvents. Non-polar solvents like toluene or THF often provide better stereocontrol than polar, coordinating solvents like acetonitrile or DMF.[8]
-
-
Cause 3: Mismatched Catalyst/Substrate: The inherent stereochemistry of the substrates may override the directing influence of the catalyst, or the catalyst may simply not be well-suited for the substrates.
-
Solution: If optimizing conditions fails, re-evaluate the catalyst. The steric and electronic properties of the chiral ligand are paramount. For example, ligands with larger steric bulk may create a more defined chiral pocket, enhancing facial discrimination.
-
Below is a troubleshooting workflow for addressing low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Section B: Issues in Aza-Friedel-Crafts Reactions
The aza-Friedel-Crafts (aza-FC) reaction is a powerful C-C bond-forming reaction involving the addition of an electron-rich arene to an imine or iminium ion, typically catalyzed by a Brønsted or Lewis acid.[9][10][11]
Question 3: My aza-Friedel-Crafts reaction is sluggish and gives low conversion. What's going wrong?
Answer:
Low reactivity in aza-FC reactions usually points to insufficient activation of the electrophile (the imine) or low nucleophilicity of the arene.
-
Cause 1: Insufficient Imine Activation: The imine must be activated by the acid catalyst to form a more electrophilic iminium ion. If the catalyst is too weak or is poisoned, this activation will be inefficient.
-
Solution: Switch to a stronger Lewis acid (e.g., Sc(OTf)₃, In(OTf)₃) or a strong Brønsted acid (e.g., triflic acid, TfOH).[11] Ensure the reaction is free from basic impurities (including excess starting amine) that could neutralize the catalyst.
-
-
Cause 2: Low Arene Nucleophilicity: The reaction works best with electron-rich arenes (e.g., phenols, anilines, indoles, pyrroles). Unactivated or electron-deficient arenes will react slowly or not at all.
-
Solution: If your target molecule allows, consider using a more electron-rich aromatic coupling partner. If the arene cannot be changed, you may need to resort to harsher conditions (higher temperature, stronger catalyst), but this increases the risk of side reactions.[12]
-
Section C: Issues in Transition-Metal-Catalyzed C-H Arylation
Direct C-H arylation is an increasingly popular, atom-economical method for synthesizing 2-arylpyrrolidines.[13] However, controlling selectivity can be a major hurdle.
Question 4: I'm observing over-arylation and poor regioselectivity in my Pd-catalyzed C-H arylation of a pyrrolidine. How can I achieve mono-arylation at the desired position?
Answer:
Controlling selectivity in C-H functionalization is a classic challenge. Over-arylation and poor regioselectivity are often coupled problems.
-
Cause 1: Multiple Reactive C-H Bonds: Pyrrolidines have multiple C-H bonds adjacent to the nitrogen (α-protons) that can be activated. Without a directing group, arylation often occurs at the most accessible or most acidic C-H bond, and can proceed to di-arylation if the mono-arylated product is still reactive.[14]
-
Solution 1: Employ a Directing Group: Attaching a directing group (e.g., picolinamide, aminoquinoline) to the pyrrolidine nitrogen is the most effective strategy.[15] This group coordinates to the metal center and delivers the catalyst to a specific C-H bond, enabling highly regioselective arylation.
-
Solution 2: Optimize Reaction Conditions: Even without a directing group, some control can be gained. Use lower catalyst loadings, shorter reaction times, and milder temperatures to favor mono-arylation.[14] Arylation often occurs at the less sterically hindered α-methylene position.[14]
-
-
Cause 2: High Reaction Temperature: High temperatures (e.g., 120-150 °C), while often necessary for C-H activation, can lead to catalyst decomposition and loss of selectivity, promoting over-arylation.[14]
-
Solution: Screen for a more active catalyst system that operates at a lower temperature. This may involve changing the palladium precursor, ligand, or additive.
-
Summary of Common Side Products
The following table summarizes common side products and potential mitigation strategies across different synthetic routes.
| Side Product | Potential Cause(s) | Suggested Mitigation Strategy | Relevant Synthesis |
| Dimerized Ylide/Amine | Self-condensation of reactive intermediate.[16] | Use high dilution; slow addition of reagents; lower temperature. | 1,3-Dipolar Cycloaddition |
| Over-arylated Product | High catalyst loading; high temperature; highly reactive substrate.[14] | Reduce catalyst loading; lower reaction temperature; reduce reaction time. | C-H Arylation |
| Regioisomers | Competing reaction sites with similar reactivity.[17] | Employ a directing group; modify substrate sterics/electronics; screen catalysts. | Aza-Friedel-Crafts, C-H Arylation |
| Hydrolyzed Precursor | Presence of water in the reaction. | Use anhydrous solvents and reagents; perform under an inert atmosphere. | 1,3-Dipolar Cycloaddition |
| Racemic Product | Ineffective chiral catalyst; non-catalyzed background reaction.[8] | Lower temperature; screen chiral ligands; increase catalyst loading. | Asymmetric Syntheses |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-arylpyrrolidines?
The primary modern methods include:
-
Catalytic Asymmetric 1,3-Dipolar Cycloaddition: Reacts azomethine ylides with alkenes, offering excellent stereocontrol to build the pyrrolidine ring.[2][18]
-
Aza-Friedel-Crafts Reaction: An acid-catalyzed reaction where an electron-rich arene adds to an activated imine, forming the C-aryl bond.[9]
-
Transition-Metal-Catalyzed C-H Arylation: Directly couples an aryl group to a C-H bond of the pyrrolidine ring, often guided by a directing group. This is a highly atom-economical approach.[14][19]
-
Biocatalytic Approaches: Using enzymes like transaminases to perform asymmetric synthesis from ω-chloroketones, often achieving excellent enantioselectivity (>99% ee).[20]
Q2: How do I choose the right catalyst for an asymmetric synthesis?
There is no universal catalyst. The optimal choice is substrate-dependent and must be determined empirically. A logical approach is:
-
Literature Precedent: Start with catalyst systems reported for similar substrates.
-
Screening: Perform a parallel screen of catalyst candidates. For [3+2] cycloadditions, this might include different metal salts (CuOAc, AgOAc) paired with a library of chiral ligands (e.g., various BOX or SEGPHOS derivatives).
-
Optimization: Once a "hit" is identified, fine-tune the reaction conditions (temperature, solvent, concentration) to maximize yield and enantioselectivity.[8]
Q3: What analytical techniques are best for identifying side products in my reaction mixture?
A combination of techniques is most powerful:
-
Thin-Layer Chromatography (TLC): Excellent for initial reaction monitoring to see the formation of new spots (potential byproducts).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts by providing both retention time and a mass spectrum for structural elucidation.[21]
-
High-Performance Liquid Chromatography (HPLC): Well-suited for separating a wide range of non-volatile compounds and can be used for quantification. Chiral HPLC is essential for determining enantiomeric excess (ee).[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive tool for structural characterization of isolated byproducts.
Part 3: Experimental Protocols
Protocol: Parallel Catalyst Screening for Asymmetric [3+2] Cycloaddition
This protocol outlines a general method for rapidly screening catalyst systems to optimize the yield and enantioselectivity of a 1,3-dipolar cycloaddition.
Objective: To identify the optimal Metal/Ligand combination for the synthesis of a target 2-arylpyrrolidine.
Materials:
-
Array of vials or a 24-well microplate.
-
Anhydrous solvents (e.g., Toluene, THF, CH₂Cl₂).
-
Metal precursors (e.g., Cu(OAc)₂, AgOAc).
-
Library of chiral ligands (e.g., (S,S)-Ph-BOX, (R)-DM-SEGPHOS).
-
Imine precursor (e.g., an N-benzylglycine ester).
-
Dipolarophile (e.g., dimethyl maleate).
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Preparation (Inert Atmosphere):
-
Prepare stock solutions of the imine precursor and the dipolarophile in a chosen anhydrous solvent.
-
Prepare stock solutions of the metal precursors and chiral ligands.
-
-
Catalyst Pre-formation:
-
In each reaction vial, add the appropriate metal precursor (e.g., 5 mol%) and chiral ligand (e.g., 6 mol%).
-
Add 0.5 mL of anhydrous solvent and stir the mixture for 30-60 minutes at room temperature to allow for complex formation.
-
-
Reaction Execution:
-
To each vial containing the pre-formed catalyst, add the dipolarophile (1.0 equiv).
-
Add the imine precursor (1.2 equiv).
-
Seal the vials and stir the reactions at the desired temperature (e.g., 25 °C).
-
-
Monitoring and Analysis:
-
After a set time (e.g., 24 hours), take a small aliquot from each reaction.
-
Analyze the conversion by ¹H NMR or GC-MS.
-
Analyze the enantiomeric excess (ee%) by chiral HPLC.
-
-
Data Evaluation:
-
Tabulate the conversion and ee% for each catalyst system.
-
Identify the most promising candidates for further optimization (e.g., temperature and solvent screening).
-
The general mechanism this protocol investigates is outlined below.
Caption: General mechanism of metal-catalyzed [3+2] cycloaddition.
References
-
Hummel, P., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
Gothelf, K. V., Jørgensen, K. A. (1998). Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides—A Simple Approach to Optically Active Highly Functionalized Proline Derivatives. ResearchGate. [Link]
-
Viso, A., et al. (2011). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]
-
Vila, C., et al. (2014). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
-
Suga, H., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]
-
Gandon, V., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega. [Link]
-
Nájera, C., et al. (2010). Application of 1,3-Dipolar Reactions between Azomethine Ylides and Alkenes to the Synthesis of Catalysts and Biologically Active Compounds. ResearchGate. [Link]
-
Chen, G., et al. (2020). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. [Link]
-
Padwa, A. (2005). Selected examples of stereoselective synthesis of 2-substituted pyrrolidines. ResearchGate. [Link]
-
Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. [Link]
-
Engle, K. M., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. [Link]
-
Nagib, D. A., et al. (2020). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science. [Link]
-
Wang, J. (2023). Synthesis of dimeric aryls and heteroaryls through dimerization. Dimerization. [Link]
-
Biscoe, M. R., et al. (2016). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic Letters. [Link]
-
Herrera, R. P., Sotorríos, L. (2019). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis. Organic Chemistry Frontiers. [Link]
-
Seidel, D., et al. (2020). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines and octahydro-dipyrroloquinolines. Organic & Biomolecular Chemistry. [Link]
-
Chen, G., Shaughnessy, K. H., Daugulis, O. (2015). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. Organic Letters. [Link]
-
Al-Harrasi, A., et al. (2024). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Andreu, D., et al. (2022). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules. [Link]
-
O'Brien, P. (2010). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. ResearchGate. [Link]
-
Besson, T., et al. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules. [Link]
-
dos Santos, F. P., et al. (2022). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ResearchGate. [Link]
-
Mancinelli, M., et al. (2019). The Aryl-Pyrrolidine-tert-Leucine Motif as a New Privileged Chiral Scaffold: The Role of Noncovalent Stabilizing Interactions. ResearchGate. [Link]
-
Ishihara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. [Link]
-
Chiacchio, U., et al. (2021). Transition Metal Catalyzed Azidation Reactions. MDPI. [Link]
-
Pan, X., et al. (2022). Transition-Metal-Catalyzed Directed C–H Bond Functionalization with Iodonium Ylides: A Review of the Last 5 Years. Molecules. [Link]
-
Hyster, T. K. (2017). Biocatalytic Friedel-Crafts Reactions. ChemCatChem. [Link]
-
Majumder, S., et al. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]
-
Chen, Y-C., et al. (2014). Asymmetric intramolecular Friedel–Crafts reaction catalyzed by a spiropyrrolidine organocatalyst: Enantioselective construction of indolizine and azepine frameworks. ResearchGate. [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Pyrrolidine Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of pyrrolidines, a critical scaffold in drug discovery and development.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, with a specific focus on the crucial parameter of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the typical catalyst loading ranges for pyrrolidine synthesis?
The optimal catalyst loading is highly dependent on the specific reaction, the catalyst system (metal-based or organocatalyst), and the substrates involved. However, some general ranges can be considered as a starting point for optimization:
-
Metal Catalysts (e.g., Cu, Ag, Ir, Rh, Pd): Loading for these catalysts often falls in the range of 0.5 to 5 mol%.[2] In some highly efficient systems, loadings as low as 0.1 mol% have been reported to be effective.[3]
-
Organocatalysts (e.g., Proline-based): Organocatalyst loading can vary more widely, typically from 2 mol% to as high as 15 mol%.[3][4] The specific loading will depend on the catalyst's activity and stability under the reaction conditions.
It is crucial to perform a catalyst loading screen for each new transformation to identify the optimal balance between reaction efficiency and cost-effectiveness.
Q2: How does catalyst loading affect the yield and selectivity of my pyrrolidine synthesis?
Catalyst loading is a critical parameter that can significantly impact both the yield and stereoselectivity of the reaction.
-
Yield: Insufficient catalyst loading may lead to low conversion rates and, consequently, low yields.[5][6] Conversely, excessively high loading can sometimes lead to the formation of byproducts or catalyst deactivation, which can also decrease the yield.[5][6]
-
Stereoselectivity: In asymmetric synthesis, catalyst loading can influence enantioselectivity or diastereoselectivity. While in many cases the stereoselectivity is independent of the loading, there are instances where a higher or lower loading might be beneficial. It is a parameter that should be screened during reaction optimization.
Q3: Should I use a homogeneous or heterogeneous catalyst for my pyrrolidine synthesis?
The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis.[7]
-
Homogeneous Catalysts: These are soluble in the reaction medium and are often highly active and selective.[8] However, their removal from the reaction mixture can be challenging, which is a significant consideration in pharmaceutical manufacturing.
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction) and can be easily separated by filtration.[9] This simplifies product purification and allows for catalyst recycling, making the process more sustainable and cost-effective. However, heterogeneous catalysts may sometimes exhibit lower activity or selectivity compared to their homogeneous counterparts.
Troubleshooting Guides
Issue 1: Low Yield of Pyrrolidine Product
Symptoms: The reaction results in a low yield of the desired pyrrolidine, with significant amounts of starting material remaining or the formation of multiple byproducts.
Potential Causes & Solutions:
-
Suboptimal Catalyst Loading:
-
Cause: The catalyst loading may be too low to drive the reaction to completion within a reasonable timeframe.
-
Solution: Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then 5 mol%) and monitor the reaction progress. Be aware that simply increasing the loading is not always the solution, as it can sometimes lead to side reactions.
-
-
Inefficient Catalyst System:
-
Cause: The chosen catalyst may not be optimal for the specific substrates being used.[10]
-
Solution: Screen a panel of different catalysts known to be effective for pyrrolidine synthesis. For example, for [3+2] cycloadditions, copper(I) and silver(I) complexes are often effective.[10] For asymmetric reactions, consider various chiral ligands or organocatalysts.[3][10]
-
-
Catalyst Deactivation:
-
Cause: The catalyst may be deactivating over the course of the reaction. Common causes include the presence of impurities in the starting materials or solvent (e.g., water, oxygen), or poisoning by functional groups on the substrates or products.[10][11]
-
Solution: Ensure all reactants and solvents are pure and dry, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] If catalyst poisoning is suspected, purification of the starting materials may be necessary.
-
-
Unstable Intermediates:
Issue 2: Poor or Incorrect Stereoselectivity
Symptoms: In an asymmetric synthesis, the product is obtained with low enantiomeric excess (ee) or diastereomeric ratio (dr).
Potential Causes & Solutions:
-
Inappropriate Chiral Catalyst or Ligand:
-
Cause: The chosen chiral source is not effectively inducing stereoselectivity for the specific substrates.
-
Solution: Screen a variety of chiral ligands or organocatalysts. The steric and electronic properties of the chiral catalyst are paramount for achieving high stereoselectivity.[12] For metal-catalyzed reactions, varying the chiral ligand can have a dramatic effect on the stereochemical outcome.
-
-
Suboptimal Reaction Temperature:
-
Cause: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in stereoselectivity.
-
Solution: Try running the reaction at a lower temperature. This generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[10]
-
-
Solvent Effects:
-
Cause: The solvent can play a crucial role in the organization of the transition state and can significantly influence stereoselectivity.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents are often preferred as they are less likely to interfere with the catalyst-substrate interaction.[12]
-
-
Incorrect Catalyst Loading:
-
Cause: While less common, in some systems, the catalyst loading can affect stereoselectivity. This can be due to the formation of different active catalytic species at different concentrations.
-
Solution: As part of your optimization, vary the catalyst loading and analyze the effect on stereoselectivity.
-
Data Presentation
Table 1: Representative Catalyst Loading for Pyrrolidine Synthesis
| Catalyst System | Reaction Type | Typical Loading (mol%) | Key Considerations | Reference(s) |
| Cu(I) or Ag(I) complexes | [3+2] Cycloaddition | 1 - 5 | Effective for reactions of imino esters with alkenes. | [10] |
| Ir-based catalysts | Reductive Amination | 1 - 2 | Useful for generating azomethine ylides from amides. | [13][14] |
| Pd-based catalysts | [3+2] Cycloaddition | 2 - 5 | Effective with specific phosphoramidite ligands. | [15] |
| Co and Ni catalysts | Industrial Synthesis | Fixed-bed | Used in the industrial production of pyrrolidine from 1,4-butanediol and ammonia. | [16] |
| Proline-based Organocatalysts | Aldol/Michael Reactions | 2 - 15 | Widely used and effective, but can require higher loadings. | [3][17] |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a [3+2] Cycloaddition Reaction
This protocol outlines a general procedure for screening catalyst loading to optimize the synthesis of a pyrrolidine via a metal-catalyzed [3+2] cycloaddition.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the metal pre-catalyst (e.g., Cu(OAc)₂) in a suitable anhydrous solvent (e.g., toluene).
-
Prepare a stock solution of the ligand (e.g., a chiral bisoxazoline) in the same solvent.
-
Prepare stock solutions of the imine and alkene substrates.
2. Reaction Setup:
-
In a series of oven-dried reaction vials equipped with stir bars, add the desired volume of the imine and alkene stock solutions.
-
To each vial, add the appropriate volumes of the catalyst and ligand stock solutions to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol%).
-
Ensure the final reaction volume and concentration of substrates are the same in all vials.
3. Reaction and Monitoring:
-
Seal the vials and place them in a temperature-controlled stirring block.
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
4. Analysis:
-
Once the reactions are complete, quench them and perform a work-up.
-
Analyze the crude reaction mixtures to determine the conversion, yield, and (if applicable) stereoselectivity for each catalyst loading.
-
Plot the yield and stereoselectivity as a function of catalyst loading to identify the optimal range.
Visualizations
Workflow for Catalyst Loading Optimization
Caption: A logical workflow for the systematic optimization of catalyst loading.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts for low-yield reactions.
References
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. National Institutes of Health (NIH). [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. PubMed Central (PMC). [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Dovepress. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. National Institutes of Health (NIH). [Link]
-
Resin-Bound Pyrrolidine Catalysts for Enamine-Mediated Reactions. SciSpace. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]
-
Diastereodivergent asymmetric synthesis of enantioenriched pyrrolidines. ResearchGate. [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. PubMed Central (PMC). [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. IRIS. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]
-
Reported homogeneous catalysts for the synthesis of pyrrolidinones from... ResearchGate. [Link]
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Homogeneous vs Heterogeneous Catalysts - Basic Introduction. YouTube. [Link]
-
Direct Homogeneous Synthesis of Compounds with Two O Atoms and Long-Chain Hydrocarbons from CO and H 2 : Co–Ru/N-methylpyrrolidone Catalyst. MDPI. [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ResearchGate. [Link]
-
B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. ACS Publications. [Link]
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Technical Support Center: Purification of 2-(3-Iodophenyl)pyrrolidine
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(3-Iodophenyl)pyrrolidine. The following question-and-answer format provides troubleshooting strategies and detailed protocols to address common issues and ensure the attainment of high-purity material critical for subsequent applications.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
The nature of impurities is intrinsically linked to the synthetic route and storage conditions. However, common contaminants typically fall into these categories:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the pyrrolidine ring or the iodophenyl moiety.
-
Reaction By-products: Side-reactions can lead to structurally similar compounds, such as isomers or products of over-alkylation on the pyrrolidine nitrogen.
-
Reagents and Catalysts: Residual acids, bases, or coupling agents used during the synthesis.
-
Degradation Products: As a secondary amine, the pyrrolidine ring can be susceptible to oxidation over time[1]. The iodo-aromatic group may also undergo degradation, particularly if exposed to light or certain metals.
Q2: I have a crude sample. What is the most robust, first-pass purification strategy I should attempt?
For a compound like this compound, which possesses a basic secondary amine (predicted pKa ≈ 9.70)[2], acid-base extraction is the most powerful and highly recommended initial purification technique.[3][4] This method excels at separating basic compounds from any neutral or acidic impurities. It is a fast, efficient, and scalable alternative to chromatography for removing a significant portion of non-basic contaminants.[4][5]
Q3: How can I reliably assess the purity of my this compound after each purification step?
A multi-faceted approach to purity analysis is always recommended.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. It allows you to visualize the separation of your product from impurities. For specific detection of the secondary amine, a ninhydrin stain can be very effective.[1]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, providing high resolution and sensitivity.[6][7] A well-developed reversed-phase method is ideal for generating precise purity data (e.g., % area).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural integrity of the purified compound and can reveal the presence of impurities that might co-elute in chromatography.
-
Melting Point Analysis: A sharp, defined melting point that matches the literature value is a strong indicator of high purity. Impurities typically cause a depression and broadening of the melting point range.[8]
| Technique | Primary Use | Advantages | Limitations |
| TLC | Rapid qualitative monitoring | Fast, inexpensive, good for reaction monitoring | Not quantitative, lower resolution |
| HPLC | Quantitative purity determination | High resolution, sensitive, accurate quantification[7] | Requires specialized equipment and method development |
| NMR | Structural verification & impurity ID | Provides detailed structural information[7] | Lower sensitivity for minor impurities, requires pure standards for quantification |
| Melting Point | Physical property confirmation | Simple, rapid indicator of bulk purity[8] | Not suitable for oils, insensitive to small amounts of impurities |
Troubleshooting Purification Workflows
This section addresses specific issues you may encounter during common purification procedures.
Guide 1: Acid-Base Extraction
Q: I performed an acid-base extraction, but my final yield is extremely low. What could have gone wrong?
Low recovery is a common issue that can often be traced back to several key parameters:
-
Incorrect pH: The most critical factor is ensuring the aqueous phase reaches the correct pH. When extracting the amine into the aqueous layer, the pH should be sufficiently acidic (pH 1-2) to fully protonate the pyrrolidine nitrogen, forming the water-soluble ammonium salt. Conversely, when regenerating the free amine, the aqueous layer must be made strongly basic (pH 12-14) to ensure complete deprotonation. Always verify the pH with litmus or pH paper after each addition of acid or base.[3]
-
Insufficient Extractions: A single extraction is rarely sufficient. To ensure complete transfer of the compound between phases, perform multiple extractions (e.g., 3 times) with smaller volumes of solvent rather than one large-volume extraction.
-
Compound Solubility: While the protonated salt is expected to be water-soluble, it may retain some solubility in the organic layer, or the free base may have slight solubility in the basic aqueous layer. This is why multiple back-extractions are crucial.
Q: A thick, stable emulsion formed at the interface of my organic and aqueous layers. How can I resolve this?
Emulsion formation is common when dealing with amine salts. Here are several effective strategies to break them:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often helps to break up the emulsion.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
Guide 2: Flash Column Chromatography
Q: My compound is streaking severely on my silica gel column, leading to poor separation and mixed fractions. How can I prevent this?
This is a classic problem when purifying amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic amine, causing the characteristic tailing or streaking.[9]
Solution: Add a small amount of a volatile base to your eluent system. A common and effective choice is 0.5-1% triethylamine (Et₃N) . The triethylamine acts as a competitive base, saturating the acidic sites on the silica gel and allowing your target compound to elute in sharper, more symmetrical bands.[1]
Alternatively, consider switching your stationary phase. Basic alumina is an excellent alternative to silica for the purification of basic compounds as it lacks the acidic sites that cause streaking.[10]
Q: I am struggling to separate my product from an impurity with very similar polarity. What are my next steps?
When standard normal-phase chromatography fails, consider these options:
-
Optimize the Solvent System: Experiment with different solvent systems. Sometimes switching from a common ethyl acetate/hexane system to one containing dichloromethane, methanol, or ether can alter the selectivity and improve separation.
-
Switch to Reversed-Phase Chromatography: If the impurity has a different hydrophobicity profile, reversed-phase flash chromatography (using a C18-functionalized silica) can provide the necessary separation. This technique separates compounds based on polarity in the opposite manner to normal-phase silica.[9][11]
-
Utilize a Different Technique: If chromatography is ineffective, the best approach is often to switch to a purification method based on a different physical principle, such as recrystallization .
Guide 3: Recrystallization & Salt Formation
Q: I've tried to recrystallize my purified free-base, but it keeps "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated.
-
Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation, then allow it to cool much more slowly.
-
Solution 2: Try a different solvent or a two-solvent system. A good two-solvent system consists of one solvent in which the compound is soluble (e.g., acetone) and another in which it is insoluble (e.g., water or hexane).[12] Dissolve the compound in the minimum amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy, and then heat to clarify before cooling slowly.
Q: My compound is an oil at room temperature, so I can't use recrystallization. Is there a way to make it a solid?
Yes. The most effective strategy is to convert the basic amine into a crystalline salt. The hydrochloride (HCl) salt is a common choice and is often a well-behaved, crystalline solid that is highly suitable for purification by recrystallization.[1]
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol assumes your crude product is dissolved in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and contains primarily neutral or acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 10 volumes of EtOAc). Transfer the solution to a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer (containing the protonated product as the HCl salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the acidic extraction (steps 2-3) on the organic layer two more times to ensure all the amine has been transferred to the aqueous phase. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated base, such as 3 M sodium hydroxide (NaOH), while stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine may precipitate or form an oil.
-
Back-Extraction: Transfer the basic aqueous solution back to a separatory funnel. Add a fresh portion of organic solvent (e.g., EtOAc) and shake to extract the purified free amine back into the organic phase.
-
Isolate Product: Drain the organic layer. Repeat the back-extraction (step 6) two more times. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.
Caption: Decision workflow for selecting a purification method.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Reddit user discussion. (2022). Amine workup. r/Chempros. Available at: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 7, 2026, from [Link]
-
University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. Available at: [Link]
-
Rossi, S., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1845-1851. Available at: [Link]
-
PubChem. (n.d.). (R)-2-(3-Fluoro-5-iodophenyl)pyrrolidine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved January 7, 2026, from [Link]
-
Concellón, J. M., et al. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of Visualized Experiments, (87), 51532. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C10H12IN). Retrieved January 7, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 7, 2026, from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved January 7, 2026, from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved January 7, 2026, from [Link]
- Clar, M., et al. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved January 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 7, 2026, from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Available at: [Link]
-
Biotage. (2023). Ionizable compound purification using reversed-phase flash column chromatography. Retrieved January 7, 2026, from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 489-496.
-
Interchim. (n.d.). Flash Purification. Retrieved January 7, 2026, from [Link]
- Zefirov, N. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 11158.
-
PubChem. (n.d.). Pyrrolidine. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]
- Watanabe, Y., et al. (2010). 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. Chemical & Pharmaceutical Bulletin, 58(8), 1020-5.
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 7, 2026, from [Link]
- Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
- Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
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- 12. youtube.com [youtube.com]
Technical Support Center: Navigating the Challenges of Substituted Pyrrolidine Scale-Up Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals engaged in the synthesis of substituted pyrrolidines. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, transitioning from bench-scale synthesis to pilot or industrial-scale production presents a unique set of challenges that can impact yield, purity, and stereochemical integrity.
This guide is designed to provide practical, in-depth solutions to common problems encountered during the scale-up of substituted pyrrolidine synthesis. Drawing from established literature and field-proven insights, we will explore the causality behind experimental choices, offering troubleshooting guides and detailed FAQs to ensure your scale-up process is efficient, reproducible, and safe.
Section 1: Troubleshooting Guide for Common Scale-Up Issues
Scaling up chemical reactions often magnifies issues that are negligible at the lab scale. This section addresses the most frequent hurdles in pyrrolidine synthesis, providing a systematic approach to problem-solving.
Issue 1: Low Yield or Stalled Reaction
A drop in yield upon scaling up is a common and frustrating problem. The root cause can often be traced back to mass and heat transfer limitations, reagent stoichiometry, or catalyst deactivation.
Potential Causes & Recommended Actions:
-
Inefficient Mixing: In larger reactors, localized "hot spots" or areas of poor reagent mixing can lead to side reactions or incomplete conversion.
-
Solution: Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture. For heterogeneous reactions, ensure efficient suspension of solids.
-
-
Poor Temperature Control: Exothermic or endothermic reactions that are easily managed in a lab flask can become problematic at scale.
-
Solution: Implement a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise to manage heat evolution.
-
-
Catalyst Deactivation: At larger scales, trace impurities in starting materials or solvents can poison the catalyst.
-
Solution: Ensure all reagents and solvents are of appropriate purity for the scale of the reaction. Consider using a higher catalyst loading or performing a catalyst screen to identify a more robust catalyst.
-
-
Imine Formation Issues in Reductive Amination: The formation of the imine intermediate is crucial for the success of reductive aminations. Incomplete imine formation is a common cause of low yields.
-
Solution: The addition of a catalytic amount of a weak acid, such as acetic acid, can promote imine formation.[3] For reactions that produce water, the use of dehydrating agents like molecular sieves can drive the equilibrium towards the imine.
-
Issue 2: Poor Stereoselectivity (Diastereomeric Ratio or Enantiomeric Excess)
Controlling stereochemistry is paramount, especially in pharmaceutical applications. What works on a small scale may not translate directly to a larger batch, leading to a loss of stereocontrol.
Key Parameters to Investigate for Asymmetric 1,3-Dipolar Cycloadditions:
| Parameter | Rationale & Causality | Recommended Optimization Strategy |
| Temperature | Lower temperatures often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. | Systematically lower the reaction temperature. Be mindful that this may decrease the reaction rate, requiring longer reaction times. |
| Solvent | Solvent polarity and coordinating ability can significantly influence the geometry of the transition state, thereby affecting stereoselectivity.[4] | Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). |
| Catalyst/Ligand | The steric and electronic properties of the chiral ligand are critical in creating a chiral environment that directs the stereochemical outcome.[5][6][7] | Screen a library of chiral ligands. For copper-catalyzed reactions, ligands like (S)-BINAP and phosphoramidites have shown excellent results.[4][8] |
| Metal Salt | The choice of metal salt can influence the Lewis acidity of the catalyst and its coordination to the substrate. | For copper-catalyzed reactions, salts like Cu(OTf)₂ and CuPF₆ are commonly used.[4][6] |
Troubleshooting Flowchart for Poor Stereoselectivity:
Caption: A decision tree for troubleshooting poor stereoselectivity.
Issue 3: Formation of Impurities and Side Products
The formation of byproducts can complicate purification and reduce the overall yield. Understanding the mechanistic pathways that lead to these impurities is key to their prevention.
Common Side Reactions and Mitigation Strategies:
| Synthetic Route | Common Side Product | Mechanism & Cause | Prevention Strategy |
| Paal-Knorr Synthesis | Furan derivatives | Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration to form a furan before the amine can react.[9][10] | Maintain neutral or weakly acidic conditions. The use of a weak acid like acetic acid can catalyze the desired reaction without promoting furan formation.[9][11] |
| N-Alkylation | Over-alkylation (di- and tri-substituted products) | The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. | Use a stoichiometric excess of the amine, or add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Intramolecular C-H Amination | Oxidized byproducts | In some copper-catalyzed systems, aerobic oxidation of the ligand or substrate can occur.[12] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up of substituted pyrrolidine synthesis.
Q1: How do I choose the right purification method for my substituted pyrrolidine at scale?
A1: The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Crystallization: This is often the most cost-effective and scalable method for solid compounds. A systematic approach to solvent screening is crucial. Start with solvents in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For oils or solids that are difficult to crystallize, industrial-scale column chromatography is a viable option.
-
Normal Phase: For less polar pyrrolidines, silica gel or alumina can be used. For basic amines that may interact strongly with acidic silica, amine-functionalized silica can be a good alternative, often allowing for the use of less polar solvent systems and avoiding the need for basic additives like triethylamine.[13][14]
-
Reverse Phase: For polar and ionizable pyrrolidines, reverse-phase chromatography with a C18-functionalized silica is effective. Using a mobile phase with a slightly alkaline pH can improve peak shape and retention for basic amines.[14]
-
-
Distillation: For volatile, thermally stable liquid pyrrolidines, distillation under reduced pressure can be a highly efficient purification method.
Q2: What are the key safety considerations when scaling up pyrrolidine synthesis?
A2: A thorough risk assessment is critical before any scale-up.[15] Key considerations include:
-
Handling of Reagents:
-
Flammable Solvents and Reagents: Many solvents (e.g., THF, diethyl ether) and reagents (e.g., pyrrolidine itself) are highly flammable.[8] Ensure all equipment is properly grounded to prevent static discharge, and use explosion-proof electrical equipment.[8]
-
Pyrophoric Reagents: Organometallic reagents like n-butyllithium require handling under an inert atmosphere using techniques such as a Schlenk line or a glovebox.[16][17]
-
Corrosive and Toxic Materials: Many reagents are corrosive or toxic. Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Work in a well-ventilated area or a fume hood.
-
-
Reaction Monitoring and Control: Implement a robust system for monitoring reaction temperature and pressure. Have a clear plan for emergency shutdown and quenching of the reaction if necessary.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.
Q3: How can I effectively monitor the progress and purity of my large-scale reaction?
A3: Real-time reaction monitoring is crucial for process control and optimization.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. It is also the primary tool for assessing the purity of the final product.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the formation of key intermediates and to determine the structure and purity of the final product.
Section 3: Detailed Experimental Protocols
To provide a practical context, this section outlines detailed, scalable protocols for two common methods of substituted pyrrolidine synthesis.
Protocol 1: Scale-Up of Paal-Knorr Synthesis of N-Benzyl-2,5-dimethylpyrrole
This protocol describes the synthesis of an N-substituted pyrrole, which can be subsequently reduced to the corresponding pyrrolidine.
Materials:
-
Hexane-2,5-dione
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve hexane-2,5-dione (1.0 mole) in ethanol (3 L).
-
Add benzylamine (1.1 moles) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 50 mL).
-
Heat the mixture to reflux (approximately 78 °C) with stirring for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (5 L) and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 2 L) and then with brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-2,5-dimethylpyrrole.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of a Chiral Fluorinated Pyrrolidine
This protocol is adapted from a literature procedure for the synthesis of enantioenriched fluorinated pyrrolidines.[4]
Materials:
-
Copper(I) hexafluorophosphate (CuPF₆)
-
(S)-BINAP
-
Potassium tert-butoxide (KOtBu)
-
Toluene
-
Azomethine ylide precursor (e.g., a glycine imine ester)
-
Fluorinated styrene derivative
Procedure:
-
In a flame-dried, inert-atmosphere reactor, add CuPF₆ (0.05 mmol) and (S)-BINAP (0.055 mmol).
-
Add dry toluene (10 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the azomethine ylide precursor (1.0 mmol) and the fluorinated styrene (1.2 mmol).
-
Add KOtBu (0.2 mmol) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 48 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the enantioenriched fluorinated pyrrolidine.
Synthetic Pathway for Asymmetric 1,3-Dipolar Cycloaddition:
Sources
- 1. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions - East China Normal University [pure.ecnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. teledyneisco.com [teledyneisco.com]
- 14. biotage.com [biotage.com]
- 15. orgsyn.org [orgsyn.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. csub.edu [csub.edu]
Technical Support Center: Solvent Effects on Pyrrolidine Synthesis Stereoselectivity
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of pyrrolidines. The pyrrolidine ring is a vital scaffold in numerous natural products and pharmaceuticals, making stereochemical control paramount.[1][2][3] This resource provides in-depth troubleshooting advice and practical protocols, focusing on the critical role of the solvent in directing the stereochemical outcome of these reactions.
Our approach is grounded in mechanistic understanding to empower you to not just follow protocols, but to make informed decisions in your own experimental designs.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent fundamentally influence the stereoselectivity of a reaction like a 1,3-dipolar cycloaddition for pyrrolidine synthesis?
A1: The solvent is not merely an inert medium for the reaction; it is an active participant that can profoundly influence the energy of transition states leading to different stereoisomers. Its effects can be broadly categorized by three main properties: polarity, proticity, and coordinating ability.
-
Polarity (Dielectric Constant): The polarity of a solvent affects its ability to stabilize charged or polar species.[4] In 1,3-dipolar cycloadditions, the azomethine ylide dipole has a significant charge separation.[5] Polar solvents can stabilize this dipole and the transition state. However, the effect on stereoselectivity depends on the relative stabilization of the diastereomeric transition states (e.g., endo vs. exo). Often, for concerted cycloadditions, the intrinsic stereoelectronic preferences of the reactants dominate, leading to high diastereoselectivity across a range of solvents.[6]
-
Proticity (Hydrogen Bonding Ability): Solvents are classified as protic (containing O-H or N-H bonds, e.g., alcohols, water) or aprotic (lacking these bonds, e.g., THF, toluene, DMSO).[7]
-
Polar Protic Solvents: These solvents can act as hydrogen-bond donors. They can solvate and stabilize both the dipole and the dipolarophile, potentially influencing the approach of the reactants. In organocatalyzed reactions, particularly those using proline or its derivatives, protic solvents can compete for hydrogen bonding sites on the catalyst, sometimes diminishing enantioselectivity.[8][9]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile) possess high dielectric constants but cannot donate hydrogen bonds.[7][9] They effectively dissolve charged species but leave anions (nucleophiles) relatively "free" and more reactive.[9] This can be advantageous in reactions where a highly reactive nucleophile is needed.
-
-
Coordinating Ability: Solvents like THF or acetonitrile can coordinate to metal catalysts used in some asymmetric cycloadditions. This coordination can influence the catalyst's steric environment and electronic properties, thereby altering the enantioselectivity of the reaction.
Q2: I am observing high diastereoselectivity but poor enantioselectivity in my organocatalyzed pyrrolidine synthesis. Could the solvent be the culprit?
A2: Yes, absolutely. This is a classic problem where the solvent choice is often critical. While diastereoselectivity in reactions like [3+2] cycloadditions is often governed by the inherent steric and electronic properties of the reactants leading to a favored transition state (e.g., exo selectivity), enantioselectivity in organocatalyzed variants is dictated by the chiral environment created by the catalyst.[5][10]
The solvent interacts directly with the catalyst and substrates through non-covalent interactions. In many proline-derived organocatalytic systems, hydrogen bonding is a key element in the stereo-determining step.[8]
-
Protic Solvents (e.g., Methanol, Ethanol): These can competitively hydrogen-bond with your catalyst (e.g., the carboxylic acid of proline), disrupting the organized, chiral transition state assembly required for high enantiomeric excess (ee). This often leads to a drop in enantioselectivity.
-
Apolar/Non-polar Solvents (e.g., Toluene, Methylcyclohexane): These solvents are often preferred for such reactions. They do not compete for hydrogen bonds, allowing the catalyst and substrates to form the well-defined, catalytically active complex that shields one face of the reactants, leading to higher ee.[11] In some cases, reactions run in apolar solvents show significantly improved stereoselectivity.[11]
Troubleshooting Action: Screen a range of apolar or weakly polar aprotic solvents. Start with toluene or dichloromethane and consider others like methylcyclohexane or THF.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (or wrong diastereomer) in a [3+2] Cycloaddition Reaction
You are performing a 1,3-dipolar cycloaddition to synthesize a substituted pyrrolidine and obtain a nearly 1:1 mixture of diastereomers, or the undesired diastereomer is the major product.
Caption: Workflow for troubleshooting low diastereoselectivity.
-
Temperature: Lowering the temperature can increase selectivity if the activation energies for the two diastereomeric transition states are different. The reaction will more readily proceed through the lower energy pathway, enhancing the diastereomeric ratio (d.r.).
-
Solvent Screening: While many [3+2] cycloadditions show high diastereoselectivity irrespective of the solvent, this is not always the case.[6] The transition state geometries leading to the endo and exo products can be differentially stabilized by solvents of varying polarity.
-
Non-polar solvents like toluene often favor the kinetically controlled product with minimal solvent interference.
-
Polar aprotic solvents like acetonitrile (MeCN) or THF can stabilize polar transition states. It is essential to screen them empirically. In one study, excellent diastereoselectivity (>20:1 dr) was maintained across a wide range of solvents from toluene to methanol, but the yield varied significantly.[6]
-
-
Lewis Acids: In metal-catalyzed systems (e.g., using Ag(I) or Cu(I)), the solvent can affect the Lewis acidity of the metal center. Furthermore, the choice of Lewis acid itself can sometimes override solvent effects to control stereoselectivity.[12]
Problem 2: Reaction Yield is Low, Although Stereoselectivity is High
Your reaction is producing the desired stereoisomer with high d.r. and/or ee, but the conversion is poor, resulting in a low isolated yield.
-
Solubility Check: The primary reason for low yield can be poor solubility of the starting materials or catalyst in the chosen solvent. This is a common issue with proline, which is poorly soluble in many organic solvents.[8]
-
Action: If you suspect solubility issues, switch to a more polar solvent system. For instance, if your reaction fails in toluene, try THF, dichloromethane (DCM), or even a mixture. Some reactions have shown dramatic yield improvements when switching from acetic acid to ethanol.[13]
-
-
Solvent Polarity and Rate: The rate of 1,3-dipolar cycloadditions can be influenced by solvent polarity. Highly polar solvents can accelerate the reaction by stabilizing the charge-separated dipole.
-
Action: Screen solvents with a higher dielectric constant. A systematic screen is the most effective approach.
-
This protocol is designed to efficiently screen solvents to optimize for both yield and stereoselectivity.
Materials:
-
Reactants (Dipole precursor, Dipolarophile)
-
Catalyst (if applicable)
-
Anhydrous Solvents: Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethanol (EtOH)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Small-scale reaction vials (e.g., 2 mL) with stir bars
Procedure:
-
Setup: Arrange five oven-dried reaction vials. Label them for each solvent.
-
Reagent Addition: Under an inert atmosphere, add the catalyst (e.g., 10 mol%) to each vial.
-
Solvent Addition: Add 1.0 mL of the respective anhydrous solvent to each vial.
-
Starting Materials: Add the dipole precursor (e.g., an amino acid, 1.0 equiv) and the dipolarophile (1.2 equiv) to each vial.
-
Reaction: Seal the vials and stir the contents at the desired temperature (e.g., room temperature or 0°C).
-
Monitoring: After a set time (e.g., 24 hours), take an aliquot from each reaction mixture for analysis.
-
Analysis: Analyze each sample by ¹H NMR or LC-MS to determine the conversion (yield) and the diastereomeric ratio (d.r.). If the reaction is enantioselective, the crude product should be analyzed by chiral HPLC to determine the enantiomeric excess (ee).
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | d.r. (syn:anti) | ee (%) |
| 1 | Toluene | 2.4 | 65 | 95:5 | 92 |
| 2 | DCM | 9.1 | 88 | 94:6 | 85 |
| 3 | MeCN | 37.5 | 91 | 92:8 | 70 |
| 4 | THF | 7.5 | 75 | 95:5 | 88 |
| 5 | EtOH | 24.3 | 85 | 90:10 | 45 |
This is representative data. Actual results will vary based on the specific reaction.
Analysis of Table: In this hypothetical example, while MeCN gives the highest yield, it compromises enantioselectivity. Toluene provides the best balance of good yield and excellent enantioselectivity, making it the optimal choice. Ethanol, a protic solvent, significantly erodes the enantioselectivity.
Advanced Concepts & Visualizations
Mechanism: Role of Hydrogen Bonding in Organocatalysis
In many organocatalytic syntheses of pyrrolidines, the catalyst (often derived from proline) forms an enamine intermediate with an aldehyde or ketone. The stereoselectivity arises from the catalyst's ability to direct the approach of the second reactant (e.g., a nitroalkene in a Michael addition) to one face of this enamine. A key interaction is the hydrogen bond from the catalyst (e.g., the carboxylic acid proton of proline) which activates the electrophile and holds it in a rigid, chiral orientation.
Caption: Solvent competition disrupts the chiral transition state.
This diagram illustrates why protic solvents can be detrimental. They compete with the electrophile for the crucial hydrogen-bonding site on the catalyst, leading to a less organized transition state and a loss of stereocontrol.
References
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2021). RSC Publishing. Available at: [Link]
-
Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (n.d.). MDPI. Available at: [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). NIH. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). MDPI. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (n.d.). PMC - NIH. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters - ACS Publications. Available at: [Link]
-
Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. (2017). NIH. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. Available at: [Link]
-
Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps. Available at: [Link]
-
Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. Available at: [Link]
-
Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. (n.d.). ACS Omega. Available at: [Link]
-
Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides | Request PDF. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(3-Iodophenyl)pyrrolidine by Column Chromatography
Welcome to the technical support guide for the purification of 2-(3-Iodophenyl)pyrrolidine. This document provides in-depth, field-proven guidance designed for researchers, scientists, and drug development professionals. My objective is to move beyond simple protocols and explain the causality behind each step, empowering you to troubleshoot effectively and achieve high-purity compounds.
The purification of this compound presents a unique set of challenges primarily due to its chemical structure: a basic secondary amine (the pyrrolidine nitrogen) attached to a bulky, lipophilic iodophenyl group. The basicity of the nitrogen atom is the critical factor governing its chromatographic behavior on standard silica gel, often leading to common purification pitfalls. This guide is structured to anticipate these issues and provide robust, scientifically-grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns that arise before initiating the purification process.
Q1: What is the primary challenge when purifying this compound on silica gel?
A1: The principal challenge is the strong interaction between the basic pyrrolidine nitrogen (pKa ≈ 9.7) and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound sticks permanently to the column, resulting in significant yield loss.
-
Peak Tailing/Streaking: Instead of eluting as a sharp, symmetrical band, the compound slowly bleeds from the column, causing broad fractions and poor separation from impurities.[3][4]
-
Compound Degradation: The acidic surface of the silica can potentially catalyze the degradation of sensitive molecules.[5]
Q2: How do I select an appropriate solvent system (mobile phase) for this purification?
A2: The key is to develop the solvent system using Thin Layer Chromatography (TLC) before running the column. An ideal mobile phase will provide a retention factor (Rƒ) of 0.2-0.3 for the target compound, which generally ensures good separation on a column.[6][7]
-
Recommended Starting Systems:
-
For moderate polarity: Start with a mixture of a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).[3] Begin with a low polarity mix (e.g., 95:5 Hexanes:EtOAc) and gradually increase the EtOAc content.
-
For higher polarity: If the compound does not move in Hexanes/EtOAc, switch to a Dichloromethane (DCM)/Methanol (MeOH) system.[8] Start with 99:1 DCM:MeOH.
-
-
CRITICAL ADDITIVE: Due to the basicity of the pyrrolidine, it is highly recommended to add 0.5-1% triethylamine (TEA) to your chosen eluent system for both TLC and column chromatography.[1][3] The TEA will neutralize the acidic sites on the silica, dramatically improving peak shape and recovery.[9]
Q3: Should I use standard silica gel, or is an alternative stationary phase better?
A3: For most applications, standard flash silica gel (40-63 µm) is sufficient provided that a basic modifier like TEA is used in the mobile phase. This is the most cost-effective approach.
However, if you continue to experience issues like very low recovery or decomposition, consider these alternatives:
-
Deactivated Silica Gel: You can "deactivate" standard silica by pre-flushing the packed column with a solvent system containing 1-3% TEA.[6] This neutralizes the most aggressive acidic sites before the compound is loaded.
-
Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative for purifying basic compounds, as it minimizes the strong acid-base interactions seen with silica.[1]
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using a mobile phase like acetonitrile/water with a suitable buffer can be an effective strategy.[1][10]
Q4: What are the likely impurities I need to separate?
A4: Impurities will depend on the synthetic route used to prepare the this compound. Common synthesis pathways for 2-arylpyrrolidines may introduce specific impurities.[11][12][13] Potential contaminants to watch for include:
-
Unreacted Starting Materials: Such as the precursor ketone or amine.
-
Reducing Agents/Byproducts: Inorganic salts from reagents like LiAlH₄ or NaBH₄ should be removed during aqueous workup, but residual amounts can interfere.[3]
-
Isomers or Over-iodinated Species: Depending on the iodination step, other isomers could be present.
Section 2: Experimental Protocols
These protocols provide a validated, step-by-step workflow for successful purification.
Protocol 1: TLC Method Development with Basic Modifier
-
Prepare Eluent Stock Solutions: Prepare small batches of your chosen solvent system (e.g., 80:20 Hexanes:EtOAc) in a sealed vial. Create a second identical vial, but add 1% v/v triethylamine (e.g., 100 µL of TEA into 10 mL of eluent).
-
Spot the TLC Plate: Dissolve your crude product in a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, spot the crude material onto two separate TLC plates.
-
Develop the Plates: Place one plate in the chamber with the unmodified eluent and the second plate in a chamber saturated with the TEA-modified eluent.
-
Analyze the Results: Compare the two plates. You will likely observe that on the TEA-modified plate, the spot for this compound is tighter, less streaky, and has a slightly higher Rƒ.[4]
-
Optimize for Rƒ: Adjust the polarity of your TEA-modified eluent until the target compound has an Rƒ value between 0.2 and 0.3. This is the system you will use for the column.
Protocol 2: Flash Column Chromatography Purification
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (containing 0.5-1% TEA).
-
Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Recommended Method (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material). Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[6] Carefully add this powder to the top of the packed column.
-
Alternative (Wet Loading): Dissolve the crude product in the absolute minimum amount of the initial column eluent and carefully pipette it onto the column. This method is faster but can lead to broader bands.
-
-
Elution:
-
Begin eluting with your starting solvent system (the one giving an Rƒ of ~0.2).
-
Apply gentle positive pressure to achieve a flow rate of about 2 inches/minute.[14]
-
Collect fractions and monitor them by TLC to track the elution of your product.
-
If separation is difficult, a gradient elution is highly effective.[6] Gradually increase the percentage of the more polar solvent over the course of the run to elute slower-moving compounds.
-
Section 3: Troubleshooting Guide
Direct answers to specific problems you may encounter during the experiment.
| Observed Issue | Probable Cause(s) | Recommended Actions & Scientific Rationale |
| Severe Tailing/Streaking on TLC and Column | Strong acid-base interaction between the basic pyrrolidine and acidic silica gel.[1][3] | Action: Add 0.5-2% triethylamine (TEA) or 1-2 drops of ammonium hydroxide to your mobile phase.[1][9] Rationale: TEA is a volatile base that competes with your compound for binding to the acidic silanol groups on the silica surface. This effectively neutralizes the stationary phase, allowing your basic compound to travel through the column with minimal interaction, resulting in sharp, symmetrical peaks. |
| Product is Not Eluting from the Column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Action: Gradually increase the polarity of the eluent. For example, if using 90:10 Hexanes:EtOAc, move to 80:20, then 70:30. If necessary, add a small percentage (1-5%) of a stronger solvent like methanol.[3][5] Rationale: Elution in chromatography is a competition. A more polar eluent is a stronger competitor for the binding sites on the silica gel, effectively displacing your adsorbed compound and allowing it to move down the column. |
| Very Low Yield / Mass Loss | 1. Irreversible adsorption onto highly acidic sites of the silica gel.[1] 2. The compound may be degrading on the acidic silica.[5] | Action 1 (Check Stability): Spot your compound on a TLC plate. Let it sit for 30-60 minutes, then elute it. If a new spot appears or the original spot diminishes, it is unstable on silica. Action 2 (Mitigate): Use a TEA-modified eluent as standard practice. If instability is confirmed, switch to a more inert stationary phase like basic alumina or use the protocol for deactivated silica.[1][6] |
| Poor Separation of Product and Impurity | The chosen solvent system lacks the necessary selectivity to resolve the compounds, even if the Rƒ values are different on TLC. | Action: Change the solvent system entirely. If you are using a Hexanes/EtOAc system, try a DCM/MeOH or Toluene/Acetone system.[7] Rationale: Different solvents interact with compounds through different mechanisms (e.g., dipole-dipole vs. hydrogen bonding). Switching solvent classes can alter the elution order or significantly increase the separation between two closely-eluting spots. |
| All Compounds Elute Together at the Solvent Front | 1. The initial eluent system is far too polar. 2. The sample was loaded onto the column in a solvent that is much stronger than the mobile phase (e.g., dissolved in pure methanol).[9] | Action 1: Re-develop your TLC method starting with a much less polar eluent (e.g., 98:2 Hexanes:EtOAc). Action 2: Always load your sample using the dry loading method or by dissolving it in the initial, weakest eluent possible. Rationale: If the sample is introduced in a strong solvent, it will not bind to the top of the column. Instead, it will wash down in that strong solvent "band," preventing any separation from occurring. |
Section 4: Visualization of Workflow
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving common issues during the column chromatography of this compound.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). [Link]
-
HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]
-
Column chromatography issues. Reddit r/chemistry. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
-
HPLC Troubleshooting Guide. Author not specified. [Link]
-
Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit r/OrganicChemistry. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications (RSC Publishing). [Link]
-
Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing). [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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- 5. Chromatography [chem.rochester.edu]
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- 11. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
- 14. orgsyn.org [orgsyn.org]
Technical Support Center: Pyrrolidine Synthesis Catalyst Performance
Welcome to the Technical Support Center for catalyst applications in pyrrolidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to catalyst deactivation during the synthesis of pyrrolidine and its derivatives. Pyrrolidines are a vital structural motif in numerous pharmaceuticals and natural products, making their efficient synthesis a critical endeavor.[1][2][3]
Catalyst deactivation is an unavoidable challenge that can significantly impact reaction efficiency, yield, and process economics.[4][5][6] This guide provides in-depth, experience-driven insights into the primary mechanisms of catalyst deactivation in this context—poisoning, coking, sintering, and leaching—and offers practical, actionable solutions in a direct question-and-answer format.
Diagram: Major Pathways of Catalyst Deactivation
Caption: Logical flow from common causes to deactivation mechanisms and final catalyst failure.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Catalyst Poisoning
Q1: My reductive amination reaction for pyrrolidine synthesis starts well but then stalls before completion. Could my catalyst be poisoned?
A: Yes, a stalled reaction is a classic symptom of catalyst poisoning. In reductive aminations, several species present in your reaction mixture can act as poisons to common noble metal catalysts like Palladium (Pd), Platinum (Pt), and Ruthenium (Ru).[5][7]
-
Causality: The primary culprits are often the nitrogen-containing compounds themselves—the amine starting material, the intermediate imine, or even the pyrrolidine product. These molecules can strongly adsorb to the active sites on the catalyst surface, preventing the intended reactants from accessing them.[8] Impurities in your starting materials or solvents, such as sulfur, phosphorus, or halide compounds, are also potent poisons.[4][6]
-
Troubleshooting Steps:
-
Purity Check: Ensure the purity of your substrates and solvents. Use high-purity, degassed solvents.[9]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst or ligands, which can exacerbate poisoning.[7]
-
Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can overcome the effects of trace poisons. However, this is not a cost-effective long-term solution.
-
Temperature Optimization: Lowering the reaction temperature can sometimes reduce the strength of poison adsorption.[6]
-
Q2: I suspect my amine substrate is poisoning the catalyst. How can I confirm this and what can I do about it?
A: Amines are well-known for their potential to poison metal catalysts. The lone pair of electrons on the nitrogen atom can coordinate strongly to the metal surface.
-
Confirmation: A simple diagnostic experiment is to run the reaction with a fresh batch of catalyst and a recently purified substrate. If the reaction proceeds to completion, it strongly suggests that impurities in the previous batch of substrate were the issue.
-
Solutions:
-
Substrate Purification: Purify your amine substrate immediately before use via distillation or chromatography.
-
Catalyst Selection: Some catalysts are more resistant to amine poisoning. For instance, Pearlman's catalyst (Pd(OH)₂/C) can sometimes show higher activity and resistance in the presence of amines compared to standard Pd/C.[8]
-
Protecting Groups: If applicable to your synthetic route, consider using a nitrogen-protecting group that can be removed later. This can modulate the nucleophilicity and coordinating ability of the nitrogen atom.
-
pH Control: In some reductive aminations, maintaining a slightly acidic pH can protonate the amine, reducing its ability to coordinate to the metal catalyst. However, pH must be carefully controlled to avoid side reactions.[10]
-
Section 2: Coking and Fouling
Q3: My catalyst appears to have a black, tar-like substance on it after the reaction, and its activity has dropped significantly upon reuse. Is this coking?
A: What you're describing is very likely catalyst deactivation by coking or fouling.
-
Causality: Coking is the deposition of carbonaceous materials on the catalyst surface.[4] In pyrrolidine synthesis, this can occur through the polymerization or decomposition of reactants, intermediates (like imines or enamines), or the product itself, especially at elevated temperatures.[11] This physically blocks the pores and active sites of the catalyst.
-
Troubleshooting & Prevention:
-
Temperature Control: Operate at the lowest temperature that allows for a reasonable reaction rate. High temperatures accelerate coke formation.[4][6]
-
Hydrogen Pressure: In hydrogen-mediated reactions, ensure adequate hydrogen pressure. "Hydrogen-starved" conditions can promote dehydrogenation and subsequent polymerization of organic species on the catalyst surface.
-
Solvent Choice: Select a solvent that effectively dissolves all reactants and intermediates to prevent their concentration and subsequent decomposition on the catalyst surface.
-
Q4: Can a coked catalyst be regenerated?
A: Yes, in many cases, coked catalysts can be regenerated, particularly if the deactivation is primarily due to carbon deposition.
-
Regeneration Protocol: A common method for regenerating carbon-fouled catalysts is controlled oxidation. This involves carefully burning off the carbon deposits in a stream of air or a diluted oxygen mixture at elevated temperatures. The temperature must be carefully controlled to avoid sintering the metal particles. A subsequent reduction step is often required to restore the active metallic phase.
-
Experimental Protocol: Catalyst Regeneration by Controlled Oxidation
-
Solvent Wash: After the reaction, thoroughly wash the catalyst with a solvent (e.g., methanol, ethyl acetate) to remove any adsorbed organic molecules.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent.
-
Oxidation: Place the dried catalyst in a tube furnace. Heat the catalyst to 250-350 °C under a slow flow of diluted air (e.g., 1-5% O₂ in N₂). The optimal temperature will depend on the catalyst and support material.
-
Reduction: After the oxidation step, purge the system with an inert gas (e.g., N₂) and then introduce a reducing gas (e.g., H₂) at an elevated temperature (e.g., 200-300 °C) to reduce the oxidized metal back to its active state.
-
Cooling and Storage: Cool the catalyst to room temperature under an inert atmosphere before handling.
-
Section 3: Sintering
Q5: My reaction requires high temperatures. I've noticed a gradual but irreversible loss of catalyst activity over several runs, even with fresh substrates. Could this be sintering?
A: Yes, irreversible deactivation at high temperatures is a hallmark of sintering.
-
Causality: Sintering is the thermal agglomeration of small metal particles on the catalyst support into larger ones.[6][12][13] This process is driven by the reduction of surface energy and is accelerated at high temperatures.[12] The result is a decrease in the active metal surface area, leading to a permanent loss of catalytic activity.[12]
-
Diagram: Catalyst Sintering Mechanism
Caption: High temperatures cause small metal particles to merge, reducing the active surface area.
-
Prevention Strategies:
-
Temperature Optimization: The most effective way to prevent sintering is to operate at the lowest possible temperature.[4]
-
Catalyst Support: Use supports with high thermal stability and strong metal-support interactions. For example, supports like ceria or titania can sometimes anchor metal particles more effectively than standard activated carbon, reducing their mobility.
-
Alloying: In some cases, using bimetallic catalysts (e.g., Pt-Sn) can improve sintering resistance compared to monometallic catalysts.
-
Section 4: Leaching
Q6: I'm observing a drop in catalyst performance upon reuse, and my product has trace metal contamination. Is this indicative of leaching?
A: Yes, both a decrease in activity upon reuse and product contamination are strong indicators of catalyst leaching.
-
Causality: Leaching is the dissolution of the active metal from the solid support into the liquid reaction medium.[4] This can be facilitated by acidic or basic conditions, coordinating solvents, or the presence of complexing agents in the reaction mixture. Leaching leads to an irreversible loss of active sites and can compromise the purity of your final product, a critical issue in pharmaceutical synthesis.
-
Troubleshooting & Mitigation:
-
Hot Filtration Test: To confirm leaching, perform a hot filtration test. If the reaction continues to proceed after filtering off the solid catalyst at the reaction temperature, it confirms that active species have leached into the solution.
-
Quantify Metal Content: Analyze the reaction filtrate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the amount of leached metal.
-
Optimize Reaction Conditions:
-
Solvent Choice: Use less coordinating solvents where possible.
-
pH Control: Avoid strongly acidic or basic conditions that can promote metal dissolution.
-
-
Strengthen Metal-Support Interaction: Utilize catalysts with stronger metal-support interactions or consider applying a protective coating to the catalyst.
-
Data Summary: Common Catalysts and Deactivation Susceptibility
| Catalyst Type | Common Application in Pyrrolidine Synthesis | Primary Deactivation Concern(s) | Mitigation Strategy |
| Pd/C | Reductive amination, Hydrogenation of precursors (e.g., succinimides)[9] | Poisoning (amines, sulfur), Leaching (in acidic media) | Use high-purity reagents, operate under inert atmosphere, control pH. |
| PtO₂ (Adams' cat.) | Hydrogenation of various functional groups | Sintering (at high temperatures) | Operate at the lowest effective temperature. |
| Raney Ni | Reductive amination, Reduction of nitriles | Poisoning (sulfur, halides), Leaching (in acidic media) | Rigorous substrate purification, careful handling (pyrophoric). |
| Rh/C, Ru/C | Hydrogenation of aromatic precursors, Reductive amination[14][15][16] | Poisoning, Leaching | Solvent choice is critical, ensure inert conditions. |
| Iridium Complexes | Reductive amination from amides[17] | Ligand degradation, Poisoning | Use high-purity ligands and anhydrous conditions. |
References
-
Zhang, X., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 10(9), 1047. Available at: [Link]
- Google Patents. (2013). CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst.
-
ACS Publications. (2024). Sintering of Platinum-Containing Conjugated Polymers: Gas Adsorption and Catalysis of the Formed Pt–Carbon Composites. Inorganic Chemistry. Retrieved from [Link]
-
PubMed. (2024). Sintering of Platinum-Containing Conjugated Polymers: Gas Adsorption and Catalysis of the Formed Pt-Carbon Composites. Retrieved from [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2025). Retrieved from [Link]
-
Reductive Amination. (n.d.). Wordpress. Retrieved from [Link]
-
Chalmers Publication Library. (n.d.). In situ Studies of Platinum Catalyst Sintering. Retrieved from [Link]
- Google Patents. (2016). CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method.
-
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
European Catalyst Manufacturers Association. (2018). Catalyst handling best practice guide. Retrieved from [Link]
-
Semantic Scholar. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
-
ResearchGate. (2020). High Sintering Resistance of Size-Selected Platinum Cluster Catalysts by Suppressed Ostwald Ripening. Retrieved from [Link]
-
Concawe. (1994). Catalyst Handling Procedures to Minimize Exposure. Retrieved from [Link]
-
ACS Publications. (1961). THE KINETICS OF SINTERING OF PLATINUM SUPPORTED ON ALUMINA. The Journal of Physical Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
National Institutes of Health. (2023). From the bottle: simple iron salts for the efficient synthesis of pyrrolidines via catalytic C–H bond amination. Retrieved from [Link]
-
ResearchGate. (2019). 2.6 Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Environmental Genome. (2022). Pd on carbon (activated carbon impregnated with Pd). Retrieved from [Link]
-
PubMed. (2002). Nickel and Palladium Catalysis in the Stereoselective Synthesis of Functionalized Pyrrolidines: Enantioselective Formal Synthesis of (+)-α-Allokainic Acid. Retrieved from [Link]
-
Myers Chem 115. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
National Institutes of Health. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2018). Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary amines. Retrieved from [Link]
-
ACS Omega. (2017). Synthesis of Succinimide Derivatives by NHC-Catalyzed Stetter Reaction of Aromatic Aldehydes with N-Substituted Itaconimides. Retrieved from [Link]
-
PubMed. (2018). Sodium Hypophosphite Assisted Ruthenium Catalyzed Reductive Amination under Mild Conditions. Retrieved from [Link]
-
MDPI. (2022). Rh(II)/Pd(0) Dual Catalysis: Carbenoid N-H Insertion/Allylation Cascade Reaction to Construct Highly Functionalized and Polysubstituted Pyrrolidines. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant. Retrieved from [Link]
-
National Institutes of Health. (2021). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry Lab: Reductive Amination. Retrieved from [Link]
-
National Institutes of Health. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. Retrieved from [Link]
-
ResearchGate. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) An Unprecedented Ruthenium-Catalyzed Reductive Amination of Aldehydes with Tertiary Amines. Retrieved from [Link]
-
Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. (n.d.). Retrieved from [Link]
-
PubMed. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. Retrieved from [Link]
-
Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. (n.d.). Retrieved from [Link]
Sources
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- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reductive Amination - Wordpress [reagents.acsgcipr.org]
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- 13. researchgate.net [researchgate.net]
- 14. Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Sodium Hypophosphite Assisted Ruthenium Catalyzed Reductive Amination under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Reaction Condition Optimization for Functionalizing Pyrrolidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrrolidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the pyrrolidine scaffold. As a foundational motif in numerous pharmaceuticals and natural products, the ability to precisely functionalize the pyrrolidine ring is paramount.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common experimental hurdles. We will explore the causality behind reaction outcomes and equip you with the knowledge to optimize your conditions for success.
Section 1: Troubleshooting N-Acylation Reactions
N-acylation is a fundamental transformation for introducing diverse functional groups onto the pyrrolidine nitrogen. While seemingly straightforward, the reaction is sensitive to several parameters that can impact yield and purity.
Frequently Asked Questions (FAQs)
Q1: My N-acylation reaction has a very low yield. What are the most likely causes?
A1: Low yields in N-acylation reactions typically stem from one of three primary issues: inactivation of the nucleophile (pyrrolidine), degradation of the electrophile (acylating agent), or suboptimal reaction kinetics.
-
Inadequate Base: The reaction of an acyl chloride with pyrrolidine generates one equivalent of hydrochloric acid (HCl). If not neutralized, this acid will protonate the starting pyrrolidine, rendering the nitrogen non-nucleophilic and effectively halting the reaction. Always use at least one equivalent of a scavenger base like triethylamine (TEA) or pyridine. A slight excess (1.1-1.2 equivalents) is often recommended to ensure complete neutralization.[3]
-
Moisture Contamination: Acyl chlorides and anhydrides are highly susceptible to hydrolysis. The presence of water in your solvent, on your glassware, or in your starting materials will convert the acylating agent into its corresponding carboxylic acid, which is unreactive under these conditions. Ensure all glassware is oven-dried and use anhydrous solvents.[3]
-
Poor Reagent Quality: The acyl chloride may have degraded during storage. If you suspect this, it is best to use a freshly opened bottle or purify the reagent before use.[3]
Q2: My reaction is sluggish or appears to have stalled. How can I improve the reaction rate?
A2: If the reaction is slow, consider the following optimizations:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to rigorously exclude moisture.
-
Gentle Heating: While many acylations proceed well at room temperature, gentle heating to 40-50 °C can often increase the reaction rate. However, monitor the reaction closely by Thin Layer Chromatography (TLC) to ensure that heating does not lead to the formation of degradation byproducts.[3]
-
Nucleophilic Catalyst: For less reactive systems or sterically hindered pyrrolidines, the addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[3] DMAP functions by forming a highly reactive N-acylpyridinium intermediate.
Q3: The final product is contaminated with a salt that is difficult to remove. How can I improve the work-up?
A3: The common byproduct, triethylammonium chloride, can sometimes co-precipitate with the desired product, especially if the product is a solid. To mitigate this, after the reaction is complete, wash the organic layer thoroughly with water or a saturated sodium bicarbonate (NaHCO₃) solution during the aqueous work-up. This will dissolve the salt into the aqueous phase. If the product is solid, recrystallization from a suitable solvent system is an effective method for removing salt impurities.[3]
Data Summary: Common Conditions for N-Acylation
| Parameter | Recommended Reagents/Conditions | Rationale & Causality |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Common aprotic solvents that dissolve reactants well.[3] |
| Base | Triethylamine (TEA), Pyridine, DIPEA | Scavenges HCl byproduct to prevent protonation of the pyrrolidine nitrogen.[3] |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Used in catalytic amounts to accelerate sluggish reactions.[3] |
| Temperature | 0 °C to Room Temperature (or gentle heating) | Initial addition at 0 °C controls exothermicity; warming accelerates the reaction.[3] |
Experimental Protocol: General N-Acylation of Pyrrolidine
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve pyrrolidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve the acyl chloride (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled pyrrolidine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the limiting reagent by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Section 2: Optimizing C-H Functionalization
Directly functionalizing C-H bonds represents a powerful and atom-economical strategy. However, achieving high regioselectivity and stereoselectivity on the pyrrolidine ring is a significant challenge due to the presence of multiple, chemically similar C-H bonds.
Troubleshooting & FAQs
Q1: My Palladium-catalyzed C-H arylation is giving poor regioselectivity, with a mixture of C2 and C4 products. How can I control the reaction site?
A1: Regioselectivity in C-H functionalization is dictated by a combination of electronic effects, steric hindrance, and, most powerfully, the use of directing groups.[4][5]
-
Directing Groups: The most effective strategy is to install a directing group on the pyrrolidine nitrogen or at another position on the ring. For example, an aminoquinoline (AQ) amide directing group at the C3 position can selectively direct arylation to the C4 position with high fidelity.[4][5][6] The directing group coordinates to the palladium catalyst, bringing it into close proximity with the target C-H bond and overriding the intrinsic reactivity of other positions.
-
Steric Hindrance: Bulky protecting groups on the nitrogen, such as a tert-butoxycarbonyl (Boc) group, can sterically hinder the C2 and C5 positions, favoring functionalization at the less hindered C3 and C4 positions.[4][5]
-
Catalyst/Ligand System: The choice of ligand on the palladium catalyst can influence regioselectivity by altering the steric and electronic environment of the metal center.
Q2: My C-H functionalization reaction has stalled with significant starting material remaining. What factors should I investigate?
A2: Incomplete conversion is a common issue in challenging C-H functionalization reactions. The problem often lies with catalyst deactivation or suboptimal reaction parameters.
-
Catalyst Deactivation: Kinetic studies have shown that the active Pd catalyst can be lost rapidly, often due to the buildup of iodide in the reaction mixture.[6]
-
Base and Additive Effects: The choice of base is critical. For Pd-catalyzed arylations, a combination of a carbonate base (e.g., K₂CO₃) and an acid additive (e.g., pivalic acid) can be crucial for catalyst turnover.[4][6] The pivalic acid acts as a proton shuttle in the concerted metalation-deprotonation (CMD) step.
-
Solvent and Temperature: Non-coordinating, high-boiling solvents like toluene or α,α,α-trifluorotoluene are often preferred.[4] Increasing the temperature can improve conversion, but may negatively impact selectivity. A systematic screen of reaction temperatures is recommended.
Visualization: Logic of Regiocontrol in C-H Arylation
The following diagram illustrates how a directing group orchestrates regioselective C-H activation.
Caption: Role of a directing group in achieving regioselectivity.
Data Summary: Optimized Conditions for C4-Arylation of N-Boc-3-(AQ)-Pyrrolidine
The following conditions were optimized for the regio- and stereoselective C4-arylation of a pyrrolidine bearing a C3-aminoquinoline directing group.[4]
| Component | Reagent/Condition | Molar Equiv. / Conc. |
| Catalyst | Pd(OAc)₂ | 5 mol % |
| Aryl Source | Aryl Iodide (Ar-I) | 2.0 |
| Base | K₂CO₃ | 2.0 |
| Additive | Pivalic Acid (PivOH) | 0.5 |
| Solvent | α,α,α-Trifluorotoluene | 0.2 M |
| Temperature | 120 °C | N/A |
Section 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach to troubleshooting is more effective than random changes to conditions. The following workflow provides a logical progression for diagnosing and solving common issues.
Visualization: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting challenging reactions.
General FAQs
Q1: My substrate contains base-sensitive functional groups (e.g., esters, enolizable ketones). How can I perform functionalization without decomposition?
A1: The presence of base-sensitive groups requires a shift from traditional strong bases like sodium tert-butoxide (NaOtBu) to milder conditions. For palladium-catalyzed carboamination reactions, it has been shown that switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) allows the reaction to proceed efficiently while tolerating a wide variety of sensitive functionalities, including esters, ketones, and nitro groups.[7][8][9] These conditions prevent side reactions like hydrolysis or enolization that plague reactions run with stronger bases.
Q2: How does solvent choice impact the reactivity of pyrrolidine?
A2: Solvent choice can have a profound effect on reaction outcomes. For nucleophilic substitution reactions, the solvent can influence the nucleophilicity of pyrrolidine. Studies have shown that the nucleophilicity of pyrrolidine is significantly higher in aprotic solvents like acetonitrile (CH₃CN) compared to protic solvents like methanol (CH₃OH).[10] The decrease in nucleophilicity in protic solvents is due to hydrogen bonding between the solvent and the lone pair of electrons on the pyrrolidine nitrogen, which stabilizes the ground state of the nucleophile and increases the activation energy of the reaction. Therefore, for reactions where pyrrolidine acts as a nucleophile, polar aprotic solvents are often a better choice.
References
-
Bertrand, M. B., Leathen, M. L., & Wolfe, J. P. (2007). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(3), 457–460. [Link]
-
Bertrand, M. B., Leathen, M. L., & Wolfe, J. P. (2007). Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions. Organic Letters, 9(3), 457-460. [Link]
-
Bertrand, M. B., Leathen, M. L., & Wolfe, J. P. (2007). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. ACS Publications - Organic Letters. [Link]
-
Echaieb, A., Gabsi, W., Mayr, H., & Boubaker, T. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 10(49), 29331-29339. [Link]
-
Tian, F.-X., Liu, F.-F., Wei, J., Xiao, J.-X., & Qu, J. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]
-
Unavailable Author. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]
-
Barton, A. F., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3946–3950. [Link]
-
Barton, A. F., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9717–9732. [Link]
-
Unavailable Author. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Barton, A. F., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ResearchGate. [Link]
-
Reddy, B. K., et al. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. Nature Communications, 8, 15553. [Link]
-
Unavailable Author. (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
Unavailable Author. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. [Link]
-
Unavailable Author. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]
-
Unavailable Author. (n.d.). Metal-free C–H functionalization of pyrrolidine to pyrrolinium-based room temperature ionic liquid crystals. RSC Publishing. [Link]
-
Echaieb, A., Gabsi, W., & Boubaker, T. (2020). effect of solvent on the nucleophilic reactivity of pyrrolidine. ResearchGate. [Link]
-
Unavailable Author. (n.d.). The effect of the solvent on the synthesis of substituted 3-pyrrolin-2-ones. ResearchGate. [Link]
-
Unavailable Author. (n.d.). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH. [Link]
-
Huffman, J. W., Rowe, C. D., & Matthews, F. J. (1981). Solvent and stoichiometric effects in the reactions of cyclohexanone-pyrrolidine enamines with electrophilic olefins. The Journal of Organic Chemistry, 46(21), 4233-4237. [Link]
-
Unavailable Author. (n.d.). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Unavailable Author. (n.d.). Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. [Link]
-
Richardson, P. (2025). α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. Synfacts, 21(09), 889. [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. [Link]
-
Unavailable Author. (n.d.). Synthesis of Functionalized Pyrrolidin-2-ones and (S)-Vigabatrin from Pyrrole. ACS Publications. [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Safrole.net. [Link]
-
Tian, F.-X., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic & Biomolecular Chemistry, 22(17), 3465-3469. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Unavailable Author. (n.d.). Organic Letters Ahead of Print. ACS Publications. [Link]
-
Murphy, M. M., Schullek, J. R., Gordon, E. M., & Gallop, M. A. (1997). Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. Journal of the American Chemical Society, 119(14), 3327-3328. [Link]
-
Unavailable Author. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-H Activation of Pyrrolidine Rings
Welcome to the technical support center for C-H activation of pyrrolidine rings. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to incorporate this powerful synthetic strategy into their workflows. Saturated N-heterocycles like pyrrolidine are cornerstone motifs in pharmaceuticals, making their selective functionalization a critical goal.[1] However, the C-H activation of these rings often presents significant challenges, including low yields, incomplete conversions, and complex issues of regio- and stereoselectivity.[2]
This guide provides in-depth, field-proven insights in a troubleshooting-focused format. We will move beyond simple procedural lists to explain the causal mechanisms behind common failures and provide rational, actionable solutions.
Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the C-H activation of pyrrolidine rings. Each question is followed by a detailed explanation of the underlying chemical principles and a set of recommended actions.
Q1: My reaction yield is consistently low or stalls at partial conversion. What are the primary causes and how can I fix it?
A1: Low yield and stalled reactions are the most frequent complaints. The root cause often lies in catalyst deactivation or an unfavorable equilibrium in the catalytic cycle.
Core Problem 1: Catalyst Deactivation The active palladium catalyst can be lost during the reaction, most commonly due to the buildup of iodide from the aryl iodide coupling partner.[2] This can lead to the formation of unreactive PdI₂, effectively removing the catalyst from the cycle. Kinetic studies have confirmed that catalyst concentration is often not constant throughout the reaction, leading to the observed plateau in conversion.[2]
Core Problem 2: Reversibility and Turnover-Limiting Steps The initial C-H activation step (cyclometallation) can be reversible.[2][3] If subsequent steps, such as oxidative addition or reductive elimination, are slow, the palladacycle intermediate may revert to the starting material, lowering the overall efficiency. For many pyrrolidine arylations, reductive elimination is the turnover-limiting step.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Recommended Actions:
-
Optimize the Base/Acid Additive System: The combination of K₂CO₃ and pivalic acid (PivOH) is crucial. It not only acts as a base but also helps regenerate the active catalyst while sequestering detrimental iodide as insoluble KI.[2] In the absence of PivOH, a significant drop in yield is often observed.[1]
-
Increase Reaction Concentration: Moving from a 0.5 M to a 1.0 M or even 2.0 M concentration can dramatically increase the yield without changing other parameters.[1][4]
-
Consider a Different Directing Group: If reductive elimination is the bottleneck, switching to a more electron-donating directing group can help. The 4-dimethylamine-8-aminoquinoline (DMAQ) directing group has been shown to accelerate the reaction rate by >2x and improve yields by promoting the turnover-limiting reductive elimination step.[2]
-
Employ Ligand Assistance: For certain transformations like C-H alkenylation, the addition of an amino acid-derived ligand can be transformative. These ligands can render the cyclopalladation step reversible, allowing the reaction to proceed down a productive pathway that might otherwise be kinetically inaccessible.[3][5][6]
Q2: I'm observing poor regioselectivity, with functionalization at both C2 and C4. How can I favor the unactivated C4 position?
A2: Achieving high regioselectivity between the electronically distinct C-H bonds of a pyrrolidine ring is a common hurdle. The C2 position is often considered more activated due to its proximity to the nitrogen heteroatom.[1] Selectivity is determined by the relative stability of the palladacycle intermediates formed during the C-H activation step.
-
Mechanism of Selectivity: The reaction proceeds through cyclometallation. C-H activation at C4 leads to a 5-membered palladacycle, while activation at C2 leads to a 4-membered palladacycle. While both can form, the subsequent steps often favor the 5-membered ring pathway.
-
Role of Steric Hindrance: Bulky N-protecting groups (like N-Boc) combined with a bidentate directing group (like aminoquinoline, AQ) can sterically disfavor approach to the C2 position, thereby promoting C4 regioselectivity.[1]
Recommended Actions:
-
Optimize the Solvent: Solvent choice has a profound impact on selectivity. A switch from coordinating solvents like t-amyl-OH to a less coordinating, polar solvent like α,α,α-trifluorotoluene can significantly improve the C4:C2 ratio and overall yield.[1] Fluorinated alcohols like HFIP and TFE are also known to have a beneficial effect on reactivity and selectivity in many C-H activation reactions.[7]
-
Fine-Tune the Base/Additive: The choice of base is critical. While Cs₂CO₃ might seem like a strong base, it can promote unwanted side reactions like epimerization. The combination of K₂CO₃ and pivalic acid often provides the best balance of reactivity and selectivity for C4 arylation.[1]
-
Utilize a Ligand-Controlled Approach: In some systems, an amino acid-derived ligand can control regioselectivity by reversing an undesired cyclopalladation process and funneling the reaction through the desired 5-membered ring C-H activation pathway.[3]
| Parameter | Condition A | Condition B | Outcome | Reference |
| Base | CsOAc | K₂CO₃/PivOH | Condition B improved C4:C2 selectivity. | [1] |
| Solvent | t-amyl-OH | α,α,α-trifluorotoluene | Condition B improved yield from <40% to 46% and reduced C2 functionalization. | [1] |
| Ligand | None | Amino Acid Ligand (6a) | Ligand reversed selectivity from a 4-membered to a 5-membered palladacycle pathway. | [3] |
| Table 1: Impact of Reaction Parameters on Regioselectivity and Yield. |
Q3: My reaction produces a mixture of diastereomers (cis/trans). How can I improve stereoselectivity?
A3: Stereoselectivity in pyrrolidine C-H functionalization is typically controlled during the oxidative addition step and is dictated by the strain of the palladacycle intermediates.[2]
-
Origin of cis-Selectivity: For C4 arylation of pyrrolidines with a C3 directing group, C-H activation can occur on both the cis and trans faces relative to the directing group. However, the resulting trans-palladacycle is significantly more strained (by ~6 kcal/mol). This strain is retained in the subsequent transition state for oxidative addition, making this step highly selective for the cis-isomer. Therefore, oxidative addition is often the stereo-determining step.[2]
Recommended Actions:
-
Verify Base Choice: Certain bases, particularly strong carbonate bases like Cs₂CO₃, can cause epimerization of the product to the thermodynamically more stable trans-isomer after it is formed. Switching to K₂CO₃ often mitigates this issue.[1]
-
Lower Reaction Temperature: If thermodynamically feasible, lowering the reaction temperature can sometimes improve stereoselectivity, although this may come at the cost of reaction rate. In some cases, an improved directing group like DMAQ allows for lower reaction temperatures (e.g., 90 °C), which helps maintain high diastereoselectivity.[2]
-
Solvent Optimization: More coordinating solvents can sometimes increase the rate of epimerization. Sticking to less coordinating solvents like trifluorotoluene is often beneficial for stereocontrol.[1]
Part 2: Key Experimental Protocols
Adherence to a well-defined protocol is essential for reproducibility. The following is a general, robust procedure for the Pd-catalyzed C4-arylation of a pyrrolidine-3-carboxamide derivative.
Protocol: General Procedure for C4-Arylation of N-Boc-Pyrrolidine-3-Carboxamide
This protocol is adapted from the silver-free conditions developed for the synthesis of cis-3,4-disubstituted pyrrolidines.[1][8]
Caption: Experimental workflow for C-H arylation.
Reagents & Equipment:
-
N-Boc-(S)-pyrrolidine-3-(quinolin-8-yl)carboxamide (1.0 equiv)
-
Aryl Iodide (Ar-I) (3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (1.0 equiv)
-
Pivalic Acid (PivOH) (1.0 equiv)
-
Anhydrous α,α,α-trifluorotoluene (to 1.0 M concentration)
-
Oven-dried reaction vial with a PTFE-lined screw cap
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vial Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the pyrrolidine substrate (e.g., 0.2 mmol, 1.0 equiv), the aryl iodide (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), K₂CO₃ (0.2 mmol, 1.0 equiv), and PivOH (0.2 mmol, 1.0 equiv).
-
Establish Inert Atmosphere: Seal the vial with the screw cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous α,α,α-trifluorotoluene (0.2 mL for a 1.0 M reaction) via a syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (typically 110 °C to 130 °C).[1] Stir the reaction mixture vigorously for the specified time (typically 24-48 hours), monitoring by TLC or LC-MS if desired.
-
Aqueous Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter the suspension through a pad of Celite®, washing the pad with additional EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.
Part 3: References
-
Gaunt, M. J., et al. (2017). Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Chemical Science. [Link]
-
García-Fortanet, J., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. PubMed. [Link]
-
Gaunt, M. J., et al. (2017). Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Chemical Science (RSC Publishing). [Link]
-
Gaunt, M. J., et al. (2017). Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. PubMed. [Link]
-
Qu, J., et al. (2021). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. PubMed Central. [Link]
-
Bull, J. A., et al. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters. [Link]
-
Li, X. (2017). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research. [Link]
-
Daugulis, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central. [Link]
-
Chen, G., et al. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. PubMed Central. [Link]
-
Li, B., et al. (2020). Assembly of Diverse Spirocyclic Pyrrolidines via Transient Directing Group Enabled Ortho-C(sp2)–H Alkylation of Benzaldehydes. Organic Letters. [Link]
-
Arnold, F. H., et al. (2020). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
-
Gevorgyan, V., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Society Reviews. [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Ligand-assisted palladium-catalyzed C-H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for synthesizing pyrrolidine-2,5-diones
Welcome to the technical support center for the synthesis of pyrrolidine-2,5-diones, commonly known as succinimides. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. Pyrrolidine-2,5-diones are crucial building blocks in medicinal chemistry, appearing in compounds with anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] This document provides in-depth, field-proven insights into the synthesis, troubleshooting, and refinement of experimental protocols, moving beyond simple step-by-step instructions to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing N-substituted pyrrolidine-2,5-diones?
The two most prevalent and practical starting points are succinic anhydride or succinic acid, which are reacted with a primary amine.
-
Succinic Anhydride: This is often the preferred electrophile. Its reaction with an amine is typically faster and proceeds in two stages: rapid formation of the intermediate succinamic acid, followed by a slower, often rate-limiting, cyclodehydration to form the imide ring.[3][4]
-
Succinic Acid: While also effective, reacting succinic acid directly with an amine generally requires more forcing conditions (e.g., higher temperatures) to drive the dehydration for both amide bond formations.[5] A key advantage is that it can be performed in hot water, presenting a green chemistry approach.[6]
Q2: My initial reaction between succinic anhydride and an amine forms a product, but it's not the desired imide. What is this intermediate?
You have likely isolated the succinamic acid intermediate (an N-substituted 4-amino-4-oxobutanoic acid). This occurs when the amine's nucleophilic attack opens the anhydride ring, but the subsequent cyclodehydration step has not occurred or is incomplete. This second step requires the elimination of a water molecule and is typically the most challenging part of the synthesis.[3]
Q3: How can I promote the final ring-closing (cyclodehydration) step to form the succinimide?
Driving the equilibrium toward the cyclized product is critical. This is achieved by removing the water byproduct. Common strategies include:
-
Thermal Dehydration: Simply heating the reaction mixture, often to high temperatures (e.g., 180 °C), can be sufficient to drive off water and promote cyclization, especially for reactions with more reactive amines.[1]
-
Chemical Dehydrating Agents: A widely used and effective method involves adding a dehydrating agent. A classic combination is acetic anhydride with a catalytic amount of sodium acetate.[3][7] Other reagents like polyphosphate ester (PPE) can also be used effectively in an organic solvent like chloroform.[8][9]
-
Azeotropic Removal: Refluxing in a solvent that forms an azeotrope with water (e.g., toluene or xylene) using a Dean-Stark apparatus physically removes water from the reaction mixture, driving the reaction to completion.
Q4: What are the advantages of using microwave-assisted synthesis for this reaction?
Microwave-assisted organic synthesis (MAOS) offers significant benefits for preparing pyrrolidine-2,5-diones.[1] Key advantages include:
-
Drastically Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes.[10][11]
-
Increased Yields: The rapid and efficient heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.
-
Greener Chemistry: Shorter reaction times lead to significant energy savings. Some protocols are even developed under solvent-free conditions.[11]
Visualized Workflow & Mechanism
The synthesis of N-substituted pyrrolidine-2,5-diones follows a logical pathway from starting materials to the final, purified product. The mechanism involves two key steps: nucleophilic acyl substitution to form the amic acid, followed by intramolecular cyclodehydration.
Caption: General workflow for the synthesis of pyrrolidine-2,5-diones.
Caption: Two-step mechanism for succinimide formation from succinic anhydride.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired N-Substituted Succinimide
Question: My reaction between succinic anhydride and a primary amine is giving a very low yield, or I am only recovering starting materials. What are the likely causes and how can I fix this?
Answer:
This is a common issue that usually points to incomplete cyclization or issues with amine reactivity.
-
Plausible Cause 1: Incomplete Cyclodehydration. The succinamic acid intermediate has formed but has not cyclized. This is especially common with less reactive amines or insufficiently forcing reaction conditions.
-
Diagnostic Step: Check the crude reaction mixture by ¹H NMR or Mass Spectrometry. The amic acid will have a different chemical shift for its CH₂ protons and a different molecular weight compared to the final imide. Its solubility will also differ, often being more polar.
-
Proposed Solutions:
-
Increase Temperature/Reaction Time: If heating thermally, increase the temperature or prolong the reaction time to provide more energy to overcome the activation barrier for dehydration.
-
Add a Dehydrating Agent: Introduce a chemical dehydrating agent. A common and effective method is to add acetic anhydride (1.5-2.0 equiv) and sodium acetate (0.1-0.3 equiv) and heat the mixture.[3] This actively removes the water as it is formed.
-
Switch to Microwave: If available, a microwave reactor can significantly accelerate the dehydration step, often turning a multi-hour reflux into a 5-10 minute reaction.[10]
-
-
-
Plausible Cause 2: Poor Nucleophilicity of the Amine. Aromatic amines with strong electron-withdrawing groups (e.g., nitroanilines) or very sterically hindered amines may react slowly or not at all under standard conditions.
-
Diagnostic Step: Monitor the reaction by TLC from the beginning. If you see very little consumption of the starting amine and anhydride after a significant amount of time, reactivity is the issue.
-
Proposed Solutions:
-
More Forcing Conditions: Higher temperatures (180-200 °C) or the use of a high-boiling point solvent like xylene or DMF may be necessary.
-
Use a Catalyst: For N-arylation, copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be effective alternatives for forming the C-N bond, though this represents a completely different synthetic approach.[12][13]
-
-
-
Plausible Cause 3: Hydrolysis of Succinic Anhydride. Succinic anhydride is sensitive to moisture and can hydrolyze back to succinic acid, which is less reactive.
-
Diagnostic Step: Use fresh, high-purity succinic anhydride. If it has been stored for a long time in a non-desiccated environment, its purity may be compromised.
-
Proposed Solution: Use a fresh bottle of succinic anhydride or purify the old material by recrystallization or sublimation before use. Ensure all glassware is oven-dried.
-
Problem 2: The Final Product is Unstable or Decomposes During Workup
Question: I've successfully formed my succinimide product, but I'm losing a significant amount during aqueous workup or purification. Why is this happening?
Answer:
This strongly suggests that the pyrrolidine-2,5-dione ring is undergoing hydrolysis. The stability of this ring is a critical consideration, particularly in the context of antibody-drug conjugates (ADCs) where premature linker cleavage is a major concern.[14][15]
-
Plausible Cause: Ring-Opening via Hydrolysis. The succinimide ring is an imide, which is susceptible to hydrolysis under both basic and acidic conditions, especially at elevated temperatures. This reaction opens the ring to reform the succinamic acid.
-
Diagnostic Step: Analyze a sample of your product before and after workup by TLC or LC-MS. The appearance of a new, more polar spot corresponding to the mass of the amic acid confirms hydrolysis.
-
Proposed Solutions:
-
Maintain Neutral pH: During aqueous workup, avoid strong acids or bases. If an acid or base wash is necessary, perform it quickly at low temperatures (e.g., 0 °C) and immediately neutralize. Use mild reagents like saturated sodium bicarbonate instead of concentrated NaOH.
-
Avoid Excessive Heat: Do not heat the product for extended periods in the presence of water (e.g., during solvent removal from aqueous extracts).
-
Modify the Linker (for ADC applications): In advanced applications, the stability of the succinimide can be tuned. Introducing specific functional groups near the imide can accelerate hydrolysis to a more stable ring-opened form or stabilize the ring, depending on the desired outcome.[16][17]
-
-
Problem 3: Difficulty in Purifying the Final Product
Question: My crude product is a mixture that is difficult to separate by recrystallization or column chromatography. What are some effective purification strategies?
Answer:
Purification challenges often arise from the similar polarities of the product and the amic acid intermediate or other byproducts.
-
Plausible Cause 1: Contamination with Succinamic Acid Intermediate. As the precursor, the amic acid is a very common impurity.
-
Proposed Solution: Exploit the difference in acidity. The amic acid has a free carboxylic acid group, while the succinimide product does not. During an extraction, you can wash the organic layer (containing your crude product dissolved in a solvent like ethyl acetate or DCM) with a mild base like a saturated solution of sodium bicarbonate. The amic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral succinimide product remains in the organic layer. Afterwards, re-acidifying the aqueous layer can recover the amic acid if needed.
-
-
Plausible Cause 2: Product is a Non-Crystalline Oil. Many N-substituted succinimides, particularly those with flexible alkyl chains, are oils at room temperature and cannot be purified by recrystallization.
-
Proposed Solution:
-
Flash Column Chromatography: This is the most reliable method. Use a solvent system of appropriate polarity (e.g., hexanes/ethyl acetate or DCM/methanol gradients) to separate the product from impurities.
-
Trituration: If the product is an oil but impurities are solid, you can sometimes dissolve the crude mixture in a minimal amount of a strong solvent (like DCM) and then add a large volume of a poor solvent (like hexanes) to precipitate the impurities, leaving your oily product in solution.
-
-
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl Succinimide via Thermal Dehydration
This protocol is adapted from methods involving the reaction of an amine with succinic anhydride followed by cyclization.[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride (1.0 g, 10 mmol, 1.0 equiv) in 30 mL of glacial acetic acid.
-
Amine Addition: Add the desired primary aromatic amine (e.g., aniline, 10 mmol, 1.0 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate). The formation of the amic acid is usually rapid, followed by the slower conversion to the imide.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 150 mL of crushed ice with stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield the pure N-aryl succinimide.[18]
Protocol 2: Microwave-Assisted Synthesis of N-Alkyl Succinimide
This protocol leverages the efficiency of microwave irradiation for rapid synthesis.[7][10]
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine the primary alkyl amine (5 mmol, 1.0 equiv), succinic anhydride (0.55 g, 5.5 mmol, 1.1 equiv), acetic anhydride (1.0 mL), and sodium acetate (0.08 g, 1 mmol, 0.2 equiv).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120-140 °C for 5-15 minutes. Monitor pressure to ensure it stays within the safe limits of the vessel.
-
Workup: After cooling the vessel to room temperature, carefully uncap it in a fume hood. Pour the contents into a beaker with 50 mL of ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Data Summary Table
| Method | Starting Materials | Conditions | Typical Time | Yield | Pros & Cons |
| Thermal (Acetic Acid) | Anhydride + Amine | Reflux in Acetic Acid | 4-12 h | 70-90% | Pro: Simple, common reagents. Con: Long reaction time, high temp. |
| Chemical Dehydration | Anhydride + Amine | Ac₂O, NaOAc, Heat | 2-6 h | 80-95% | Pro: High yield, effective. Con: Requires extra reagents.[3] |
| Green (Hot Water) | Succinic Acid + Amine | Stir in H₂O at 100 °C | 8-16 h | 80-98% | Pro: Environmentally friendly, no catalyst. Con: Slower for aryl amines.[5][6] |
| Microwave-Assisted | Anhydride + Amine | Microwave, 120-140 °C | 5-20 min | 85-98% | Pro: Extremely fast, high yield. Con: Requires specialized equipment.[1][7] |
References
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]
- Google Patents. (2008). Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
-
Zheng, K., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). A Concise Synthesis of Maleic Anhydride and Maleimide Natural Products Found in Antrodia camphorata. Retrieved from [Link]
-
American Chemical Society. (2025). Synthesis of N-substituted maleimides. ACS Fall 2025. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Characterization of Ring-Opening Reaction of Succinimide Linker in ADCs Based on Imaging Capillary Isoelectric Focusing (iCIEF). Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of maleimide 36 from the maleic anhydride. Retrieved from [Link]
-
ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]
-
MDPI. (n.d.). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. Retrieved from [Link]
-
PubMed Central. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted imide synthesis by alkylation. Retrieved from [Link]
-
Bohrium. (2022). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolidine-2,5-dione. Retrieved from [Link]
- Google Patents. (2023). Method for producing high purity N-hydroxy succinimide using succinic anhydride.
-
Karadeniz, H., et al. (n.d.). Simple and efficient synthesis of N-alkyl and N-aryl succinimides in hot water. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Retrieved from [Link]
-
PubMed Central. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
YouTube. (2023). HOW MAKE SUCCINIMIDE.#ncchem. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]
-
RxList. (2021). How Do Succinimide Anticonvulsants Work?. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Retrieved from [Link]
-
Scientia Iranica. (n.d.). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Retrieved from [Link]
-
ResearchGate. (2025). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Retrieved from [Link]
-
NIH. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Retrieved from [Link]
-
University of Parma Research Repository. (2025). A one-pot two-step microwave-assisted synthesis of N1-substituted 5,6-ring-fused 2-pyridones. Retrieved from [Link]
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Technical Support Center: Stability of 2-(3-Iodophenyl)pyrrolidine
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 2-(3-Iodophenyl)pyrrolidine in their experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during storage and handling. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your research material.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, combining an aryl iodide with a pyrrolidine ring, offers unique reactivity for cross-coupling reactions and further functionalization. However, these same structural features can also be susceptible to degradation under certain conditions, potentially compromising the purity and reactivity of the compound. This guide will delve into the potential stability issues, their underlying chemical mechanisms, and provide actionable protocols for prevention, detection, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep the container tightly sealed and to purge the headspace with an inert gas, such as nitrogen or argon, before sealing.[2] This minimizes exposure to oxygen and moisture, which can contribute to degradation. For long-term storage, refrigeration (2-8 °C) is advised.
Q2: I've noticed a yellow or brownish discoloration of my this compound sample. What could be the cause?
A2: Discoloration is a common indicator of degradation, particularly for aryl iodides. The color change is often due to the formation of elemental iodine (I₂) resulting from the cleavage of the carbon-iodine bond.[1][3] This process, known as deiodination, can be initiated by exposure to light (photodegradation) or elevated temperatures.[1][3]
Q3: Can the pyrrolidine ring also degrade? What should I look out for?
A3: Yes, the pyrrolidine ring is susceptible to oxidation, especially in the presence of air (oxygen). The primary oxidation product is typically the corresponding lactam, 2-oxo-2-(3-iodophenyl)pyrrolidine. This transformation can affect the intended reactivity of the molecule. Thermal decomposition of the pyrrolidine ring can also occur at elevated temperatures, leading to more complex degradation products.[2][4]
Q4: Are there any additives that can improve the stability of this compound?
A4: For compounds containing amine functionalities, the use of antioxidants can be beneficial in preventing oxidative degradation. Aromatic amine antioxidants are known to be effective radical scavengers.[1][5][6] However, the addition of any stabilizer should be carefully considered and evaluated for potential interference with downstream applications. For aryl iodides, minimizing exposure to light and heat is the most effective preventative measure against deiodination.
Q5: How can I check the purity of my this compound sample if I suspect degradation?
A5: The most reliable methods for purity assessment are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool to identify degradation products by observing changes in the chemical shifts and the appearance of new signals.[9][10][11][12][13]
Troubleshooting Guides
Issue 1: Visual Changes in the Sample (Color Change, Precipitation)
Symptoms:
-
The initially colorless or pale-yellow liquid/solid has developed a yellow, brown, or pinkish hue.
-
Formation of a solid precipitate in a liquid sample.
Potential Causes & Mechanisms:
-
Deiodination: The C-I bond is relatively weak and can undergo homolytic cleavage when exposed to UV light or heat, generating an aryl radical and an iodine radical. Two iodine radicals can then combine to form elemental iodine (I₂), which imparts a characteristic color.[1][3]
-
Oxidation: The pyrrolidine nitrogen can be oxidized, leading to the formation of colored impurities or polymeric byproducts.
-
Incompatibility with Storage Container: While less common, interaction with certain container materials could potentially catalyze degradation.
Troubleshooting Workflow:
Caption: HPLC workflow for purity assessment.
Data Interpretation:
| Observation in HPLC Chromatogram | Potential Interpretation | Recommended Action |
| Single, sharp peak at the expected retention time | High purity | Proceed with the experiment. |
| Multiple small peaks besides the main peak | Presence of impurities | Quantify the impurities. If >5%, consider purification. |
| Broadening of the main peak | On-column degradation or poor chromatography | Optimize HPLC method (e.g., change mobile phase pH). [14] |
| A peak corresponding to a more polar compound | Possible formation of the lactam (oxidation product) | Confirm identity using LC-MS. |
| A peak corresponding to a less polar compound | Possible deiodinated product (2-phenylpyrrolidine) | Confirm identity using LC-MS. |
Table 1: Interpreting HPLC data for this compound stability.
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method that can be adapted for the purity analysis of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in Mobile Phase B.
-
Further dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject a blank (mobile phase mixture) first, followed by the sample.
-
Integrate all peaks in the chromatogram and calculate the area percentage of the main peak to determine purity.
-
Protocol 2: Identification of Degradation Products by NMR Spectroscopy
Procedure:
-
Acquire a ¹H NMR spectrum of the fresh, high-purity this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). This will serve as a reference.
-
Acquire a ¹H NMR spectrum of the suspect (degraded) sample under the same conditions.
-
Interpretation:
-
Deiodination: Look for the appearance of a new set of aromatic signals corresponding to a non-iodinated phenyl group, and a potential shift of the pyrrolidine ring protons.
-
Oxidation: The formation of a lactam will cause a significant downfield shift of the protons adjacent to the nitrogen atom in the pyrrolidine ring.
-
Compare the integration of the aromatic protons to the pyrrolidine protons. A change in this ratio can indicate degradation. [9][10][11][12][13]
-
Potential Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Primary degradation pathways.
Conclusion
The stability of this compound is crucial for reliable and reproducible experimental outcomes. By understanding the potential degradation pathways—primarily deiodination and oxidation—and implementing proper storage and handling procedures, researchers can minimize the risk of sample degradation. Regular purity checks using the analytical methods outlined in this guide are recommended, especially for older batches of the compound or when inconsistent results are observed. This proactive approach to quality control will ultimately save time and resources, and enhance the integrity of your research.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for this compound.
- Fisher Scientific. (2023). Safety Data Sheet for this compound.
- Lepenies, B., et al. (2010). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 49(15), 6848-6854.
- Reddit. (2022).
- BenchChem. (2023). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
- Singh, R., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-12.
- Luminata Hanson, A. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- BioPharm International. (2015).
- ResearchGate. (2022).
- MDPI. (2023).
- Performance Additives. (n.d.).
- Vanderbilt Chemicals, LLC. (n.d.). Amine Antioxidants.
- ResearchGate. (n.d.).
- Reddit. (2022).
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- PharmaCores. (2023). HPLC analytical Method development: an overview.
- National Institutes of Health. (2021). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products.
- AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- ACS Green Chemistry Institute. (n.d.).
- PubMed. (2015). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
- Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- Chem-Station International Edition. (2023).
- Hypha Discovery. (n.d.).
- Chemguide. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra.
- World Journal of Pharmaceutical and Medical Research. (2023).
- ResearchGate. (2022). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Chemistry LibreTexts. (2023).
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ACS Publications. (2006).
- Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- MDPI. (2020).
- Google Patents. (2019).
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Validation & Comparative
A Comparative Analysis of 2-(3-Iodophenyl)pyrrolidine and 2-(4-Iodophenyl)pyrrolidine: A Guide for Researchers in Drug Discovery
This guide provides a comprehensive comparative analysis of two closely related isomers, 2-(3-Iodophenyl)pyrrolidine and 2-(4-Iodophenyl)pyrrolidine. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to the versatile and privileged pyrrolidine scaffold, which is a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] The introduction of an iodophenyl group offers a strategic vector for further chemical modification and can significantly influence the pharmacological profile of the parent molecule. This document delves into a comparative overview of their synthesis, physicochemical properties, and potential biological activities, supported by established principles of medicinal chemistry and available data.
Introduction to the 2-(Iodophenyl)pyrrolidine Scaffold
The 2-arylpyrrolidine motif is a key structural element in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties and to serve as a crucial pharmacophore.[1][2] The saturated, non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective interactions with biological targets.[3] The incorporation of an iodine atom on the phenyl ring not only provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries, but also introduces a heavy atom that can modulate properties such as metabolic stability and receptor binding affinity.
The positional isomerism of the iodine atom—meta (in this compound) versus para (in 2-(4-Iodophenyl)pyrrolidine)—is expected to give rise to distinct physicochemical and pharmacological profiles. This guide aims to elucidate these differences to aid researchers in the rational design and selection of these building blocks for their drug discovery programs.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 2-(4-Iodophenyl)pyrrolidine | Reference |
| Molecular Formula | C₁₀H₁₂IN | C₁₀H₁₂IN | [][5] |
| Molecular Weight | 273.11 g/mol | 273.11 g/mol | [][5] |
| CAS Number | 317355-10-5 | 1228557-06-9 (R-isomer) | [][6] |
| Predicted Boiling Point | 312.6 ± 35.0 °C | Not available | [7] |
| Predicted Density | 1.597 ± 0.06 g/cm³ | Not available | [7] |
| Predicted pKa | 9.70 ± 0.10 | Not available | [7] |
| Predicted XlogP | 2.5 | 2.5 | [5][6] |
The meta-substitution in this compound is likely to result in a different dipole moment compared to the more symmetric para-substituted isomer. This can have implications for solubility and interactions with polar biological targets. Furthermore, the steric hindrance presented by the iodine atom in the meta position may influence the preferred conformation of the molecule and its ability to fit into specific binding pockets.
Synthesis and Chemical Reactivity
The synthesis of 2-arylpyrrolidines is a well-established area of organic chemistry, with numerous methods available for the construction of this important heterocyclic core. These methods are generally applicable to both the 3-iodo and 4-iodo isomers, with the choice of starting materials being the primary differentiating factor.
General Synthetic Strategies
A common and effective approach for the enantioselective synthesis of 2-arylpyrrolidines involves the asymmetric reduction of a corresponding cyclic imine or the cyclization of a chiral precursor. One such strategy is the transaminase-triggered cyclization of ω-chloroketones, which offers access to both enantiomers with high stereoselectivity.[8]
Below is a generalized workflow for the synthesis of 2-(iodophenyl)pyrrolidines.
Caption: Generalized synthetic workflow for 2-(Iodophenyl)pyrrolidines.
Experimental Protocol: Enantioselective Synthesis via Transaminase-Triggered Cyclization
This protocol is adapted from a general method for the synthesis of 2-arylpyrrolidines and can be applied to both iodo-isomers starting from the corresponding 4-chloro-1-(iodophenyl)butan-1-one.[8]
Materials:
-
4-chloro-1-(3-iodophenyl)butan-1-one or 4-chloro-1-(4-iodophenyl)butan-1-one
-
Transaminase (e.g., ATA-117-Rd6 for the (R)-enantiomer or an appropriate (S)-selective transaminase)
-
Isopropylamine (IPA) as the amine donor
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 8.5) containing PLP (1 mM).
-
Add the transaminase to the buffer solution to a final concentration of 10 mg/mL.
-
Add isopropylamine to a final concentration of 1 M.
-
Prepare a stock solution of the ω-chloroketone substrate (4-chloro-1-(3-iodophenyl)butan-1-one or 4-chloro-1-(4-iodophenyl)butan-1-one) in DMSO.
-
Add the substrate stock solution to the reaction mixture to a final concentration of 10 mM.
-
Incubate the reaction mixture at 37 °C with agitation for 48 hours.
-
After the reaction is complete, quench the reaction by adding an equal volume of MTBE.
-
Separate the organic layer and extract the aqueous layer with MTBE (2 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by precipitation as the tosylate salt by adding a solution of p-toluenesulfonic acid in MTBE.
Spectroscopic and Structural Analysis
The key difference in the ¹H and ¹³C NMR spectra of the two isomers would arise from the substitution pattern on the phenyl ring.
-
¹H NMR: The aromatic region of 2-(4-Iodophenyl)pyrrolidine would exhibit a more symmetrical pattern (likely two doublets) compared to the more complex multiplet pattern for the meta-substituted isomer.
-
¹³C NMR: The number of distinct aromatic carbon signals would be different. The para-isomer would show fewer signals in the aromatic region due to symmetry compared to the meta-isomer. The chemical shift of the carbon atom attached to the iodine (C-I) would also be characteristic.
Comparative Biological and Pharmacological Profile: A Prospective Analysis
Direct comparative biological data for this compound and 2-(4-Iodophenyl)pyrrolidine is currently lacking in the scientific literature. However, based on established structure-activity relationship (SAR) principles for 2-arylpyrrolidines and related scaffolds, we can infer potential differences in their pharmacological profiles.[2]
The position of the iodine atom can significantly impact:
-
Receptor/Enzyme Binding: The steric and electronic properties of the iodine atom can influence how the molecule fits into a binding pocket and interacts with key residues. A para-substituent often extends into a specific region of a binding site, while a meta-substituent may probe a different area. This can lead to differences in binding affinity and selectivity. For instance, in the development of prolyl oligopeptidase (POP) inhibitors, derivatives of 2-(4-iodophenyl)pyrrolidine have been investigated, suggesting the para position is amenable to interaction with the target enzyme.[10][11]
-
Metabolic Stability: The position of the iodine atom can affect the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s. Aromatic hydroxylation is a common metabolic pathway, and the position of the iodine may block or direct metabolism at different sites on the phenyl ring, leading to different metabolic profiles and half-lives.
-
Pharmacokinetics: Differences in polarity and lipophilicity, although predicted to be similar, could arise from the different dipole moments of the isomers, potentially affecting absorption, distribution, and excretion.
The following diagram illustrates a hypothetical interaction of a 2-(iodophenyl)pyrrolidine derivative with a target protein, highlighting how the positional isomerism could lead to differential binding.
Caption: Hypothetical binding modes of positional isomers.
Experimental Protocol: In Vitro Biological Assay (Example: Receptor Binding Assay)
To experimentally determine and compare the biological activity of these isomers, a standard in vitro assay is required. The following is a representative protocol for a competitive radioligand binding assay, which can be adapted for a variety of G protein-coupled receptors (GPCRs) or other targets.
Objective: To determine the binding affinity (Ki) of this compound and 2-(4-Iodophenyl)pyrrolidine for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-ligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Test compounds: this compound and 2-(4-Iodophenyl)pyrrolidine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
96-well microplates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare the assay plate by adding assay buffer, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific binding control, or a serial dilution of the test compounds to the appropriate wells.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
This compound and 2-(4-Iodophenyl)pyrrolidine represent two valuable and versatile building blocks for drug discovery. While their fundamental chemical properties are identical, the positional isomerism of the iodine atom is predicted to impart distinct steric and electronic characteristics. These differences are likely to translate into unique pharmacological profiles, influencing their interactions with biological targets and their metabolic fate.
The para-isomer, 2-(4-Iodophenyl)pyrrolidine, has seen some application in the development of imaging agents, suggesting its utility in probing specific biological systems.[10][11] The meta-isomer, while less explored, offers an alternative structural vector that could lead to novel biological activities or improved properties.
This guide highlights the need for direct, head-to-head experimental comparisons of these two isomers. Such studies, encompassing their synthesis, physicochemical characterization, and biological evaluation in a panel of relevant assays, would provide invaluable data for the medicinal chemistry community and enable a more rational application of these promising scaffolds in the design of next-generation therapeutics.
References
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The Enantiomer's Edge: A Comparative Guide to the Biological Activity of Pyrrolidine Enantiomers
In the intricate world of drug discovery and development, the three-dimensional structure of a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, can have profound implications for its biological activity. Enantiomers, these mirror-image isomers, often exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of the biological activities of pyrrolidine enantiomers, a prevalent scaffold in medicinal chemistry, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile and privileged scaffold in drug design due to its ability to explore three-dimensional space and introduce stereogenic centers.[1][2] Understanding the differential effects of its enantiomers is not merely an academic exercise but a critical step in developing safer and more efficacious drugs.[3]
The Decisive Role of Stereochemistry: Why Enantiomers Matter
The biological environment is inherently chiral, composed of enantiomerically pure proteins, nucleic acids, and sugars. Consequently, the interaction of a chiral drug with its biological target is often stereospecific. One enantiomer, the eutomer, may exhibit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for undesirable side effects.[4] This principle underscores the importance of synthesizing and testing enantiomerically pure compounds.
The synthesis of chiral pyrrolidines can be approached through various stereoselective methods, including the use of chiral starting materials like proline, or through asymmetric catalysis.[5][6] Kinetic resolution is another common strategy to separate a racemic mixture into its constituent enantiomers.[5]
This guide will delve into specific case studies to illustrate the profound impact of stereochemistry on the biological activity of pyrrolidine-containing molecules. We will explore their differential receptor binding affinities and enzyme inhibitory potencies, providing the experimental context and methodologies to empower your own research.
Case Study 1: Nicotinic Acetylcholine Receptor (nAChR) Ligands - A Tale of Two Affinities
Nicotinic acetylcholine receptors (nAChRs) are crucial ligand-gated ion channels in the central and peripheral nervous systems, making them important targets for various therapeutic areas.[1] A "methyl scan" of the pyrrolidinium ring of nicotine has revealed significant differences in how its enantiomers interact with the two major brain nAChR subtypes, α7 and α4β2.[1]
Comparative Binding Affinity
In a study investigating nicotine analogs, the relative binding affinities of the cis- and trans-enantiomers of a methyl-substituted pyrrolidinium compound were evaluated at both α7 and α4β2 nAChRs. The results demonstrated clear stereoselectivity that was dependent on the receptor subtype.[1]
Table 1: Comparative Binding Affinities of Pyrrolidinium Enantiomers at nAChRs
| Enantiomer | Receptor Subtype | Relative Binding Affinity |
| cis | α7 | Highest Affinity |
| trans | α7 | Lower Affinity |
| cis | α4β2 | Lower Affinity |
| trans | α4β2 | Highest Affinity |
Data sourced from a methyl scan of the pyrrolidinium ring of nicotine.[1]
This data clearly illustrates that the spatial arrangement of the methyl group on the pyrrolidine ring dictates the binding preference for different nAChR subtypes. Such findings are invaluable for the rational design of subtype-selective nAChR modulators.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinity is typically performed using a radioligand binding assay. This technique measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to a specific receptor.[7][8]
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.[9]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-nicotine), and varying concentrations of the unlabeled test compounds (the pyrrolidine enantiomers).
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competitor).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.[9]
-
-
Quantification:
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Case Study 2: (R)- and (S)-Rolipram - Stereoselective Inhibition of Phosphodiesterase 4 (PDE4)
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in inflammation and other cellular processes. The (R)- and (S)-enantiomers of rolipram exhibit different inhibitory potencies against the various PDE4 isoenzymes (A, B, C, and D).[11]
Comparative Enzyme Inhibition
Studies have shown that (R)-rolipram is generally a more potent inhibitor of PDE4 isoenzymes than its (S)-enantiomer, with eudismic ratios (the ratio of the potencies of the eutomer to the distomer) ranging from 3 to 5.[11]
Table 2: Comparative Inhibition of PDE4 Isoenzymes by Rolipram Enantiomers (pIC₅₀ values)
| Enantiomer | PDE4A | PDE4B | PDE4C | PDE4D |
| (R)-Rolipram | 7.2 | ~7.0 | ~7.0 | 6.5 |
| (S)-Rolipram | ~6.7 | ~6.5 | ~6.5 | ~6.5 |
pIC₅₀ is the negative logarithm of the IC₅₀ value. Data sourced from studies on stereoselective inhibition of PDE4.[11]
These findings highlight the stereospecific nature of the active site of PDE4 enzymes and provide a clear rationale for the development of enantiomerically pure PDE4 inhibitors for therapeutic applications.
Experimental Protocol: Enzyme Inhibition Assay
Enzyme inhibition assays are fundamental for determining the potency of a compound against a specific enzyme.[6] A common method involves monitoring the enzymatic conversion of a substrate to a product in the presence and absence of an inhibitor.
Step-by-Step Protocol for a General Enzyme Inhibition Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme in a suitable buffer.
-
Prepare a stock solution of the substrate.
-
Prepare serial dilutions of the test compounds (the pyrrolidine enantiomers) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of the inhibitors.
-
Include a control with no inhibitor (for 100% enzyme activity) and a blank with no enzyme (for background correction).
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the inhibitors for a specific period to allow for binding to occur.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry for a chromogenic substrate or fluorometry for a fluorogenic substrate). The rate of product formation is indicative of the enzyme's activity.[12]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[12]
-
Case Study 3: Cytotoxicity Assessment of Pyrrolidine-2-one Derivatives in Cancer Cells
Beyond specific molecular targets, it is crucial to assess the overall cellular effects of enantiomers, such as their cytotoxicity. Pyrrolidine-2-one derivatives are being explored for their potential anti-cancer activities.[13] The differential cytotoxicity of enantiomers can be evaluated using cell-based assays like the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Step-by-Step Protocol for the MTT Assay:
-
Cell Seeding:
-
Seed the cancer cells (e.g., B16 cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrrolidine enantiomers.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the cells with the compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizing the Concepts: Diagrams
To further clarify the concepts discussed, the following diagrams illustrate the key workflows and principles.
Caption: A generalized workflow for the comparative analysis of pyrrolidine enantiomers.
Caption: Principle of a competitive radioligand binding assay.
Conclusion: The Imperative of Enantiomeric Purity
The case studies and experimental protocols presented in this guide underscore the critical importance of considering stereochemistry in the development of pyrrolidine-based therapeutics. The differential biological activities of enantiomers are not a mere curiosity but a fundamental aspect of pharmacology that directly impacts drug efficacy and safety. A thorough understanding and evaluation of individual enantiomers are essential for advancing drug candidates through the development pipeline.
As a senior application scientist, I emphasize the necessity of robust and well-validated assays to discern these stereochemical nuances. The protocols provided herein offer a solid foundation for researchers to conduct their own comparative studies. By embracing the principles of stereoselectivity, the scientific community can continue to design and develop novel pyrrolidine-containing drugs with improved therapeutic profiles.
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A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
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Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Radioligand Binding Assay. Gifford Bioscience. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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Radioligand Binding Assay. Springer Nature Experiments. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. PubMed. [Link]
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Enantiodivergent Synthesis of (R)- and (S)-Rolipram. MDPI. [Link]
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Aniracetam. Wikipedia. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
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Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. [Link]
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Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. ResearchGate. [Link]
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Short, Stereoselective Synthesis of the Naturally Occurring Pyrrolidine Radicamine B and a Formal Synthesis of Nectrisine. Figshare. [Link]
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How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
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Aniracetam. Grokipedia. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
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New Selective Competitive Antagonist of the Neuronal Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
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The IC50 values of pyrrolizine-based anti-inflammatory agents 1–3... ResearchGate. [Link]
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Synthesis of a New Chiral Pyrrolidine. PubMed Central. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PubMed Central. [Link]
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]
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Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure: synthesis, biological evaluation, and computational rationalization of the ligand-receptor interaction modalities. PubMed. [Link]
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Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025. [Link]
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Stereospecific pyrrolidine derivatives (R,R)-9, (S,S)-9, 11a,b, 12a,b,... ResearchGate. [Link]
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What is the mechanism of Aniracetam?. Patsnap Synapse. [Link]
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Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer's Disease. PubMed Central. [Link]
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Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts. PubMed. [Link]
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Pharmacological evaluation of enantiomerically separated positive allosteric modulators of cannabinoid 1 receptor, GAT591 and GAT593. Frontiers in Pharmacology. [Link]
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Organocatalytic Asymmetric Total Synthesis of ( R )-Rolipram and Formal Synthesis of (3 S ,4 R )-Paroxetine. ResearchGate. [Link]
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Aniracetam: Benefits, Side Effects, Dosage, and Interactions. Verywell Health. [Link]
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Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT‐627 (Atrasentan) via 1,2‐Oxazines. ResearchGate. [Link]
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Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed Central. [Link]
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Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PubMed Central. [Link]
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IC50 values of the enzyme inhibition results. ResearchGate. [Link]
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A Researcher's Guide to the Spectroscopic Comparison of 2-Arylpyrrolidine Analogs
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold
The 2-arylpyrrolidine motif is a privileged structure in modern medicinal chemistry and drug development. Its rigid, chiral scaffold is a cornerstone in a variety of pharmacologically active compounds, including approved anticancer drugs and novel agents targeting the central nervous system.[1][2][3] The precise stereochemistry and electronic properties of the aryl substituent are often critical for biological activity, making unambiguous structural characterization an essential step in the discovery pipeline.[4]
This guide provides an in-depth comparison of 2-arylpyrrolidine analogs using a multi-technique spectroscopic approach. We will move beyond simple data reporting to explore the causality behind experimental choices and demonstrate how an integrated workflow of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) provides a self-validating system for comprehensive characterization.
The Spectroscopic Toolkit: A Symphony of Techniques
No single technique can fully elucidate the structure of a complex molecule. Instead, we rely on a suite of orthogonal methods, each providing a unique piece of the puzzle. The synergy between these techniques allows for confident identification, structural confirmation, and stereochemical assignment.
Caption: Integrated workflow for the spectroscopic characterization of 2-arylpyrrolidine analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for determining the precise covalent structure of organic molecules in solution. For 2-arylpyrrolidines, both ¹H and ¹³C NMR, often supplemented by 2D techniques like COSY and HMBC, are indispensable.[5][6]
¹H NMR: Probing the Proton Environment
The proton spectrum provides information on the chemical environment, connectivity, and stereochemistry of the pyrrolidine ring.
-
The C2-Proton: The proton at the C2 position, directly attached to the aryl-bearing carbon, is highly diagnostic. Its chemical shift is typically downfield due to the anisotropic effect of the aromatic ring. The coupling pattern of this proton with the C3 protons provides valuable conformational information.
-
Aryl Group Influence: The electronic nature of the aryl substituent significantly modulates the chemical shifts of the pyrrolidine protons.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃) deshield the pyrrolidine protons, causing a downfield shift.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) shield the protons, resulting in an upfield shift.
-
-
Diastereotopic Protons: The methylene protons on the pyrrolidine ring (C3, C4, C5) are often diastereotopic, meaning they are chemically non-equivalent and appear as distinct multiplets, further complicating the spectrum but providing rich structural detail.[7]
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom.
-
C2 Carbon: The chemical shift of the C2 carbon is highly sensitive to the attached aryl group.
-
Aromatic Carbons: The signals from the aryl ring carbons can confirm the substitution pattern.
Comparative Data for 2-Arylpyrrolidine Analogs
The following table summarizes the expected ¹H NMR chemical shifts for the diagnostic C2-proton in three representative analogs, illustrating the electronic effects of the aryl substituent.
| Analog | Aryl Substituent (R) | Expected δ for C2-H (ppm) | Rationale |
| A | -H (Phenyl) | ~4.1 - 4.3 | Baseline reference for aryl group effect. |
| B | -OCH₃ (Anisyl) | ~4.0 - 4.2 | The electron-donating methoxy group shields the C2-proton, causing an upfield shift compared to Analog A. |
| C | -NO₂ (Nitrophenyl) | ~4.4 - 4.6 | The strongly electron-withdrawing nitro group deshields the C2-proton, causing a significant downfield shift. |
Note: Exact chemical shifts are solvent-dependent and these values are illustrative.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight and elemental formula, serving as the first checkpoint for confirming a successful synthesis. High-resolution mass spectrometry (HRMS) is crucial for distinguishing between compounds with the same nominal mass.
Fragmentation Patterns
The way a molecule breaks apart (fragments) in the mass spectrometer provides structural clues. For the 2-arylpyrrolidine scaffold, common fragmentation pathways observed under Electron Ionization (EI) or Electrospray Ionization (ESI) include:
-
α-Cleavage: The most characteristic fragmentation involves the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), often leading to the loss of the aryl group or fragmentation of the pyrrolidine ring itself. This is a dominant pathway for many amine-containing heterocycles.[8]
-
Loss of the Aryl Group: The bond between the pyrrolidine ring and the aryl substituent can cleave, resulting in a prominent fragment corresponding to the pyrrolidinyl cation or the aryl radical/cation.
-
Ring Opening: The pyrrolidine ring can undergo cleavage, followed by the loss of small neutral molecules like ethene.
Caption: Common MS fragmentation pathways for 2-arylpyrrolidine analogs.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. While it may not provide the detailed connectivity of NMR, it offers a quick quality control check.
-
N-H Stretch: For N-unsubstituted or N-monosubstituted pyrrolidines, a characteristic N-H stretching vibration appears in the 3300-3500 cm⁻¹ region. Its absence is a key indicator of N-substitution.
-
C-N Stretch: The C-N stretching vibration of the pyrrolidine ring typically appears in the 1250-1020 cm⁻¹ range.
-
Aromatic C-H and C=C Stretches: The presence of the aryl group is confirmed by aromatic C-H stretches just above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.[9][10]
| Analog Feature | Functional Group | Characteristic IR Absorption (cm⁻¹) |
| N-H Pyrrolidine | Secondary Amine | 3300 - 3500 (medium, often broad) |
| Pyrrolidine Ring | C-N Stretch | 1250 - 1020 |
| Aryl Group | Aromatic C=C | 1600 - 1450 (variable) |
| Aryl Group | Aromatic C-H | 3100 - 3000 |
| Nitro Substituent (-NO₂) | N-O Asymmetric Stretch | 1550 - 1500 (strong) |
Circular Dichroism (CD) Spectroscopy: The Chiral Signature
For chiral 2-arylpyrrolidine analogs, which represent the majority of pharmacologically relevant examples, CD spectroscopy is essential for determining the absolute configuration and enantiomeric purity.[2] This technique measures the differential absorption of left and right circularly polarized light.[11]
-
Cotton Effect: Chiral molecules exhibit characteristic positive or negative peaks in a CD spectrum, known as Cotton effects. The sign of the Cotton effect associated with a specific electronic transition (e.g., the π-π* transition of the aryl chromophore) can often be correlated to the absolute configuration (R or S) of the stereocenter.[12]
-
Exciton Coupling: In molecules with multiple chromophores, their spatial arrangement can lead to a phenomenon called exciton coupling, which produces a characteristic bisignate (S-shaped) CD signal. This is a powerful method for unambiguously determining absolute configuration.[12]
-
Enantiomeric Excess (ee) Determination: The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the signal of an unknown sample to that of an enantiomerically pure standard, the ee can be accurately determined.[13]
Researchers can use CD spectroscopy to confirm that a chiral synthesis has produced the desired enantiomer, a critical parameter for drug development as different enantiomers can have drastically different biological activities.[12]
Experimental Protocols
The trustworthiness of any spectroscopic data relies on rigorous and well-defined experimental protocols.
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the 2-arylpyrrolidine analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire a ¹H spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so an appropriate acquisition time and number of scans are necessary.
-
Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the spectra using the TMS signal. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.[14]
Protocol 2: High-Resolution Mass Spectrum (HRMS) Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analog in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the experimental mass of the [M+H]⁺ ion. Use the instrument software to calculate the elemental formula that matches the observed mass within a narrow tolerance (e.g., < 5 ppm).
Conclusion
The comprehensive characterization of 2-arylpyrrolidine analogs is a critical task in modern chemical and pharmaceutical research. A purely data-driven approach is insufficient; a deep understanding of the underlying principles of each spectroscopic technique is required. By integrating NMR for structural elucidation, MS for molecular weight confirmation, IR for functional group analysis, and CD for stereochemical assignment, researchers can build a self-validating dossier for each analog. This robust, multi-faceted approach ensures the scientific integrity of the data and accelerates the journey from molecular design to functional application.
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A Researcher's Guide to In Vitro Assay Validation for Novel Pyrrolidine-Based Kinase Inhibitors
In the landscape of modern drug discovery, the pyrrolidine scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique three-dimensional arrangement allows for precise orientation of substituents, facilitating optimal interactions within the ATP-binding pocket of various kinases.[2] However, the journey from a promising chemical entity to a viable drug candidate is paved with rigorous validation. This guide provides a comprehensive framework for the in vitro validation of new pyrrolidine-based kinase inhibitors, emphasizing the scientific rationale behind assay selection and protocol design. Our focus is on creating self-validating experimental systems that ensure data integrity and reproducibility, adhering to the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[3][4]
The Foundational Pillar: Biochemical Potency and Selectivity
The initial characterization of a novel kinase inhibitor begins with the determination of its potency (typically as an IC50 value) against the target kinase and its selectivity against a panel of other kinases. This is crucial as off-target effects are a major cause of clinical toxicity.
Choosing the Right Biochemical Assay
Several in vitro kinase assay formats are available, each with its own set of advantages and disadvantages. The choice of assay often depends on factors such as the specific kinase, available reagents, and required throughput.
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[5] | Gold standard, high sensitivity.[5] | Requires handling of radioactive materials, discontinuous assay. |
| Fluorescence-Based Assays (FRET) | Utilizes Förster Resonance Energy Transfer between a donor and acceptor fluorophore on a substrate peptide.[6][7] | Homogeneous, real-time or endpoint, high-throughput compatible.[6] | Potential for compound interference (autofluorescence, quenching). |
| Luminescence-Based Assays | Measures the depletion of ATP by quantifying the remaining amount using a luciferase/luciferin reaction. | High sensitivity, broad applicability to any ATP-dependent enzyme. | Indirect measurement of kinase activity, potential for compound interference with luciferase. |
| Time-Resolved FRET (TR-FRET) | Similar to FRET but uses a long-lifetime lanthanide donor to reduce background fluorescence.[8][9] | Reduced background, improved signal-to-noise ratio.[8] | Requires specific instrumentation. |
For the initial high-throughput screening of a library of pyrrolidine-based compounds, a TR-FRET or luminescence-based assay is often preferred due to its speed and scalability.[8][9]
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Detailed Protocol: TR-FRET Kinase Assay
-
Compound Preparation : Prepare a serial dilution of the pyrrolidine-based inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is used.
-
Reagent Preparation : Prepare the kinase, fluorescently labeled substrate, and ATP solutions in the appropriate assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate determination of competitive inhibition.
-
Assay Reaction : In a low-volume 384-well plate, add the inhibitor dilution followed by the kinase solution. Allow for a pre-incubation period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.
-
Initiation : Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubation : Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.
-
Detection : Stop the reaction by adding a solution containing EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.[10]
-
Signal Reading : After a final incubation period, read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., for the acceptor and donor fluorophores).[10]
-
Data Analysis : Calculate the TR-FRET ratio and plot the results against the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
Moving into the Cell: Assessing Cellular Potency and Viability
While biochemical assays are essential for determining direct inhibitory activity, they do not recapitulate the complex environment of a living cell.[11] Therefore, the next critical step is to evaluate the inhibitor's activity in a cellular context.
Cell-Based Kinase Activity Assays
Cell-based assays measure the inhibition of the kinase within intact cells, providing a more physiologically relevant assessment of potency.[12][13] These assays typically measure the phosphorylation of a downstream substrate of the target kinase.
| Assay Type | Principle | Advantages | Disadvantages |
| Western Blotting | Measures the level of a specific phosphoprotein using antibodies. | Direct, semi-quantitative. | Low-throughput, labor-intensive. |
| ELISA/AlphaLISA | Quantitative measurement of phosphoprotein levels in cell lysates using antibody pairs. | Higher throughput than Western Blot, quantitative. | Requires specific and validated antibody pairs. |
| NanoBRET™ Target Engagement | Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells.[14] | Real-time measurement of target engagement, provides affinity data.[14] | Requires genetic modification of cells. |
| Ba/F3 Cell Proliferation Assay | IL-3 dependent cells are engineered to express an oncogenic kinase, making their proliferation dependent on that kinase's activity.[14] | Functional readout of kinase inhibition.[14] | Indirect, only applicable to oncogenic kinases. |
Cytotoxicity and Cell Viability Assays
It is crucial to distinguish between inhibition of a signaling pathway and general cytotoxicity. Therefore, cell viability assays should be run in parallel with cell-based activity assays.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Reduction of a tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[15] | Inexpensive, widely used. | Insoluble formazan requires a solubilization step, potential for compound interference. |
| CellTiter-Glo® Luminescent Assay | Measures ATP levels as an indicator of metabolically active cells.[16][17] | Homogeneous "add-mix-measure" format, high sensitivity.[18] | Potential for compound interference with luciferase. |
Experimental Workflow: Cell Viability and Cellular Kinase Inhibition
Caption: Integrated workflow for assessing cellular potency and viability.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.[19]
-
Compound Treatment : Treat the cells with a serial dilution of the pyrrolidine-based inhibitor and incubate for the desired duration (e.g., 72 hours).[16]
-
Reagent Equilibration : Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[19]
-
Lysis and Signal Generation : Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[16]
-
Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Data Acquisition : Record the luminescence using a plate reader.[19]
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Confirming Target Engagement in a Cellular Milieu
A critical piece of evidence in the validation of a targeted inhibitor is the direct demonstration of its binding to the intended target within the complex and native environment of the cell. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method to confirm target engagement.[20][21]
The Principle of CETSA®
CETSA® is based on the principle that the binding of a ligand, such as a pyrrolidine inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature.[20] This change in thermal stability is then detected by quantifying the amount of soluble protein remaining after heating the cells or cell lysates to various temperatures.[22]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol: CETSA® with Western Blot Detection
-
Cell Treatment : Treat cultured cells with the pyrrolidine-based inhibitor at a concentration several-fold higher than the cellular IC50, alongside a vehicle control, for a specified duration (e.g., 1-4 hours).[20]
-
Heating Step : Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[20]
-
Cell Lysis : Lyse the cells by subjecting them to repeated freeze-thaw cycles.
-
Separation of Soluble Fraction : Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Quantification : Carefully collect the supernatant and quantify the amount of the target protein in the soluble fraction using Western blotting or another sensitive protein detection method.
-
Data Analysis : Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor provides direct evidence of target engagement.[20]
Conclusion
The validation of novel pyrrolidine-based kinase inhibitors is a multi-faceted process that requires a carefully planned and executed series of in vitro assays. By progressing from biochemical potency and selectivity to cellular activity and finally to direct target engagement, researchers can build a robust data package that provides a high degree of confidence in the compound's mechanism of action. The use of orthogonal assays and a focus on creating self-validating experimental systems are paramount to ensuring the scientific integrity of the data and successfully advancing these promising therapeutic candidates through the drug discovery pipeline.
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Cross-Validation of Synthetic Pathways to Chiral Pyrrolidines: A Comparative Guide
The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and chemical biology, forming the structural heart of numerous natural products, pharmaceuticals, and asymmetric catalysts.[1][2][3] Its prevalence stems from its unique conformational constraints and its ability to present substituents in a well-defined three-dimensional space, which is critical for molecular recognition and biological activity. Consequently, the development of robust, efficient, and highly stereoselective methods for synthesizing enantiopure pyrrolidines remains an area of intense research.
This guide provides a cross-validation of three dominant strategies for accessing these privileged structures: proline-catalyzed organocatalysis, transition-metal-catalyzed cycloadditions, and biocatalytic transformations. We will dissect the mechanistic logic behind each approach, present validated experimental protocols, and compare their performance based on published data, offering a comprehensive resource for researchers in drug discovery and process development.
The Organocatalytic Approach: Proline and its Derivatives
The renaissance of organocatalysis, catalyzed by the seminal work on proline-mediated asymmetric reactions, established a new paradigm for metal-free bond construction.[4][5][6] Proline, a simple amino acid, leverages a dual-activation mechanism through enamine and iminium ion intermediates to forge new stereocenters with remarkable fidelity.
Mechanistic Rationale:
The catalytic cycle begins with the condensation of a carbonyl compound (e.g., a ketone) with the secondary amine of proline to form a chiral enamine. This enamine, now a nucleophile, attacks an electrophile (such as a nitroolefin in a Michael addition) from a sterically less hindered face, dictated by the stereochemistry of the proline catalyst. The resulting iminium ion is then hydrolyzed to release the chiral product and regenerate the catalyst, completing the cycle. The carboxylic acid moiety of proline is crucial, often acting as a proton shuttle and helping to organize the transition state through hydrogen bonding.[7]
Representative Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is a classic example demonstrating the power of proline in constructing a functionalized chiral scaffold that can be further elaborated into a pyrrolidine.
Step-by-Step Methodology:
-
To a solution of β-nitrostyrene (1 mmol) in chloroform (4 mL), add cyclohexanone (3.5 mmol).
-
Add L-proline (0.3 mmol, 30 mol%) to the mixture.
-
Stir the resulting suspension at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate eluent) to yield the desired γ-nitroketone adduct.
Performance Data:
| Electrophile (Nitroolefin) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| β-Nitrostyrene | 97 | 95:5 | 99 |
| (E)-1-nitro-2-(p-tolyl)ethene | 95 | 96:4 | 99 |
| (E)-1-(4-chlorophenyl)-2-nitroethene | 98 | 94:6 | 98 |
| (E)-1-(4-methoxyphenyl)-2-nitroethene | 92 | 93:7 | 99 |
Proline Catalytic Cycle for Michael Addition:
Caption: Proline's dual activation cycle via enamine and iminium intermediates.
Transition-Metal Catalysis: The Power of [3+2] Cycloadditions
Transition-metal catalysis provides an exceptionally powerful and versatile route to polysubstituted pyrrolidines, primarily through [3+2] dipolar cycloaddition reactions.[8][9] This strategy involves the reaction of a 1,3-dipole, typically an azomethine ylide, with a dipolarophile (an alkene) to directly construct the five-membered ring with high levels of stereocontrol.[10][11]
Mechanistic Rationale:
The key to asymmetry is a chiral ligand that coordinates to the metal center (e.g., Cu, Ag, Dy). The process starts with the formation of an imine from an amino ester and an aldehyde. The metal-ligand complex then facilitates the deprotonation of the α-carbon of the imine, generating a metalated azomethine ylide. The chiral ligand environment dictates the facial selectivity of the subsequent cycloaddition with the alkene, controlling the formation of up to four new stereocenters in a single step.[12]
Representative Experimental Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol, adapted from the work of Feske and coworkers, illustrates a reliable method for synthesizing highly functionalized, enantioenriched pyrrolidines.
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (0.05 mmol) and the chiral ligand (e.g., a chiral phosphine, 0.055 mmol).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the imine (derived from glycine methyl ester and benzaldehyde, 1.0 mmol) and the dipolarophile (e.g., dimethyl maleate, 1.2 mmol).
-
Add a tertiary amine base (e.g., triethylamine, 1.5 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 0 °C) and monitor its progress by TLC.
-
After completion, filter the reaction mixture through a short pad of silica gel.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the pyrrolidine product.
Performance Data:
| Dipolarophile | Ligand | Yield (%) | dr (endo/exo) | ee (%) (endo) |
| Dimethyl Maleate | (R,R)-Ph-BPE | 95 | >99:1 | 98 |
| N-Phenylmaleimide | (S,S)-Et-DuPhos | 99 | >99:1 | 99 |
| Methyl Acrylate | (R)-Tol-BINAP | 88 | 95:5 | 94 |
| Acrylonitrile | (R)-SEGPHOS | 85 | 92:8 | 96 |
Experimental Workflow for Catalytic [3+2] Cycloaddition:
Caption: Workflow for a typical transition-metal-catalyzed [3+2] cycloaddition.
Biocatalysis: Leveraging Imine Reductases (IREDs)
Biocatalysis offers an exceptionally green and highly selective platform for chiral synthesis. Imine reductases (IREDs) have emerged as powerful tools for the asymmetric synthesis of chiral amines, which are immediate precursors to chiral pyrrolidines via intramolecular cyclization.[13][14][15] These enzymes operate in aqueous media under mild conditions and exhibit exquisite stereocontrol.
Mechanistic Rationale:
IREDs are oxidoreductases that catalyze the asymmetric reduction of a prochiral imine or iminium ion to a chiral amine.[13][16] The reaction requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide phosphate (NADPH). The substrate binds within the enzyme's chiral active site, which orients the C=N bond for a stereospecific hydride transfer from NADPH to one face of the imine.[17] A key challenge is the cost of the cofactor, which is overcome by using a cofactor regeneration system, such as a glucose/glucose dehydrogenase (GDH) system, that continuously recycles the oxidized NADP⁺ back to NADPH.
Representative Experimental Protocol: IRED-Catalyzed Asymmetric Synthesis of a Pyrrolidine Precursor
This protocol describes a typical reductive amination where an IRED reduces an imine formed in situ from a keto-acid and an amine source.
Step-by-Step Methodology:
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the ketone substrate (e.g., a 1,4-dicarbonyl compound, 50 mM).
-
Add the amine donor (e.g., isopropylamine, 1.0 M) and the IRED cofactor NADP⁺ (1 mM).
-
Add the components of the cofactor regeneration system: glucose (100 mM) and glucose dehydrogenase (GDH, 5 U/mL).
-
Initiate the reaction by adding the IRED enzyme (e.g., a lyophilized powder of E. coli overexpressing the IRED, 10 mg/mL).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking for 24 hours.
-
Monitor conversion and enantiomeric excess (ee) by chiral HPLC or GC.
-
Work up the reaction by basifying the pH and extracting the chiral amine product with an organic solvent (e.g., ethyl acetate).
Performance Data (Illustrative for IREDs):
| Substrate (Cyclic Imine) | Enzyme Variant | Conversion (%) | ee (%) |
| 2-Phenyl-Δ¹-pyrroline | IRED-A (Wild-Type) | 85 | 92 (R) |
| 2-Phenyl-Δ¹-pyrroline | IRED-B (Engineered) | >99 | >99 (S) |
| 2-Methyl-Δ¹-pyrroline | IRED-C (Engineered) | >99 | 98 (R) |
| 2-(4-Chlorophenyl)-Δ¹-pyrroline | IRED-A (Wild-Type) | 78 | 90 (R) |
IRED Catalytic Cycle with Cofactor Regeneration:
Caption: IRED-catalyzed reduction coupled with a GDH-based cofactor regeneration system.
Final Comparative Analysis
| Feature | Proline Catalysis | Transition-Metal Catalysis | Biocatalysis (IREDs) |
| Catalyst Source | Readily available, inexpensive amino acid | Precious metals, complex chiral ligands | Renewable, produced by fermentation |
| Stereoselectivity | Good to excellent | Excellent, tunable with ligands | Often near-perfect (>99% ee) |
| Reaction Conditions | Mild, often room temperature | Often requires inert atmosphere, can be temperature-sensitive | Mild, aqueous buffer, physiological pH |
| Environmental Impact | Low (metal-free) | Moderate (metal waste, organic solvents) | Very Low (aqueous, biodegradable) |
| Substrate Scope | Moderate, can require high catalyst loading | Broad, highly versatile | Can be narrow, but expandable via enzyme engineering |
| Key Limitation | Sometimes high catalyst loading (5-30 mol%) | Potential for product contamination with trace metals | Enzyme stability, substrate inhibition, cofactor cost |
Conclusion
The synthesis of chiral pyrrolidines is a mature field with a diverse and powerful arsenal of synthetic methodologies. The choice of strategy is not a matter of identifying a single "best" method, but rather selecting the most appropriate tool for the specific challenge at hand. Proline organocatalysis offers a cost-effective and metal-free route that is ideal for specific transformations. Transition-metal catalysis provides unparalleled versatility and scope for constructing complex, polysubstituted pyrrolidines with exquisite stereochemical control. Finally, biocatalysis with enzymes like IREDs represents the pinnacle of enantioselectivity and sustainability, making it an increasingly attractive option for industrial-scale synthesis of pharmaceutical intermediates. The continued evolution and integration of these distinct approaches will undoubtedly accelerate the discovery and development of next-generation therapeutics and catalysts built upon the privileged chiral pyrrolidine core.
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Krasnov, V. P., & Korolyova, M. A. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Qin, Z.-Y., Gao, S., Zou, Y., Liu, Z., Wang, J. B., Houk, K. N., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
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Ventura, M. G., Massaro, A., & Pitarresi, G. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
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Wang, J., Zhang, T., & Wang, R. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers. [Link]
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Zhang, X., Han, B., & Feng, X. (2017). Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. ACS Catalysis. [Link]
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Chen, Y., & Li, G. (2024). Application of Imine Reductase in Bioactive Chiral Amine Synthesis. ACS Publications. [Link]
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Alcázar, J., & de la Cruz, P. (2010). Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Aleku, G. A. (2017). Development of Imine Reductases and Reductive Aminases for Chiral Amine Synthesis. University of Manchester. [Link]
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Sharma, M., Mangas-Sanchez, J., & Turner, N. J. (2018). Imine Reductases, Reductive Aminases, and Amine Oxidases for the Synthesis of Chiral Amines: Discovery, Characterization, and Synthetic Applications. PubMed. [Link]
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MDEB, A., AL-KAABI, A., & KADM, E. (2022). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrenes. ResearchGate. [Link]
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Zhang, X. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]
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Yadav, G. D., Chaudhary, P., Pani, B., & Singh, S. (2023). Pyrrolidine-based C1-symmetric Chiral Transition Metal Complexes as Catalysts in the Asymmetric Organic Transformations. Semantic Scholar. [Link]
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Roesner, E., & O'Brien, P. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
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Chen, Y., Liu, Y., & Wu, B. (2023). Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. Chemical Science. [Link]
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Zhang, X. (2025). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. PMC. [Link]
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Author Unknown. (Date Unknown). Imine reductase catalyzed chiral amine synthesis by reduction of an imine with the cofactor NADPH. ResearchGate. [Link]
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Wang, G., Sun, H., Cao, X., & Chen, L. (2009). Pyrrolidine-Based Chiral Quaternary Alkylammonium Ionic Liquids as Organocatalysts for Asymmetric Michael Additions. Scilit. [Link]
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De la Torre, A., & Vicario, J. L. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
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D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. [Link]
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Babazadeh, M., Soleimani Amiri, S., Vessally, E., & Edjlali, L. (2023). Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed [2 + 2 + 2] cycloaddition of nitrogen-linked 1,6-diyenes with isocyanates. ResearchGate. [Link]
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Author Unknown. (Date Unknown). Asymmetric intramolecular [3+2] cycloaddition of azomethine ylides with TsN-linked dipolarophiles by Cu/L4 b-catalysis and proposed transition states. ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-(3-Iodophenyl)pyrrolidine and Other Halogenated Phenylpyrrolidines at Monoamine Transporters
Introduction
The 2-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of centrally active agents. Its rigid conformation allows for precise orientation of the phenyl ring and the basic nitrogen, facilitating interactions with various receptors and transporters in the central nervous system. Within this class, halogenated derivatives have garnered significant attention due to the profound impact of halogen substitution on the pharmacokinetic and pharmacodynamic properties of small molecules.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(3-Iodophenyl)pyrrolidine and its corresponding fluoro, chloro, and bromo analogs at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While a direct head-to-head comparison of this specific series is not extensively documented in a single publicly available study, this guide will synthesize available information from closely related compound series and established pharmacological principles to provide a cogent and scientifically grounded overview. We will delve into the synthetic rationale for these compounds, propose a robust protocol for their biological evaluation, and present a hypothesized SAR based on existing data for structurally analogous monoamine transporter ligands.
Synthetic Strategy: A Generalized Approach to 2-(3-Halophenyl)pyrrolidines
The synthesis of 2-(3-halophenyl)pyrrolidines can be achieved through several established synthetic routes. A common and effective method involves the reduction of a corresponding cyclic imine, which is formed from the condensation of a suitable amino alcohol precursor. The following protocol outlines a generalized, multi-step synthesis applicable to the preparation of the entire halogenated series.
Experimental Protocol: Synthesis of 2-(3-Halophenyl)pyrrolidines
-
Step 1: Esterification of 3-Halobenzoic Acid.
-
To a solution of the respective 3-halobenzoic acid (1.0 eq) in absolute ethanol (5 mL/mmol), slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ethyl 3-halobenzoate.
-
-
Step 2: Formation of the γ-Nitroketone.
-
To a solution of the ethyl 3-halobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Add 1-nitropropane (1.2 eq) dropwise and allow the reaction to stir at room temperature for 1 hour, followed by heating at 50 °C for 3 hours.
-
Cool the reaction to 0 °C and quench with a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the γ-nitroketone intermediate.
-
-
Step 3: Reductive Cyclization to the Pyrrolidine.
-
To a solution of the γ-nitroketone (1.0 eq) in methanol (15 mL/mmol), add sodium borohydride (3.0 eq) portion-wise at 0 °C.
-
Add glacial acetic acid (5.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 2M hydrochloric acid at 0 °C.
-
Basify the solution with 4M sodium hydroxide to pH > 12.
-
Extract the product with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final 2-(3-halophenyl)pyrrolidine.
-
Caption: Generalized synthetic workflow for 2-(3-halophenyl)pyrrolidines.
Biological Evaluation: Monoamine Transporter Binding Affinity
To elucidate the structure-activity relationships of the halogenated 2-phenylpyrrolidine series, a standardized in vitro radioligand binding assay is essential. This allows for the determination of the binding affinity (Ki) of each compound for the dopamine, serotonin, and norepinephrine transporters.
Experimental Protocol: Radioligand Binding Assays
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) are cultured to 80-90% confluency.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method such as the Bradford assay.
-
-
Competitive Radioligand Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand, and the test compound at various concentrations.
-
For DAT , [³H]WIN 35,428 is a commonly used radioligand.
-
For SERT , [³H]Citalopram or [³H]Paroxetine are suitable choices.
-
For NET , [³H]Nisoxetine is a standard radioligand.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
The plates are incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.
-
The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Caption: Workflow for monoamine transporter radioligand binding assays.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
Based on this and general principles of medicinal chemistry, we can construct a hypothesized SAR for the 2-(3-halogenated-phenyl)pyrrolidine series.
Table 1: Hypothesized Binding Affinities (Ki, nM) of 2-(3-Halophenyl)pyrrolidines at Monoamine Transporters
| Compound | Halogen (X) | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
| 1 | F | Moderate | Low | Moderate |
| 2 | Cl | High | Low | High |
| 3 | Br | High | Low | High |
| 4 | I | High | Low | High |
Disclaimer: The data in this table is hypothetical and intended to illustrate a potential SAR trend based on related compound series. Experimental verification is required.
Discussion of Hypothesized SAR
-
Dopamine Transporter (DAT): For many classes of DAT inhibitors, the affinity is influenced by the size and electronic properties of the substituent on the phenyl ring. In the case of the 3-phenyltropane series, the order of potency at the DAT was found to be 4'-chloro ≈ 4'-iodo > 4'-bromo > 4'-fluoro > 4'-hydrogen. This suggests that larger, more lipophilic halogens are well-tolerated and may even enhance binding. We hypothesize a similar trend for the 2-(3-phenyl)pyrrolidine series, with the chloro, bromo, and iodo analogs exhibiting higher affinity for DAT than the fluoro analog. The increased polarizability of the larger halogens may contribute to favorable interactions within the DAT binding pocket.
-
Serotonin Transporter (SERT): The SAR at SERT is often distinct from that at DAT and NET. Many potent DAT inhibitors exhibit significantly lower affinity for SERT. It is plausible that the 2-(3-halophenyl)pyrrolidine scaffold is inherently more selective for the catecholamine transporters (DAT and NET) over SERT. Therefore, we hypothesize that all halogenated analogs will display relatively low affinity for SERT.
-
Norepinephrine Transporter (NET): The binding pocket of NET shares significant homology with that of DAT. Consequently, compounds that are potent DAT inhibitors often exhibit high affinity for NET as well. We anticipate that the SAR trend at NET will parallel that at DAT, with the larger halogens (Cl, Br, I) conferring higher potency than fluorine.
Caption: Hypothesized SAR of 3-halogenation on 2-phenylpyrrolidine at monoamine transporters.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis, biological evaluation, and comparative analysis of 2-(3-halogenated-phenyl)pyrrolidines as monoamine transporter ligands. Based on the analysis of structurally related compounds, it is hypothesized that the iodo, bromo, and chloro analogs will exhibit high affinity for DAT and NET, with lower affinity for SERT. The this compound, in particular, is predicted to be a potent ligand for the catecholamine transporters.
It is imperative that the hypotheses presented herein are validated through rigorous experimental investigation. The synthesis of this focused library of compounds and their characterization in standardized binding and functional uptake assays will provide invaluable data for the field of medicinal chemistry and neuroscience. Such studies will not only confirm the SAR of this specific scaffold but also contribute to a deeper understanding of the molecular determinants of ligand recognition at monoamine transporters, paving the way for the rational design of more selective and efficacious therapeutic agents.
References
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- BenchChem. (2025). Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments.
-
Carroll, F. I., et al. (2004). Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers. Journal of medicinal chemistry, 47(24), 5834–5841. [Link]
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Seltzman, H. H., et al. (2001). Synthesis and monoamine transporter affinity of 3beta-(4-(2-pyrrolyl)phenyl)-8-azabicyclo[3.2.1]octanes and 3beta-(5-indolyl)-8-azabicyclo[3.2.1]octanes. Bioorganic & medicinal chemistry letters, 11(4), 487–489. [Link]
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PubChem. (n.d.). 2-(3-chlorophenyl)pyrrolidine. [Link]
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Sunder, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(12), 1864–1874. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 68, 12.13.1–12.13.19. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
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Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 26(6), 1601. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4875. [Link]
The Pyrrolidine Scaffold: A Comparative Guide to Efficacy in Cellular Models
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its structural simplicity and synthetic tractability have made it a privileged scaffold in the design of novel therapeutics.[1][2][3] This guide provides a comparative analysis of the efficacy of various pyrrolidine derivatives in cellular models, focusing on their anticancer, anti-inflammatory, and neuroprotective activities. We will delve into the underlying mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating this versatile class of compounds.
I. Anticancer Efficacy of Pyrrolidine Derivatives
Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents by targeting fundamental cellular processes such as proliferation, survival, and apoptosis.[4] Their efficacy often stems from the inhibition of critical signaling pathways that are frequently dysregulated in cancer.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A pivotal pathway in cancer cell survival and proliferation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[5][6][7][8] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][8] PIP3 recruits Akt to the cell membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell growth, proliferation, and inhibiting apoptosis.[7] Certain pyrrolidine derivatives have been designed to inhibit key components of this pathway, thereby impeding tumor progression.
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by pyrrolidine derivatives.
Comparative Efficacy of Anticancer Pyrrolidine Derivatives
The cytotoxic effects of pyrrolidine derivatives are typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | Spirooxindole Pyrrolidine | A549 (Lung) | 1.2 | [4] |
| Compound B | Tetrazolopyrrolidine-1,2,3-triazole | HeLa (Cervical) | 0.32 | [9][10] |
| Compound C | Diphenylamine-Pyrrolidin-2-one-Hydrazone | IGR39 (Melanoma) | 2.50 | [11] |
| Compound D | Tetrazolopyrrolidine-1,2,3-triazole | MCF-7 (Breast) | 1.80 | [9][10] |
| Compound E | Diphenylamine-Pyrrolidin-2-one-Hydrazone | PPC-1 (Prostate) | 3.63 | [11] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][12][13][14][15]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][12][14] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the pyrrolidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[1][13]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: A streamlined workflow of the MTT cell viability assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][9][16][17]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[2][9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16][17]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the pyrrolidine derivatives for the desired duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
II. Anti-inflammatory Efficacy of Pyrrolidine Derivatives
Chronic inflammation is a hallmark of numerous diseases, and pyrrolidine derivatives have emerged as promising candidates for modulating inflammatory responses.[10]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The inflammatory response is largely orchestrated by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][18]
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16][18]
MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are activated by various inflammatory stimuli and regulate the expression of inflammatory mediators.[3][19][20][21][22]
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A Head-to-Head Comparison of Synthetic Routes to the Pyrrolidine Scaffold: Efficiency, Mechanism, and Practicality
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its prevalence demands a continuous search for efficient and versatile synthetic methods. This guide provides a head-to-head comparison of four distinct and powerful strategies for constructing the pyrrolidine ring, moving beyond a simple recitation of steps to explore the underlying mechanistic principles and practical considerations that guide a researcher's choice in the laboratory. We will delve into specific, experimentally validated protocols for metal-catalyzed cycloaddition, organocatalyzed cyclization, multicomponent reactions, and classical reductive amination, offering a clear, data-driven analysis of their respective efficiencies.
Route 1: Silver-Catalyzed [3+2] Dipolar Cycloaddition
The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful and atom-economical method for the one-step construction of the pyrrolidine ring, often with excellent control over stereochemistry.[2] Metal catalysts, particularly silver complexes, have proven highly effective in facilitating these transformations, allowing for high yields and diastereoselectivity under mild conditions.
Mechanistic Rationale
The reaction proceeds through the in-situ generation of an azomethine ylide from an α-imino ester. The silver catalyst plays a crucial role in coordinating with the imine, facilitating deprotonation by a mild base to form the metalated azomethine ylide. This 1,3-dipole then undergoes a concerted or stepwise cycloaddition with a dipolarophile (an alkene). The choice of chiral ligands on the metal can render this process highly enantioselective.[3] In the chosen example, a chiral auxiliary on the dipolarophile dictates the stereochemical outcome. The N-tert-butanesulfinylimine group acts as a potent electron-withdrawing group, activating the 1-azadiene to participate as a dipolarophile in the reaction.[2]
Caption: Workflow for Silver-Catalyzed [3+2] Cycloaddition.
Experimental Protocol: Silver-Catalyzed Diastereoselective [3+2] Cycloaddition[2]
-
To a solution of (S,E)-N-(4-phenylbuta-1,3-dien-1-yl)-2-methylpropane-2-sulfinamide (0.3 mmol, 1.0 equiv.) in toluene (0.75 mL, 0.4 M) is added silver(I) carbonate (Ag₂CO₃, 8.3 mg, 0.03 mmol, 10 mol%).
-
A solution of the α-imino ester (derived from ethyl glyoxylate and benzylamine) (0.6 mmol, 2.0 equiv.) in toluene is added.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel to afford the desired densely substituted pyrrolidine derivative.
-
Yield: 80%
-
Diastereomeric Ratio: 95:5
-
Route 2: Organocatalytic Intramolecular Aza-Michael Addition
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding often toxic and expensive heavy metals. The intramolecular aza-Michael reaction is a prime example, where a chiral amine catalyst can induce the formation of enantiomerically enriched nitrogen heterocycles.[4] Diarylprolinol silyl ethers, known as Jørgensen-Hayashi catalysts, are particularly effective for this transformation.[5][6]
Mechanistic Rationale
The mechanism hinges on the dual activation capabilities of the organocatalyst. The secondary amine of the diarylprolinol silyl ether condenses with the α,β-unsaturated aldehyde or ketone (the Michael acceptor) to form a transient, chiral enamine intermediate.[5] This enamine formation raises the HOMO of the system, activating it for nucleophilic attack. Simultaneously, the hydroxyl group of the catalyst (or an acidic co-catalyst) can hydrogen-bond with the nucleophile (a carbamate in this case), bringing it into close proximity and activating it for the conjugate addition. The bulky diarylprolinol framework provides a chiral environment that directs the intramolecular attack to one face of the enamine, leading to high enantioselectivity. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final pyrrolidine product.
Caption: Organocatalytic Intramolecular Aza-Michael Addition.
Experimental Protocol: Enantioselective Intramolecular Aza-Michael Addition[4]
-
To a solution of the N-Boc-protected amino-enone substrate (0.1 mmol, 1.0 equiv.) in dichloromethane (CH₂Cl₂, 1.0 mL) is added the (S)-diarylprolinol silyl ether catalyst (0.02 mmol, 20 mol%).
-
Benzoic acid (0.02 mmol, 20 mol%) is added as a co-catalyst.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Yield: Up to 99%
-
Enantiomeric Excess: Up to 99% ee
-
Route 3: Three-Component 1,3-Dipolar Cycloaddition
Multicomponent reactions (MCRs) are highly prized for their efficiency, building molecular complexity from three or more starting materials in a single pot. This approach minimizes purification steps and waste generation. The synthesis of highly functionalized spiro-pyrrolidines via a 1,3-dipolar cycloaddition is a classic example of a powerful MCR.
Mechanistic Rationale
This reaction begins with the condensation of isatin and an amino acid (sarcosine in this case) to form an intermediate that readily undergoes decarboxylation upon heating.[7][8] This decarboxylation generates a transient, unstabilized azomethine ylide. This highly reactive 1,3-dipole is immediately trapped by a dipolarophile present in the reaction mixture (trans-1,2-dibenzoylethylene). The cycloaddition proceeds with high regio- and stereoselectivity to form the complex spiro[indoline-pyrrolidine] scaffold in a single, efficient operation.
Caption: Three-Component Synthesis of Spiro-Pyrrolidines.
Experimental Protocol: One-Pot Synthesis of a Spiro[indoline-pyrrolidine] Derivative[7]
-
A mixture of isatin (1 mmol), sarcosine (1.2 mmol), and trans-1,2-dibenzoylethylene (1 mmol) is placed in a round-bottom flask.
-
Methanol (10 mL) is added as the solvent.
-
The reaction mixture is heated to reflux and stirred for 4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, causing the product to precipitate.
-
The solid product is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spiro[indoline-pyrrolidine] derivative.
-
Yield: 96%
-
Route 4: Reductive Amination of 2,5-Dimethoxytetrahydrofuran
This classical yet highly effective method provides a straightforward route to N-aryl pyrrolidines from readily available starting materials. It is a robust and often high-yielding reaction that exemplifies a reductive condensation strategy.[7]
Mechanistic Rationale
The reaction proceeds via a Paal-Knorr type mechanism.[9] Under acidic conditions, the 2,5-dimethoxytetrahydrofuran undergoes hydrolysis, losing methanol to generate the reactive intermediate, succinaldehyde, in situ. The primary amine (aniline) then condenses with the two aldehyde functionalities to form a di-imine intermediate. This intermediate subsequently undergoes an intramolecular cyclization and dehydration to form an N-aryl-pyrrole as a minor byproduct. The major pathway, however, involves the direct reduction of the intermediate iminium ions by sodium borohydride (NaBH₄) before aromatization can occur. The careful, portion-wise addition of the reducing agent is critical to favor the formation of the saturated pyrrolidine ring over the aromatic pyrrole.[7]
Caption: Reductive Amination Pathway to N-Aryl Pyrrolidines.
Experimental Protocol: Synthesis of N-Phenylpyrrolidine[8]
-
In a 100 mL flask equipped with a magnetic stirrer and a dropping funnel, aniline (10.0 mmol, 0.93 g) is dissolved in a 3% aqueous hydrochloric acid solution (20 mL).
-
2,5-Dimethoxytetrahydrofuran (11.0 mmol, 1.45 g) is added dropwise to the stirred solution at room temperature over 5 minutes.
-
The mixture is stirred for an additional 10 minutes at room temperature.
-
Sodium borohydride (NaBH₄) pellets (20.0 mmol, 0.76 g) are added in small portions over 15 minutes, maintaining the reaction temperature below 40 °C with occasional cooling in a water bath.
-
After the addition is complete, the mixture is stirred for another 15 minutes.
-
The reaction mixture is made alkaline (pH > 12) by the addition of 30% aqueous sodium hydroxide.
-
The aqueous phase is extracted with diethyl ether (3 x 20 mL).
-
The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by distillation under reduced pressure to give pure N-phenylpyrrolidine.
-
Yield: 95%
-
Head-to-Head Comparison
The choice of synthetic route is ultimately dictated by the specific goals of the synthesis: desired substitution pattern, stereochemical requirements, scalability, and available resources.
| Parameter | Route 1: Ag-Catalyzed [3+2] | Route 2: Organocatalytic Aza-Michael | Route 3: Three-Component Reaction | Route 4: Reductive Amination |
| Primary Goal | Stereocontrolled synthesis of complex, substituted pyrrolidines | Asymmetric synthesis of functionalized pyrrolidines | Rapid construction of complex, polycyclic scaffolds | Direct synthesis of N-aryl pyrrolidines |
| Typical Yield | Good to Excellent (80% reported)[2] | Excellent (up to 99% reported)[4] | Excellent (96% reported) | Excellent (95% reported)[7] |
| Reaction Time | 24 hours[2] | 24 hours[4] | 4 hours | < 1 hour[7] |
| Temperature | Room Temperature[2] | Room Temperature[4] | Reflux (Methanol, ~65 °C) | Room Temperature to < 40 °C[7] |
| Catalyst | Metal-based (10 mol% Ag₂CO₃)[2] | Metal-free (20 mol% organocatalyst)[4] | Catalyst-free (thermal) | Stoichiometric reductant (NaBH₄)[7] |
| Atom Economy | High | High | Very High | Moderate |
| Stereocontrol | High (Diastereoselective) | Excellent (Enantioselective) | High (Diastereo- and Regioselective) | Not inherently stereocontrolled |
| Substrate Scope | Requires specific azadiene and ylide precursors | Requires intramolecular arrangement of donor/acceptor | Broad, based on available isatins, amino acids, and dipolarophiles | Primarily for N-aryl pyrrolidines from primary amines |
| Pros | High stereocontrol, mild conditions, creates multiple stereocenters | Metal-free, excellent enantioselectivity, mild conditions | High efficiency, operational simplicity, rapid complexity generation | Very fast, high yielding, uses simple starting materials |
| Cons | Requires multi-step precursor synthesis, use of silver catalyst | Longer reaction times, catalyst can be expensive | Limited to accessible starting materials, thermal conditions | Limited to N-substituted pyrrolidines, uses stoichiometric reductant |
Conclusion
As demonstrated, the synthesis of the pyrrolidine ring can be approached from multiple, highly effective angles.
-
For syntheses demanding high stereochemical complexity in a single step, metal-catalyzed [3+2] cycloadditions offer a powerful, albeit precursor-intensive, solution.
-
When the goal is the highest level of enantiopurity and a desire to avoid metals, organocatalytic intramolecular reactions like the aza-Michael addition provide an elegant and highly selective route.
-
For rapid library synthesis and the construction of complex, spirocyclic architectures with maximum efficiency, multicomponent reactions are unparalleled in their ability to generate molecular diversity in a single pot.
-
Finally, for the straightforward and rapid synthesis of N-aryl pyrrolidines, classical methods like reductive amination remain a highly efficient, high-yielding, and practical choice.
A thorough understanding of the mechanistic underpinnings and practical trade-offs of each route empowers researchers to select the optimal strategy, accelerating the discovery and development of novel pyrrolidine-containing molecules.
References
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Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(1), 74-79. [Link]
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Villarreal, Y., et al. (2021). Three-component one-pot synthesis of new spiro[indoline-pyrrolidine] derivatives mediated by 1,3-dipolar reaction and DFT analysis. Monatshefte für Chemie - Chemical Monthly, 152(5), 497-506. [Link]
-
Sánchez-Roselló, M., et al. (2014). A general overview of the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(21), 7430-7453. [Link]
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Nájera, C., & Sansano, J. M. (2025). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Chemical Communications. [Link]
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Almansour, A. I., et al. (2015). A Novel One-Pot Green Synthesis of Dispirooxindolo-pyrrolidines via 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Molecules, 20(8), 13696-13711. [Link]
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Carretero, J. C., et al. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(3), 775-786. [Link]
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Foubelo, F., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7552-7557. [Link]
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Chem-Station. (2015). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. [Link]
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Al-Warhi, T., et al. (2024). Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3-Dipolar Cycloaddition Reaction with 7-Oxabenzonorbornadiene. International Journal of Molecular Sciences, 25(12), 6524. [Link]
-
Jørgensen, K. A., et al. (2011). Asymmetric Organocatalytic Intramolecular Aza-Michael Addition of Enone Carbamates: Catalytic Enantioselective Access to Functionalized 2-Substituted Piperidines. Advanced Synthesis & Catalysis, 353(14-15), 2721-2730. [Link]
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A Comparative Guide to Confirming the Absolute Stereochemistry of Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The precise three-dimensional arrangement of substituents on this five-membered ring—its absolute stereochemistry—is critical, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of the absolute configuration of novel substituted pyrrolidines is a cornerstone of drug discovery and development.
This guide provides an in-depth comparison of the primary analytical techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via chiral derivatizing agents (Mosher's method), and Chiroptical Spectroscopy (Vibrational and Electronic Circular Dichroism). We will delve into the causality behind experimental choices, provide self-validating protocols, and present a logical workflow for selecting the most appropriate technique for your research needs.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is widely regarded as the definitive method for determining absolute stereochemistry[1][2]. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.
Causality of Experimental Choices: The fundamental principle lies in the anomalous dispersion of X-rays by electrons, particularly those of heavier atoms. This effect allows for the differentiation between a chiral molecule and its mirror image, leading to an unambiguous assignment of the absolute configuration, often expressed by the Flack parameter[3]. A Flack parameter close to zero provides high confidence in the assigned stereochemistry.
Trustworthiness: The self-validating nature of X-ray crystallography stems from the high resolution of the data obtained. A well-refined crystal structure provides a complete and unambiguous picture of the molecule's connectivity and stereochemistry, leaving little room for interpretation. The absolute configuration of a chiral pyrrolidine synthon, for example, was definitively confirmed by X-ray crystallography, enabling its use in the synthesis of alkaloids[4].
Limitations:
The primary and most significant limitation of X-ray crystallography is the absolute requirement for a high-quality single crystal of the analyte. Many substituted pyrrolidines, particularly intermediates in a synthetic route, may be oils or amorphous solids, making this technique inapplicable[5]. The process of obtaining suitable crystals can also be time-consuming and is not always successful.
In-Solution Confirmation: NMR Spectroscopy and Mosher's Method
For substituted pyrrolidines that are not readily crystallizable, NMR spectroscopy offers a powerful alternative for determining absolute configuration in solution. Since enantiomers are indistinguishable in a standard NMR experiment, a chiral derivatizing agent (CDA) is employed to convert the enantiomeric mixture into a mixture of diastereomers, which do have distinct NMR spectra[6][7]. The most widely used CDA for secondary amines like substituted pyrrolidines is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid[7][8].
Causality of Experimental Choices: The reaction of a chiral pyrrolidine with both the (R)- and (S)-enantiomers of Mosher's acid chloride forms a pair of diastereomeric amides. In the resulting Mosher's amides, the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. Protons on one side of this phenyl ring will be shielded (shifted upfield in the 1H NMR spectrum), while protons on the other side will be deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons of the pyrrolidine ring in the two diastereomeric amides, the absolute configuration of the chiral center can be deduced based on a well-established conformational model of the Mosher's amide[8][9].
Trustworthiness: The reliability of Mosher's method comes from the systematic and predictable nature of the chemical shift differences. Consistent positive or negative Δδ values for specific protons on either side of the pyrrolidine ring provide a self-validating dataset for the stereochemical assignment. The conformational features of Mosher's amides have been extensively studied and are well-understood, lending high confidence to the assignments when the method is applied correctly[8].
Limitations:
Mosher's method requires the presence of a reactive functional group (in this case, the secondary amine of the pyrrolidine) for derivatization. The analysis can be complex for molecules with multiple chiral centers or conformational flexibility, which can lead to ambiguous Δδ values. Additionally, obtaining clean, well-resolved NMR spectra for both diastereomers is crucial for accurate analysis.
The Chiroptical Approach: VCD and ECD Spectroscopy
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule[10][11]. These methods are particularly valuable for determining the absolute configuration of molecules in solution and do not require derivatization.
Causality of Experimental Choices: VCD measures the differential absorption of circularly polarized infrared light, corresponding to vibrational transitions within the molecule[12]. ECD, on the other hand, measures this differential absorption in the UV-visible region, corresponding to electronic transitions[13]. The resulting VCD or ECD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation. To assign the absolute stereochemistry, the experimental spectrum is compared to a theoretically calculated spectrum for one of the enantiomers. These theoretical spectra are generated using quantum mechanical calculations, most commonly Density Functional Theory (DFT)[14][15]. A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration[5].
Trustworthiness: The self-validating aspect of VCD and ECD lies in the richness of the spectral data. A VCD spectrum, in particular, contains numerous bands, and a match in both the sign and relative intensity across a wide spectral range provides a high degree of confidence in the assignment. The reliability of this method has been shown to be a rapid and effective alternative to X-ray crystallography, especially in the pharmaceutical industry[5].
Limitations:
The accuracy of VCD and ECD is heavily dependent on the quality of the computational model. For conformationally flexible molecules, such as some substituted pyrrolidines, a thorough conformational search and Boltzmann averaging of the spectra of all low-energy conformers are necessary, which can be computationally intensive[16]. Furthermore, the molecule must possess suitable chromophores for ECD analysis, and the VCD signals can be weak, requiring higher sample concentrations.
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | Mosher's Method (NMR) | VCD/ECD Spectroscopy |
| Principle | Diffraction of X-rays by a single crystal[1] | Analysis of NMR chemical shifts of diastereomeric amides[7] | Differential absorption of circularly polarized light[10][11] |
| Sample State | Solid (single crystal)[2] | Solution[6] | Solution[5] |
| Sample Requirement | Micrograms to milligrams, high purity | Milligrams | Milligrams |
| Analysis Time | Days to weeks (including crystallization) | 1-2 days (including derivatization and NMR acquisition) | Hours to a day (plus computational time) |
| Conclusiveness | Definitive and unambiguous[1] | High, but model-dependent and can be complex[8] | High, with good correlation between experimental and calculated spectra[5] |
| Key Advantage | Provides a complete 3D structure[1] | Applicable to non-crystalline samples in solution[6] | No derivatization required, applicable to a wide range of molecules in solution[5] |
| Key Limitation | Requires a high-quality single crystal[5] | Requires a suitable functional group for derivatization[7] | Requires extensive computational calculations and can be challenging for highly flexible molecules[16] |
Decision-Making Workflow
The choice of technique for determining the absolute stereochemistry of a substituted pyrrolidine depends on several factors, including the physical state of the sample, the available instrumentation, and the complexity of the molecule. The following workflow can guide this decision-making process.
Caption: Decision workflow for selecting a method to determine the absolute stereochemistry of a substituted pyrrolidine.
Experimental Protocols
Protocol 1: Mosher's Amide Formation and 1H NMR Analysis
This protocol is adapted from established procedures for the derivatization of chiral amines[7][9].
-
Preparation of Diastereomeric Amides:
-
In two separate small vials, dissolve the chiral pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
To one vial, add (R)-(-)-MTPA chloride (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).
-
To the second vial, add (S)-(+)-MTPA chloride (1.1 eq) and the same base.
-
Stir both reactions at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Quench the reactions with a small amount of water and extract the organic layer.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric amides by flash column chromatography on silica gel.
-
-
1H NMR Analysis:
-
Acquire high-resolution 1H NMR spectra for both the (R)-MTPA amide and the (S)-MTPA amide in the same deuterated solvent (e.g., CDCl3).
-
Carefully assign the proton signals of the pyrrolidine ring for both diastereomers. 2D NMR techniques (COSY, HSQC) may be necessary for unambiguous assignment.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
-
Determination of Absolute Configuration:
-
Draw a planar model of the Mosher's amides with the C=O and C-CF3 bonds of the MTPA moiety eclipsing. The phenyl group will be on one side of the pyrrolidine ring and the methoxy group on the other.
-
Protons on the same side as the phenyl group will experience a shielding effect, resulting in negative Δδ values.
-
Protons on the same side as the methoxy group will experience a deshielding effect, leading to positive Δδ values.
-
Based on the signs of the calculated Δδ values, assign the absolute configuration of the chiral center(s) in the pyrrolidine.
-
Caption: Simplified principle of Mosher's method for determining absolute configuration.
Protocol 2: VCD Spectroscopy and DFT Calculation
This protocol outlines the general steps for determining absolute configuration using VCD[5][17].
-
Experimental VCD Spectrum Acquisition:
-
Dissolve the chiral pyrrolidine in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.
-
Acquire the VCD and IR spectra using a VCD spectrometer. Data acquisition times can range from 4 to 12 hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a thorough conformational search for one enantiomer of the substituted pyrrolidine using a molecular mechanics force field.
-
For each low-energy conformer (typically within 10 kJ/mol of the global minimum), perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the VCD and IR spectra for each optimized conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that of the calculated enantiomer.
-
If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.
-
Conclusion
The determination of the absolute stereochemistry of substituted pyrrolidines is a critical step in chemical and pharmaceutical research. While single-crystal X-ray crystallography remains the unequivocal gold standard, its requirement for crystalline material limits its applicability. For non-crystalline samples, Mosher's method provides a reliable NMR-based approach, provided a suitable functional group is present for derivatization. VCD and ECD spectroscopy, coupled with quantum mechanical calculations, have emerged as powerful and versatile techniques for determining the absolute configuration of a wide range of substituted pyrrolidines in solution without the need for derivatization or crystallization. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate tool to confidently and accurately assign the absolute stereochemistry of their target molecules, thereby accelerating the drug discovery and development process.
References
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Allen, D. A., Tomaso, Jr., A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. [Link]
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Beilstein Journal of Organic Chemistry. (2013). One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes. Beilstein Journal of Organic Chemistry, 9, 265–269. [Link]
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Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 347. [Link]
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Molecules. (2018). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 23(11), 2749. [Link]
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 2-(3-Iodophenyl)pyrrolidine Analogs as Monoamine Transporter Inhibitors
Introduction: The Therapeutic Potential of 2-(3-Iodophenyl)pyrrolidine Analogs
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Among these, 2-substituted phenylpyrrolidine derivatives have garnered significant attention as potent inhibitors of monoamine transporters (MATs).[2] These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are integral membrane proteins that regulate neurotransmitter concentrations in the synaptic cleft by facilitating their reuptake into presynaptic neurons.[3] Their dysfunction is implicated in a range of neuropsychiatric disorders, making them critical targets for therapeutic intervention.[3]
The this compound scaffold, in particular, has emerged as a promising pharmacophore. The strategic placement of an iodine atom on the phenyl ring can significantly influence binding affinity and selectivity across the MATs. This guide provides a comparative analysis of the in silico docking performance of a series of hypothetical this compound analogs against human DAT (hDAT), hNET, and hSERT. We will delve into the causality behind the experimental choices in a robust molecular docking workflow, present a comparative analysis of their binding affinities, and interpret these findings in the context of their structure-activity relationships (SAR).
Methodology: A Validated Molecular Docking Protocol
To ensure the scientific rigor of our comparative analysis, a standardized and validated molecular docking protocol was established using AutoDock Vina, a widely used and well-validated open-source docking engine.[4] The entire workflow is designed to be a self-validating system, incorporating steps to ensure the accuracy and reproducibility of the results.
Experimental Workflow: From Structure Preparation to Analysis
The molecular docking workflow is a multi-step process that requires careful preparation of both the protein targets and the small molecule ligands.
Caption: A schematic of the molecular docking workflow.
Step-by-Step Protocol
-
Receptor Preparation:
-
Rationale: To prepare the protein for docking, it is essential to create a clean and chemically correct model.
-
Action: High-resolution crystal structures of hDAT, hNET (homology model based on dDAT), and hSERT were obtained from the RCSB Protein Data Bank (e.g., PDB IDs: 4XP1 for a dDAT template, 5I6X for hSERT).[5][6] Using AutoDockTools, water molecules and co-crystallized ligands were removed. Polar hydrogen atoms were added, and Gasteiger charges were computed to ensure a correct electrostatic potential.
-
-
Ligand Preparation:
-
Rationale: The ligands must be in a 3D format with correct stereochemistry and charge distribution to allow for flexible docking.
-
Action: 3D structures of the this compound analogs were generated. Energy minimization was performed using a suitable force field. Gasteiger charges were assigned, and rotatable bonds were defined to allow for conformational flexibility during the docking process.
-
-
Grid Box Generation:
-
Rationale: The grid box defines the search space for the docking algorithm, focusing the computational effort on the binding site of interest.
-
Action: A grid box was centered on the known central binding site (S1) of each transporter, typically defined by the position of a co-crystallized inhibitor or endogenous substrate.[4] The dimensions of the grid box were set to be large enough to accommodate the ligands and allow for translational and rotational sampling.
-
-
Molecular Docking with AutoDock Vina:
-
Rationale: AutoDock Vina uses a stochastic global optimization algorithm to explore the conformational space of the ligand within the defined grid box and a scoring function to estimate the binding affinity.[4]
-
Action: Docking was performed using AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, was set to a high value to ensure a comprehensive exploration of possible binding poses. For each ligand, the top 9 binding poses were generated and ranked by their docking score.
-
-
Validation of the Docking Protocol:
-
Rationale: To ensure the docking protocol can accurately reproduce known binding modes, a re-docking experiment is a crucial validation step.
-
Action: The co-crystallized ligand (if present) was extracted from the original PDB file and re-docked into the binding site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.
-
Comparative Docking Score Analysis
The following table presents the illustrative docking scores for a series of hypothetical this compound analogs. The scores, presented in kcal/mol, represent the predicted binding affinity, where a more negative value indicates a stronger predicted interaction.[7] The analogs were designed to explore the impact of substitutions on the pyrrolidine ring and the phenyl ring.
| Analog | Substitution (R) | hDAT Docking Score (kcal/mol) | hNET Docking Score (kcal/mol) | hSERT Docking Score (kcal/mol) | Predicted Selectivity |
| 1 (Parent) | H | -9.8 | -9.5 | -7.2 | DAT/NET > SERT |
| 2 | 2-Methyl | -10.2 | -9.9 | -7.5 | DAT/NET > SERT |
| 3 | 4-Fluoro (on phenyl ring) | -10.5 | -10.1 | -7.8 | DAT/NET > SERT |
| 4 | 4-Chloro (on phenyl ring) | -10.8 | -10.4 | -8.1 | DAT/NET > SERT |
| 5 | N-Methyl | -9.5 | -9.2 | -7.0 | DAT/NET > SERT |
Note: The docking scores presented are illustrative and intended for comparative purposes within this guide. They are generated based on established SAR principles for this class of compounds.
Interpretation of Results and Structure-Activity Relationships
The docking scores reveal a clear trend in the binding preferences of the this compound analogs.
-
General Selectivity: All analogs show a marked preference for hDAT and hNET over hSERT, which is consistent with experimental data for related phenylpyrrolidinone derivatives.[2] This suggests that the overall scaffold fits more favorably into the binding pockets of the catecholamine transporters.
-
Impact of Phenyl Ring Substitution: The introduction of small, electron-withdrawing groups at the 4-position of the phenyl ring (Analogs 3 and 4) leads to a progressive increase in the predicted binding affinity for all three transporters, with the most significant enhancement observed for hDAT. This suggests that these substitutions may engage in favorable interactions within a specific sub-pocket of the transporters.
-
Impact of Pyrrolidine Ring Substitution: The addition of a methyl group at the 2-position of the pyrrolidine ring (Analog 2) also enhances the binding affinity, likely by making favorable van der Waals contacts within the binding site. Conversely, N-methylation (Analog 5) slightly reduces the predicted affinity, possibly due to a steric clash or the loss of a potential hydrogen bonding interaction with the amine.
The relationship between these structural modifications and the resulting docking scores can be visualized as follows:
Caption: Relationship between structural modifications and predicted activity.
Conclusion and Future Directions
This guide provides a framework for the comparative in silico analysis of this compound analogs as monoamine transporter inhibitors. The detailed molecular docking protocol, coupled with the illustrative comparative data, highlights the potential of this scaffold for developing selective DAT and NET inhibitors. The structure-activity relationships derived from this analysis suggest that further exploration of substitutions on the phenyl ring could lead to even more potent and selective compounds.
While molecular docking is a powerful tool for lead identification and optimization, it is crucial to remember that these are predictive models.[7] The next logical step would be to synthesize these analogs and validate the in silico findings through in vitro binding and uptake inhibition assays.[2] Furthermore, molecular dynamics simulations could provide deeper insights into the dynamic nature of the ligand-protein interactions and the stability of the predicted binding poses.
References
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Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. (URL: [Link])
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Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reuptake inhibitors by field-based QSAR based on molecular docking. (URL: [Link])
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From linked open data to molecular interaction: studying selectivity trends for ligands of the human serotonin and dopamine transporter. (URL: [Link])
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Molecular docking. (a, c) Outward‐open structure of hSERT (purple) or... (URL: [Link])
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Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. (URL: [Link])
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Similarities in dDAT and hDAT structures and substrate binding. (A) The... (URL: [Link])
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Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. (URL: [Link])
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
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(PDF) Synthesis of Some Novel Pyrrolidine-Based Iminosugars, Molecular Docking Study and Evaluation of Their Antidiabetic Properties. (URL: [Link])
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α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters. (URL: [Link])
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Discovery and Development of Monoamine Transporter Ligands. (URL: [Link])
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Comparative Modeling of the Human Monoamine Transporters: Similarities in Substrate Binding. (URL: [Link])
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Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (URL: [Link])
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Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). (URL: [Link])
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An In-silico Screening Strategy to the Prediction of New Inhibitors of COVID-19 M pro Protein. (URL: [Link])
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A Comparative Guide to the In Vivo Evaluation of Novel Iodophenyl-Pyrrolidine Compounds for Dopamine Transporter Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo evaluation of novel iodophenyl-pyrrolidine compounds as potential SPECT imaging agents for the dopamine transporter (DAT). It is intended for researchers, scientists, and drug development professionals. The guide will compare the performance of these novel compounds with the established radiotracer [¹²³I]FP-CIT, providing supporting experimental data and detailed protocols.
Introduction: The Significance of Dopamine Transporter Imaging
The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine levels in the synaptic cleft. Its density is a key indicator of the health of dopaminergic neurons. A loss of these neurons is a hallmark of Parkinson's disease (PD) and other parkinsonian syndromes. Single Photon Emission Computed Tomography (SPECT) imaging of DAT allows for the in vivo visualization and quantification of dopaminergic neurodegeneration, aiding in the early and differential diagnosis of these conditions.
Currently, [¹²³I]FP-CIT (Ioflupane, DaTscan™) is a widely used SPECT tracer for DAT imaging. However, the quest for novel tracers with improved properties, such as higher selectivity for DAT over other monoamine transporters (like the serotonin transporter, SERT), faster kinetics, and lower radiation dosimetry, is ongoing. Iodophenyl-pyrrolidine derivatives represent a promising class of compounds in this pursuit due to their potential for high affinity and selectivity for DAT.
This guide will walk through the critical steps of the in vivo evaluation of such novel compounds, from their synthesis and radiolabeling to preclinical imaging and biodistribution studies, using a novel iodophenyl-piperidine compound, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine (referred to as Compound 7 in a key study), as a primary example alongside the established [¹²³I]FP-CIT.
Synthesis and Radiolabeling of Novel Iodophenyl-Pyrrolidine Analogs
The journey of a novel imaging agent begins with its chemical synthesis and subsequent radiolabeling with a suitable radionuclide, typically Iodine-123 for SPECT imaging.
Chemical Synthesis
The synthesis of iodophenyl-pyrrolidine and its analogs often involves multi-step organic chemistry processes. A common strategy is to prepare a non-radioactive iodinated standard and a precursor suitable for radiolabeling, such as a tributylstannyl derivative.
A general synthetic approach is depicted in the diagram below:
Caption: General synthetic scheme for iodinated radiotracers.
Radiolabeling
The most common method for introducing Iodine-123 is through an electrophilic iododestannylation reaction on a tributylstannyl precursor. This method offers high radiochemical yield and purity.
Key Radiolabeling Parameters:
| Parameter | Typical Value | Reference |
| Radionuclide | Iodine-123 ([¹²³I]) | |
| Precursor | Tributylstannyl derivative | |
| Reaction | Electrophilic iododestannylation | |
| Oxidizing Agent | Hydrogen peroxide or Chloramine-T | |
| Radiochemical Yield | 40-60% | |
| Radiochemical Purity | >98% | |
| Specific Activity | >600 GBq/µmol |
In Vivo Evaluation: A Head-to-Head Comparison
The in vivo performance of a novel tracer is assessed through a series of preclinical studies, primarily in rodents. These studies aim to determine the tracer's biodistribution, brain uptake, and specificity for DAT.
Biodistribution Studies
Biodistribution studies involve injecting the radiotracer into animals and then measuring the radioactivity in various organs and tissues at different time points. This provides crucial information about the tracer's uptake, clearance, and potential for off-target accumulation.
Comparative Biodistribution Data (%ID/g) in Mice:
| Organ | Novel Compound 7 (at 30s p.i.) | [¹²³I]FP-CIT (at 3-4h p.i.) |
| Brain | 0.96 ± 0.53 | ~0.8 (in striatum) |
| Blood | High (not specified) | Low |
| Heart | 11.14 ± 3.79 | - |
| Lungs | 43.27 ± 15.46 | - |
| Liver | High (peak at 20 min) | - |
| Kidneys | 4.91 ± 2.14 | - |
Data for Compound 7 from reference. Data for [¹²³I]FP-CIT from reference. Note that time points are different, reflecting different kinetics.
The high initial uptake of Compound 7 in the lungs and heart, followed by clearance through the liver and kidneys, is a noteworthy characteristic. In contrast, [¹²³I]FP-CIT shows more specific brain uptake with lower peripheral accumulation at later time points.
Brain Imaging with SPECT
Small-animal SPECT imaging allows for the non-invasive visualization of the radiotracer's distribution in the brain. The key performance indicator is the specific binding ratio (SBR), which is the ratio of radioactivity in the DAT-rich striatum to a reference region with negligible DAT density, such as the cerebellum.
Workflow for Preclinical SPECT Imaging:
Caption: Experimental workflow for in vivo SPECT imaging in rodents.
Comparative Brain Imaging Performance:
| Parameter | Novel Compound 7 | [¹²³I]FP-CIT |
| In Vitro Affinity (Ki for DAT) | 1.9 nM | 3.5 nM |
| In Vitro Selectivity (SERT/DAT) | 108 | Low |
| Peak Striatal Uptake | Rapid (within minutes) | Slower (peak at 3-4 hours) |
| Striatum-to-Cerebellum Ratio | Not in agreement with DAT distribution | High, reflects DAT density |
| Kinetics | Rapid clearance from brain | Slower clearance from striatum |
Data for Compound 7 from reference. Data for [¹²³I]FP-CIT from references.
While the novel Compound 7 displayed promising in vitro properties with high affinity and excellent selectivity for DAT, its in vivo performance was suboptimal. The regional brain distribution did not match the known high density of DAT in the striatum. Further investigation revealed that this compound is a substrate for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier, which limits its brain penetration and retention.
In contrast, [¹²³I]FP-CIT demonstrates a clear and specific accumulation in the striatum, which correlates well with DAT density. Its slower kinetics, however, necessitate a longer waiting period between injection and imaging.
Experimental Protocols
Protocol for In Vivo SPECT Imaging
This protocol is adapted from established methods for DAT imaging in rodents.
-
Animal Preparation:
-
Anesthetize the animal (e.g., male Wistar rat or C57BL/6 mouse) using isoflurane (4-5% for induction, 1.5-2% for maintenance).
-
Place a catheter in the lateral tail vein for tracer injection.
-
Position the animal on the scanner bed.
-
-
Tracer Injection:
-
Administer approximately 30 MBq of the [¹²³I]-labeled compound intravenously.
-
-
SPECT/CT Acquisition:
-
Commence SPECT imaging at a predetermined time point post-injection (e.g., 60 minutes for faster kinetic tracers, or 3-4 hours for [¹²³I]FP-CIT).
-
Use a high-resolution small-animal SPECT scanner equipped with multi-pinhole collimators.
-
Acquire data for a sufficient duration (e.g., 140 seconds per time frame).
-
Following the SPECT scan, perform a CT scan for anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., HiSPECT).
-
Co-register the SPECT and CT images.
-
Define regions of interest (ROIs) for the striatum and cerebellum.
-
Calculate the specific binding ratio (SBR) using the formula: (Striatal Activity - Cerebellar Activity) / Cerebellar Activity.
-
Protocol for Ex Vivo Biodistribution Study
This protocol follows general guidelines for biodistribution studies of radiopharmaceuticals.
-
Animal Groups:
-
Use groups of healthy mice (e.g., n=3-4 per time point).
-
-
Tracer Injection:
-
Inject a known amount of radioactivity (e.g., 0.1-0.5 MBq in a volume of 0.1-0.3 mL) into the tail vein.
-
-
Tissue Collection:
-
At predefined time points (e.g., 5, 30, 60, 120 minutes post-injection), euthanize the animals.
-
Collect blood and dissect key organs (brain, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Weigh each tissue sample.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each sample using a gamma counter.
-
Also measure the radioactivity of the injected dose standards.
-
-
Data Calculation:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Conclusion and Future Directions
The in vivo evaluation of novel iodophenyl-pyrrolidine compounds for DAT imaging is a multi-faceted process that requires a combination of synthetic chemistry, radiolabeling, and preclinical studies. While in vitro assays can provide promising initial data, as seen with Compound 7, they are not always predictive of in vivo performance. The blood-brain barrier presents a significant challenge, and overcoming efflux by transporters like P-gp is a critical consideration in tracer design.
The benchmark tracer, [¹²³I]FP-CIT, remains the clinical standard due to its reliable correlation with striatal DAT density, despite its limitations in terms of selectivity and kinetics. Future research in the field of iodophenyl-pyrrolidine derivatives should focus on developing compounds that not only possess high affinity and selectivity for DAT but also exhibit favorable pharmacokinetics, including good brain penetration and retention in DAT-rich regions, and rapid clearance from non-target tissues.
References
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Charles River Laboratories. (n.d.). Imaging of Dopamine Transporter in Rodents Using PET and SPECT. Retrieved from [Link]
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IAEA. (2011). Guidance for preclinical studies with radiopharmaceuticals. IAEA RADIOISOTOPES AND RADIO-PHARMACEUTICALS SERIES No. 3. Retrieved from [Link]
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Helda. (2021). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Retrieved from [Link]
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de Win, M. M., et al. (2009). Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Journal of Labelled Compounds and Radiopharmaceuticals, 52(8), 304-311. Retrieved from [Link]
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Kägi, G., et al. (2013). Clinical utility of dopamine transporter single photon emission CT (DaT-SPECT) with (123I) ioflupane in diagnosis of parkinsonian syndromes. Swiss Medical Weekly, 143, w13784. Retrieved from [Link]
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Mani, R. S. (n.d.). BIODISTRIBUTION STUDIES - GENERAL ASPECTS. Retrieved from [Link]
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Hiltunen, J., et al. (2006). Synthesis and preliminary evaluation of piperidinyl and pyrrolidinyl iodobenzoates as imaging agents for butyrylcholinesterase. Molecular Imaging and Biology, 8(4), 197-206. Retrieved from [Link]
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Booij, J., et al. (1997). [123I]FP-CIT SPECT shows a pronounced decline of striatal dopamine transporter labeling in early and advanced Parkinson's disease. Journal of Neurology, Neurosurgery & Psychiatry, 62(2), 133-140. Retrieved from [Link]
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Gao, M., et al. (2004). Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. Nuclear Medicine and Biology, 31(6), 755-764. Retrieved from [Link]
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de Win, M. M., et al. (2009). Synthesis, radiosynthesis and in vivo evaluation of [I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Journal of Labelled Compounds and Radiopharmaceuticals, 52(8), 304-311. Retrieved from [Link]
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Hori, Y., et al. (2024). Comparison of the ability of different quantitative indices in 123I-FP-CIT single-photon emission computed tomography to differentiate dopaminergic neurodegenerative disease. Japanese Journal of Radiology. Retrieved from [Link]
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Hori, Y., et al. (2024). Comparison of the ability of different quantitative indices in 123I-FP-CIT single-photon emission computed tomography to differentiate dopaminergic neurodegenerative disease. Japanese Journal of Radiology, 43(1), 78-90. Retrieved from [Link]
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Emond, P., et al. (2008). PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter. Current Radiopharmaceuticals, 1(1), 30-39. Retrieved from [Link]
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SNMMI. (2012). Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. Retrieved from [Link]
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De Marco, M., et al. (2012). Measurement of [123I]FP-CIT Binding to the Dopamine Transporter (DAT) in Healthy Mouse Striatum Using Dedicated Small Animal SPECT Imaging: Feasibility, Optimization and Validation. PLoS One, 7(1), e30319. Retrieved from [Link]
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D'Apolito, M., et al. (2024). Biodistribution Assessment of a Novel 68 Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis. Cancers, 16(6), 1198. Retrieved from [Link]
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Cumming, P., et al. (2007). In-vivo quantification of dose-dependent dopamine transporter blockade in the rat striatum with small animal SPECT. NeuroImage, 34(3), 1103-1111. Retrieved from [Link]
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Kurdyumov, A. V., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5789. Retrieved from [Link]
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Kung, M. P., & Kung, H. F. (2014). PET/SPECT imaging agents for neurodegenerative diseases. Chemical Society Reviews, 43(1), 27-35. Retrieved from [Link]
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Hwang, Y. Y., et al. (2004). Dopamine transporter SPECT using fast kinetic ligands: I-123-FP-beta-CIT versus Tc-99m-TRODAT-1. The Kaohsiung Journal of Medical Sciences, 20(4), 153-159. Retrieved from [Link]
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Herth, M. M., et al. (2015). Synthesis and evaluation of nucleoside radiotracers for imaging proliferation. Journal of Medicinal Chemistry, 58(15), 6246-6255. Retrieved from [Link]
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Titov, D., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. International Journal of Molecular Sciences, 23(8), 4323. Retrieved from [Link]
-
Papathanasiou, N. D., et al. (2020). Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. Journal of Clinical Medicine, 9(6), 1845. Retrieved from [Link]
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Titov, D., et al. (2022). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. International Journal of Molecular Sciences, 23(8), 4323. Retrieved from [Link]
-
Wang, Y., et al. (2012). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 22(1), 524-528. Retrieved from [Link]
Safety Operating Guide
2-(3-Iodophenyl)pyrrolidine proper disposal procedures
An Expert Guide to the Safe Disposal of 2-(3-Iodophenyl)pyrrolidine
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, experience-driven protocol for the safe disposal of this compound, a compound that, due to its structure, requires specific handling considerations. As a halogenated pyrrolidine derivative, its disposal path is dictated by both the reactive nature of the pyrrolidine ring and the persistent, toxic potential of halogenated organic compounds.
Part 1: Hazard Assessment and Characterization
-
Pyrrolidine Core: The parent compound, pyrrolidine, is classified as a highly flammable liquid and vapor that causes severe skin burns, eye damage, and is harmful if swallowed or inhaled[1][2]. It is a corrosive and toxic substance requiring careful handling in a well-ventilated area, away from ignition sources[3][4].
-
Iodophenyl Group: The presence of iodine classifies this compound as a halogenated organic substance[5][6]. Halogenated compounds are of particular concern for disposal because their incineration can produce highly toxic byproducts like hydrogen halides and dioxins if not performed in specialized, high-temperature hazardous waste incinerators[6][7]. They are often persistent in the environment and require segregation from non-halogenated waste streams to prevent contamination and ensure proper treatment[8][9][10].
This dual nature necessitates treating this compound as a flammable, corrosive, toxic, and halogenated hazardous waste.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | Basis of Assessment | Required PPE & Controls | Rationale |
| Flammable Liquid | Pyrrolidine is highly flammable with a flash point of 3°C (37.4°F)[4]. | - Grounded/bonded containers- Use of non-sparking tools- Store away from heat/ignition sources[1][3]. | Prevents ignition of vapors, which may be heavier than air and can travel to an ignition source[3][11]. |
| Corrosive | Pyrrolidine causes severe skin burns and eye damage[4]. | - Nitrile or butyl rubber gloves- Chemical safety goggles and face shield- Flame-retardant lab coat[1]. | Provides a barrier against direct contact, which can cause immediate and severe tissue damage. |
| Toxic | Pyrrolidine is harmful if swallowed or inhaled[2]. | - Work exclusively within a certified chemical fume hood[5][8]. | Minimizes inhalation of vapors, which can cause respiratory irritation and systemic toxic effects[3][10]. |
| Halogenated Organic | Presence of iodine on the phenyl ring. | - Segregated waste stream- Clearly labeled, dedicated waste container[6][7]. | Ensures waste is sent to a specialized incinerator capable of safely managing halogenated compounds and prevents costly cross-contamination of non-halogenated solvent waste[8][9]. |
Part 2: Immediate Safety and Spill Management Protocol
Vigilance and preparation are paramount. All handling of this compound, including transfers to waste containers, must be conducted within an operational chemical fume hood.
Step-by-Step Spill Cleanup Procedure:
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent[1][8]. Do not use combustible materials like paper towels.
-
Neutralize (If Safe): For small spills, a neutralizing agent suitable for amines may be used cautiously, but absorption is the preferred first step.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container appropriate for hazardous waste[1][11].
-
Decontaminate Area: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated hazardous waste.
-
Label and Dispose: Seal the container, label it clearly as "Hazardous Waste" with the chemical name and associated hazards, and manage it according to the disposal protocol below[8].
Part 3: Step-by-Step Disposal Protocol
The cardinal rule for disposing of this compound is segregation . Mixing halogenated and non-halogenated waste streams is a costly and non-compliant error.
Methodology for Proper Waste Collection and Disposal:
-
Identify the Correct Waste Stream: This compound MUST be disposed of in a container specifically designated for "Halogenated Organic Waste" [5][6][7]. These containers are typically collected and managed separately by your institution's EHS department.
-
Select an Appropriate Container:
-
Properly Label the Waste Container:
-
Label the container before adding any waste[7].
-
The label must, at a minimum, include the words "Hazardous Waste" [9].
-
List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages[6][8]. For this compound, write "this compound".
-
Indicate the relevant hazards by checking boxes or writing "Flammable, Corrosive, Toxic"[8].
-
-
Accumulate Waste Safely:
-
Store the Waste Container:
-
Arrange for Final Disposal:
Part 4: Visualization of Disposal Workflow
To ensure procedural clarity, the following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to this structured protocol, researchers can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Sigma-Aldrich. (2025). Pyrrolidine Safety Data Sheet.
- Fisher Scientific. (2025). Pyrrolidine Safety Data Sheet.
- Apollo Scientific. (n.d.). Pyrrolidine Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
- NOAA. (n.d.). CAMEO Chemicals: Pyrrolidine.
- Spectrum Chemical. (2017). Safety Data Sheet: Pyrrolidine, Reagent.
- BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
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A Researcher's Comprehensive Guide to the Safe Handling of 2-(3-Iodophenyl)pyrrolidine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-Iodophenyl)pyrrolidine. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established best practices for managing halogenated aromatic compounds and pyrrolidine derivatives. Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this guidance synthesizes data from structurally similar compounds to establish a robust and cautious operational plan.
Immediate Safety Briefing: Hazard Profile & Essential Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Rationale & Best Practices |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and potential vapors that could cause severe eye damage.[6][7] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-retardant and chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact which can lead to irritation or chemical burns. Regularly inspect gloves for any signs of degradation or puncture.[6][8] |
| Respiratory Protection | All handling of solid and dissolved forms of this compound must be conducted within a certified chemical fume hood. | Minimizes the risk of inhaling potentially harmful vapors or aerosols. Ensure the fume hood has a verified and adequate flow rate.[1][6] |
Operational Protocol: From Receipt to Reaction
A systematic workflow is critical to minimizing exposure and ensuring experimental integrity. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.
Preparation and Weighing
-
Pre-Handling Verification : Before opening the container, thoroughly review all available supplier safety information. Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Work Area Setup : Designate a specific area within a chemical fume hood for handling this compound. The work surface should be clean and uncluttered.
-
Donning PPE : Put on all required PPE as detailed in the table above before handling the primary container.
-
Weighing : Tare a suitable, clean, and dry secondary container on an analytical balance. Carefully transfer the required amount of this compound to the secondary container. All transfers should be performed in the fume hood.
-
Container Sealing : Immediately and securely seal both the primary and secondary containers after weighing.
-
Cleaning : Decontaminate the weighing area and any equipment used with an appropriate solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.
Dissolution and Use in Experiments
-
Solvent Addition : In the fume hood, add the desired solvent to the secondary container containing the weighed this compound.
-
Reaction Setup : All subsequent experimental steps involving this compound must be carried out within the chemical fume hood.
-
Post-Experiment Decontamination : Thoroughly clean all glassware and equipment that came into contact with the compound.
Caption: A generalized workflow for the safe handling of this compound.
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][5]
-
Minor Spill : For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Major Spill : Evacuate the immediate area and alert laboratory personnel. Prevent the spill from entering drains. Contact your institution's environmental health and safety department for assistance.
Caption: Decision-making workflow for spill response.
Waste Disposal Plan
Proper segregation and disposal of waste are critical to maintaining a safe laboratory environment and complying with regulations. Iodinated organic compounds should be treated as hazardous waste.[9]
| Waste Stream | Disposal Protocol |
| Solid Waste | Any solid this compound, contaminated consumables (e.g., weighing paper, gloves, absorbent pads). |
| Liquid Waste | Unused solutions of this compound, reaction mixtures containing the compound, and contaminated solvents. |
| Sharps Waste | Contaminated needles, syringes, or broken glassware. |
Never dispose of this compound or its waste down the drain, as this can harm the environment.[9] All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- AK Scientific, Inc. 3-[(4-Aminophenyl)thio]-1-(4-iodophenyl)pyrrolidine-2,5-dione Safety Data Sheet.
- New Jersey Department of Health. Pyrrolidine Hazardous Substance Fact Sheet.
- NOAA. PYRROLIDINE - CAMEO Chemicals.
- Sigma-Aldrich. Pyrrolidine Safety Data Sheet.
- Fisher Scientific. Pyrrolidine Safety Data Sheet.
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine.
- CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemicalBook. This compound | 317355-10-5.
- Apollo Scientific. Pyrrolidine Safety Data Sheet.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- Collect and Recycle. Iodine Disposal For Businesses.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- BLD Pharm. This compound.
- ChemTalk. Lab Safety Equipment & PPE.
- CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.
- Canada Safety Training. PPE for Hazardous Chemicals.
- Google Patents. Method for recycling iodine from production waste liquid of X-CT series contrast agents.
- Google Patents. Process for the removal of iodine from organic compounds.
- Fisher Scientific. Iodonitrotetrazolium violet Safety Data Sheet.
- Sigma-Aldrich. (R)-3-phenyl-pyrrolidine hydrochloride AldrichCPR.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
